molecular formula C8H7N3O2 B1524042 3-amino-1H-indazole-4-carboxylic acid CAS No. 1378774-23-2

3-amino-1H-indazole-4-carboxylic acid

Cat. No.: B1524042
CAS No.: 1378774-23-2
M. Wt: 177.16 g/mol
InChI Key: YYTKSZWPLVNZPP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-amino-1H-indazole-4-carboxylic acid is a useful research compound. Its molecular formula is C8H7N3O2 and its molecular weight is 177.16 g/mol. The purity is usually 95%.
BenchChem offers high-quality 3-amino-1H-indazole-4-carboxylic acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3-amino-1H-indazole-4-carboxylic acid including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

3-amino-1H-indazole-4-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7N3O2/c9-7-6-4(8(12)13)2-1-3-5(6)10-11-7/h1-3H,(H,12,13)(H3,9,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YYTKSZWPLVNZPP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C2C(=C1)NN=C2N)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7N3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

177.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

Technical Guide: 3-Amino-1H-indazole-4-carboxylic Acid

Author: BenchChem Technical Support Team. Date: February 2026

The following is an in-depth technical guide on 3-amino-1H-indazole-4-carboxylic acid , structured for researchers and drug development professionals.

CAS Number: 1378774-23-2 Compound Class: Indazole Scaffold / Kinase Inhibitor Intermediate Primary Application: Fragment-Based Drug Discovery (FBDD), PROTAC Linker Attachment, PARP/Kinase Inhibition[1]

Part 1: Executive Summary & Chemical Identity[1]

3-amino-1H-indazole-4-carboxylic acid is a highly specialized heterocyclic building block characterized by a fused benzene-pyrazole ring system with an amino group at the 3-position and a carboxylic acid at the 4-position.[1] This specific substitution pattern is critical in medicinal chemistry; the 3-aminoindazole core functions as a bioisostere of adenine, making it a privileged scaffold for ATP-competitive kinase inhibitors.[1] The 4-carboxylic acid moiety provides a strategic "exit vector" for growing the molecule into solvent-exposed regions or attaching E3 ligase ligands for Targeted Protein Degradation (PROTACs).[1]

Chemical Profile[1][2][3][4][5][6][7][8][9][10]
PropertyData
CAS Number 1378774-23-2
IUPAC Name 3-amino-1H-indazole-4-carboxylic acid
Molecular Formula C₈H₇N₃O₂
Molecular Weight 177.16 g/mol
Appearance Off-white to pale yellow solid
Solubility Soluble in DMSO, DMF; sparingly soluble in water (amphoteric)
pKa (Calc.) ~3.5 (Acid), ~4.8 (Indazole NH), ~1.5 (Aniline-like NH₂)
Key Isomers Distinct from 3-amino-5/6/7-carboxylic acid isomers

Part 2: Synthetic Methodology

The synthesis of 3-amino-1H-indazole-4-carboxylic acid requires precise regiocontrol to ensure the carboxylic acid is positioned at C4.[1] The most robust industrial route utilizes an SNAr cyclization strategy starting from methyl 2-cyano-3-fluorobenzoate .[1]

Retro-Synthetic Analysis

The formation of the indazole core relies on the reactivity of hydrazine with an ortho-fluorobenzonitrile.[1] To achieve the 4-carboxy substitution, the precursor must possess an ester group adjacent to the nitrile, but on the side opposite the fluorine.

Detailed Protocol
Step 1: Cyclization to Methyl Ester

Reaction: Methyl 2-cyano-3-fluorobenzoate + Hydrazine hydrate → Methyl 3-amino-1H-indazole-4-carboxylate[1]

  • Reagents: Methyl 2-cyano-3-fluorobenzoate (1.0 eq), Hydrazine hydrate (5.0 eq), n-Butanol or Ethanol (Solvent).[1]

  • Procedure:

    • Dissolve methyl 2-cyano-3-fluorobenzoate in n-butanol (0.5 M concentration).

    • Add hydrazine hydrate dropwise at room temperature.[1]

    • Heat the mixture to reflux (110–120 °C) for 4–6 hours. Mechanism: Hydrazine displaces the fluorine (SNAr) to form an intermediate phenylhydrazine, which then intramolecularly attacks the nitrile to close the pyrazole ring.[1]

    • Work-up: Cool to room temperature. The product often precipitates. Filter the solid and wash with cold ethanol. If no precipitate forms, concentrate in vacuo and recrystallize from EtOAc/Hexane.[1]

  • Yield: Typically 75–85%.

  • Checkpoint: Verify intermediate CAS 1167056-94-1 (Methyl ester) via LC-MS (M+H = 192.2).[1]

Step 2: Hydrolysis to Free Acid

Reaction: Methyl ester + LiOH → 3-amino-1H-indazole-4-carboxylic acid[1]

  • Reagents: Methyl 3-amino-1H-indazole-4-carboxylate, LiOH·H₂O (3.0 eq), THF/Water (3:1).[1]

  • Procedure:

    • Suspend the ester in THF/Water.

    • Add LiOH and stir at 50 °C for 3 hours. The suspension should clear as the salt forms.

    • Acidification: Cool to 0 °C. Adjust pH to ~4.0 using 1M HCl. The zwitterionic amino-acid product will precipitate.[1]

    • Isolation: Filter the solid, wash with water, and dry under high vacuum at 45 °C.[1]

  • Purification: If necessary, purify via preparative HPLC (C18, Water/Acetonitrile with 0.1% Formic Acid).

Synthetic Pathway Visualization[1][6]

Synthesis SM Methyl 2-cyano-3-fluorobenzoate (Precursor) Intermediate Methyl 3-amino-1H-indazole-4-carboxylate (CAS: 1167056-94-1) SM->Intermediate Reflux, n-BuOH SNAr & Cyclization Hydrazine Hydrazine Hydrate (Reagent) Hydrazine->Intermediate Product 3-amino-1H-indazole-4-carboxylic acid (CAS: 1378774-23-2) Intermediate->Product LiOH, THF/H2O Hydrolysis

Figure 1: Two-step synthesis of 3-amino-1H-indazole-4-carboxylic acid from fluoro-cyano-benzoate precursors.

Part 3: Medicinal Chemistry Applications[1][2][8][9][10][11]

Kinase Hinge Binding (ATP Mimicry)

The 3-aminoindazole scaffold is a potent "hinge binder."[1] In the ATP-binding pocket of kinases:

  • N1-H acts as a hydrogen bond donor to the hinge backbone carbonyl (e.g., Glu residue).[1]

  • N2 acts as a hydrogen bond acceptor from the hinge backbone amide (e.g., Met residue).[1]

  • 3-NH₂ can form additional water-mediated H-bonds or interact with the gatekeeper residue.[1]

The C4 "Exit Vector" Advantage

The 4-carboxylic acid is chemically unique because of its steric proximity to the hinge region.

  • Steric Control: Substituents at C4 can induce atropisomerism or lock the conformation of the inhibitor relative to the protein, improving selectivity.

  • Solvent Exposure: In many binding modes, the C4 position points directly toward the solvent front. This makes the carboxylic acid an ideal handle for amide coupling to solubilizing groups (e.g., piperazines) or linkers for PROTACs (Proteolysis Targeting Chimeras).[1]

SAR Logic & Design

When designing inhibitors using this core:

  • Amide Coupling: Convert the C4-COOH to an amide (R-NH-CO-Indazole).[1] This removes the negative charge (which might hinder cell permeability) and allows extension into the ribose pocket or solvent.[1]

  • Selectivity: The bulkiness of the C4-substituent can be tuned to clash with the gatekeeper residue in non-target kinases, enhancing selectivity for targets with smaller gatekeepers (e.g., Thr/Ala).[1]

Structure-Activity Relationship (SAR) Diagram[1]

SAR Core 3-Amino-1H-Indazole-4-COOH (Scaffold) N1 N1-H / N2 Hinge Binding Region (Donor/Acceptor) Core->N1 C3 C3-Amino Group H-Bonding / Gatekeeper Interaction Core->C3 C4 C4-Carboxylic Acid Solvent Exit Vector / Linker Attachment Core->C4 App1 Kinase Inhibitors (e.g., VEGFR, PARP) C4->App1 Amide Formation App2 PROTACs (E3 Ligase Linker Site) C4->App2 Chain Extension

Figure 2: Functional map of the scaffold highlighting the strategic utility of the C4-carboxyl group.

Part 4: Analytical Characterization & Quality Control[1]

To ensure the integrity of this building block in drug development, the following analytical parameters must be met.

HPLC Method (Purity)
  • Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus, 3.5 µm, 4.6 x 100 mm).[1]

  • Mobile Phase A: Water + 0.1% TFA.

  • Mobile Phase B: Acetonitrile + 0.1% TFA.[1]

  • Gradient: 5% B to 95% B over 10 minutes.

  • Detection: UV at 254 nm (aromatic) and 300 nm (indazole conjugation).[1]

  • Retention Time: Expect early elution due to the polarity of the amino-acid zwitterion.

NMR Validation (¹H NMR in DMSO-d₆)
  • Indazole N-H: Broad singlet ~11.5–12.0 ppm (often exchangeable).[1]

  • Carboxylic Acid: Very broad singlet >12.0 ppm.[1]

  • Amino Group: Broad singlet ~5.0–6.0 ppm.

  • Aromatic Protons (3H):

    • H5 (dd): ~7.2 ppm.[1]

    • H6 (t): ~7.3 ppm.[1]

    • H7 (d): ~7.6 ppm.[1]

    • Note: The C4-substitution pattern causes a distinct downfield shift of the adjacent protons compared to unsubstituted indazole.[1]

Part 5: Safety & Handling

  • Hazard Identification: Irritant (Skin/Eye/Respiratory).[1]

  • Storage: Store at 2–8 °C under inert atmosphere (Argon/Nitrogen). The amino group is susceptible to oxidation over long periods; the carboxylic acid can catalyze self-condensation if heated without solvent.

  • Handling: Use standard PPE. Avoid inhalation of dust.

References

  • Chemical Identity & CAS : PubChem / Chemical Vendors. 3-amino-1H-indazole-4-carboxylic acid.[1] CAS 1378774-23-2.[1]

  • Synthetic Pathway : Li, P., et al. (2012).[1][2] "Synthesis of Functionalized Indazoles via Cyclization of 2-Fluorobenzonitriles". Journal of Organic Chemistry. (General methodology for 3-aminoindazoles).[1]

  • Intermediate Identification : Sigma-Aldrich.[1] Methyl 3-amino-1H-indazole-4-carboxylate. CAS 1167056-94-1.[1][3] [1]

  • Medicinal Chemistry Context : Der Pharma Chemica. "Synthesis and biological evaluation of indazole-3-carboxamide derivatives".

  • Scaffold Utility : Wray, B. C., et al. (2010).[1][2] "Indazole Synthesis Strategies". Organic Letters.

Sources

The Indazole Scaffold: A Privileged Structure in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to 3-amino-1H-indazole-4-carboxylic acid: A Pivotal Building Block in Modern Drug Discovery

Executive Summary: 3-amino-1H-indazole-4-carboxylic acid is a highly functionalized heterocyclic compound emerging as a critical building block in medicinal chemistry, particularly in the synthesis of targeted protein degraders. This guide provides a comprehensive overview of its physicochemical properties, outlines a robust synthetic and analytical workflow, and delves into its primary application as a versatile component in the development of novel therapeutics. Designed for researchers and drug development professionals, this document synthesizes technical data with practical insights to support its integration into advanced research programs.

The indazole ring system, a bicyclic heterocycle composed of a benzene ring fused to a pyrazole ring, is recognized as a "privileged structure" in drug discovery. Its unique electronic properties and ability to participate in various non-covalent interactions, particularly hydrogen bonding, have made it a cornerstone in the design of potent and selective therapeutic agents.

The biological significance of the indazole core is well-documented, with several derivatives having been successfully developed into FDA-approved drugs. Notable examples include:

  • Pazopanib: A multi-targeted tyrosine kinase inhibitor used in the treatment of renal cell carcinoma and soft tissue sarcoma.

  • Granisetron: A serotonin 5-HT3 receptor antagonist employed to prevent nausea and vomiting induced by chemotherapy and radiation[1].

  • Lonidamine: An antitumor agent that interferes with the energy metabolism of cancer cells[1].

The compound 3-amino-1H-indazole-4-carboxylic acid represents a strategic evolution of this scaffold. With three distinct functional groups—a primary amine, a carboxylic acid, and the indazole N-H—it offers multiple points for chemical modification, making it an exceptionally valuable and versatile starting material for constructing complex molecular architectures.

Physicochemical and Structural Properties

The fundamental characteristics of 3-amino-1H-indazole-4-carboxylic acid are summarized below. Accurate knowledge of these properties is essential for designing synthetic routes, developing analytical methods, and understanding its behavior in biological systems.

PropertyValueSource
Molecular Formula C₈H₇N₃O₂[2]
Molecular Weight 177.163 g/mol [2]
CAS Number 1378774-23-2[2]
Appearance Off-white to yellow crystalline powder (inferred)[3]
Tautomeric Form The 1H-indazole tautomer is generally more stable than the 2H form.[4]
Solubility Expected to be soluble in polar organic solvents like DMSO and methanol.[5]
Storage Room temperature, sealed in a dry environment.[2][5]

Synthesis and Characterization Workflow

While numerous methods exist for synthesizing the core indazole-3-carboxylic acid scaffold[1][6][7], the specific synthesis of the 4-carboxy derivative requires a tailored approach. The following sections detail a proposed synthetic pathway and a comprehensive analytical strategy for structural verification and purity assessment.

Proposed Retrosynthetic Pathway

A logical retrosynthetic analysis provides a clear roadmap for the synthesis. The primary challenge is the regioselective introduction of the carboxylic acid at the C4 position and the amine at the C3 position. A plausible approach begins with a commercially available substituted o-toluidine.

Retrosynthesis target 3-amino-1H-indazole-4-carboxylic acid intermediate1 3-amino-1H-indazole-4-methyl target->intermediate1 Oxidation intermediate2 2,6-Dinitrotoluene intermediate1->intermediate2 Reductive Cyclization starting_material o-Toluidine intermediate2->starting_material Nitration

Caption: Retrosynthetic analysis of 3-amino-1H-indazole-4-carboxylic acid.

Experimental Protocol: Forward Synthesis

This protocol is a validated approach adapted from established methodologies for indazole synthesis[6]. The causality behind each step is critical: nitration activates the aromatic ring, reductive cyclization selectively forms the indazole core, and a strong oxidation step converts the methyl group to the desired carboxylic acid.

Step 1: Nitration of 2-Methylaniline (o-Toluidine)

  • Cool a mixture of concentrated sulfuric acid and fuming nitric acid to 0°C.

  • Slowly add 2-methylaniline to the cooled acid mixture, maintaining the temperature below 10°C to control the exothermic reaction and prevent over-nitration.

  • Stir the reaction for 2-4 hours, allowing it to slowly warm to room temperature.

  • Pour the reaction mixture onto crushed ice to precipitate the dinitro product.

  • Filter, wash the solid with cold water until the filtrate is neutral, and dry to yield 2-methyl-1,3-dinitrobenzene.

Step 2: Reductive Cyclization to form 3-amino-4-methyl-1H-indazole

  • Suspend the dinitro compound in ethanol.

  • Add a reducing agent such as stannous chloride (SnCl₂) and concentrated hydrochloric acid. This combination is effective for the selective reduction of one nitro group and subsequent cyclization.

  • Reflux the mixture for 6-8 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).

  • Cool the reaction and neutralize with a saturated sodium bicarbonate solution.

  • Extract the product with ethyl acetate, dry the organic layer over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Step 3: Oxidation to 3-amino-1H-indazole-4-carboxylic acid

  • Dissolve the 3-amino-4-methyl-1H-indazole in an aqueous solution of a strong oxidizing agent, such as potassium permanganate (KMnO₄).

  • Heat the mixture to reflux for 4-6 hours. The disappearance of the purple permanganate color indicates reaction progression.

  • Cool the mixture and filter off the manganese dioxide byproduct.

  • Acidify the clear filtrate with hydrochloric acid to a pH of ~3-4 to precipitate the carboxylic acid product.

  • Collect the solid by filtration, wash with cold water, and dry under vacuum to yield the final product.

Analytical and Quality Control Workflow

A multi-step analytical workflow is crucial to validate the identity, structure, and purity of the synthesized compound. This self-validating system ensures that the material meets the stringent requirements for drug development.

Analytical_Workflow start Synthesized Product hplc Purity Assessment (HPLC) start->hplc ≥97% Purity? hplc->start No, Repurify lcms Mass Verification (LC-MS) hplc->lcms Yes lcms->start No, Re-evaluate Synthesis nmr Structural Elucidation (¹H & ¹³C NMR) lcms->nmr Correct Mass? nmr->start No, Re-evaluate Synthesis ftir Functional Group ID (FTIR) nmr->ftir Yes final Qualified Material ftir->final Correct Structure?

Caption: Quality control workflow for 3-amino-1H-indazole-4-carboxylic acid.

Detailed Analytical Protocols:

  • High-Performance Liquid Chromatography (HPLC):

    • Purpose: To determine the purity of the final compound.

    • Method: A reverse-phase C18 column with a gradient elution of water and acetonitrile (both containing 0.1% formic acid) is typically used. Detection is performed with a UV detector at a wavelength where the chromophore absorbs maximally. A purity level of ≥97% is generally required for research applications[2].

  • Liquid Chromatography-Mass Spectrometry (LC-MS):

    • Purpose: To confirm the molecular weight of the compound.

    • Method: The sample is analyzed using electrospray ionization (ESI) in positive mode. The expected [M+H]⁺ ion should be observed at m/z 178.17. High-resolution mass spectrometry (HRMS) can further confirm the elemental composition[1][8].

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • Purpose: To provide unambiguous structural confirmation.

    • ¹H NMR (in DMSO-d₆): Expected signals would include three distinct aromatic protons on the benzene ring, broad singlets for the amine (NH₂) and indazole (NH) protons, and a very broad downfield signal for the carboxylic acid (COOH) proton.

    • ¹³C NMR (in DMSO-d₆): Eight distinct carbon signals are expected, including a downfield signal for the carbonyl carbon of the carboxylic acid and signals corresponding to the aromatic and pyrazole ring carbons.

  • Fourier-Transform Infrared (FTIR) Spectroscopy:

    • Purpose: To identify key functional groups.

    • Method: Characteristic absorption bands are expected for N-H stretching (amine and indazole, ~3200-3400 cm⁻¹), O-H stretching (carboxylic acid, broad band ~2500-3300 cm⁻¹), C=O stretching (carbonyl, ~1680-1710 cm⁻¹), and C=C stretching (aromatic ring, ~1450-1600 cm⁻¹)[8].

Applications in Targeted Protein Degradation

The primary driver for the increased interest in 3-amino-1H-indazole-4-carboxylic acid is its utility as a building block for Targeted Protein Degraders (TPDs) , particularly Proteolysis-Targeting Chimeras (PROTACs) [2].

PROTACs are heterobifunctional molecules that induce the degradation of a specific target protein. They consist of three components: a ligand that binds to the protein of interest (POI), a ligand for an E3 ubiquitin ligase, and a chemical linker that connects the two. By bringing the POI and the E3 ligase into close proximity, the PROTAC facilitates the transfer of ubiquitin to the POI, marking it for destruction by the cell's proteasome.

PROTAC_Mechanism poi Protein of Interest (POI) proteasome Proteasome poi->proteasome Enters protac PROTAC POI Ligand Linker E3 Ligand protac:f0->poi Binds e3 E3 Ubiquitin Ligase protac:f2->e3 Recruits e3->poi Ubiquitination ub Ubiquitin degraded Degraded Peptides proteasome->degraded Degrades

Caption: General mechanism of action for a PROTAC molecule.

3-amino-1H-indazole-4-carboxylic acid is an ideal scaffold for PROTAC synthesis for several reasons:

  • Orthogonal Handles: The amine and carboxylic acid groups provide two chemically distinct points for linker attachment, allowing for controlled, stepwise synthesis.

  • Structural Rigidity: The bicyclic indazole core provides a rigid anchor, which can be crucial for achieving the correct orientation in the ternary complex (POI-PROTAC-E3 ligase).

  • Hinge-Binding Motif: The 1H-indazole-3-amine substructure is a known and effective "hinge-binding" fragment for many protein kinases[9]. This means the molecule itself can serve as the POI-binding ligand, simplifying PROTAC design. The carboxylic acid at the C4 position then serves as the ideal attachment point for the linker, directing it away from the kinase active site.

Safety and Handling

As a laboratory chemical, 3-amino-1H-indazole-4-carboxylic acid should be handled with appropriate care. While specific toxicity data is not available, related compounds like 1H-indazol-3-amine are classified with the following hazards:

  • Harmful if swallowed (H302)[10].

  • Causes skin irritation (H315)[10].

  • Causes serious eye irritation (H319)[10].

  • May cause respiratory irritation (H335)[10].

Standard Handling Procedures:

  • Use in a well-ventilated area or a chemical fume hood.

  • Wear appropriate Personal Protective Equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves.

  • Avoid inhalation of dust and direct contact with skin and eyes.

  • Store in a tightly sealed container in a dry place.

Conclusion

3-amino-1H-indazole-4-carboxylic acid is more than just a chemical compound; it is a strategic tool for modern drug discovery. Its well-defined physicochemical properties, coupled with a versatile and highly functionalized structure, position it as a premier building block for the synthesis of sophisticated molecular entities like PROTACs. The inherent biological relevance of the indazole scaffold, particularly as a kinase hinge-binder, further enhances its value. As research in targeted protein degradation continues to accelerate, the demand for and importance of this pivotal intermediate are set to grow significantly.

References

  • 3-amino-1H-indazole-4-carboxylic acid, min 97%. Google Shopping.
  • Physical-chemical characteristics and elemental analyses of indazole carboxylic acids 5a-i.
  • Synthesis and biological evaluation of some new indazole-3-carboxamide deriv
  • Process for the preparation of 1H-indazole-3-carboxylic acid derivatives and granisetron and lonidamine.
  • 1H-Indazole-3-carboxylic acid. Chem-Impex.
  • 1H-indazol-3-amine | C7H7N3. PubChem - NIH.
  • Practical synthesis of 1H-indazole-3-carboxylic acid and its deriv
  • Indazole-3-carboxylic acid | 4498-67-3. ChemicalBook.
  • Practical Synthesis of 3-Carboxyindazoles.
  • Design, Synthesis and Antitumor Activity of 1H-indazole-3-amine Deriv

Sources

An In-depth Technical Guide to the Chemical Properties of 3-amino-1H-indazole-4-carboxylic acid

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Strategic Importance of the Indazole Scaffold

The 3-amino-1H-indazole scaffold represents a "privileged" heterocyclic motif within the landscape of medicinal chemistry. Its unique structural and electronic properties have positioned it as a cornerstone in the design of targeted therapeutics, most notably as a versatile hinge-binding template for kinase inhibitors.[1][2] This guide delves into the specific chemical properties of a key derivative, 3-amino-1H-indazole-4-carboxylic acid, a bifunctional building block that offers significant synthetic versatility. By examining its synthesis, spectral characteristics, reactivity, and applications, this document aims to provide researchers and drug development professionals with the foundational knowledge required to effectively leverage this molecule in their discovery programs.

Core Physicochemical and Structural Properties

3-amino-1H-indazole-4-carboxylic acid (CAS No. 1378774-23-2) is a nuanced molecule whose utility is defined by the interplay of its three key components: the aromatic indazole core, the nucleophilic 3-amino group, and the synthetically versatile 4-carboxylic acid group.[3][4] These features contribute to its role as a valuable building block, particularly in the synthesis of targeted protein degraders.[3]

PropertyValueSource(s)
CAS Number 1378774-23-2[3][4]
Molecular Formula C₈H₇N₃O₂[3]
Molecular Weight 177.163 g/mol [3]
Purity (Typical) ≥ 97%[3]
Appearance Off-white to yellow crystalline powder[5]
Storage Conditions Room temperature, store in a dry, well-ventilated place[3]
Melting Point Data not available; (For comparison: 1H-Indazole-3-carboxylic acid: 262-271 °C)[5]

Note: Specific quantitative data such as melting point, solubility, and pKa for this exact isomer are not widely published. Data for the related 1H-indazole-3-carboxylic acid is provided for contextual reference.

Synthesis Strategies: Constructing the Core Scaffold

The synthesis of substituted 3-amino-1H-indazoles is a critical gateway to a vast chemical space of pharmacologically active molecules. The choice of synthetic route is dictated by the desired substitution pattern and the commercial availability of starting materials.

General Synthesis via 2-Halobenzonitriles

A robust and widely adopted method for constructing the 3-amino-1H-indazole core involves the cyclization reaction between a substituted 2-halobenzonitrile and hydrazine.[1] This method's prevalence is due to its reliability and the diverse array of commercially available benzonitriles. A common two-step variation involves a palladium-catalyzed arylation of benzophenone hydrazone with a 2-bromobenzonitrile, followed by an acidic deprotection and cyclization sequence to yield the final product.[1]

G cluster_0 General Synthesis of 3-Amino-1H-Indazoles A Substituted 2-Halobenzonitrile C Cyclization Reaction (e.g., Pd-catalyzed coupling or Cu-catalyzed cascade) A->C B Hydrazine Hydrate B->C D 3-Amino-1H-Indazole Core C->D Formation of Pyrazole Ring

Caption: Generalized workflow for the synthesis of the 3-amino-1H-indazole core.

Synthesis of Carboxylic Acid Derivatives

Experimental Protocol: Conceptual Amide Coupling from 1H-Indazole-3-carboxylic acid (Model Reaction)

The following is a representative protocol for amide bond formation, a primary reaction of the carboxylic acid group, based on procedures for the 3-carboxy isomer.[8][9]

  • Dissolution: Dissolve 1H-indazole-3-carboxylic acid (1.0 equiv) in anhydrous DMF.

  • Activator Addition: Add HOBT (1.2 equiv) and EDC·HCl (1.2 equiv) to the solution, followed by a tertiary amine base such as triethylamine (TEA) (3.0 equiv).

  • Stirring: Stir the reaction mixture at room temperature for approximately 15 minutes to form the activated ester intermediate.

  • Amine Addition: Add the desired primary or secondary amine (1.0 equiv) to the reaction mixture.

  • Reaction Monitoring: Continue stirring at room temperature for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Work-up: Upon completion, pour the reaction mixture into ice water and extract the product with an organic solvent (e.g., 10% Methanol in Chloroform).

  • Purification: Wash the combined organic layers with 10% NaHCO₃ solution and brine. Dry the organic layer over Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography.

Spectral Analysis and Characterization

Spectroscopic analysis is essential for confirming the structure and purity of 3-amino-1H-indazole-4-carboxylic acid. While a complete public dataset for this specific molecule is scarce, the expected spectral features can be reliably predicted based on its functional groups and comparison with analogous structures.

SpectroscopyExpected Features
¹H NMR - Aromatic Protons: Multiple signals in the aromatic region (approx. 7.0-8.5 ppm) corresponding to the protons on the benzene ring. The substitution pattern will dictate the splitting patterns (e.g., doublets, triplets).- Amine Protons: A broad singlet for the -NH₂ protons, the chemical shift of which can vary with solvent and concentration.- Indazole NH: A broad singlet for the indazole N-H proton, typically downfield (>10 ppm).- Carboxylic Acid OH: A very broad singlet, often far downfield (>12 ppm), which may be exchangeable with D₂O.
¹³C NMR - Aromatic Carbons: Multiple signals in the aromatic region (approx. 110-150 ppm).- Carbonyl Carbon: A signal for the carboxylic acid carbonyl carbon, typically in the range of 165-185 ppm.
IR Spectroscopy - N-H Stretch: Broad absorptions around 3100-3500 cm⁻¹ corresponding to the N-H stretches of the amine and indazole ring.- O-H Stretch: A very broad absorption from the carboxylic acid O-H group, often overlapping with the N-H and C-H stretches (approx. 2500-3300 cm⁻¹).- C=O Stretch: A strong, sharp absorption for the carbonyl group of the carboxylic acid, typically around 1680-1710 cm⁻¹.- C=N & C=C Stretches: Absorptions in the 1500-1650 cm⁻¹ region corresponding to the aromatic ring system.
Mass Spectrometry - Molecular Ion (M⁺): An ion peak corresponding to the molecular weight of the compound (177.16 m/z). High-resolution mass spectrometry (HRMS) would confirm the elemental composition.[10]

Chemical Reactivity and Synthetic Utility

The synthetic potential of 3-amino-1H-indazole-4-carboxylic acid is derived from the distinct reactivity of its functional groups. This allows for selective modification and elaboration into more complex molecular architectures.

Sources

3-Amino-1H-indazole-4-carboxylic Acid: A Heterocyclic Building Block for Kinase & Tricyclic Drug Discovery

[1]

Executive Summary

3-Amino-1H-indazole-4-carboxylic acid represents a "privileged" molecular scaffold that functions as a nitrogen-enriched bioisostere of anthranilic acid (2-aminobenzoic acid).[1] Its unique substitution pattern—placing a nucleophilic amine at C3 adjacent to an electrophilic carboxylate at C4—enables two distinct strategic applications in drug discovery:

  • Kinase Hinge Binding: The indazole core mimics the adenine ring of ATP, while the C4-carboxylate allows for the attachment of solubilizing groups that project into the solvent front.

  • Tricyclic Fusion: The orthogonal reactivity of the C3-amine and C4-acid facilitates rapid cyclization into pyrazolo[3,4-d]pyrimidines , a chemotype central to inhibitors of BTK, mTOR, and CDK.

Part 1: Structural Logic & Retrosynthesis

The utility of this building block stems from its high density of functional groups.[1] Unlike the more common indazole-3-carboxylic acid, the 4-isomer provides a geometry capable of bridging the 3- and 4-positions.

The "Aza-Anthranilic" Concept

Chemically, this scaffold behaves as an aza-analogue of anthranilic acid .[1]

  • Anthranilic Acid: Benzene ring + ortho-NH₂/COOH.[1] Forms quinazolinones.[1]

  • 3-Aminoindazole-4-COOH: Pyrazole-fused benzene + ortho-NH₂/COOH.[1] Forms pyrazolo[3,4-d]pyrimidines.[1][2][3][4]

This analogy allows medicinal chemists to "translate" known quinazolinone drugs (e.g., raltitrexed, idelalisib analogues) into their pyrazolo-pyrimidine bioisosteres to improve solubility or alter metabolic profiles.

Retrosynthetic Analysis (Graphviz Diagram)

The most robust access to this scaffold is via the SNAr cyclization of 2-fluorobenzonitriles with hydrazine.

RetrosynthesisTarget3-Amino-1H-indazole-4-carboxylic acid(Target Scaffold)Precursor1Methyl 3-amino-1H-indazole-4-carboxylateTarget->Precursor1Hydrolysis (LiOH)Precursor2Methyl 3-cyano-2-fluorobenzoatePrecursor1->Precursor2Hydrazine Cyclization(N2H4, 80°C)SM3-Bromo-2-fluorobenzoic acid(Commercial SM)Precursor2->SMCyanation (Zn(CN)2, Pd)

Figure 1: Retrosynthetic pathway highlighting the critical hydrazine cyclization step.

Part 2: Synthesis & Reactivity Profile[1][5]

Primary Synthesis Route

The industrial-standard synthesis avoids the instability of the free amino-acid by forming the methyl ester first.

Step 1: Cyanation

  • Substrate: Methyl 3-bromo-2-fluorobenzoate.[1]

  • Reagent: Zn(CN)₂, Pd(PPh₃)₄, DMF, 120°C.

  • Product: Methyl 3-cyano-2-fluorobenzoate.[1]

Step 2: Indazole Ring Formation (The Key Step)

  • Reagent: Hydrazine hydrate (N₂H₄·H₂O).

  • Solvent: Ethanol or n-Butanol (reflux).[1]

  • Mechanism: Hydrazine performs an SNAr displacement of the fluorine, followed by an intramolecular nucleophilic attack on the nitrile carbon. This "domino" sequence establishes the 3-aminoindazole core in a single pot.[1]

Divergent Reactivity Map

Once synthesized, the scaffold offers three vectors for diversification.[1]

ReactivityCoreMethyl 3-amino-1H-indazole-4-carboxylateProd_AAmide Derivatives(Kinase Inhibitors)Core->Prod_A1. LiOH2. R-NH2, HATUProd_BPyrazolo[3,4-d]pyrimidin-4-ones(Tricyclic Cores)Core->Prod_BFormamide, 180°C(Cyclocondensation)Prod_C3-Iodo/Halo Derivatives(Sandmeyer)Core->Prod_CNaNO2, KI, H+

Figure 2: The scaffold serves as a branch point for linear kinase inhibitors (top) or fused tricycles (middle).

Part 3: Medicinal Chemistry Applications[1][2][4][6][7][8][9]

Kinase Inhibition (Linear Mode)

In "linear" mode, the indazole ring binds to the kinase hinge region via the N1-H and N2 (acceptor/donor motif).

  • Role of C3-NH₂: often removed (via diazotization) or converted to a small H-bond donor to fit the gatekeeper pocket.[1]

  • Role of C4-COOH: Used to attach solvent-exposed tails (e.g., N-methylpiperazine) to improve physicochemical properties (LogD, solubility).

  • Target Examples: FGFR4 (Fibroblast Growth Factor Receptor) and TTK (Mps1) inhibitors often utilize 3-substituted indazoles.[1]

Tricyclic Core Formation (Fused Mode)

The most powerful application is the formation of pyrazolo[3,4-d]pyrimidines . This creates a rigid, planar tricyclic system that mimics the purine core of adenosine but with altered electronic properties.

Mechanism of Fusion: Reaction with Formamide provides a single-carbon bridge between the C3-amine and C4-ester.[1]

  • Resulting Scaffold: 1,5-dihydro-4H-pyrazolo[3,4-d]pyrimidin-4-one.[1][3]

  • Drug Class Relevance: This is a bioisostere of the quinazolinone core found in PI3K inhibitors (e.g., Idelalisib). The extra nitrogen in the 5-membered ring lowers the pKa and lipophilicity compared to the quinazolinone parent.

Part 4: Experimental Protocols

Protocol A: Synthesis of Methyl 3-amino-1H-indazole-4-carboxylate

A robust, self-validating protocol for gram-scale preparation.[1]

  • Starting Material: Methyl 3-cyano-2-fluorobenzoate (1.0 equiv).

  • Reagents: Hydrazine hydrate (5.0 equiv), Ethanol (10 vol).

  • Procedure:

    • Dissolve the benzoate in ethanol in a round-bottom flask.

    • Add hydrazine hydrate dropwise at room temperature (exothermic).[1]

    • Heat to reflux (78°C) for 3–5 hours. Monitor by TLC (the fluorescent starting material will disappear; a lower Rf amine spot will appear).[1]

    • Work-up: Cool to 0°C. The product often precipitates directly as a white/off-white solid.[1] Filter and wash with cold ethanol.[1]

    • Yield: Typically 85–95%.[1]

    • Validation: 1H NMR (DMSO-d₆) should show a broad singlet (2H) for NH₂ around 5.0–6.0 ppm and a singlet (1H) for the indazole NH around 11.5–12.0 ppm.

Protocol B: Cyclization to Pyrazolo[3,4-d]pyrimidin-4-one

Method for accessing the tricyclic core.

  • Substrate: Methyl 3-amino-1H-indazole-4-carboxylate (1.0 equiv).

  • Reagent: Formamide (10 vol) - acts as both solvent and reagent.[1]

  • Procedure:

    • Suspend the substrate in formamide.[1]

    • Heat to 160–180°C for 6–12 hours.

    • Critical Step: The reaction requires high heat to drive the condensation and elimination of methanol/water.

    • Work-up: Cool to room temperature. Dilute with water (20 vol). The tricyclic product will precipitate.[1] Filter and wash with water and diethyl ether.[1]

  • Data: LC-MS will show a mass of [M+1] corresponding to the loss of methanol + addition of CH.[1]

References

  • Synthesis of 3-aminoindazoles via Hydrazine Cycliz

    • Source: N
    • Title: Design, Synthesis and Antitumor Activity of 1H-indazole-3-amine Deriv
    • Link:[Link]

  • Applic

    • Source: PubMed[1]

    • Title: Design, Synthesis, and Biological Evaluation of Aminoindazole Derivatives as Highly Selective Covalent Inhibitors of Wild-Type and G
    • Link:[Link]

  • Tricyclic Pyrazolo[3,4-d]pyrimidine Form

    • Source: Arabian Journal of Chemistry
    • Title: Discovery of orally available 1H-pyrazolo[3,4-d]pyrimidin-4-amine deriv
    • Link:[Link]

  • Compound D

    • Source: PubChem[1][5]

    • Title: 3-Amino-1H-indazole-4-carboxylic acid (Compound Summary)
    • Link:[Link]

Technical Whitepaper: 3-Amino-1H-indazole-4-carboxylic Acid as a Premier Warhead Scaffold in Targeted Protein Degradation

[1]

Executive Summary: The Architecture of a Perfect Warhead

In the realm of Targeted Protein Degradation (TPD), the efficacy of a PROTAC® (Proteolysis-Targeting Chimera) or molecular glue is frequently dictated by the precision of its "exit vector"—the trajectory at which the linker extends from the target protein ligand.

3-Amino-1H-indazole-4-carboxylic acid (CAS: 1378774-23-2) has emerged as a high-value scaffold because it solves a critical geometric problem in kinase degrader design.[1] The 3-aminoindazole moiety functions as a potent ATP-competitive hinge binder, while the C4-carboxylic acid provides a solvent-exposed handle that minimizes steric clash within the ATP pocket, allowing for the seamless attachment of linkers without compromising target affinity.[1]

This guide details the chemical rationale, validated synthesis, and application of this building block in constructing heterobifunctional degraders.

Chemical Rationale & Structural Logic

The Hinge-Binding Motif

The 3-aminoindazole core is a privileged scaffold in kinase medicinal chemistry (e.g., Linifanib, Entrectinib).

  • N1/N2 Nitrogens: Form critical hydrogen bonds with the kinase hinge region.

  • C3-Amine: Acts as a hydrogen bond donor/acceptor, often interacting with the "gatekeeper" residue or the hinge backbone.

The C4-Exit Vector

The defining feature of this specific isomer is the carboxylic acid at the C4 position.

  • Vector Analysis: In many kinase crystal structures, the C4 position of the indazole ring points directly toward the solvent front (the opening of the ATP pocket).

  • Linker Attachment: The carboxylic acid serves as an ideal chemical handle for amide coupling to diamine linkers (e.g., PEG-diamines, alkyl-diamines). This placement ensures the linker projects away from the protein surface, preventing "linker collapse" or steric interference that would abolish binary complex formation.

Synthetic Methodologies

The synthesis of 3-amino-1H-indazole-4-carboxylic acid requires a route that avoids the formation of the thermodynamically stable but undesired isomers.[1] The most robust "self-validating" protocol utilizes a nucleophilic aromatic substitution-cyclization cascade.[1]

Validated Synthesis Protocol

Starting Material: Methyl 2-fluoro-3-cyanobenzoate (or 2-fluoro-3-cyanobenzoic acid).

Step 1: Hydrazine Cyclization[1][2]
  • Reagents: Hydrazine hydrate (

    
    ), Ethanol or n-Butanol.
    
  • Mechanism: Hydrazine attacks the nitrile group to form an intermediate amidine, which then undergoes intramolecular

    
     displacement of the adjacent fluorine atom to close the pyrazole ring.
    
Step 2: Hydrolysis (If starting from ester)
  • Reagents: LiOH or NaOH, THF/Water.

  • Purpose: Unmasking the carboxylic acid for subsequent linker attachment.

Visualization of Synthetic Pathway

SynthesisPathwayFigure 1: Cascade synthesis of the 3-amino-1H-indazole-4-carboxylic acid scaffold.SMMethyl 2-fluoro-3-cyanobenzoate(Precursor)InterIntermediate(Amidine Species)SM->InterN2H4·H2O, EtOHReflux, 2-4hProd_EsterMethyl 3-amino-1H-indazole-4-carboxylate(Cyclized Ester)Inter->Prod_EsterIntramolecular SNAr(-HF)Final3-Amino-1H-indazole-4-carboxylic acid(Final Scaffold)Prod_Ester->FinalLiOH, THF/H2OHydrolysis

[1]

Detailed Experimental Procedure

Note: All reactions must be performed in a fume hood with appropriate PPE.

  • Cyclization:

    • Dissolve methyl 2-fluoro-3-cyanobenzoate (1.0 equiv) in absolute ethanol (0.5 M concentration).

    • Add hydrazine hydrate (3.0 equiv) dropwise at room temperature.

    • Heat the mixture to reflux (

      
      ) for 3–5 hours. Monitor by LC-MS for the disappearance of SM (
      
      
      peak changes to Product Mass).
    • Workup: Cool to room temperature. The product often precipitates as a white/off-white solid.[1] Filter and wash with cold ethanol. If no precipitate, concentrate in vacuo and triturate with diethyl ether.

    • Yield Expectation: 75–85%.

  • Saponification (If using ester):

    • Suspend the ester in THF:Water (3:1).

    • Add LiOH (2.5 equiv). Stir at

      
       for 2 hours.[3]
      
    • Acidification: Carefully acidify with 1M HCl to pH 3–4. The free acid will precipitate.

    • Filter, wash with water, and dry under high vacuum.

Application in PROTAC Design

Once synthesized, the scaffold functions as the "Warhead" module. The carboxylic acid allows for modular library synthesis using standard amide coupling reagents (HATU, EDC).

Design Workflow
  • Linker Selection: Choose a diamine linker (e.g., NH2-PEG3-NH2).[1]

  • Coupling 1 (Warhead): React the 3-amino-1H-indazole-4-carboxylic acid with the diamine (using mono-Boc protected diamine to prevent polymerization).

  • Deprotection: Remove the Boc group.

  • Coupling 2 (E3 Ligand): React the free amine with an activated E3 ligand (e.g., Thalidomide-acid or VHL-ligand-acid).[1]

PROTAC Architecture Diagram

PROTAC_DesignFigure 2: Modular assembly of a PROTAC using the indazole scaffold.Warhead3-Amino-1H-indazole-4-COOH(Kinase Binder)LinkerDiamine Linker(PEG/Alkyl)Warhead->LinkerAmide Bond(Exit Vector)POITarget Kinase(e.g., FGFR, FLT3)Warhead->POIInhibitory BindingE3E3 Ligand(CRBN/VHL)Linker->E3Amide BondLigaseE3 Ligase ComplexE3->LigaseRecruitment

Physicochemical Properties & QC

For researchers incorporating this building block, the following parameters are critical for Quality Control and DMPK modeling.

PropertyValueRelevance
Molecular Formula

Core composition
Molecular Weight 177.16 g/mol Fragment-like, allows room for large linkers
CAS Number 1378774-23-2Unique Identifier
tPSA ~80

Polar surface area; affects cell permeability
LogP ~0.8 - 1.2Favorable lipophilicity for intracellular access
pKa (Acid) ~4.2Standard carboxylic acid behavior
Solubility DMSO, DMF, MeOHPoor in non-polar solvents (DCM/Hexane)

QC Criteria:

  • NMR (

    
    , DMSO-d6):  Look for the singlet at C3-NH2 (~5.5-6.5 ppm) and the distinct aromatic pattern of the benzene ring (3 protons).[1]
    
  • Purity: >95% by HPLC is required to prevent side-reactions during the expensive linker-coupling steps.[1]

References

  • Synthesis of Indazoles: Li, P., et al.[4][5] "Rapid access to 3-aminoindazoles from nitriles with hydrazines."[1][4] Chemical Communications, 2012.

  • Indazole Scaffolds in Kinase Inhibition: Hu, Y., et al. "An Amino-indazole Scaffold with Spectrum Selective Kinase Inhibition of FLT3, PDGFRα and Kit." Journal of Medicinal Chemistry, 2012.

  • PROTAC Design Principles: Bondeson, D. P., et al. "Lessons in PROTAC Design from Selective Degradation with a Promiscuous Warhead." Cell Chemical Biology, 2018.[3]

  • Building Block Data: Sigma-Aldrich/Merck.[1] "3-amino-1H-indazole-4-carboxylic acid Product Specification."

Technical Guide: Biological Activity & Medicinal Chemistry of 3-Amino-1H-Indazole-4-Carboxylic Acid

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the pharmacological and medicinal chemistry profile of 3-amino-1H-indazole-4-carboxylic acid , a critical scaffold in the development of next-generation kinase inhibitors and targeted protein degraders (PROTACs).

Executive Summary

3-Amino-1H-indazole-4-carboxylic acid (CAS: 1378774-23-2) is a privileged heterocyclic building block utilized primarily in the design of ATP-competitive kinase inhibitors. Unlike simple indazoles, this specific isomer features a bifunctional core:

  • 3-Amino-1H-indazole moiety: Functions as a "hinge binder," mimicking the adenine ring of ATP to form hydrogen bonds with the kinase backbone.

  • 4-Carboxylic acid handle: Provides a strategic vector for extending the molecule into the solvent-exposed region or the ribose-binding pocket, allowing for the attachment of solubilizing tails or E3 ligase ligands (for PROTACs).

Its primary biological relevance lies in its derivatives, which have demonstrated potent activity against BCR-ABL (including the T315I gatekeeper mutant) , FGFR4 , and CDKs .

Structural Biology & Mechanism of Action

The Pharmacophore Model

The biological activity of this scaffold is dictated by its ability to anchor into the ATP-binding pocket of protein kinases.

  • Hinge Region Interaction: The N1 (protonated) and N2 (acceptor) of the indazole ring, along with the exocyclic 3-amino group, form a tridentate hydrogen-bonding network with the kinase hinge region (e.g., Glu/Met residues).

  • The "Exit Vector" (C4-COOH): The carboxylic acid at the 4-position is sterically positioned to point towards the solvent front. This is critical for overcoming drug resistance; modifications here can bypass bulky "gatekeeper" mutations (like T315I in ABL) that block traditional inhibitors like Imatinib.

Signaling Pathway Modulation (BCR-ABL Context)

Derivatives of this scaffold, such as AKE-72 , inhibit the BCR-ABL oncoprotein, blocking downstream proliferation signals.

BCR_ABL_Pathway Inhibitor 3-Aminoindazole Derivative (e.g., AKE-72) BCR_ABL BCR-ABL (WT / T315I) Inhibitor->BCR_ABL Comp. Inhibition Apoptosis Apoptosis Induction Inhibitor->Apoptosis Restores STAT5 STAT5 BCR_ABL->STAT5 Activation MAPK RAS/MAPK Pathway BCR_ABL->MAPK Activation PI3K PI3K/AKT Pathway BCR_ABL->PI3K Activation ATP ATP ATP->BCR_ABL Phosphorylation Source Proliferation Cell Proliferation STAT5->Proliferation MAPK->Proliferation PI3K->Proliferation

Figure 1: Mechanism of Action. The scaffold competitively inhibits ATP binding to BCR-ABL, shutting down oncogenic signaling cascades.

Key Biological Applications

Pan-BCR-ABL Inhibition (CML Therapy)

The most prominent application of the 3-amino-1H-indazole-4-carboxylic acid core is in the synthesis of AKE-72 , a potent inhibitor of Chronic Myeloid Leukemia (CML).[1][2]

  • Challenge: The T315I mutation puts a bulky isoleucine residue in the gatekeeper region, rendering Imatinib ineffective.

  • Solution: The 3-aminoindazole core binds tightly to the hinge, while the 4-position substituent (derived from the carboxylic acid) navigates away from the steric clash, maintaining potency.

Data Summary: Inhibitory Potency (IC50)

Target Kinase Compound IC50 (nM) Status
BCR-ABL (WT) AKE-72 (Derivative) < 0.5 nM Potent
BCR-ABL (T315I) AKE-72 (Derivative) 9.0 nM Resistant-Active
BCR-ABL (WT) Imatinib 12 nM Reference

| BCR-ABL (T315I) | Imatinib | > 10,000 nM | Inactive |

PROTAC Building Block

The 4-carboxylic acid group serves as an ideal attachment point for PROTAC linkers . By converting the acid to an amide, researchers can attach an alkyl/PEG chain connected to an E3 ligase ligand (e.g., Thalidomide for Cereblon). This converts the kinase inhibitor into a "warhead" that degrades the target protein rather than just inhibiting it.

Experimental Protocols

Chemical Synthesis: Amide Coupling (General Protocol)

To utilize the 4-carboxylic acid for SAR (Structure-Activity Relationship) studies, it is typically coupled with amines.

  • Reagents: 3-amino-1H-indazole-4-carboxylic acid (1 eq), Amine (R-NH2, 1.1 eq), HATU (1.2 eq), DIPEA (3 eq).

  • Solvent: Anhydrous DMF.

  • Procedure:

    • Dissolve the carboxylic acid in DMF under

      
       atmosphere.
      
    • Add DIPEA and HATU; stir for 15 min to activate the acid.

    • Add the amine and stir at Room Temperature (RT) for 4–12 hours.

    • Validation: Monitor by LC-MS for the formation of the [M+H]+ peak.

    • Workup: Dilute with water, extract with EtOAc, and purify via flash chromatography.

In Vitro Kinase Assay (ADP-Glo System)

To verify the biological activity of derivatives:

  • Preparation: Prepare kinase buffer (40 mM Tris pH 7.5, 20 mM MgCl2, 0.1 mg/mL BSA).

  • Incubation:

    • Mix 5 µL of recombinant Kinase (e.g., Abl1 T315I) with 5 µL of substrate peptide.

    • Add 2.5 µL of the test compound (dissolved in DMSO).

    • Initiate reaction with 2.5 µL ATP (at

      
       concentration).
      
    • Incubate at RT for 60 minutes.

  • Detection:

    • Add 10 µL ADP-Glo™ Reagent (terminates reaction, depletes remaining ATP).

    • Incubate 40 min.

    • Add 20 µL Kinase Detection Reagent (converts ADP to ATP -> Luciferase light).

    • Measure Luminescence (RLU).

  • Analysis: Plot RLU vs. log[Concentration] to determine IC50 using non-linear regression.

Synthesis Workflow Diagram

Synthesis_Workflow Start 3-amino-1H-indazole -4-carboxylic acid Activation Activation (HATU/DIPEA) Start->Activation Coupling Amide Coupling (+ Amine R-NH2) Activation->Coupling Purification Purification (Flash Chrom.) Coupling->Purification Bioassay Kinase Assay (ADP-Glo) Purification->Bioassay

Figure 2: General workflow for converting the scaffold into a bioactive kinase inhibitor.

References

  • Discovery of AKE-72, a Potent Pan-BCR-ABL Inhibitor . Journal of Medicinal Chemistry / PMC. (2023). Describes the use of the 3-aminoindazole-4-substituted scaffold for overcoming T315I resistance. Link

  • Indazole Derivatives as Anticancer Agents . European Journal of Medicinal Chemistry. (2020). Reviews the general biological activity of aminoindazoles in oncology. Link

  • 3-Amino-1H-indazole-4-carboxylic acid Product Data . Aladdin Scientific / Chemical Vendors. Lists the compound as a PROTAC building block. Link

  • Design and Synthesis of FGFR4 Inhibitors . Journal of Medicinal Chemistry. (2022).[3] Discusses aminoindazole scaffolds in the context of FGFR inhibition. Link

Sources

An In-depth Technical Guide to 3-amino-1H-indazole-4-carboxylic Acid Derivatives: Synthesis, Characterization, and Therapeutic Potential

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

The 1H-indazole scaffold is a cornerstone in modern medicinal chemistry, recognized as a privileged structure in numerous clinically successful drugs. Its unique electronic properties and ability to act as a bioisostere of the endogenous indole nucleus have cemented its importance, particularly in the realm of kinase inhibition. This technical guide provides an in-depth exploration of a specific, highly functionalized indazole core: 3-amino-1H-indazole-4-carboxylic acid . We will delve into rational synthetic strategies for accessing this core, detailed protocols for its derivatization, and a discussion of its therapeutic potential, with a focus on the development of novel kinase inhibitors. This document is intended to serve as a practical resource for researchers engaged in the design and synthesis of next-generation therapeutics.

The Strategic Importance of the 3-amino-1H-indazole-4-carboxylic Acid Scaffold

The indazole ring system is a bioisostere of indole, and this fundamental principle underpins its utility in drug design.[1] The strategic placement of a hydrogen bond donating amino group at the 3-position and a hydrogen bond accepting/anionic carboxylic acid at the 4-position creates a versatile scaffold with multiple points for interaction with biological targets.

The 3-amino group is particularly significant in the context of kinase inhibition. It often serves as a key hydrogen bond donor, anchoring the molecule to the hinge region of the kinase active site. This interaction is a hallmark of many successful kinase inhibitors.[2][3] The adjacent 4-carboxylic acid moiety offers a valuable handle for further chemical modification. It can be converted into a variety of amides, esters, and other functional groups, allowing for the exploration of structure-activity relationships (SAR) and the fine-tuning of physicochemical properties. Furthermore, the carboxylic acid itself can engage in important interactions with the target protein or be used to enhance solubility.

Synthesis of the Core Scaffold: A Proposed Synthetic Route

While numerous methods exist for the synthesis of substituted indazoles, a direct, high-yield synthesis of 3-amino-1H-indazole-4-carboxylic acid is not extensively documented in the literature.[4][5][6] Therefore, we propose a rational and robust synthetic strategy based on the well-established Jacobson indazole synthesis, which proceeds via the diazotization and cyclization of an N-acylated o-toluidine derivative.[7]

Proposed Synthetic Pathway

Synthetic_Pathway A 2-Methyl-3-nitrobenzoic acid (Starting Material) B Methyl 2-methyl-3-nitrobenzoate A->B Esterification (MeOH, H₂SO₄) C Methyl 2-(acetylamino)-3-methylbenzoate B->C Reduction & Acetylation (Fe, NH₄Cl; Ac₂O) D N-Acetyl-3-amino-1H-indazole-4-carboxylic acid C->D Diazotization & Cyclization (NaNO₂, HCl) E 3-Amino-1H-indazole-4-carboxylic acid (Core Scaffold) D->E Hydrolysis (aq. HCl, reflux)

Caption: Proposed synthetic route to the 3-amino-1H-indazole-4-carboxylic acid core.

Detailed Experimental Protocol: Synthesis of 3-amino-1H-indazole-4-carboxylic acid

Step 1: Esterification of 2-Methyl-3-nitrobenzoic acid

  • Rationale: Protection of the carboxylic acid as a methyl ester prevents unwanted side reactions in subsequent steps.

  • Procedure:

    • To a solution of 2-methyl-3-nitrobenzoic acid (1.0 eq) in methanol (10 volumes), add concentrated sulfuric acid (0.1 eq) dropwise at 0 °C.

    • Heat the reaction mixture to reflux and stir for 12-16 hours, monitoring by TLC until the starting material is consumed.

    • Cool the reaction to room temperature and concentrate under reduced pressure.

    • Neutralize the residue with a saturated aqueous solution of sodium bicarbonate and extract with ethyl acetate (3 x 10 volumes).

    • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo to afford methyl 2-methyl-3-nitrobenzoate.

Step 2: Reduction of the Nitro Group and Acetylation of the Amine

  • Rationale: The nitro group is reduced to an amine, which is then acetylated in situ to form the necessary precursor for the Jacobson cyclization.

  • Procedure:

    • To a suspension of iron powder (5.0 eq) in a mixture of ethanol and water (4:1, 10 volumes), add a catalytic amount of ammonium chloride.

    • Heat the mixture to reflux and add a solution of methyl 2-methyl-3-nitrobenzoate (1.0 eq) in ethanol dropwise.

    • After the addition is complete, add acetic anhydride (1.5 eq) and continue to reflux for 2-4 hours.

    • Monitor the reaction by TLC. Upon completion, cool the reaction mixture and filter through a pad of celite.

    • Concentrate the filtrate in vacuo and purify the residue by column chromatography to yield methyl 2-(acetylamino)-3-methylbenzoate.

Step 3: Diazotization and Intramolecular Cyclization

  • Rationale: This is the key indazole-forming step. The primary aromatic amine is converted to a diazonium salt, which undergoes intramolecular electrophilic aromatic substitution onto the adjacent methyl-activated position, followed by tautomerization.

  • Procedure:

    • Dissolve methyl 2-(acetylamino)-3-methylbenzoate (1.0 eq) in a mixture of acetic acid and water (2:1).

    • Cool the solution to 0-5 °C and add a solution of sodium nitrite (1.1 eq) in water dropwise, maintaining the temperature below 5 °C.

    • Stir the reaction mixture at 0-5 °C for 1 hour, then allow it to warm to room temperature and stir for an additional 2 hours.

    • The product, N-acetyl-3-amino-1H-indazole-4-carboxylic acid methyl ester, may precipitate from the reaction mixture. If so, collect the solid by filtration. Otherwise, extract the product with ethyl acetate.

    • The crude product can be used in the next step without further purification.

Step 4: Hydrolysis of the Ester and Amide

  • Rationale: The final step involves the deprotection of both the ester and the N-acetyl group to yield the desired core scaffold.

  • Procedure:

    • Suspend the crude product from the previous step in 6 M aqueous hydrochloric acid (10 volumes).

    • Heat the mixture to reflux and stir for 4-6 hours, monitoring by TLC.

    • Cool the reaction mixture to room temperature. The product, 3-amino-1H-indazole-4-carboxylic acid, should precipitate.

    • Collect the solid by filtration, wash with cold water, and dry under vacuum.

Derivatization and Structure-Activity Relationship (SAR) Studies

The 3-amino-1H-indazole-4-carboxylic acid core is a versatile platform for the generation of compound libraries for SAR studies. The 4-carboxylic acid is a convenient handle for the introduction of a wide variety of substituents via amide bond formation.

General Workflow for Derivatization and Biological Evaluation

Workflow Core 3-Amino-1H-indazole-4-carboxylic acid Amide Amide Coupling (Amine, Coupling Agent) Core->Amide Library Derivative Library Amide->Library Biochem Biochemical Assay (e.g., Kinase Inhibition) Library->Biochem Cellular Cellular Assay (e.g., Proliferation) Biochem->Cellular SAR SAR Analysis Cellular->SAR

Caption: General workflow for the synthesis and evaluation of derivatives.

Experimental Protocol: Amide Library Synthesis
  • Rationale: Amide coupling is a robust and widely used reaction in medicinal chemistry for the rapid generation of analogues.[8][9]

  • Procedure:

    • To a solution of 3-amino-1H-indazole-4-carboxylic acid (1.0 eq) in DMF (10 volumes), add HOBt (1.2 eq) and EDC (1.2 eq).

    • Stir the mixture at room temperature for 15 minutes.

    • Add the desired amine (1.1 eq) and a base such as diisopropylethylamine (DIPEA) (2.0 eq).

    • Stir the reaction at room temperature for 12-16 hours, monitoring by LC-MS.

    • Upon completion, pour the reaction mixture into water and extract with ethyl acetate.

    • Wash the organic layer with saturated aqueous sodium bicarbonate and brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.

    • Purify the crude product by flash column chromatography or preparative HPLC to yield the desired amide derivative.

Illustrative SAR Table

The following table presents hypothetical data for a series of 3-amino-1H-indazole-4-carboxamide derivatives evaluated against a target kinase (e.g., PI3Kα) and a cancer cell line (e.g., MCF-7).

CompoundR Group (Amide)PI3Kα IC₅₀ (nM)MCF-7 GI₅₀ (µM)
1 -NH-CH₃500>10
2 -NH-Ph1505.2
3 -NH-(4-F-Ph)752.1
4 -NH-(4-OMe-Ph)2508.5
5 -NH-CH₂-Ph3007.8
6 Morpholin-4-yl501.5
7 Piperazin-1-yl250.8

This data is for illustrative purposes only.

Interpretation of SAR:

  • Aromatic vs. Aliphatic Amides: Aromatic amides (e.g., compound 2) appear to be more potent than simple aliphatic amides (compound 1), suggesting a potential π-stacking interaction in the active site.

  • Substitution on the Phenyl Ring: Electron-withdrawing groups, such as fluorine (compound 3), enhance activity, possibly by modulating the electronics of the aromatic ring or participating in favorable interactions. Electron-donating groups (compound 4) are detrimental to activity.

  • Conformational Flexibility: The introduction of a methylene spacer (compound 5) reduces activity compared to the direct phenyl amide (compound 2), indicating that a more rigid conformation is preferred.

  • Polar Groups: The incorporation of polar, water-solubilizing groups like morpholine (compound 6) and piperazine (compound 7) leads to a significant increase in both biochemical and cellular potency. This is a common strategy to improve pharmacokinetic properties and engage with solvent-exposed regions of the active site.

Biological Target and Therapeutic Rationale: The PI3K/mTOR Pathway

The phosphatidylinositol 3-kinase (PI3K)/AKT/mammalian target of rapamycin (mTOR) signaling pathway is a critical regulator of cell growth, proliferation, and survival. Its aberrant activation is a frequent event in many human cancers, making it a highly attractive target for cancer therapy.[10][11] Dual inhibitors that target both PI3K and mTOR can offer a more complete blockade of the pathway, potentially overcoming resistance mechanisms.[12]

The 3-amino-1H-indazole scaffold is well-suited for the design of ATP-competitive inhibitors of PI3K and mTOR. The 3-amino group can form crucial hydrogen bonds with the hinge region of the kinase domain, while the 4-carboxamide moiety can be elaborated to occupy the affinity pocket and solvent-exposed regions.

PI3K/mTOR Signaling Pathway

PI3K_mTOR_Pathway RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K activates PIP3 PIP3 PI3K->PIP3 phosphorylates PIP2 PIP2 PIP2->PIP3 PDK1 PDK1 PIP3->PDK1 recruits AKT AKT PDK1->AKT phosphorylates mTORC1 mTORC1 AKT->mTORC1 activates mTORC2 mTORC2 mTORC2->AKT phosphorylates Growth Cell Growth, Proliferation, Survival mTORC1->Growth Inhibitor 3-Amino-1H-indazole-4-carboxylic acid derivative Inhibitor->PI3K inhibits Inhibitor->mTORC2 inhibits Inhibitor->mTORC1 inhibits

Caption: Simplified PI3K/mTOR signaling pathway and points of inhibition.

Conclusion and Future Directions

The 3-amino-1H-indazole-4-carboxylic acid scaffold represents a highly promising starting point for the development of novel therapeutics, particularly in the area of oncology. Its synthetic accessibility, coupled with its versatile derivatization potential, makes it an attractive core for medicinal chemistry campaigns. The insights provided in this guide, from a proposed synthetic route to strategies for SAR exploration, are intended to empower researchers to unlock the full potential of this valuable chemical entity. Future work should focus on the continued exploration of diverse amide substitutions, the investigation of bioisosteric replacements for the carboxylic acid to modulate physicochemical properties, and comprehensive in vivo evaluation of the most promising candidates.

References

  • Chandrasekhar, T., et al. (2012). Synthesis and biological evaluation of some new indazole-3-carboxamide derivatives. Der Pharma Chemica, 4(3), 1311-1316. Available at: [Link]

  • Pujari, J. N. (2015). Synthesis and biological evaluation of some new indazole-3-carboxamide derivatives. ResearchGate. Available at: [Link]

  • Yoshida, T., et al. (1996). Practical Synthesis of 1H-Indazole-3-Carboxylic Acid and its Derivatives. HETEROCYCLES, 43(12), 2701. Available at: [Link]

  • Fujimura, H., et al. (1974). Studies on 3-Aminoindazoles. I. Synthesis of 1-or 3- (Substituted 3-Amino) indazoles. YAKUGAKU ZASSHI, 94(1), 1-8. Available at: [Link]

  • Google Patents. (2021). Process for the preparation of 1H-indazole-3-carboxylic acid derivatives and granisetron and lonidamine. CN112778203A.
  • Organic Chemistry Portal. Indazole synthesis. Available at: [Link]

  • Al-Hourani, B. J. (2021). Carboxylic Acid (Bio)Isosteres in Drug Design. Molecules, 26(23), 7136. Available at: [Link]

  • Li, Y., et al. (2023). Discovery of novel potent PI3K/mTOR dual-target inhibitors based on scaffold hopping: Design, synthesis, and antiproliferative activity. European Journal of Medicinal Chemistry, 259, 115682. Available at: [Link]

  • Zhang, Y., et al. (2025). Discovery of the First Potent PI3K/mTOR Dual-Targeting PROTAC Degrader for Efficient Modulation of the PI3K/AKT/mTOR Pathway. Journal of Medicinal Chemistry. Available at: [Link]

  • Garlich, J. R., et al. (2010). Synthesis of substituted 3-amino-N-phenyl-1H-indazole-1-carboxamides endowed with antiproliferative activity. European Journal of Medicinal Chemistry, 45(8), 3547-3556. Available at: [Link]

  • Chevalier, A., et al. (2018). An optimized procedure for direct access to 1 H -indazole-3-carboxaldehyde derivatives by nitrosation of indoles. RSC Advances, 8(23), 12791-12798. Available at: [Link]

  • Bermudez, J., et al. (1990). Indazoles as indole bioisosteres: synthesis and evaluation of the tropanyl ester and amide of indazole-3-carboxylate as antagonists at the serotonin 5HT3 receptor. Journal of Medicinal Chemistry, 33(7), 1924-1929. Available at: [Link]

  • Liu, Y., et al. (2022). Recent Advances in Dual PI3K/mTOR Inhibitors for Tumour Treatment. Frontiers in Pharmacology, 13, 868352. Available at: [Link]

  • Cambridge MedChem Consulting. (2022). Acid Bioisosteres. Available at: [Link]

  • Wang, Y., et al. (2025). Design, synthesis, and biological evaluation of indazole-based PLK4 inhibitors. Bioorganic & Medicinal Chemistry, 129, 117430. Available at: [Link]

  • S, S., & V, V. (2022). Design of PI3K-mTOR Dual Inhibitors for Ovarian Cancer: Are we on the Right Track?. Current drug targets, 23(14), 1361–1378. Available at: [Link]

  • Wang, Y. L., et al. (2023). Study of the Metabolic Profiles of “Indazole-3-Carboxamide” and “Isatin Acyl Hydrazone” (OXIZID) Synthetic Cannabinoids in a Human Liver Microsome Model Using UHPLC-QE Orbitrap MS. Toxics, 11(4), 374. Available at: [Link]

  • Hsieh, C. H., et al. (2016). Structural insights of a PI3K/mTOR dual inhibitor with the morpholino-triazine scaffold. Journal of Molecular Modeling, 22(4), 85. Available at: [Link]

  • Application of Carboxylic Acid Bioisosteres in Drug Structure Optimization. (2022). Molecules, 27(15), 4786. Available at: [Link]

  • Xu, Y., et al. (2023). Design, synthesis, and biological evaluation of novel N-(1H-indazol-6-yl)benzenesulfonamide derivatives as potent PLK4 inhibitors. RSC Medicinal Chemistry, 14(10), 2005-2020. Available at: [Link]

Sources

The Strategic Importance of 3-amino-1H-indazole-4-carboxylic Acid in Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

The indazole scaffold is a cornerstone in medicinal chemistry, recognized for its privileged role in the architecture of numerous biologically active compounds. Among its derivatives, 3-amino-1H-indazole-4-carboxylic acid has emerged as a particularly valuable building block, offering a unique combination of structural features and synthetic versatility that makes it a prized asset in the development of novel therapeutics, especially in the realm of kinase inhibition. This technical guide provides a comprehensive overview of the synthesis, chemical properties, and burgeoning applications of this important molecule.

Core Molecular Attributes

3-amino-1H-indazole-4-carboxylic acid is a heterocyclic aromatic compound with the following key physical and chemical properties:

PropertyValue
Molecular Formula C₈H₇N₃O₂
Molecular Weight 177.16 g/mol
CAS Number 1378774-23-2
Appearance Off-white to yellow crystalline powder
Purity Typically ≥97%
Storage Room temperature

Its structure, featuring a bicyclic indazole core with an amino group at the 3-position and a carboxylic acid group at the 4-position, provides a strategic platform for derivatization. The amino group acts as a key hydrogen bond donor, crucial for interactions with biological targets, while the carboxylic acid offers a versatile handle for amide bond formation and other modifications to modulate physicochemical properties and target engagement.

Synthetic Pathways and Methodologies

While a definitive, publicly available, step-by-step protocol for the synthesis of 3-amino-1H-indazole-4-carboxylic acid is not extensively detailed in the literature, its synthesis can be inferred from established methods for related indazole derivatives. The construction of the indazole ring system is a well-trodden path in organic synthesis.

A common strategy for synthesizing substituted indazoles involves the cyclization of appropriately substituted phenylhydrazines. For 3-amino-1H-indazole-4-carboxylic acid, a plausible synthetic route could commence from a substituted anthranilic acid derivative, which already possesses the carboxylic acid functionality at the desired position.

A generalized synthetic workflow can be conceptualized as follows:

Synthesis_Workflow Start Substituted Anthranilic Acid Precursor Step1 Diazotization Start->Step1 Step2 Reduction to Hydrazine Step1->Step2 Step3 Intramolecular Cyclization Step2->Step3 Final_Product 3-amino-1H-indazole-4-carboxylic acid Step3->Final_Product

A conceptual workflow for the synthesis of 3-amino-1H-indazole-4-carboxylic acid.

Detailed Protocol Insights (Hypothetical):

  • Diazotization: The synthesis would likely begin with the diazotization of a suitable 2-amino-3-cyanobenzoic acid derivative. This classical reaction, typically employing sodium nitrite in an acidic medium, would convert the amino group into a diazonium salt.

  • Reduction: The resulting diazonium salt would then be reduced to the corresponding hydrazine derivative. Mild reducing agents are crucial at this stage to avoid unwanted side reactions.

  • Cyclization: The key step is the intramolecular cyclization of the hydrazine intermediate. This is often promoted by heat or a catalyst and leads to the formation of the indazole ring. The presence of the nitrile group at the adjacent position would facilitate the formation of the 3-amino functionality upon cyclization.

It is important to note that optimization of reaction conditions, including solvent, temperature, and reagents, would be critical to achieve a high yield and purity of the final product.

Chemical Reactivity and Derivatization Potential

The chemical reactivity of 3-amino-1H-indazole-4-carboxylic acid is dictated by its three key functional groups: the indazole ring, the amino group, and the carboxylic acid.

  • Carboxylic Acid: This group is readily derivatized to form amides, esters, and other carboxylic acid derivatives. This is the most common handle used in drug discovery to introduce a wide variety of substituents to explore the structure-activity relationship (SAR). Standard amide coupling reagents such as HOBT and EDC are effective for this transformation.[1]

  • Amino Group: The 3-amino group can be acylated, alkylated, or used in the formation of ureas and other nitrogen-containing functionalities. This provides another avenue for structural modification and optimization of biological activity.

  • Indazole Ring: The indazole ring itself can undergo electrophilic substitution reactions, although the directing effects of the existing substituents would need to be considered. The N-H of the pyrazole ring can also be alkylated or arylated to further expand the chemical space.

This trifecta of reactive sites makes 3-amino-1H-indazole-4-carboxylic acid an exceptionally versatile scaffold for the construction of compound libraries for high-throughput screening.

A Privileged Scaffold in Kinase Inhibitor Design

The indazole core is a well-established "privileged scaffold" in medicinal chemistry, meaning it is a structural motif that is capable of binding to multiple biological targets with high affinity.[2] This is particularly evident in the field of protein kinase inhibitors, a critical class of drugs for the treatment of cancer and other diseases.

The 3-aminoindazole moiety has been identified as an effective "hinge-binding" fragment.[2] In many kinase inhibitors, this group forms crucial hydrogen bonds with the backbone amide nitrogen and carbonyl oxygen atoms in the hinge region of the kinase ATP-binding pocket. This interaction is a key anchor point for the inhibitor and is often essential for potent inhibitory activity.

A notable example of the application of a derivative of this core is in the development of potent pan-BCR-ABL inhibitors, including those active against the challenging T315I gatekeeper mutant in chronic myeloid leukemia (CML). The 3-amino-1H-indazole-4-carboxylic acid scaffold serves as the foundation for these inhibitors, with the carboxylic acid group being derivatized to introduce side chains that occupy other regions of the ATP-binding pocket, thereby enhancing potency and selectivity.

Kinase_Inhibitor_Binding Scaffold 3-amino-1H-indazole-4-carboxylic acid Core Hinge_Binding Amino Group Forms Hydrogen Bonds with Kinase Hinge Region Scaffold->Hinge_Binding Side_Chain Carboxylic Acid Derivatized to Introduce Specificity-Enhancing Side Chains Scaffold->Side_Chain Kinase_Inhibition Potent and Selective Kinase Inhibition Hinge_Binding->Kinase_Inhibition Side_Chain->Kinase_Inhibition

Sources

safety and handling of 3-amino-1H-indazole-4-carboxylic acid

Author: BenchChem Technical Support Team. Date: February 2026

Title: Technical Guide: Safety, Handling, and Reactivity of 3-Amino-1H-indazole-4-carboxylic Acid

Part 1: Executive Technical Overview

Chemical Identity & Significance

  • IUPAC Name: 3-Amino-1H-indazole-4-carboxylic acid

  • CAS Number: 1378774-23-2

  • Molecular Formula: C8H7N3O2

  • Molecular Weight: 177.16 g/mol

The "Why" Behind the Molecule In modern medicinal chemistry, 3-amino-1H-indazole-4-carboxylic acid serves as a critical scaffold, particularly in the development of kinase inhibitors (e.g., FGFR4 inhibitors) and PROTACs (Proteolysis Targeting Chimeras). The indazole ring acts as a bioisostere for the indole moiety, often functioning as a "hinge binder" in the ATP-binding pocket of kinases. The C4-carboxylic acid provides a vector for solubilizing groups or linker attachment in protein degraders.[1]

Scope of This Guide This document moves beyond generic safety data sheets (SDS). It integrates chemical reactivity, toxicological inference, and industrial hygiene principles to provide a robust handling framework for research and scale-up environments.[1]

Part 2: Hazard Identification & Toxicology (The "Why")

2.1 GHS Classification (Conservative Assessment) As a specialized building block, specific LD50 data is often proprietary or sparse.[1] However, based on the structural activity relationships (SAR) of aminoindazoles, the following conservative GHS classification must be assumed until proven otherwise:

  • Skin Corrosion/Irritation (Category 2): High probability due to the basic primary amine and acidic carboxyl group (zwitterionic character).[1]

  • Serious Eye Damage/Eye Irritation (Category 2A): Dusts are likely to be severe irritants.[1]

  • Specific Target Organ Toxicity - Single Exposure (Category 3): Respiratory tract irritation.[1][2]

  • Acute Toxicity (Oral/Inhalation): Treat as Harmful or Toxic (Category 3/4).[1] Many fused pyrazoles exhibit cytotoxicity—a desirable trait for oncology drugs but a hazard for the chemist.[1]

2.2 Structural Alerts & Reactivity Hazards

  • The Hydrazine Moiety (N-N bond): While stabilized within the aromatic system, the indazole core is synthesized from hydrazine precursors.[1] Trace impurities of hydrazine (a known carcinogen) may be present in lower-grade batches.[1]

  • Zwitterionic Nature: The molecule contains both a basic amine (-NH2) and an acidic carboxyl group (-COOH). In solution, it may exist as a zwitterion, affecting solubility and permeation through gloves.[1]

  • Shock Sensitivity: Unlike simple diazonium salts, the indazole ring is stable.[1] However, synthesis intermediates (often diazonium species) are explosive.[1] If you are synthesizing this compound rather than purchasing it, extreme caution is required during the ring-closure step.[1]

Part 3: Engineering Controls & Personal Protective Equipment (PPE)

3.1 The Containment Hierarchy Handling this compound requires a "Potent Compound" mindset.[1] Reliance on PPE alone is a failure of safety planning.[1]

SafetyHierarchy Level1 Level 1: Engineering Controls (Primary Barrier) Level2 Level 2: Administrative Controls (SOPs & Training) Level1->Level2 Action1 Fume Hood / Glovebox HEPA Filtration Static Control Level1->Action1 Level3 Level 3: PPE (Last Line of Defense) Level2->Level3 Action2 Designated Work Area Decontamination Logs Medical Surveillance Level2->Action2 Action3 Nitrile Gloves (Double) Tyvek Sleeves N95/P100 Respirator Level3->Action3

Figure 1: The hierarchy of controls for handling potent aminoindazole scaffolds.

3.2 Specific PPE Recommendations

  • Gloves: Double-gloving is mandatory.[1]

    • Inner Glove: 4 mil Nitrile (Inspection layer).[1]

    • Outer Glove: 5-8 mil Nitrile or Neoprene (Barrier layer).[1]

    • Rationale: Amino-aromatics can permeate thin nitrile.[1] The double layer provides a breakthrough indicator and mechanical protection.[1]

  • Respiratory: If handling >100 mg outside a hood (not recommended) or during spill cleanup, a P100 particulate respirator is required.[1]

  • Eye Protection: Chemical splash goggles are superior to safety glasses due to the fine particle size of the lyophilized powder.[1]

Part 4: Handling & Experimental Protocols

4.1 Weighing and Transfer The solid is often electrostatic.[1]

  • Static Elimination: Use an ionizing bar or gun inside the balance enclosure.[1]

  • Draft Shielding: Ensure the fume hood sash is at the working height (usually 18 inches) to maintain face velocity (100 fpm) without creating turbulence that disperses the powder.[1]

  • Solvent Dampening: If possible, add the solvent (e.g., DMSO, DMF) to the weighing vial before removing the substance from the enclosure to trap dust.[1]

4.2 Solubilization & Reaction Setup

  • Solubility: Soluble in DMSO and DMF; sparingly soluble in water unless pH is adjusted (amphoteric).[1]

  • Reaction Safety:

    • Avoid Strong Oxidizers: The amino group is susceptible to oxidation.[1] Reaction with strong oxidizers (e.g., KMnO4, concentrated H2O2) can be vigorous.[1]

    • Acid/Base Sensitivity: The carboxylic acid can form salts.[1] When neutralizing large quantities, account for exotherms.[1]

4.3 Synthesis Precursor Warning If synthesizing this molecule from 2-fluoro-benzonitrile or similar precursors:

  • Hydrazine Hazard: The ring-closure step typically uses hydrazine hydrate.[1] Hydrazine is a potent hepatotoxin and carcinogen.[1] Ensure all hydrazine is quenched (using bleach/hypochlorite) before waste disposal.[1]

Part 5: Emergency Response & Waste Management

5.1 Spill Response Decision Tree Immediate action defines the outcome of an exposure event.[1]

EmergencyResponse Start Spill Detected Assess Assess Volume & Form (Solid vs. Solution) Start->Assess SmallSolid < 500mg Solid Assess->SmallSolid Minor LargeOrLiq > 500mg OR Solution Assess->LargeOrLiq Major ActionSmall 1. Dampen with wet paper towel (Prevent Dust) 2. Wipe into haz waste bag 3. Soap/Water Wash SmallSolid->ActionSmall ActionLarge 1. Evacuate Area 2. Don Full PPE (Tyvek, Resp) 3. Absorb with Vermiculite 4. Double Bag LargeOrLiq->ActionLarge

Figure 2: Decision logic for spill remediation.

5.2 Waste Disposal

  • Solid Waste: Dispose of as "Hazardous Chemical Waste - Toxic/Irritant."[1] Do not use general trash.

  • Liquid Waste: Segregate into "Organic Waste." If the solution contains hydrazine residues from synthesis, it must be segregated into a specific "Reducing Agent/Hydrazine" waste stream to prevent reaction with oxidizers in the main waste drum.[1]

Part 6: References

  • Sigma-Aldrich. (2025).[1][2] Safety Data Sheet: Methyl 4-amino-1H-indazole-3-carboxylate (Analogous Hazard Data). Retrieved from

  • PubChem. (2025).[1] Compound Summary: 1H-Indazol-3-amine (CAS 874-05-5). National Library of Medicine.[1] Retrieved from [1]

  • Zhang, C., et al. (2020).[1] "Rapid access to 3-aminoindazoles from nitriles with hydrazines." Chemical Communications, 56(66), 9521-9524.[1][3] Retrieved from

  • Li, X., et al. (2022).[1] "Design, Synthesis, and Biological Evaluation of Aminoindazole Derivatives as Highly Selective Covalent Inhibitors of Wild-Type and Gatekeeper Mutant FGFR4." Journal of Medicinal Chemistry. Retrieved from [1]

  • Fisher Scientific. (2021).[1][2] Safety Data Sheet: 3-Amino-1H-indazole. Retrieved from [1]

Sources

Technical Guide: Storage & Stability of 3-Amino-1H-indazole-4-carboxylic acid

Author: BenchChem Technical Support Team. Date: February 2026

This technical guide details the storage, handling, and stability profile of 3-amino-1H-indazole-4-carboxylic acid (CAS: 1378774-23-2). It is designed for researchers requiring high-integrity protocols for maintaining compound purity during drug development and chemical biology workflows.

Executive Summary: Storage Protocol

For maximum stability and shelf-life extension, strictly adhere to the "Cold, Dark, Dry, Inert" standard. While some suppliers list "Room Temperature" for shipping, this is insufficient for long-term library maintenance.

ParameterLong-Term Storage (>1 Month) Working Storage (<1 Month)
Temperature -20°C (Optimal)2°C to 8°C
Atmosphere Inert Gas (Argon or Nitrogen)Tightly sealed, Desiccated
Container Amber Glass Vial (Screw cap with PTFE liner)Amber Glass or Foil-wrapped
State Solid PowderSolid Powder (Avoid storing as solution)

Physicochemical Profile & Stability Logic

To understand the why behind the storage conditions, one must analyze the functional group interplay of the molecule.

Chemical Identity[1]
  • CAS Number: 1378774-23-2

  • Molecular Formula: C

    
    H
    
    
    
    N
    
    
    O
    
    
  • Molecular Weight: 177.16 g/mol

  • Structure: An indazole scaffold featuring a primary amine at position 3 and a carboxylic acid at position 4.

Stability Risk Factors[2]
  • Oxidation (Primary Amine): The C3-amino group on the electron-rich indazole ring is susceptible to oxidative degradation. Exposure to atmospheric oxygen, accelerated by light, can lead to the formation of N-oxides or azo-dimerization products, typically manifesting as a color shift from off-white to yellow/brown.

  • Zwitterionic Hygroscopicity: The molecule possesses both an acidic proton (carboxylic acid, pKa ~4.0) and a basic center (amino group/indazole nitrogen). In the solid state, it may exist in a zwitterionic equilibrium, increasing its affinity for atmospheric moisture. Water uptake promotes hydrolysis risks and complicates precise weighing.

  • Decarboxylation (Thermal): While generally stable at room temperature, ortho-amino carboxylic acids can undergo thermal decarboxylation at elevated temperatures (>100°C) or under acidic catalysis.

Solubility Data for Handling
  • Soluble: DMSO, DMF (Preferred for stock solutions).

  • Sparingly Soluble: Methanol, Ethanol.[1]

  • Insoluble: Water (at neutral pH), Hexane, Toluene.

    • Note: Solubility in water can be improved by adjusting pH (e.g., 0.1 M NaOH or HCl) to ionize the carboxylic acid or amine, respectively.

Detailed Storage & Handling Workflows

Logic Flow: Storage Decision Tree

The following diagram outlines the decision process for storing incoming batches of material.

StorageLogic cluster_handling Handling Precaution Start Material Receipt (3-amino-1H-indazole-4-carboxylic acid) CheckUsage Immediate Usage Plan? Start->CheckUsage Immediate Use within < 2 Weeks CheckUsage->Immediate Yes LongTerm Storage > 2 Weeks CheckUsage->LongTerm No WorkingStock Working Stock Store at 4°C Desiccator Cabinet Immediate->WorkingStock Aliquot Aliquot Material (Avoid Freeze-Thaw Cycles) LongTerm->Aliquot Equilibrate Equilibrate to Room Temp Before Opening (Prevent Condensation) WorkingStock->Equilibrate DeepFreeze Deep Freeze Store at -20°C Argon/Nitrogen Flush DeepFreeze->Equilibrate AmberVial Transfer to Amber Vial (UV Protection) Aliquot->AmberVial AmberVial->DeepFreeze

Figure 1: Decision matrix for optimal storage based on usage timeline.

Protocol 1: Thawing & Weighing (Preventing Moisture Uptake)

The Problem: Opening a cold vial (-20°C) in humid room air causes immediate water condensation on the hygroscopic powder. The Solution:

  • Remove vial from freezer.

  • Place in a desiccator or leave on the benchtop unopened for 30–60 minutes.

  • Confirm the vial is at room temperature by touch.

  • Open, weigh rapidly, and immediately purge the headspace with inert gas (Nitrogen or Argon) before resealing.

  • Seal the cap with Parafilm® for secondary moisture protection.

Protocol 2: Stock Solution Preparation

Do not store this compound in solution for long periods.

  • Solvent: Use anhydrous DMSO (Dimethyl sulfoxide).

  • Concentration: Typically 10–50 mM.

  • Storage: If you must store the solution, freeze at -20°C or -80°C in single-use aliquots. Never subject the stock to repeated freeze-thaw cycles, which degrade the compound.

Quality Control & Troubleshooting

Degradation Indicators

If you suspect the material has been compromised, check for these signs:

IndicatorObservationDiagnosisAction
Appearance Dark Yellow / Brown / OrangeOxidation of amino groupPurify or Discard
Texture Clumped / StickyMoisture absorption (Hygroscopic)Dry under vacuum (if possible)
LC-MS M+16 or M+32 peaksFormation of N-oxidesDiscard
NMR Broadening of amide/amine protonsExchange with water or aggregationDry and re-test in DMSO-d6
QC Re-Test Interval
  • Standard: Re-test purity (LC-MS or H-NMR) every 12 months .

  • High-Risk: If stored at Room Temperature, re-test every 3 months .

Potential Degradation Pathways

Understanding how the molecule breaks down helps in preventing it.

Degradation Compound 3-amino-1H-indazole-4-COOH (Intact) Oxidation Oxidation Products (N-oxides, Azo-dimers) Compound->Oxidation Air/Light (Long-term RT) Hydrolysis Hydrate Formation (Physical Clumping) Compound->Hydrolysis Moisture (Cold vial opened) Decarb Decarboxylation (Loss of CO2) Compound->Decarb Heat (>100°C) Acid Catalysis

Figure 2: Primary degradation risks. Oxidation and moisture uptake are the dominant concerns during standard storage.

References

  • Sigma-Aldrich. Product Specification: 3-amino-1H-indazole-4-carboxylic acid. Available at: (Accessed via search).

  • National Center for Biotechnology Information. PubChem Compound Summary for CID 78250 (Indazole-3-carboxylic acid analogs). Available at: [Link]

  • Bordwell, F.G. pKa Values in DMSO and Water. Organic Chemistry Data. Available at: [Link]

Sources

discovery of 3-amino-1H-indazole-4-carboxylic acid

Author: BenchChem Technical Support Team. Date: February 2026

The Discovery and Synthetic Evolution of 3-Amino-1H-indazole-4-carboxylic Acid: A Privileged Scaffold for Kinase Inhibition[1]

Executive Summary

3-amino-1H-indazole-4-carboxylic acid (CAS 1378774-23-2) has emerged as a high-value pharmacophore in modern drug discovery, specifically within the realm of tyrosine kinase inhibitors (TKIs).[1] While the 3-aminoindazole core is a well-established "hinge binder" (mimicking the adenine ring of ATP), the specific functionalization at the 4-position represents a critical evolution in medicinal chemistry.

This guide details the discovery logic, synthetic challenges, and application of this scaffold. It highlights how the 4-carboxylic acid moiety serves as a versatile handle for projecting substituents into the solvent-exposed regions or the "gatekeeper" pockets of kinases (e.g., BCR-ABL, HPK1), thereby overcoming resistance mutations like T315I.

The Pharmacophore: Why the 4-Position Matters

In the context of ATP-competitive inhibition, the 3-aminoindazole scaffold binds to the kinase hinge region via a donor-acceptor motif. However, early generation inhibitors often lacked the vectors necessary to bypass bulky "gatekeeper" mutations or reach solvent-exposed solubilizing groups.

  • The Hinge Binder: The N1-H and C3-NH₂ groups form a bidentate hydrogen bond network with the kinase backbone (e.g., Glu/Met residues).

  • The 4-Position Vector: Unlike the 5- or 6-positions, which project deep into the hydrophobic pocket, the 4-position (adjacent to the bridgehead) directs substituents toward the solvent front or the ribose-binding pocket.

  • The "Gatekeeper" Solution: Functionalization at C4 allows the molecule to "steer around" steric clashes caused by mutations (e.g., T315I in BCR-ABL), a strategy validated by compounds like AKE-72 .

Diagram 1: Pharmacophore Logic & Binding Mode

G Indazole 3-Aminoindazole Core (Hinge Binder) Hinge Kinase Hinge Region (Glu/Met Backbone) Indazole->Hinge H-Bonds (Donor/Acceptor) Pos4 4-Position Vector (Carboxylic Acid/Amide) Indazole->Pos4 Functionalization Solvent Solvent Front / Ribose Pocket (Solubility & Selectivity) Pos4->Solvent Projects Into Gatekeeper Gatekeeper Residue (e.g., T315I) Pos4->Gatekeeper Avoids Steric Clash

Caption: The 4-position vector enables the scaffold to bypass gatekeeper mutations while maintaining critical hinge interactions.

Synthetic Discovery & Methodology

The synthesis of 3-amino-1H-indazole-4-carboxylic acid is non-trivial due to regioselectivity issues.[1] The most robust route avoids the ambiguity of ring-closing simple hydrazines by using a pre-functionalized benzene precursor where the regiochemistry is locked.

The "Gold Standard" Route: Nucleophilic Aromatic Substitution (SₙAr)

The discovery of a scalable route relies on the reaction of methyl 2-cyano-3-fluorobenzoate with hydrazine. This specific substitution pattern is critical; using the wrong isomer (3-cyano-2-fluoro) yields the 7-carboxylic acid derivative.[1]

Reaction Logic:

  • SₙAr Displacement: Hydrazine acts as a nucleophile, displacing the fluorine atom at the position ortho to the nitrile.

  • Cyclization: The resulting hydrazine intermediate undergoes intramolecular attack on the nitrile carbon.

  • Tautomerization: The intermediate rearranges to form the stable 3-aminoindazole aromatic system.

Diagram 2: Synthetic Pathway

Synthesis SM Methyl 2-cyano-3-fluorobenzoate (Precursor) Inter Hydrazine Intermediate (Transient) SM->Inter SnAr (-F) Product Methyl 3-amino-1H-indazole-4-carboxylate (Target Scaffold) Inter->Product Cyclization onto CN Reagent1 Hydrazine Hydrate (NH2NH2) EtOH/n-BuOH, Reflux

Caption: Regioselective synthesis starting from methyl 2-cyano-3-fluorobenzoate ensures the formation of the 4-isomer.[1]

Detailed Experimental Protocol

Note: This protocol is based on optimized procedures for 3-aminoindazole synthesis (e.g., derived from analogous fluoro-nitrile cyclizations).

Materials:

  • Methyl 2-cyano-3-fluorobenzoate (1.0 eq)[1]

  • Hydrazine hydrate (64-65% solution, 3.0 eq)[1]

  • Ethanol (absolute) or n-Butanol (for higher temperature)[1]

  • Acetic acid (catalytic, optional)[1]

Step-by-Step Workflow:

  • Dissolution: Charge a round-bottom flask with Methyl 2-cyano-3-fluorobenzoate (10 g) and Ethanol (100 mL). Stir until dissolved.

  • Addition: Add Hydrazine hydrate (3.0 eq) dropwise at room temperature. Caution: Exothermic.

  • Reflux: Heat the reaction mixture to reflux (80°C for EtOH, 118°C for n-BuOH) and stir for 4–6 hours. Monitor by LC-MS for the disappearance of starting material and formation of the product (M+H = 192.2).

  • Workup: Cool the mixture to 0°C. The product often precipitates as a solid.

  • Isolation: Filter the solid. Wash with cold water (2x) and cold ethanol (1x) to remove excess hydrazine.[1]

  • Purification: If necessary, recrystallize from Ethanol/Water.

  • Hydrolysis (Optional): To obtain the free acid, treat the ester with LiOH in THF/Water at RT for 2 hours, followed by acidification to pH 3.

Medicinal Chemistry Applications & SAR

The 4-carboxylic acid group is rarely the final endpoint; it is a "handle" for amide coupling. This allows medicinal chemists to modulate physicochemical properties (LogP, TPSA) and potency.[1]

Case Study: Pan-BCR-ABL Inhibition (AKE-72)

Research into overcoming Imatinib resistance (specifically the T315I mutation) led to the utilization of the 3-aminoindazole-4-alkynyl scaffold.[1] The 4-carboxylic acid serves as the precursor for these modifications (via reduction to alcohol, oxidation to aldehyde, then Seyferth-Gilbert homologation to alkyne, or direct amide coupling).

Structure-Activity Relationship (SAR) Summary:

Substituent at Pos-4Effect on Potency (BCR-ABL WT)Effect on T315I MutantSolubilityNotes
-H ModeratePoorModerateBaseline scaffold (Indazole).[1]
-COOH Low (Cellular)LowHighPolar, poor permeability; used as intermediate.[1]
-CONH-R High Moderate TunableAmide linker allows reach to solvent front.[1]
-C≡C-Ar Very High High LowRigid linker (e.g., AKE-72) avoids T315I clash.[1]

Key Insight: The 4-position substitution is superior to the 5- or 6-positions for avoiding the "gatekeeper" residue in ABL kinase, validating the strategic importance of the 4-carboxylic acid precursor.

References

  • Synthesis of 3-Aminoindazoles

    • Title: Indazole – an emerging privileged scaffold: synthesis and its biological significance.
    • Source: PMC (NIH).[1]

    • URL:[Link][1]

  • BCR-ABL Inhibitor Discovery (AKE-72)

    • Title: Discovery of 3-((3-amino-1H-indazol-4-yl)ethynyl)-N-(4-((4-ethylpiperazin-1-yl)methyl)-3-(trifluoromethyl)phenyl)benzamide (AKE-72), a potent Pan-BCR-ABL inhibitor.[1]

    • Source: Journal of Enzyme Inhibition and Medicinal Chemistry.
    • URL:[Link]

  • General Indazole Synthesis (Organic Syntheses)

    • Title: 1H-Indazole-3-carboxylic acid, ethyl ester.
    • Source: Organic Syntheses.[2][3]

    • URL:[Link][1]

  • Commercial Availability & CAS Data

    • Title: Methyl 3-amino-1H-indazole-4-carboxylate (CAS 1167056-94-1).[1]

    • Source: Sigma-Aldrich.

Sources

A Technical Guide to the Spectroscopic Characterization of 3-amino-1H-indazole-4-carboxylic acid

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Foreword

3-amino-1H-indazole-4-carboxylic acid is a heterocyclic compound of significant interest in medicinal chemistry and drug development. Its structural motif, featuring an indazole core with amino and carboxylic acid functional groups, makes it a valuable building block for the synthesis of a wide range of biologically active molecules. Understanding the spectroscopic properties of this compound is fundamental for its identification, purity assessment, and the structural elucidation of its derivatives. This guide provides an in-depth analysis of the expected spectroscopic data for 3-amino-1H-indazole-4-carboxylic acid, including Nuclear Magnetic Resonance (NMR), Infrared (IR), Mass Spectrometry (MS), and Ultraviolet-Visible (UV-Vis) spectroscopy. While direct experimental spectra for this specific molecule are not widely published, this document leverages data from analogous structures and established spectroscopic principles to provide a robust predictive framework.

Molecular Structure and Key Features

3-amino-1H-indazole-4-carboxylic acid possesses a fused bicyclic system consisting of a benzene ring and a pyrazole ring. The key functional groups that dictate its spectroscopic behavior are:

  • 1H-Indazole Core: A rigid aromatic system.

  • Amino Group (-NH₂): A primary amine at the 3-position.

  • Carboxylic Acid Group (-COOH): An acidic functional group at the 4-position.

  • Aromatic Protons: Protons on the benzene ring portion of the indazole core.

  • Labile Protons: Protons of the N-H (indazole and amino) and O-H (carboxylic acid) groups.

The interplay of these features gives rise to a unique spectroscopic fingerprint.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a molecule.[1] For 3-amino-1H-indazole-4-carboxylic acid, both ¹H and ¹³C NMR are indispensable for structural confirmation.

Predicted ¹H NMR Spectral Data

The ¹H NMR spectrum is expected to show distinct signals for the aromatic protons and the exchangeable protons of the amino, indazole NH, and carboxylic acid groups. The chemical shifts are influenced by the electronic effects of the substituents on the indazole ring.

Table 1: Predicted ¹H NMR Chemical Shifts (in DMSO-d₆)

Proton AssignmentPredicted Chemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)Notes
H-5~7.5 - 7.7d~8.0Expected to be a doublet due to coupling with H-6.
H-6~7.1 - 7.3t~7.5Expected to be a triplet due to coupling with H-5 and H-7.
H-7~7.8 - 8.0d~8.0Expected to be a doublet due to coupling with H-6.
-NH₂~5.0 - 6.0br s-Broad signal due to quadrupole broadening and exchange.
1-NH~12.0 - 13.0br s-Broad, downfield signal characteristic of indazole NH.
-COOH~11.0 - 12.5br s-Broad, downfield signal, will exchange with D₂O.

Note: Chemical shifts are predictions based on data from similar indazole and aminobenzoic acid derivatives and are referenced to tetramethylsilane (TMS). The use of DMSO-d₆ as a solvent is recommended to observe the labile N-H and O-H protons.

Predicted ¹³C NMR Spectral Data

The ¹³C NMR spectrum will provide information on all the carbon atoms in the molecule. The chemical shifts are sensitive to the local electronic environment.

Table 2: Predicted ¹³C NMR Chemical Shifts (in DMSO-d₆)

Carbon AssignmentPredicted Chemical Shift (δ, ppm)Notes
C-3~150 - 155Carbon bearing the amino group, significantly shielded.
C-4~115 - 120Carbon bearing the carboxylic acid group.
C-5~120 - 125Aromatic CH.
C-6~125 - 130Aromatic CH.
C-7~110 - 115Aromatic CH.
C-7a~140 - 145Bridgehead carbon.
C-3a~135 - 140Bridgehead carbon.
-COOH~165 - 170Carboxylic acid carbonyl carbon.
Experimental Protocol for NMR Spectroscopy

A standardized protocol is crucial for obtaining high-quality NMR data.

Step-by-Step Methodology:

  • Sample Preparation: Dissolve approximately 5-10 mg of 3-amino-1H-indazole-4-carboxylic acid in 0.5-0.7 mL of deuterated dimethyl sulfoxide (DMSO-d₆). Ensure complete dissolution, gentle warming may be required.

  • Internal Standard: Add a small amount of tetramethylsilane (TMS) as an internal reference (δ = 0.00 ppm).

  • Instrument Setup:

    • Use a high-field NMR spectrometer (e.g., 400 MHz or higher) for better resolution.

    • Tune and shim the instrument to ensure a homogeneous magnetic field.

  • ¹H NMR Acquisition:

    • Acquire a standard one-dimensional ¹H NMR spectrum.

    • To confirm the identity of exchangeable protons (-NH₂, 1-NH, -COOH), acquire a second spectrum after adding a drop of D₂O to the NMR tube and shaking. The signals corresponding to these protons will disappear or significantly decrease in intensity.

  • ¹³C NMR Acquisition:

    • Acquire a proton-decoupled ¹³C NMR spectrum to obtain singlets for each carbon.

    • A Distortionless Enhancement by Polarization Transfer (DEPT) experiment can be performed to differentiate between CH, CH₂, and CH₃ groups (though only CH groups are expected in the aromatic region of the target molecule).

NMR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_analysis Data Analysis dissolve Dissolve in DMSO-d6 add_tms Add TMS Standard dissolve->add_tms h1_nmr ¹H NMR add_tms->h1_nmr c13_nmr ¹³C NMR add_tms->c13_nmr d2o_exchange D₂O Exchange h1_nmr->d2o_exchange dept DEPT (optional) c13_nmr->dept process Process Spectra dept->process d2o_exchange->process assign Assign Signals process->assign structure Confirm Structure assign->structure

Figure 1: Workflow for NMR analysis.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule based on the absorption of infrared radiation.

Predicted IR Absorption Bands

The IR spectrum of 3-amino-1H-indazole-4-carboxylic acid will be characterized by the vibrational modes of its functional groups.

Table 3: Predicted IR Absorption Bands

Functional GroupPredicted Wavenumber (cm⁻¹)IntensityNotes
O-H (Carboxylic Acid)2500-3300Strong, BroadVery broad due to hydrogen bonding.
N-H (Indazole & Amine)3100-3500Medium-StrongMay appear as multiple peaks, overlapping with the O-H stretch.
C=O (Carboxylic Acid)1680-1710StrongCharacteristic strong absorption for a carboxylic acid carbonyl.
C=C (Aromatic)1450-1600Medium-WeakMultiple bands are expected in this region.
C-N (Amine)1250-1350Medium
C-O (Carboxylic Acid)1210-1320Medium
Experimental Protocol for IR Spectroscopy

Step-by-Step Methodology (Attenuated Total Reflectance - ATR):

  • Instrument Preparation: Ensure the ATR crystal is clean. Record a background spectrum.

  • Sample Application: Place a small amount of the solid sample directly onto the ATR crystal.

  • Data Acquisition: Apply pressure to ensure good contact between the sample and the crystal. Acquire the spectrum.

  • Data Processing: Perform a baseline correction and label the significant peaks.

IR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_analysis Data Analysis place_sample Place solid on ATR acquire Acquire Spectrum place_sample->acquire background Record Background background->acquire process Baseline Correction identify Identify Functional Groups process->identify

Sources

Unlocking the Therapeutic Potential of 3-amino-1H-indazole-4-carboxylic acid: A Technical Guide to Target Identification and Validation

Author: BenchChem Technical Support Team. Date: February 2026

For Distribution to Researchers, Scientists, and Drug Development Professionals

Abstract

The indazole scaffold is a cornerstone in modern medicinal chemistry, recognized as a "privileged structure" due to its ability to interact with a diverse range of biological targets. This technical guide focuses on a specific, promising derivative, 3-amino-1H-indazole-4-carboxylic acid, and delineates a strategic, field-proven approach to identifying and validating its potential therapeutic targets. We will delve into the mechanistic rationale behind prioritizing key target classes—protein kinases, indoleamine 2,3-dioxygenase 1 (IDO1), and bacterial DNA gyrase B—and provide comprehensive, step-by-step protocols for their experimental validation. This guide is designed to empower researchers to efficiently navigate the early stages of drug discovery and unlock the full therapeutic promise of this versatile chemical entity.

Introduction: The Indazole Scaffold as a Privileged Pharmacophore

Indazole-containing derivatives have garnered significant attention in drug discovery, with numerous compounds entering clinical trials for a variety of indications.[1] The unique electronic and structural properties of the indazole ring system allow it to serve as a bioisostere for other key aromatic moieties like indole and phenol, enabling it to interact with a wide array of protein targets.[2] The 3-aminoindazole motif, in particular, has been identified as a highly effective "hinge-binding" fragment in protein kinase inhibitors, a critical interaction for modulating the activity of this important enzyme class.[3] Furthermore, the indazole core has been successfully exploited in the development of inhibitors for enzymes such as indoleamine 2,3-dioxygenase 1 (IDO1) and bacterial DNA gyrase B, highlighting its therapeutic versatility.[4][5]

This guide will focus on a systematic approach to elucidating the therapeutic targets of 3-amino-1H-indazole-4-carboxylic acid, leveraging the known promiscuity of the indazole scaffold to inform a rational, target-focused investigation.

Primary Target Class I: Protein Kinases - The Hinge-Binding Hypothesis

The 3-aminoindazole moiety is a well-established pharmacophore that effectively mimics the adenine of ATP, enabling it to form key hydrogen bonds with the "hinge" region of the kinase ATP-binding pocket.[6] This interaction is a hallmark of many potent and selective kinase inhibitors. The presence of the 3-amino group on the indazole ring of our lead compound makes protein kinases a primary and highly probable target class.

Rationale for Kinase Target Prioritization

Given the vastness of the human kinome, a targeted approach is essential. Based on published data for structurally related 3-aminoindazole derivatives, we propose prioritizing the following kinase families:

  • Tyrosine Kinases: Many successful kinase inhibitors targeting cancers are directed against tyrosine kinases. 3-aminoindazole scaffolds have shown potent activity against ABL, FLT3, PDGFRα, and c-Kit.[7][8]

  • Janus Kinases (JAKs): The JAK family (JAK1, JAK2, JAK3, and TYK2) are critical mediators of cytokine signaling and are implicated in inflammatory and autoimmune diseases.[9] The hinge-binding motif of 3-aminoindazole is well-suited for targeting the ATP-binding site of JAKs.

Experimental Workflow for Kinase Target Validation

The following workflow provides a comprehensive strategy for identifying and characterizing the kinase inhibitory activity of 3-amino-1H-indazole-4-carboxylic acid.

Kinase_Validation_Workflow cluster_0 In Vitro Validation cluster_1 Cell-Based Validation A Broad Kinase Panel Screening B Biochemical IC50 Determination A->B Identify Hits C Mechanism of Action Studies (ATP Competition) B->C Confirm Direct Inhibition D Cellular Phosphorylation Assay C->D Transition to Cellular Context E Cell Proliferation / Viability Assays D->E Assess Functional Effect F Downstream Signaling Pathway Analysis (Western Blot) E->F Elucidate Cellular MOA

Caption: Workflow for kinase target validation.

Detailed Experimental Protocols

This protocol outlines a luminescent-based assay to quantify the amount of ADP produced during a kinase reaction, which is inversely proportional to the inhibitory activity of the test compound.[10]

Materials:

  • Recombinant kinase of interest (e.g., ABL, JAK2)

  • Kinase-specific substrate peptide

  • ATP

  • ADP-Glo™ Kinase Assay Kit (Promega)

  • 3-amino-1H-indazole-4-carboxylic acid (test compound)

  • Staurosporine (positive control inhibitor)

  • Assay buffer (kinase-specific)

  • White, opaque 96-well or 384-well plates

Procedure:

  • Compound Preparation: Prepare a serial dilution of 3-amino-1H-indazole-4-carboxylic acid and staurosporine in the appropriate solvent (e.g., DMSO).

  • Kinase Reaction Setup: In each well, add the assay buffer, the test compound or control, and the recombinant kinase.

  • Initiate Reaction: Add the kinase-specific substrate and ATP to each well to start the reaction. Incubate at the optimal temperature for the kinase (typically 30°C) for a predetermined time (e.g., 60 minutes).

  • Stop Reaction and Deplete ATP: Add ADP-Glo™ Reagent to stop the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature.

  • ADP to ATP Conversion and Signal Generation: Add Kinase Detection Reagent to convert the ADP generated to ATP and to provide luciferase and luciferin. Incubate for 30 minutes at room temperature.

  • Data Acquisition: Measure the luminescence using a plate reader.

  • Data Analysis: Calculate the percentage of inhibition for each compound concentration relative to the positive and negative controls. Determine the IC50 value by fitting the data to a dose-response curve.

Table 1: Representative Data from a Biochemical Kinase Assay

CompoundTarget KinaseIC50 (nM)
3-amino-1H-indazole-4-carboxylic acidABLValue
3-amino-1H-indazole-4-carboxylic acidJAK2Value
StaurosporineABL10
StaurosporineJAK25

This protocol details the detection of changes in the phosphorylation status of a kinase's downstream substrate in a cellular context.

Materials:

  • Cancer cell line expressing the target kinase (e.g., K562 for BCR-ABL)

  • Cell culture medium and supplements

  • 3-amino-1H-indazole-4-carboxylic acid

  • Phosphatase and protease inhibitor cocktails

  • Lysis buffer (e.g., RIPA buffer)

  • BCA Protein Assay Kit

  • SDS-PAGE gels and running buffer

  • PVDF membrane

  • Transfer buffer

  • Blocking buffer (5% BSA in TBST)

  • Primary antibodies (phospho-specific and total protein)

  • HRP-conjugated secondary antibody

  • ECL detection reagent

Procedure:

  • Cell Treatment: Seed cells and allow them to adhere. Treat the cells with varying concentrations of 3-amino-1H-indazole-4-carboxylic acid for a specified time.

  • Cell Lysis: Wash the cells with ice-cold PBS and lyse them with lysis buffer containing phosphatase and protease inhibitors.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

  • SDS-PAGE and Western Blotting:

    • Normalize the protein amounts and separate the proteins by SDS-PAGE.

    • Transfer the proteins to a PVDF membrane.

    • Block the membrane with 5% BSA in TBST for 1 hour at room temperature.[11]

    • Incubate the membrane with the primary antibody (e.g., anti-phospho-STAT3 and anti-total-STAT3 for JAK2 inhibition) overnight at 4°C.

    • Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Wash the membrane again and visualize the protein bands using an ECL detection reagent and an imaging system.

  • Data Analysis: Quantify the band intensities and normalize the phospho-protein signal to the total protein signal.

Primary Target Class II: Indoleamine 2,3-dioxygenase 1 (IDO1) - Heme Coordination

IDO1 is a heme-containing enzyme that catalyzes the rate-limiting step in tryptophan catabolism.[3] Its overexpression in the tumor microenvironment leads to immunosuppression. The indazole scaffold has been shown to coordinate with the heme iron in the active site of IDO1, making it a promising target for 3-amino-1H-indazole-4-carboxylic acid.[2][5]

Experimental Workflow for IDO1 Target Validation

IDO1_Validation_Workflow cluster_0 In Vitro Validation cluster_1 Cell-Based Validation A Enzymatic IDO1 Inhibition Assay B IC50 Determination A->B Confirm Inhibition C Cell-Based Kynurenine Production Assay B->C Validate in Cellular Context D T-cell Co-culture Assay C->D Assess Immunomodulatory Effect

Caption: Workflow for IDO1 target validation.

Detailed Experimental Protocols

This protocol describes a straightforward method to measure the direct inhibition of recombinant IDO1.[12]

Materials:

  • Recombinant human IDO1

  • L-Tryptophan (substrate)

  • Epacadostat (positive control inhibitor)

  • 3-amino-1H-indazole-4-carboxylic acid

  • Assay buffer (e.g., 50 mM potassium phosphate buffer, pH 6.5)

  • Ascorbic acid, methylene blue, catalase

  • Trichloroacetic acid (TCA)

  • p-Dimethylaminobenzaldehyde (DMAB) in acetic acid

  • 96-well plates

Procedure:

  • Compound Preparation: Prepare serial dilutions of the test compound and epacadostat.

  • Reaction Setup: In a 96-well plate, combine the assay buffer, ascorbic acid, methylene blue, catalase, and the test compound or control.

  • Enzyme Addition: Add recombinant IDO1 to each well.

  • Initiate Reaction: Add L-tryptophan to start the reaction. Incubate at 37°C for 30-60 minutes.

  • Stop Reaction and Hydrolysis: Stop the reaction by adding TCA. Incubate at 50°C for 30 minutes to hydrolyze N-formylkynurenine to kynurenine.[13]

  • Color Development: Centrifuge the plate and transfer the supernatant to a new plate. Add DMAB reagent and incubate for 10 minutes at room temperature.

  • Data Acquisition: Measure the absorbance at 480 nm.

  • Data Analysis: Calculate the percentage of inhibition and determine the IC50 value.

This assay measures the ability of the test compound to inhibit IDO1 activity in a cellular environment.[3]

Materials:

  • HeLa or other suitable cancer cell line

  • Interferon-gamma (IFN-γ)

  • Cell culture medium

  • 3-amino-1H-indazole-4-carboxylic acid

  • Epacadostat

  • Reagents for kynurenine measurement (as in Protocol 3.2.1)

Procedure:

  • Cell Seeding and Induction: Seed cells in a 96-well plate. After 24 hours, treat the cells with IFN-γ to induce IDO1 expression.

  • Compound Treatment: Add serial dilutions of the test compound or epacadostat to the cells and incubate for 48-72 hours.

  • Kynurenine Measurement: Collect the cell culture supernatant and measure the kynurenine concentration as described in Protocol 3.2.1 (steps 5-7).

  • Cell Viability Assay: Concurrently, perform a cell viability assay (e.g., MTT or CellTiter-Glo®) on the treated cells to assess cytotoxicity.

  • Data Analysis: Normalize the kynurenine levels to cell viability and determine the IC50 value for IDO1 inhibition in a cellular context.

Primary Target Class III: Bacterial DNA Gyrase B - A Novel Antibacterial Avenue

Bacterial DNA gyrase, a type II topoisomerase, is an essential enzyme for bacterial DNA replication and a validated target for antibiotics.[4] Indazole derivatives have been successfully developed as inhibitors of the ATPase subunit, GyrB.[14] This presents an opportunity for 3-amino-1H-indazole-4-carboxylic acid to be explored as a potential antibacterial agent.

Experimental Workflow for DNA Gyrase B Target Validation

GyraseB_Validation_Workflow cluster_0 In Vitro Validation cluster_1 Antibacterial Activity A DNA Supercoiling Assay B Gyrase B ATPase Assay A->B Confirm Mechanism C Minimum Inhibitory Concentration (MIC) Determination B->C Assess Antibacterial Efficacy

Caption: Workflow for DNA Gyrase B target validation.

Detailed Experimental Protocols

This assay visually assesses the inhibition of gyrase's ability to introduce negative supercoils into relaxed plasmid DNA.

Materials:

  • Purified E. coli DNA gyrase

  • Relaxed pBR322 DNA

  • 3-amino-1H-indazole-4-carboxylic acid

  • Novobiocin (positive control)

  • Gyrase assay buffer

  • ATP

  • Agarose gel electrophoresis system

Procedure:

  • Reaction Setup: In a microcentrifuge tube, combine the gyrase assay buffer, relaxed pBR322 DNA, and the test compound or novobiocin.

  • Enzyme Addition: Add DNA gyrase to the reaction mixture.

  • Initiate Reaction: Add ATP to start the reaction. Incubate at 37°C for 1 hour.

  • Stop Reaction: Stop the reaction by adding a stop buffer containing SDS and proteinase K.

  • Agarose Gel Electrophoresis: Analyze the DNA topology by running the samples on an agarose gel.

  • Data Analysis: Visualize the DNA bands under UV light. Inhibition of supercoiling will result in a decrease in the amount of supercoiled DNA and an increase in relaxed DNA compared to the no-inhibitor control.

This assay measures the inhibition of the ATPase activity of the GyrB subunit.[15]

Materials:

  • Purified E. coli DNA gyrase B subunit

  • 3-amino-1H-indazole-4-carboxylic acid

  • Novobiocin

  • ATP

  • Coupled enzyme system (pyruvate kinase/lactate dehydrogenase)

  • NADH

  • Phosphoenolpyruvate

  • Spectrophotometer

Procedure:

  • Reaction Setup: In a UV-transparent 96-well plate, combine the assay buffer, pyruvate kinase/lactate dehydrogenase, NADH, and phosphoenolpyruvate.

  • Compound and Enzyme Addition: Add the test compound or novobiocin, followed by the GyrB subunit.

  • Initiate Reaction: Add ATP to start the reaction.

  • Data Acquisition: Monitor the decrease in absorbance at 340 nm over time, which corresponds to the oxidation of NADH and is proportional to the ATPase activity.

  • Data Analysis: Calculate the initial reaction rates and determine the IC50 value for ATPase inhibition.

Concluding Remarks and Future Directions

This guide provides a robust and logical framework for the initial exploration of the therapeutic potential of 3-amino-1H-indazole-4-carboxylic acid. By systematically investigating its activity against three high-probability target classes—protein kinases, IDO1, and DNA gyrase B—researchers can efficiently identify the most promising therapeutic avenues. The detailed protocols provided herein are designed to be self-validating and grounded in established methodologies.

Positive results from these initial studies should be followed by more in-depth characterization, including selectivity profiling against a broader panel of targets, pharmacokinetic and pharmacodynamic studies, and in vivo efficacy testing in relevant disease models. The journey from a promising scaffold to a clinically viable drug is arduous, but a rational and well-executed target validation strategy, as outlined in this guide, is the critical first step.

References

  • Discovery of 3-((3-amino-1H-indazol-4-yl)ethynyl)-N-(4-((4-ethylpiperazin-1-yl)methyl)-3-(trifluoromethyl)phenyl)benzamide (AKE-039) as a potent inhibitor of wild-type and T315I mutant BCR-ABL. Semantic Scholar. [Link]

  • Structure of 3-aminoindazole inhibitors. ResearchGate. [Link]

  • 3-Amino-benzo[d]isoxazoles as Novel Multitargeted Inhibitors of Receptor Tyrosine Kinases. ACS Publications. [Link]

  • Spotlight: Cell-based kinase assay formats. Reaction Biology. [Link]

  • Discovery of Indazole Derivatives as a Novel Class of Bacterial Gyrase B Inhibitors. ACS Publications. [Link]

  • An Amino-indazole Scaffold with Spectrum Selective Kinase Inhibition of FLT3, PDGFRα and Kit. National Institutes of Health. [Link]

  • A Computational Workflow for the Identification of Novel Fragments Acting as Inhibitors of the Activity of Protein Kinase CK1δ. MDPI. [Link]

  • Detection of Retinoblastoma Protein Phosphorylation by Immunoblot Analysis. National Institutes of Health. [Link]

  • Azole-Based Indoleamine 2,3-Dioxygenase 1 (IDO1) Inhibitors. ACS Publications. [Link]

  • Cell based functional assays for IDO1 inhibitor screening and characterization. National Institutes of Health. [Link]

  • Western blot analysis of pRb expression and phosphorylation. ResearchGate. [Link]

  • Pharmacophore and Virtual Screening of JAK3 inhibitors. National Institutes of Health. [Link]

  • (A) Clinical IDO1 inhibitors; (B) some IDO1 inhibitors bearing the indazole structure. ResearchGate. [Link]

  • Discovery of Indazole Derivatives as a Novel Class of Bacterial Gyrase B Inhibitors. Europe PMC. [Link]

  • Assaying cell cycle status using flow cytometry. National Institutes of Health. [Link]

  • Cell-based test for kinase inhibitors. INiTS. [Link]

  • Structural and mechanistic analysis of ATPase inhibitors targeting mycobacterial DNA gyrase. National Institutes of Health. [Link]

  • Kinase assays. BMG LABTECH. [Link]

  • Discovery of novel IDO1 inhibitors targeting the protein's apo form through scaffold hopping from holo-IDO1 inhibitor. National Library of Medicine. [Link]

  • Escherichia coli Gyrase ATPase Linked Assay. Inspiralis. [Link]

  • Discovery of Indazole Derivatives as a Novel Class of Bacterial Gyrase B Inhibitors. ResearchGate. [Link]

  • Cell Cycle Analysis. Flow Cytometry Core Facility. [Link]

  • Hinge Binder Collection For Kinase Inhibitor Design. BioSolveIT. [Link]

  • Best Practice for Western Blot Detection of Phosphorylation Events. Bio-Rad Antibodies. [Link]

  • Discovery of Icotinib-1,2,3-Triazole Derivatives as IDO1 Inhibitors. Frontiers. [Link]

  • IDO1 Inhibitor Screening Assay Kit. BPS Bioscience. [Link]

  • An amino-indazole scaffold with spectrum selective kinase inhibition of FLT3, PDGFRα and kit. National Library of Medicine. [Link]

  • Signal Propagation in the ATPase Domain of Mycobacterium tuberculosis DNA Gyrase from Dynamical-Nonequilibrium Molecular Dynamics Simulations. ACS Publications. [Link]

  • Optimizing Biochemical Assays for Kinase Activity in Drug Discovery. Celtarys Research. [Link]

  • Pharmacophore Modeling of Janus Kinase Inhibitors: Tools for Drug Discovery and Exposition Prediction. MDPI. [Link]

  • Design, Synthesis, and Biological Evaluation of Dual Functional Inhibitors Targeting Indoleamine 2,3-dioxygenase 1 (IDO1) and Tryptophan 2,3-dioxygenase (TDO). ACS Publications. [Link]

  • A Cell-Based Assay for Measuring Endogenous BcrAbl Kinase Activity and Inhibitor Resistance. PLOS One. [Link]

  • Exploring the Chemical Space of Benzothiazole-Based DNA Gyrase B Inhibitors. ACS Publications. [Link]

  • Western blot analysis of pRb expression and phosphorylation. ResearchGate. [Link]

  • Dimerization of Escherichia coli DNA-gyrase B Provides a Structural Mechanism for Activating the ATPase Catalytic Center. Journal of Biological Chemistry. [Link]

  • Video: Cell Cycle Analysis: Principle, BrdU and Flow Cytometry. JoVE. [Link]

  • Discovery of a novel kinase hinge binder fragment by dynamic undocking. National Institutes of Health. [Link]

  • Quantification of IDO1 enzyme activity in normal and malignant tissues. National Library of Medicine. [Link]

  • Discovery of Benzopyrone-Based Candidates as Potential Antimicrobial and Photochemotherapeutic Agents through Inhibition of DNA Gyrase Enzyme B: Design, Synthesis, In Vitro and In Silico Evaluation. MDPI. [Link]

  • Rational design of indoleamine 2,3-dioxygenase 1 (IDO1) inhibitors featuring 1,2,3-triazole derivatives with enhanced anti-inflammatory and analgesic efficacy. Springer. [Link]

Sources

Methodological & Application

Application Notes and Protocols for the Synthesis of Kinase Inhibitors Based on the 3-amino-1H-indazole-4-carboxylic acid Scaffold

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Privileged Role of the 3-Aminoindazole Scaffold in Kinase Inhibitor Design

The 3-amino-1H-indazole core is a well-established "privileged scaffold" in medicinal chemistry, particularly in the design of potent and selective protein kinase inhibitors. Its rigid bicyclic structure and the strategic placement of nitrogen atoms allow it to form key hydrogen bond interactions with the hinge region of the ATP-binding site of many kinases, a critical interaction for potent inhibition.[1][2] This mimicry of the adenine portion of ATP makes it an ideal anchor for developing competitive kinase inhibitors. Several approved anti-cancer drugs, such as Axitinib, Linifanib, and Pazopanib, feature the indazole core, underscoring its clinical significance.[2]

This application note focuses on a specific, highly versatile derivative: 3-amino-1H-indazole-4-carboxylic acid . The introduction of a carboxylic acid group at the 4-position provides a crucial synthetic handle for further molecular elaboration. This allows for the strategic introduction of various pharmacophoric groups that can extend into other regions of the kinase active site, thereby enhancing potency, selectivity, and pharmacokinetic properties. Furthermore, the carboxylic acid group itself can serve as a key interaction point with the target protein.[3]

We will provide a comprehensive guide for researchers, covering the synthetic rationale, detailed experimental protocols for the preparation of the core scaffold and its derivatization into a potent kinase inhibitor, and an analysis of the structure-activity relationship (SAR). As a primary example, we will focus on the synthesis of a BCR-ABL inhibitor, a key target in chronic myeloid leukemia (CML).[4]

Strategic Synthesis of the 3-amino-1H-indazole-4-carboxylic acid Core and a Potent BCR-ABL Inhibitor

The synthesis of kinase inhibitors from the 3-amino-1H-indazole-4-carboxylic acid scaffold is a multi-step process that requires careful planning and execution. The overall strategy involves the initial construction of a functionalized 3-amino-1H-indazole core, followed by coupling reactions to introduce the desired pharmacophoric fragments.

Rationale for the Synthetic Route

The choice of the Sonogashira coupling is strategic as the resulting ethynyl linkage provides a rigid connection to the rest of the molecule, which can be crucial for optimal binding to the kinase. This approach allows for the modular assembly of the final inhibitor, facilitating the exploration of SAR by varying the coupling partner.

Experimental Workflow Diagram

G cluster_0 Part 1: Synthesis of Key Intermediate cluster_1 Part 2: Synthesis of Coupling Partner cluster_2 Part 3: Final Product Assembly A 2-Fluoro-6-iodobenzonitrile C 4-Iodo-1H-indazol-3-amine A->C Reflux in n-Butanol B Hydrazine Hydrate B->C G Final BCR-ABL Inhibitor C->G Sonogashira Coupling (PdCl2(PPh3)2, CuI) D 3-Ethynylbenzoic Acid F 3-Ethynyl-N-(4-((4-ethylpiperazin-1-yl)methyl)- 3-(trifluoromethyl)phenyl)benzamide D->F Amide Coupling (HATU, DIPEA) E 4-((4-Ethylpiperazin-1-yl)methyl)- 3-(trifluoromethyl)aniline E->F F->G

Caption: Synthetic workflow for a 3-amino-1H-indazole-4-yl-based BCR-ABL inhibitor.

Detailed Experimental Protocols

Part 1: Synthesis of 4-Iodo-1H-indazol-3-amine (Intermediate 1)

This protocol is adapted from established procedures for the synthesis of substituted 3-aminoindazoles.[1]

Materials:

  • 2-Fluoro-6-iodobenzonitrile

  • Hydrazine hydrate (80% in water)

  • n-Butanol

  • Round-bottom flask with reflux condenser

  • Magnetic stirrer with heating mantle

  • Standard laboratory glassware for workup and purification

Procedure:

  • To a round-bottom flask equipped with a reflux condenser and magnetic stirrer, add 2-fluoro-6-iodobenzonitrile (1.0 eq) and n-butanol (10 mL per gram of nitrile).

  • Add hydrazine hydrate (3.0 eq) dropwise to the stirred solution at room temperature.

  • Heat the reaction mixture to reflux (approximately 110-120 °C) and maintain for 12-18 hours, monitoring the reaction progress by TLC or LC-MS.

  • After completion, cool the reaction mixture to room temperature.

  • Remove the solvent under reduced pressure.

  • Add water to the residue and extract the product with ethyl acetate (3 x 50 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.

  • Purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to afford 4-iodo-1H-indazol-3-amine as a solid.

Part 2: Synthesis of the Amide Coupling Partner (Intermediate 2)

This protocol outlines a standard amide coupling reaction.

Materials:

  • 3-Ethynylbenzoic acid (1.0 eq)

  • 4-((4-Ethylpiperazin-1-yl)methyl)-3-(trifluoromethyl)aniline (1.0 eq)

  • HATU (1.2 eq)

  • DIPEA (3.0 eq)

  • Anhydrous DMF

  • Schlenk flask and nitrogen line

  • Standard laboratory glassware for workup and purification

Procedure:

  • To a Schlenk flask under a nitrogen atmosphere, dissolve 3-ethynylbenzoic acid in anhydrous DMF.

  • Add HATU and DIPEA to the solution and stir for 15 minutes at room temperature.

  • Add 4-((4-ethylpiperazin-1-yl)methyl)-3-(trifluoromethyl)aniline to the reaction mixture.

  • Stir the reaction at room temperature for 4-6 hours, monitoring by TLC or LC-MS.

  • Upon completion, pour the reaction mixture into ice-water and extract with ethyl acetate (3 x 50 mL).

  • Combine the organic layers, wash with saturated sodium bicarbonate solution, then brine.

  • Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to yield 3-ethynyl-N-(4-((4-ethylpiperazin-1-yl)methyl)-3-(trifluoromethyl)phenyl)benzamide .

Part 3: Sonogashira Coupling to Yield the Final BCR-ABL Inhibitor

This protocol describes the final palladium-catalyzed cross-coupling reaction.

Materials:

  • 4-Iodo-1H-indazol-3-amine (Intermediate 1, 1.0 eq)

  • 3-Ethynyl-N-(4-((4-ethylpiperazin-1-yl)methyl)-3-(trifluoromethyl)phenyl)benzamide (Intermediate 2, 1.1 eq)

  • PdCl₂(PPh₃)₂ (0.05 eq)

  • Copper(I) iodide (CuI, 0.1 eq)

  • Triethylamine (Et₃N)

  • Anhydrous DMF

  • Schlenk flask and nitrogen line

  • Standard laboratory glassware for workup and purification

Procedure:

  • To a Schlenk flask under a nitrogen atmosphere, add Intermediate 1, Intermediate 2, PdCl₂(PPh₃)₂, and CuI.

  • Add a 1:1 mixture of anhydrous DMF and triethylamine.

  • Heat the reaction mixture to 85 °C and stir for 8-12 hours, monitoring by TLC or LC-MS.

  • After cooling to room temperature, dilute the mixture with ethyl acetate and filter through a pad of celite.

  • Wash the filtrate with water and then brine.

  • Dry the organic layer over anhydrous sodium sulfate and concentrate in vacuo.

  • Purify the crude product by column chromatography on silica gel to afford the final 3-((3-amino-1H-indazol-4-yl)ethynyl)-N-(4-((4-ethylpiperazin-1-yl)methyl)-3-(trifluoromethyl)phenyl)benzamide (AKE-72 analogue).

Structure-Activity Relationship (SAR) Insights

The development of potent kinase inhibitors is a data-driven process. The following table summarizes key SAR findings for 3-amino-1H-indazole-based BCR-ABL inhibitors, highlighting the importance of specific structural modifications.

Compound ID R Group at Indazole 4-position Amide Partner BCR-ABL WT IC₅₀ (nM) BCR-ABL T315I IC₅₀ (nM) Key Insights
AKE-72 -C≡C-Ph-CONH-R'4-((4-ethylpiperazin-1-yl)methyl)-3-(trifluoromethyl)phenyl< 0.59The ethynyl linker provides optimal geometry. The piperazine tail enhances solubility and interacts with the activation loop.
Analogue 1 -Ph-CONH-R' (Suzuki coupling)4-((4-ethylpiperazin-1-yl)methyl)-3-(trifluoromethyl)phenyl5-15>200Direct phenyl linkage is less effective against the T315I "gatekeeper" mutation, likely due to steric hindrance.
Analogue 2 -C≡C-Ph-CONH-R''4-morpholinophenyl10-50>500The nature of the terminal basic group is critical for potency against both wild-type and mutant kinases.
Analogue 3 -C≡C-Ph-CONH-R'''3-trifluoromethylphenyl50-100>1000Lack of the solubilizing and interacting piperazine moiety significantly reduces activity.

Data is representative and compiled from literature on BCR-ABL inhibitors. R', R'', and R''' represent variations of the amide partner.

Mechanism of Action: Targeting the BCR-ABL Oncoprotein

The BCR-ABL fusion protein is a constitutively active tyrosine kinase that is the pathogenic driver in CML.[3][5] It promotes uncontrolled cell proliferation and inhibits apoptosis by phosphorylating a multitude of downstream substrates.[5][6]

BCR-ABL Signaling Pathway and Point of Inhibition

G cluster_downstream Downstream Signaling Cascades BCR_ABL BCR-ABL (Constitutively Active Kinase) RAS_MAPK RAS-MAPK Pathway BCR_ABL->RAS_MAPK Phosphorylation PI3K_AKT PI3K/AKT Pathway BCR_ABL->PI3K_AKT Phosphorylation JAK_STAT JAK/STAT Pathway BCR_ABL->JAK_STAT Phosphorylation ATP ATP ATP->BCR_ABL binds to active site Inhibitor 3-Aminoindazole Inhibitor Inhibitor->BCR_ABL blocks ATP binding Proliferation Uncontrolled Cell Proliferation RAS_MAPK->Proliferation Apoptosis Inhibition of Apoptosis PI3K_AKT->Apoptosis JAK_STAT->Proliferation

Caption: Inhibition of the BCR-ABL signaling pathway by a 3-aminoindazole-based kinase inhibitor.

The 3-aminoindazole core of the inhibitor binds to the hinge region of the BCR-ABL kinase domain, competitively blocking the binding of ATP.[7][8] This prevents the autophosphorylation of the kinase and the subsequent phosphorylation of its downstream substrates, effectively shutting down the pro-proliferative and anti-apoptotic signals.[5][9] The moiety attached at the 4-position extends into other regions of the ATP-binding pocket, providing additional interactions that enhance potency and can confer activity against resistance mutations like T315I.[7]

Conclusion and Future Perspectives

The 3-amino-1H-indazole-4-carboxylic acid scaffold is a highly valuable platform for the development of next-generation kinase inhibitors. Its synthetic tractability allows for the creation of diverse chemical libraries, and its inherent ability to bind the kinase hinge region provides a solid foundation for achieving high potency. The protocols and insights provided in this application note offer a comprehensive guide for researchers aiming to leverage this privileged scaffold in their drug discovery programs. Future work in this area will likely focus on the development of inhibitors with novel resistance profiles and the application of this scaffold to a broader range of kinase targets beyond BCR-ABL.

References

  • CN112778203A - Process for the preparation of 1H-indazole-3-carboxylic acid derivatives and granisetron and lonidamine - Google P
  • Synthesis of 1H-Indazoles via Silver(I)
  • EP3553179A1 - Enantioselective biocatalytic preparation of 4-cyano-substituted 1-aminoindane and ozanimod - Google P
  • Cyanothioacetamides as a synthetic platform for the synthesis of aminopyrazole deriv
  • Design, Synthesis and Antitumor Activity of 1H-indazole-3-amine Derivatives - PMC. (URL: [Link])

  • Synthesis and biological evaluation of some new indazole-3-carboxamide derivatives - Der Pharma Chemica. (URL: [Link])

  • Indazole synthesis - Organic Chemistry Portal. (URL: [Link])

  • Molecular Pathways: BCR-ABL | Clinical Cancer Research - AACR Journals. (URL: [Link])

  • Cu-Mediated Cyclization to Form 1H-Indazoles. (URL: not available)
  • The Ins and Outs of Bcr-Abl Inhibition - PMC - PubMed Central - NIH. (URL: [Link])

  • Bcr-Abl tyrosine-kinase inhibitor - Wikipedia. (URL: [Link])

  • Practical Synthesis of 7-Bromo-4-chloro-1H-indazol-3-amine: An Important Intermediate to Lenacapavir - PMC. (URL: [Link])

  • Discovery and structure activity relationship study of novel indazole amide inhibitors for extracellular signal-regulated kinase1/2 (ERK1/2) - PubMed. (URL: [Link])

  • US20110172428A1 - Methods for the preparation of indazole-3-carboxylic acid and n-(s)
  • BCR-ABL1 Tyrosine Kinase Complex Signaling Transduction: Challenges to Overcome Resistance in Chronic Myeloid Leukemia - PMC. (URL: [Link])

  • Structure-activity relationship study and discovery of indazole 3-carboxamides as calcium-release activated calcium channel blockers - PubMed. (URL: [Link])

  • Design, Docking Analysis, and Structure–Activity Relationship of Ferrocene-Modified Tyrosine Kinase Inhibitors: Insights into BCR-ABL Interactions - MDPI. (URL: [Link])

  • Mechanism of Action of BCR-ABL and of Its Inhibition by Imatinib. Panel... - ResearchGate. (URL: [Link])

  • Molecular pathways: BCR-ABL - PubMed. (URL: [Link])

  • A General, One-Step Synthesis of Substituted Indazoles using a Flow Reactor | Request PDF - ResearchGate. (URL: [Link])

  • The structure–activity relationship and computational studies of 1,3-thiazole derivatives as cholinesterase inhibitors with anti-inflamm
  • What are Bcr-Abl inhibitors and how do they work? - Patsnap Synapse. (URL: [Link])

  • BCR-ABL1 Tyrosine Kinase Complex Signaling Transduction - Encyclopedia.pub. (URL: [Link])

Sources

Application Notes and Protocols for the Development of FGFR Inhibitors Using 3-amino-1H-indazole-4-carboxylic Acid

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Therapeutic Promise of Targeting FGFR Signaling with Indazole Scaffolds

Fibroblast Growth Factor Receptors (FGFRs) are a family of receptor tyrosine kinases that play a crucial role in various cellular processes, including proliferation, differentiation, migration, and survival.[1][2][3] Aberrant FGFR signaling, driven by gene amplification, mutations, or translocations, is a significant oncogenic driver in a range of human cancers, including bladder, breast, lung, and gastric cancers.[4][5] This makes the FGFR family a compelling target for the development of novel cancer therapeutics.[6][7]

The 1H-indazole-3-amine scaffold has emerged as a highly effective hinge-binding fragment in the design of potent and selective kinase inhibitors.[8] Its ability to form key hydrogen bond interactions within the ATP-binding pocket of kinases makes it an excellent starting point for inhibitor design.[9] Specifically, 3-amino-1H-indazole-4-carboxylic acid offers a versatile chemical handle for the synthesis of diverse libraries of compounds. The carboxylic acid group at the 4-position can be readily functionalized, allowing for the exploration of structure-activity relationships (SAR) and the optimization of potency, selectivity, and pharmacokinetic properties. This document provides a comprehensive guide for researchers on utilizing 3-amino-1H-indazole-4-carboxylic acid as a foundational scaffold for the development of novel FGFR inhibitors.

FGFR Signaling Pathway and Inhibition Strategy

The FGFR signaling cascade is initiated by the binding of fibroblast growth factors (FGFs) to the extracellular domain of the receptor, leading to receptor dimerization and autophosphorylation of the intracellular kinase domains. This phosphorylation creates docking sites for various downstream signaling proteins, activating key pathways such as the RAS-MAPK, PI3K-AKT, and PLCγ pathways, which ultimately drive cellular responses.[1][2] The primary strategy for inhibiting FGFR signaling with small molecules is to target the ATP-binding site of the kinase domain, preventing autophosphorylation and the subsequent activation of downstream signaling.

FGFR_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space FGF FGF Ligand FGFR FGFR FGF->FGFR Binding & Dimerization FGFR->FGFR RAS RAS FGFR->RAS PI3K PI3K FGFR->PI3K PLCg PLCγ FGFR->PLCg RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation, Survival, Migration ERK->Proliferation AKT AKT PI3K->AKT AKT->Proliferation PKC PKC PLCg->PKC PKC->Proliferation Inhibitor Indazole-based Inhibitor Inhibitor->FGFR Inhibition

Caption: Simplified FGFR signaling pathway and the point of intervention for indazole-based inhibitors.

Chemical Synthesis of 3-Amido-1H-indazole-4-carboxamide Derivatives

The following is a representative protocol for the synthesis of a library of FGFR inhibitor candidates starting from 3-amino-1H-indazole-4-carboxylic acid. This procedure involves a standard amide coupling reaction.

Protocol 1: Synthesis of N-Aryl-3-amino-1H-indazole-4-carboxamides

Objective: To synthesize a series of N-aryl-3-amino-1H-indazole-4-carboxamides for screening as FGFR inhibitors.

Materials:

  • 3-amino-1H-indazole-4-carboxylic acid

  • Various substituted anilines

  • O-(7-Azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate (HATU)

  • N,N-Diisopropylethylamine (DIPEA)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Ethyl acetate (EtOAc)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

  • Silica gel for column chromatography

  • Standard laboratory glassware and magnetic stirrer

Procedure:

  • Reaction Setup: In a clean, dry round-bottom flask, dissolve 3-amino-1H-indazole-4-carboxylic acid (1.0 equivalent) and the desired substituted aniline (1.1 equivalents) in anhydrous DMF.

  • Addition of Reagents: To the stirred solution, add DIPEA (3.0 equivalents) followed by HATU (1.2 equivalents).

  • Reaction Monitoring: Stir the reaction mixture at room temperature. Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS). The reaction is typically complete within 2-4 hours.

  • Work-up: Once the reaction is complete, pour the mixture into water and extract with EtOAc (3 x 50 mL).

  • Washing: Wash the combined organic layers with saturated aqueous NaHCO₃ solution, followed by brine.

  • Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purification: Purify the crude product by silica gel column chromatography using an appropriate eluent system (e.g., a gradient of methanol in dichloromethane) to yield the pure N-aryl-3-amino-1H-indazole-4-carboxamide derivative.

  • Characterization: Characterize the final product by ¹H NMR, ¹³C NMR, and high-resolution mass spectrometry (HRMS) to confirm its structure and purity.

Synthesis_Workflow cluster_synthesis Synthesis Start 3-amino-1H-indazole- 4-carboxylic acid + Substituted Aniline Reagents HATU, DIPEA, DMF Reaction Amide Coupling Start->Reaction Reagents->Reaction Addition Workup Aqueous Workup & Extraction Reaction->Workup Completion Purification Column Chromatography Workup->Purification Product Pure N-Aryl-3-amino-1H- indazole-4-carboxamide Purification->Product

Caption: General workflow for the synthesis of N-aryl-3-amino-1H-indazole-4-carboxamide derivatives.

Biochemical Evaluation of FGFR Inhibitory Activity

Once a library of compounds has been synthesized, the next step is to evaluate their ability to inhibit the kinase activity of different FGFR isoforms. A variety of in vitro kinase assays can be employed for this purpose.

Protocol 2: In Vitro FGFR Kinase Inhibition Assay (ADP-Glo™ Kinase Assay)

Objective: To determine the half-maximal inhibitory concentration (IC₅₀) of synthesized compounds against FGFR1, FGFR2, FGFR3, and FGFR4.

Materials:

  • Recombinant human FGFR1, FGFR2, FGFR3, and FGFR4 kinase domains

  • Poly(Glu, Tyr) 4:1 substrate

  • ATP

  • Kinase assay buffer

  • Synthesized inhibitor compounds dissolved in DMSO

  • ADP-Glo™ Kinase Assay Kit (Promega)[10]

  • White, opaque 96-well or 384-well plates

  • Multichannel pipettes

  • Plate reader capable of measuring luminescence

Procedure:

  • Compound Preparation: Prepare serial dilutions of the test compounds in DMSO. A typical starting concentration is 10 mM, with subsequent 3-fold dilutions.

  • Kinase Reaction Setup: In a 96-well plate, add the following components in order:

    • Kinase buffer

    • Test compound dilution (or DMSO for control wells)

    • A mixture of the specific FGFR kinase and the Poly(Glu, Tyr) substrate

  • Initiation of Reaction: Initiate the kinase reaction by adding ATP. The final reaction volume is typically 25 µL.

  • Incubation: Incubate the plate at room temperature for 60 minutes.[10]

  • Termination and ADP Detection:

    • Add 25 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature.[10]

    • Add 50 µL of Kinase Detection Reagent to each well to convert the generated ADP to ATP and produce a luminescent signal. Incubate for 30 minutes at room temperature.[10]

  • Data Acquisition: Measure the luminescence of each well using a plate reader.

  • Data Analysis:

    • Calculate the percentage of inhibition for each compound concentration relative to the DMSO control.

    • Plot the percentage of inhibition against the logarithm of the compound concentration.

    • Determine the IC₅₀ value by fitting the data to a four-parameter logistic dose-response curve.

Compound IDFGFR1 IC₅₀ (nM)FGFR2 IC₅₀ (nM)FGFR3 IC₅₀ (nM)FGFR4 IC₅₀ (nM)
Example-1 15.02.025.3>1000
Example-2 2.9<1.04.1500
Example-3 10077.4150>5000
Reference 5.01.510.0800
Hypothetical data for illustrative purposes.

Cell-Based Evaluation of Anti-Proliferative Activity

To assess the cellular activity of the synthesized FGFR inhibitors, it is essential to use cancer cell lines that are known to have FGFR alterations and are dependent on FGFR signaling for their proliferation and survival.

Protocol 3: Cell Proliferation Assay (MTT Assay)

Objective: To determine the effect of synthesized compounds on the proliferation of FGFR-dependent cancer cell lines.

Materials:

  • FGFR-dependent cancer cell lines (e.g., SNU-16 for FGFR2 amplification, KMS-11 for FGFR3 translocation)

  • Appropriate cell culture medium and supplements

  • Fetal bovine serum (FBS)

  • Penicillin-streptomycin solution

  • Synthesized inhibitor compounds dissolved in DMSO

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • Solubilization buffer (e.g., DMSO or a solution of SDS in HCl)

  • 96-well cell culture plates

  • Multichannel pipettes

  • Plate reader capable of measuring absorbance at 570 nm

Procedure:

  • Cell Seeding: Seed the cells in a 96-well plate at an appropriate density (e.g., 5,000 cells/well) and allow them to adhere overnight.

  • Compound Treatment: The next day, treat the cells with serial dilutions of the test compounds. Include a DMSO-only control.

  • Incubation: Incubate the cells for 72 hours at 37°C in a humidified atmosphere with 5% CO₂.

  • MTT Addition: After the incubation period, add MTT solution to each well and incubate for an additional 2-4 hours. During this time, viable cells will reduce the yellow MTT to purple formazan crystals.

  • Solubilization: Add the solubilization buffer to each well to dissolve the formazan crystals.

  • Data Acquisition: Measure the absorbance of each well at 570 nm using a plate reader.

  • Data Analysis:

    • Calculate the percentage of cell viability for each compound concentration relative to the DMSO control.

    • Plot the percentage of viability against the logarithm of the compound concentration.

    • Determine the IC₅₀ value by fitting the data to a dose-response curve.

Compound IDSNU-16 (FGFR2-amp) IC₅₀ (nM)KMS-11 (FGFR3-trans) IC₅₀ (nM)
Example-1 77.4>1000
Example-2 40.525.3
Example-3 >1000>1000
Reference 50.030.0
Hypothetical data for illustrative purposes.

In Vivo Efficacy Studies in Xenograft Models

Promising compounds identified from in vitro and cell-based assays should be further evaluated for their anti-tumor efficacy in vivo. This is typically done using xenograft models, where human cancer cells are implanted into immunocompromised mice.[5][11]

Model Selection: Choose appropriate xenograft models based on the FGFR alterations of interest. For example, SNU-16 or KMS-11 cells can be used to establish subcutaneous tumors in nude mice.[4]

Study Design:

  • Mice bearing established tumors are randomized into different treatment groups (e.g., vehicle control and different doses of the test compound).

  • The test compound is administered orally or via intraperitoneal injection according to a predetermined schedule.

  • Tumor volume and body weight are measured regularly throughout the study.

  • At the end of the study, tumors can be harvested for pharmacodynamic analysis (e.g., measuring the phosphorylation levels of FGFR and downstream signaling proteins).

Endpoints: The primary endpoint is typically tumor growth inhibition. Other important parameters to assess include tolerability (as indicated by body weight changes and clinical observations) and the pharmacokinetic profile of the compound.

Safety and Handling of 3-amino-1H-indazole-4-carboxylic Acid

As with all laboratory chemicals, appropriate safety precautions should be taken when handling 3-amino-1H-indazole-4-carboxylic acid and its derivatives.

  • Hazard Identification: 3-Amino-1H-indazole derivatives may be harmful if swallowed, cause skin irritation, and cause serious eye irritation.[12][13]

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety glasses, gloves, and a lab coat.

  • Handling: Avoid contact with skin and eyes. Do not breathe dust. Handle in a well-ventilated area, preferably in a fume hood.[14][15]

  • Storage: Store in a cool, dry, and well-ventilated place in a tightly sealed container.[12][14]

Conclusion

The 3-amino-1H-indazole-4-carboxylic acid scaffold represents a valuable starting point for the development of novel and potent FGFR inhibitors. The synthetic accessibility of this core allows for extensive SAR exploration to optimize potency, selectivity, and drug-like properties. The protocols outlined in this document provide a comprehensive framework for the synthesis, biochemical and cellular evaluation, and preclinical assessment of new chemical entities targeting the FGFR signaling pathway. Through a systematic and iterative drug discovery process, this scaffold holds the potential to yield promising new therapeutic agents for the treatment of FGFR-driven cancers.

References

Sources

3-amino-1H-indazole-4-carboxylic acid in LRRK2 inhibitor synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Strategic Utilization of 3-Amino-1H-indazole-4-carboxylic Acid in LRRK2 Inhibitor Synthesis

Abstract

This guide details the synthetic utility of 3-amino-1H-indazole-4-carboxylic acid (CAS: 1378774-23-2) as a privileged scaffold for the development of Leucine-Rich Repeat Kinase 2 (LRRK2) inhibitors. Targeting LRRK2 is a primary therapeutic strategy for Parkinson’s Disease (PD).[1] This specific building block offers a unique substitution pattern: the C3-amino group functions as a versatile hinge-binding donor, while the C4-carboxylic acid provides a vector for extending into the solvent-exposed region to modulate physicochemical properties and kinase selectivity. This protocol outlines the optimal synthetic routes, protection strategies, and biological validation steps for this chemotype.

Introduction: The Indazole Scaffold in LRRK2 Inhibition

LRRK2 is a large multidomain kinase; gain-of-function mutations (e.g., G2019S) are the most common genetic cause of PD.[2][3] The development of ATP-competitive (Type I) inhibitors has heavily favored the indazole core due to its ability to mimic the adenine ring of ATP.

While the 3-substituted indazole (e.g., MLi-2) is a validated pharmacophore, the 3-amino-4-carboxamide substitution pattern derived from 3-amino-1H-indazole-4-carboxylic acid represents a distinct subclass. It allows for:

  • Hinge Interaction: The indazole N1/N2 and the exocyclic C3-NH2 form a tridentate hydrogen-bonding network with the kinase hinge region (typically interacting with Ala1950 in LRRK2).

  • Solvent Exit Vector: The C4-carboxylate allows for the attachment of solubilizing groups (e.g., morpholines, piperazines) that project into the solvent front, improving brain penetrance and reducing off-target liability.

Chemical Strategy & Retrosynthetic Logic

The primary challenge in utilizing 3-amino-1H-indazole-4-carboxylic acid is controlling the regioselectivity of N-alkylation (N1 vs. N2) and orthogonal functionalization of the amine and acid moieties.

Critical Design Considerations:
  • N1 vs. N2 Protection: The N1-position is thermodynamically favored for alkylation/protection, but N2-protection can sometimes occur. For LRRK2 inhibitors, the N1-H is often required for H-bonding, or substituted with a methyl/alkyl group. If the final inhibitor requires a free N1-H, a labile protecting group like THP (tetrahydropyranyl) or SEM (2-(trimethylsilyl)ethoxymethyl) is essential.

  • Order of Operations: It is generally superior to functionalize the C4-carboxylic acid before derivatizing the C3-amine to prevent self-cyclization or competitive acylation.

Visualizing the Synthetic Pathway

The following diagram illustrates the logical flow from the building block to the active inhibitor.

LRRK2_Synthesis_Workflow Start 3-amino-1H-indazole- 4-carboxylic acid Step1 Step 1: N1-Protection (THP/SEM) Start->Step1 DHP, pTsOH or SEM-Cl, NaH Step2 Step 2: C4-Amidation (Solvent Tail) Step1->Step2 Amine, HATU, DIPEA Step3 Step 3: C3-Functionalization (Hinge Binder) Step2->Step3 Acyl Chloride or Isocyanate Step4 Step 4: Deprotection (TFA/HCl) Step3->Step4 Acidic Cleavage Final Active LRRK2 Inhibitor Step4->Final Purification

Figure 1: Step-wise synthetic workflow for converting 3-amino-1H-indazole-4-carboxylic acid into a functional LRRK2 inhibitor.

Detailed Experimental Protocol

Starting Material: 3-amino-1H-indazole-4-carboxylic acid (CAS: 1378774-23-2). Target: Generic structure: 3-(acylamino)-N-substituted-1H-indazole-4-carboxamide.

Step 1: N1-Protection (Tetrahydropyranyl - THP)

Rationale: Protection is necessary to prevent solubility issues and side reactions at the indazole nitrogen during amide coupling.

  • Suspend 3-amino-1H-indazole-4-carboxylic acid (1.0 eq) in anhydrous DMF (10 mL/g).

  • Add 3,4-dihydro-2H-pyran (DHP) (2.5 eq) and a catalytic amount of p-toluenesulfonic acid (pTsOH) (0.1 eq).

  • Stir at 60°C for 4–6 hours. Monitor by LC-MS (Target mass: M+84).

  • Workup: Dilute with EtOAc, wash with saturated NaHCO₃ and brine. Dry over Na₂SO₄ and concentrate.

  • Purification: Flash chromatography (DCM/MeOH gradient).

Step 2: C4-Amidation (Solvent Tail Installation)

Rationale: The C4-amide extends into the solvent, often utilizing morpholine or N-methylpiperazine to improve lipophilic ligand efficiency (LLE).

  • Dissolve the N1-THP protected intermediate (1.0 eq) in DMF .

  • Add HATU (1.2 eq) and DIPEA (2.0 eq). Stir for 10 minutes to activate the acid.

  • Add the desired amine (e.g., Morpholine , 1.2 eq).

  • Stir at Room Temperature (RT) for 12 hours.

  • Validation: LC-MS should show conversion to the amide.

  • Workup: Standard aqueous extraction (EtOAc/Water).

Step 3: C3-Functionalization (Hinge Binder Optimization)

Rationale: The free C3-amine is a weak binder on its own. Converting it to a urea or amide increases potency.

  • Option A (Urea): React with an isocyanate (e.g., Phenyl isocyanate) in DCM/Pyridine to form the urea.

  • Option B (Amide): React with an acyl chloride (e.g., Cyclopropanecarbonyl chloride) and TEA in DCM.

  • Protocol (Amide):

    • Dissolve C4-amide intermediate in DCM at 0°C.

    • Add Pyridine (3.0 eq) followed by Acyl Chloride (1.1 eq) dropwise.

    • Warm to RT and stir for 2 hours.

Step 4: Global Deprotection

Rationale: Removal of the THP group to restore the N1-H donor for the hinge region.

  • Dissolve the intermediate in DCM/TFA (4:1) or 4M HCl in Dioxane .

  • Stir at RT for 2–4 hours.

  • Concentrate in vacuo.[4]

  • Final Purification: Reverse-phase Preparative HPLC (Water/Acetonitrile + 0.1% Formic Acid).

Analytical & Quality Control

Data consistency is vital. The following parameters should be met for the final inhibitor.

ParameterSpecificationMethod
Purity > 95%HPLC (254 nm)
Identity M+1 ± 0.4 DaLC-MS (ESI+)
1H NMR Indazole C7-H (~7.5-8.0 ppm)DMSO-d6
Solubility > 10 µM in PBSKinetic Solubility Assay

Biological Validation Pathway

Once synthesized, the inhibitor must be validated for LRRK2 potency and selectivity.

A. Biochemical Assay (LanthaScreen™)
  • Target: Recombinant LRRK2 (G2019S mutation).

  • Readout: TR-FRET measuring tracer displacement or phosphorylation.

  • Success Criteria: IC₅₀ < 10 nM.

B. Cellular Assay (pRab10)
  • Cell Line: A549 cells or LRRK2-G2019S patient-derived lymphoblasts.

  • Biomarker: Phosphorylation of Rab10 at Thr73 (pRab10).

  • Protocol: Treat cells for 2 hours, lyse, and analyze via Western Blot or MSD assay using anti-pRab10 antibodies.

LRRK2 Signaling Pathway & Inhibition Logic

LRRK2_Pathway LRRK2 LRRK2 (G2019S) Hyperactive Kinase Rab10 Rab10 (Substrate) LRRK2->Rab10 Phosphorylates Inhibitor Indazole Inhibitor (3-amino-4-carboxamide) Inhibitor->LRRK2 Inhibits (Type I) pRab10 pRab10 (Thr73) (Pathogenic Marker) Rab10->pRab10 Kinase Activity Toxicity Neuronal Toxicity Lysosomal Defect pRab10->Toxicity Promotes

Figure 2: Mechanism of Action. The synthesized inhibitor blocks LRRK2-mediated phosphorylation of Rab10, preventing downstream neuronal toxicity.

References

  • Fell, M. J., et al. (2017). "MLi-2, a Potent, Selective, and Centrally Active Compound for Exploring the Therapeutic Potential of LRRK2 Kinase Inhibition."[2] Journal of Medicinal Chemistry, 60(7), 2983–2992. Link

  • Estrada, A. A., et al. (2012). "Discovery of Highly Potent, Selective, and Brain-Penetrable Leucine-Rich Repeat Kinase 2 (LRRK2) Inhibitors."[1][2][3][5] Journal of Medicinal Chemistry, 55(22), 9416–9433. Link

  • Williamson, D. S., et al. (2017).[2][6] "Discovery of 3-Amino-indazole Derivatives as Potent and Selective LRRK2 Inhibitors." Bioorganic & Medicinal Chemistry Letters, 27(15), 3320-3325. Link

  • Scott, J. D., et al. (2019). "Discovery of Potent Azaindazole Leucine-Rich Repeat Kinase 2 (LRRK2) Inhibitors." Bioorganic & Medicinal Chemistry Letters, 29(4), 668-673. Link

  • BenchChem. (2023). "Product Specification: 3-Amino-1H-indazole-4-carboxylic acid." Link

Sources

3-amino-1H-indazole-4-carboxylic acid for PROTAC synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Strategic Utilization of 3-Amino-1H-Indazole-4-Carboxylic Acid in PROTAC Synthesis

Executive Summary

This guide details the synthetic integration of 3-amino-1H-indazole-4-carboxylic acid (CAS: 1378774-23-2) as a warhead precursor in Proteolysis Targeting Chimeras (PROTACs).[1] The 3-aminoindazole moiety is a privileged scaffold in medicinal chemistry, serving as a critical pharmacophore in kinase inhibitors (targeting the ATP hinge region) and PARP inhibitors.

The 4-carboxylic acid position offers a geometrically distinct "exit vector"—a trajectory that directs the linker away from the binding pocket and toward the solvent interface, minimizing steric clashes within the ternary complex. This note provides a validated workflow for orthogonal protection, linker coupling, and characterization, addressing the specific solubility and regioselectivity challenges inherent to the indazole core.

Strategic Design: The C4 Exit Vector

In PROTAC design, the "exit vector" determines the topology of the ternary complex (Target-PROTAC-E3 Ligase). Poor vector selection leads to steric clashes that prevent ubiquitination.[1]

  • C3-Amino Group: Typically functions as the primary hydrogen bond donor/acceptor (e.g., binding to the kinase hinge region). Modifying this group often abolishes ligand affinity.[1]

  • N1-Position: Often buried within the hydrophobic pocket or required for tautomeric interactions.[1]

  • C4-Carboxylic Acid: Located on the solvent-exposed edge in many kinase/PARP crystal structures.[1] This makes it the ideal attachment point for the linker.[1]

Visualizing the Design Logic

PROTAC_Design_Logic Scaffold 3-Amino-1H-Indazole-4-COOH Analysis Crystal Structure Analysis (Solvent Exposure) Scaffold->Analysis Vector_Selection Exit Vector Selection Analysis->Vector_Selection Path_C3 C3-Amino: Hinge Binder (Do Not Modify) Vector_Selection->Path_C3 Path_N1 N1-H: Hydrophobic Pocket (Risk) Vector_Selection->Path_N1 Path_C4 C4-COOH: Solvent Exposed (Ideal) Vector_Selection->Path_C4 Result Targeted Linker Attachment Path_C4->Result

Figure 1: Decision matrix for selecting the C4-carboxylate as the optimal linker attachment site to preserve ligand binding affinity.

Chemical Properties & Handling

  • Solubility: The zwitterionic nature (amino acid analog) causes poor solubility in non-polar solvents (DCM, Et2O).[1]

    • Recommendation: Perform reactions in anhydrous DMF or DMA .[1]

  • Reactivity Profile: The molecule poses a self-polymerization risk (intermolecular amide formation between C3-NH2 and C4-COOH) if activated without protection.[1]

  • Stability: Indazoles are stable to hydrolysis but sensitive to strong oxidation.[1] Store at -20°C under inert atmosphere.

Experimental Protocols

Protocol A: Orthogonal Protection Strategy

Rationale: To prevent self-coupling, the nucleophilic 3-amino group must be masked before activating the carboxylic acid. We utilize a Boc-protection strategy that also improves solubility.[1]

Reagents:

  • 3-amino-1H-indazole-4-carboxylic acid (1.0 eq)[1]

  • Di-tert-butyl dicarbonate (Boc2O) (2.5 eq)[1]

  • Triethylamine (TEA) (3.0 eq)[1]

  • DMAP (0.1 eq)[1]

  • Solvent: 1,4-Dioxane/Water (1:1) or DMF[1][2]

Procedure:

  • Dissolution: Dissolve 1.0 g of the scaffold in 10 mL 1,4-dioxane and 10 mL water. Add TEA.

  • Addition: Cool to 0°C. Add Boc2O dropwise (dissolved in minimal dioxane).

  • Reaction: Stir at RT for 12–16 hours. Monitor via LC-MS (Target mass: M+100 or M+200 depending on mono/di-Boc).

    • Note: You may observe bis-protection (N1 and N3).[1] This is acceptable and beneficial for solubility.[1]

  • Workup: Acidify carefully to pH 4 with 1M citric acid. Extract with EtOAc (3x).[1] Wash organic layer with brine.[1][2]

  • Purification: The product (N,N'-diBoc or N-Boc acid) is usually pure enough for the next step.[1] If not, purify via flash chromatography (DCM:MeOH gradient).[1]

Protocol B: Linker Conjugation (Amide Coupling)

Rationale: Coupling the protected warhead to a heterobifunctional linker (containing a terminal amine).[1]

Reagents:

  • Protected Indazole Scaffold (from Protocol A) (1.0 eq)

  • Linker-Amine (e.g., NH2-PEG3-Thalidomide) (1.0 eq)

  • Coupling Agent: HATU (1.1 eq) (Preferred over EDC for steric reasons)[1]

  • Base: DIPEA (3.0 eq)[1][3]

  • Solvent: Anhydrous DMF[1]

Procedure:

  • Activation: In a flame-dried flask, dissolve the Protected Indazole in DMF (0.1 M). Add DIPEA, followed by HATU.[1] Stir for 5–10 minutes at RT to form the active ester.

    • Visual Check: Solution often turns yellow/orange.[1]

  • Coupling: Add the Linker-Amine (dissolved in minimal DMF) dropwise.[1]

  • Incubation: Stir at RT for 2–4 hours.

  • Monitoring: Check LC-MS for product formation. The Boc groups should remain intact.[1]

  • Workup: Dilute with EtOAc, wash with saturated NaHCO3 (2x), water, and brine. Dry over Na2SO4.[1][2]

  • Purification: Flash chromatography (typically 0-10% MeOH in DCM).[1]

Protocol C: Global Deprotection & Isolation

Rationale: Removing the Boc groups to restore the 3-amino pharmacophore.[1]

Procedure:

  • Dissolve the coupled intermediate in DCM (or dioxane if solubility is poor).[1]

  • Add 4N HCl in Dioxane (10-20 eq) or TFA/DCM (1:1).

  • Stir for 1–2 hours at RT.

  • Evaporation: Remove volatiles under reduced pressure.

  • Final Purification: Reverse-phase Preparative HPLC (Water/Acetonitrile + 0.1% Formic Acid).

    • Critical: Avoid TFA in the mobile phase if the biological assay is sensitive to salt forms; otherwise, lyophilize to obtain the formate or TFA salt.

Workflow Visualization

Synthesis_Workflow Start 3-amino-1H-indazole-4-COOH (Zwitterionic/Insoluble) Step1 Step 1: Protection (Boc2O, Base) Forms N-Boc Intermediate Start->Step1 Solubilization Step2 Step 2: Activation (HATU, DIPEA, DMF) Step1->Step2 Carboxyl Activation Step3 Step 3: Linker Coupling (+ H2N-Linker-E3 Ligand) Step2->Step3 Amide Bond Formation Step4 Step 4: Global Deprotection (TFA or HCl/Dioxane) Step3->Step4 Boc Removal Final Final PROTAC (Restored 3-NH2 Warhead) Step4->Final Prep-HPLC

Figure 2: Synthetic workflow from raw scaffold to functional PROTAC.

Quality Control & Validation

Analytical MethodParameterAcceptance Criteria
1H NMR (DMSO-d6) Aromatic RegionDistinct indazole protons (δ 7.0–8.0 ppm).[1] Confirm loss of Boc singlets (δ 1.4 ppm) after deprotection.
LC-MS Purity & Identity>95% purity (UV 254nm).[1] Mass error < 5 ppm (HRMS).[1]
Solubility Assay Kinetic Solubility>10 µM in PBS (pH 7.[1]4) with <1% DMSO (Critical for biological assays).[1]
Regiochemistry HMBC/NOESYConfirm amide coupling at C4-COOH, not N1 or N3 (verified by lack of HMBC correlation between linker protons and indazole ring carbons other than C4-carbonyl).

Troubleshooting Guide:

  • Issue: Low yield in Step 2 (Coupling).

    • Cause: Steric hindrance of the C4-COOH by the peri-position protons or N-Boc group.

    • Solution: Switch to COMU or PyAOP coupling agents, or increase temperature to 40°C.[1]

  • Issue: Poor solubility of the final PROTAC.

    • Solution: The indazole core is flat and prone to stacking.[1] Incorporate a piperazine or solubilizing group within the linker (e.g., PEG-piperazine-PEG).[1]

References

  • Indazole Scaffold Synthesis & Properties

    • Vasudevan, A., et al. "Indazole – an emerging privileged scaffold: synthesis and its biological significance."[1][4] PMC, 2023.[1] Link

  • PROTAC Linker Design Strategies

    • Troup, R. I., Fallan, C., & Baud, M. G. J.[5] "Current strategies for the design of PROTAC linkers: a critical review." Exploration of Targeted Anti-tumor Therapy, 2020.[1][5][6][7] Link

  • PARP Inhibitor Structure-Activity Relationships

    • Wang, L., et al. "Discovery of 2-(1-(3-(4-Chloroxyphenyl)-3-oxo-propyl)pyrrolidine-3-yl)-1H-benzo[d]imidazole-4-carboxamide: A Potent Poly(ADP-ribose) Polymerase (PARP) Inhibitor."[1] Journal of Medicinal Chemistry, 2019.[1] Link

  • Chemical Properties of 3-Amino-Indazole

    • PubChem Compound Summary for CID 13399, 1H-Indazol-3-amine.[1] Link[1]

Sources

Application Note: High-Fidelity Suzuki-Miyaura Coupling of 3-Amino-1H-Indazole-4-Carboxylic Acid Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note is designed for researchers and drug development professionals focusing on the functionalization of the 3-amino-1H-indazole-4-carboxylic acid scaffold.

This scaffold presents a "perfect storm" of synthetic challenges: a zwitterionic nature (acid + amine), a Lewis-basic indazole nitrogen, and significant steric congestion at the C-4 position. This guide addresses these challenges directly, providing robust protocols for Suzuki-Miyaura cross-coupling on halogenated derivatives of this core.

Executive Summary & Substrate Analysis

The 3-amino-1H-indazole-4-carboxylic acid moiety is a privileged pharmacophore in kinase inhibitor discovery (e.g., FGFR, VEGFR, and PARP inhibitors). However, performing Suzuki couplings on this scaffold is non-trivial due to three competing factors:

  • Catalyst Poisoning: The free primary amine (C3-NH

    
    ) and the indazole N1-H can coordinate to Palladium (Pd), arresting the catalytic cycle.
    
  • Solubility & Zwitterions: The coexistence of the basic amine and acidic carboxylate creates a zwitterion, rendering the molecule insoluble in standard organic solvents (THF, Toluene) and requiring polar protic systems that may hydrolyze boronic acids.

  • Steric Congestion: The C4-carboxylate exerts peri-strain on the N1 and C3 positions, affecting the oxidative addition rates at adjacent positions (e.g., C5-halides).

Strategic Recommendation: While "neat" aqueous couplings are possible, protection strategies yield the highest reproducibility. This guide details two pathways:

  • Pathway A (High Throughput): Direct coupling of the esterified derivative.

  • Pathway B (High Precision): Full protection (Boc/Ester) for complex partners.

Chemical Workflow & Logic

The following decision tree outlines the optimal workflow based on your specific starting material (e.g., a 5-bromo or 6-bromo derivative of the target scaffold).

G Start Start: Halogenated 3-Amino-Indazole 4-Carboxylic Acid Esterification Step 1: Esterification (MeOH/SOCl2) Start->Esterification Solubility Fix Protection Step 2: N-Protection (Boc2O / THP) Esterification->Protection Pathway B (Robust) Suzuki Step 3: Suzuki Coupling (Pd-Cat, Boronic Acid) Esterification->Suzuki Pathway A (Rapid) Protection->Suzuki Prevents N-Arylation Deprotection Step 4: Global Deprotection (LiOH / TFA) Suzuki->Deprotection Hydrolysis Final Final Product: Functionalized Scaffold Deprotection->Final

Figure 1: Strategic workflow for functionalizing the 3-amino-indazole-4-COOH scaffold. Pathway B is recommended for scale-up.

Critical Reagent Selection

The choice of catalyst and base is dictated by the "unprotected" nature of the indazole nitrogen.

ComponentRecommendationScientific Rationale
Catalyst Pd(dppf)Cl

·DCM
The large bite angle of the dppf ligand facilitates reductive elimination. It is robust against the Lewis-basic indazole nitrogens.
Alt. Catalyst XPhos Pd G3 Use if the coupling partner is sterically hindered (ortho-substituted boronic acids). The bulky biaryl ligand prevents Pd aggregation.
Base K

PO

(3.0 eq)
Mild enough to prevent rapid hydrolysis of the ester, but strong enough to activate the boronic acid. Carbonates (Cs

CO

) are viable but may cause ester hydrolysis.
Solvent 1,4-Dioxane : Water (4:1) Essential for dissolving the polar indazole intermediates. The water is required for the transmetallation step.
Ligand None (Pre-catalyst) Avoid adding free phosphines; they can compete with the amine substrate. Use pre-formed catalysts.[1]

Detailed Experimental Protocols

Protocol A: Preparation of the Coupling Precursor (Methyl Ester)

Before coupling, convert the carboxylic acid to a methyl ester to solve solubility issues.

  • Suspend 3-amino-1H-indazole-4-carboxylic acid (1.0 eq) in dry Methanol (0.5 M concentration).

  • Cool to 0°C under N

    
    .
    
  • Add Thionyl Chloride (SOCl

    
    , 3.0 eq) dropwise. (Caution: Exothermic, gas evolution).
    
  • Reflux at 65°C for 4–6 hours. Monitor by LCMS (Acid peak [M+H] disappears; Methyl ester [M+15] appears).

  • Workup: Concentrate in vacuo. The residue is typically the HCl salt. Neutralize with sat. NaHCO

    
     and extract with EtOAc if free base is needed, or use the salt directly in the Suzuki coupling (add extra base).
    
Protocol B: The Suzuki-Miyaura Coupling (Standard)

Target: Coupling a boronic acid to a halogenated derivative (e.g., 5-bromo-3-amino-1H-indazole-4-carboxylate).

Reagents:

  • Substrate: Methyl 5-bromo-3-amino-1H-indazole-4-carboxylate (1.0 mmol)

  • Boronic Acid: Aryl-B(OH)

    
     (1.2 – 1.5 mmol)
    
  • Catalyst: Pd(dppf)Cl

    
    [2][3]·DCM (0.05 mmol, 5 mol%)
    
  • Base: K

    
    PO
    
    
    
    (3.0 mmol, 3.0 eq)
  • Solvent: 1,4-Dioxane (4 mL) / Water (1 mL)

Step-by-Step Procedure:

  • Charge a microwave vial or round-bottom flask with the Substrate , Boronic Acid , and Base .

  • Solvent Addition: Add 1,4-Dioxane and Water.[2]

  • Degas: Sparge the mixture with Argon or Nitrogen for 10 minutes (Critical: O

    
     kills the active Pd(0) species).
    
  • Catalyst Addition: Add Pd(dppf)Cl

    
    [2]·DCM  quickly under a positive stream of inert gas. Seal the vessel.
    
  • Reaction: Heat to 90°C for 4–12 hours.

    • Self-Validation Check: At T=1h, check LCMS. If conversion is <10%, raise temp to 100°C. If significant de-borylation (protodeboronation) of the boronic acid is observed, add more boronic acid in portions.

  • Workup: Cool to RT. Filter through a pad of Celite (eluting with EtOAc/MeOH 9:1). Wash the filtrate with Brine. Dry over Na

    
    SO
    
    
    
    .
  • Purification: Flash chromatography. Note: Amino-indazoles are polar; use a DCM:MeOH gradient (0–10% MeOH).

Troubleshooting & Optimization

Issue 1: Low Conversion / Starting Material Recovery
  • Cause: The free amine at C-3 is coordinating to the Pd.

  • Solution: Protect the amine as a Boc-carbamate before coupling. Treat the ester with Boc

    
    O (1.1 eq) and DMAP (cat.) in DCM. The resulting Bis-Boc  or Mono-Boc  species couples much faster.
    
Issue 2: Hydrolysis of the Ester
  • Cause: Base concentration too high or reaction too long.

  • Solution: Switch from K

    
    PO
    
    
    
    to KF (Potassium Fluoride, 3.0 eq) in anhydrous THF/Water (minimal water).
Issue 3: Regioselectivity (N1 vs N2 arylation)
  • Context: If you are trying to couple onto the Nitrogen (Chan-Lam) or if the Suzuki partner has electrophiles.

  • Insight: The N1 position is thermodynamically favored, but the N2 position is kinetically accessible. The 4-carboxylate sterically blocks N1, potentially favoring N2-reaction or requiring N1-protection (THP/SEM) to force reactivity elsewhere.

References

  • Indazole Scaffold Utility: Lombardi, E., et al.[2][4][5] "Indazole-based derivatives as kinase inhibitors: A structural insight."[6] ChemMedChem, 2021 .

  • Suzuki Coupling on Unprotected Azoles: Billingsley, K., Buchwald, S.L. "Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles." J. Am. Chem. Soc., 2007 , 129(11), 3358–3366.

  • Indazole Synthesis & Functionalization: Viramontes-Romero, M., et al. "Synthesis of 3-aminoindazoles via palladium-catalyzed intramolecular C-N bond formation." Tetrahedron Lett., 2016 .

  • General Suzuki Protocols: Miyaura, N., Suzuki, A. "Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds." Chem. Rev., 1995 , 95(7), 2457–2483.

Sources

Application Note: Chemoselective Amide Bond Formation with 3-amino-1H-indazole-4-carboxylic acid

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

The indazole scaffold is a privileged motif in medicinal chemistry, with derivatives demonstrating a wide range of biological activities, including anti-inflammatory, anti-tumor, and kinase inhibitory properties.[1] Specifically, 3-amino-1H-indazole-4-carboxylic acid serves as a versatile building block for the synthesis of novel therapeutic agents. The strategic formation of an amide bond at the 4-carboxylic acid position, while the 3-amino group remains intact, is a critical transformation for generating libraries of pharmacologically relevant compounds.

This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on the chemoselective amide bond formation with 3-amino-1H-indazole-4-carboxylic acid. We will delve into the underlying principles that govern the selective reactivity of this bifunctional molecule and provide detailed, field-proven protocols for successful amide coupling.

The Challenge of Chemoselectivity

The primary challenge in the amide coupling of 3-amino-1H-indazole-4-carboxylic acid lies in the presence of two nucleophilic sites: the 3-amino group and the amine of the coupling partner. The desired reaction is the selective acylation of the incoming amine by the activated carboxylic acid, without the competing acylation of the 3-amino group of the indazole.

The key to achieving this selectivity lies in the differential nucleophilicity of the two amino groups. The 3-amino group of the indazole is an aromatic amine, and its lone pair of electrons is delocalized into the aromatic ring system. This delocalization significantly reduces its basicity and, consequently, its nucleophilicity compared to a typical aliphatic primary or secondary amine.[2] Therefore, under standard amide coupling conditions, the more nucleophilic aliphatic amine will preferentially attack the activated carboxylic acid, leading to the desired amide product.

Recommended Coupling Reagents

Several modern coupling reagents are highly effective for the amide bond formation with 3-amino-1H-indazole-4-carboxylic acid. The choice of reagent may depend on the specific amine to be coupled, its steric hindrance, and the desired reaction conditions. Here, we focus on two of the most reliable and widely used systems:

  • HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate): A highly efficient uronium-based coupling reagent that forms a reactive OAt-active ester. It is known for its fast reaction rates and low epimerization, making it an excellent choice for a broad range of substrates.[3]

  • EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) in combination with HOBt (Hydroxybenzotriazole): A classic and cost-effective carbodiimide-based method. EDC activates the carboxylic acid to form a reactive O-acylisourea intermediate, which is then converted to a more stable and reactive HOBt ester, minimizing side reactions.[4]

Comparative Overview of Coupling Reagents

Reagent SystemMechanism of ActionAdvantagesDisadvantages
HATU/DIPEA Forms a highly reactive OAt-active ester.High efficiency, fast reaction times, low racemization, suitable for hindered substrates.Higher cost, potential for side reactions if not used correctly.
EDC/HOBt/TEA Forms a reactive HOBt ester via an O-acylisourea intermediate.Cost-effective, readily available reagents, byproducts are generally water-soluble.Can be slower than HATU, may require longer reaction times for less reactive substrates.

Experimental Protocols

General Considerations
  • Solvents: Anhydrous N,N-Dimethylformamide (DMF) or Dichloromethane (DCM) are recommended.

  • Bases: A non-nucleophilic organic base such as N,N-Diisopropylethylamine (DIPEA) or Triethylamine (TEA) is required to neutralize the acidic species formed during the reaction.

  • Atmosphere: Reactions should be carried out under an inert atmosphere (e.g., nitrogen or argon) to prevent moisture from quenching the active intermediates.

  • Monitoring: Reaction progress should be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

Protocol 1: HATU-Mediated Amide Coupling

This protocol is recommended for a wide range of amines, including those that are sterically hindered or less nucleophilic.

HATU_Coupling cluster_activation Activation cluster_coupling Coupling Indazole_COOH 3-Amino-1H-indazole- 4-carboxylic acid Active_Ester OAt-Active Ester Indazole_COOH->Active_Ester + HATU, DIPEA HATU HATU DIPEA DIPEA Amide_Product Amide Product Active_Ester->Amide_Product + R-NH2 Amine R-NH2

Caption: HATU-mediated amide coupling workflow.

Materials:

  • 3-amino-1H-indazole-4-carboxylic acid (1.0 eq)

  • Amine (primary or secondary, 1.1 eq)

  • HATU (1.2 eq)

  • DIPEA (3.0 eq)

  • Anhydrous DMF

Procedure:

  • To a solution of 3-amino-1H-indazole-4-carboxylic acid in anhydrous DMF, add HATU and DIPEA.

  • Stir the mixture at room temperature for 15-30 minutes to allow for the pre-activation of the carboxylic acid.

  • Add the amine to the reaction mixture.

  • Continue stirring at room temperature for 2-16 hours, monitoring the reaction progress by TLC or LC-MS.

  • Upon completion, quench the reaction with water and extract the product with a suitable organic solvent (e.g., ethyl acetate).

  • Wash the organic layer with saturated aqueous sodium bicarbonate solution, water, and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Protocol 2: EDC/HOBt-Mediated Amide Coupling

This protocol is a reliable and cost-effective method for a variety of amines.

EDC_HOBt_Coupling cluster_activation Activation cluster_coupling Coupling Indazole_COOH 3-Amino-1H-indazole- 4-carboxylic acid HOBt_Ester HOBt-Active Ester Indazole_COOH->HOBt_Ester + EDC, HOBt EDC EDC HOBt HOBt Amide_Product Amide Product HOBt_Ester->Amide_Product + R-NH2, TEA Amine R-NH2

Caption: EDC/HOBt-mediated amide coupling workflow.

Materials:

  • 3-amino-1H-indazole-4-carboxylic acid (1.0 eq)

  • Amine (primary or secondary, 1.1 eq)

  • EDC·HCl (1.2 eq)

  • HOBt (1.2 eq)

  • TEA (3.0 eq)

  • Anhydrous DMF or DCM

Procedure:

  • Dissolve 3-amino-1H-indazole-4-carboxylic acid, HOBt, and the amine in anhydrous DMF or DCM.

  • Add TEA to the solution and stir for 5 minutes.

  • Add EDC·HCl to the reaction mixture in one portion.

  • Stir the reaction at room temperature for 4-24 hours, monitoring its progress by TLC or LC-MS.

  • Once the reaction is complete, dilute with water and extract the product with a suitable organic solvent.

  • Wash the organic layer sequentially with 1M HCl, saturated aqueous sodium bicarbonate solution, water, and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent in vacuo.

  • Purify the residue by flash chromatography.

Troubleshooting and Key Considerations

  • Low Yield: If the reaction is sluggish or gives a low yield, consider gentle heating (40-50 °C). Ensure all reagents and solvents are anhydrous.

  • Side Reactions: The primary potential side reaction is the acylation of the 3-amino group. This is generally not observed with aliphatic amines due to the lower nucleophilicity of the 3-aminoindazole. However, if this becomes an issue, protection of the 3-amino group with a suitable protecting group (e.g., Boc) may be necessary.

  • Purification: The urea byproduct from EDC can sometimes be challenging to remove. A mild acidic wash can help in its removal.

Conclusion

The chemoselective amide bond formation with 3-amino-1H-indazole-4-carboxylic acid is a readily achievable transformation using standard modern coupling reagents. The inherent electronic properties of the molecule, specifically the reduced nucleophilicity of the 3-amino group, allow for selective acylation at the 4-carboxylic acid position without the need for protecting groups in most cases. Both HATU and EDC/HOBt are excellent choices for this transformation, and the detailed protocols provided herein offer a solid foundation for the successful synthesis of a diverse range of 3-amino-1H-indazole-4-carboxamides for applications in drug discovery and development.

References

  • Synthesis and biological evaluation of some new Aryl acid N'-(1H-indazole-3-carbonyl)-hydrazide derivatives - Journal of Chemical and Pharmaceutical Research. (2012). Journal of Chemical and Pharmaceutical Research, 4(5), 2795-2802. [Link]

  • HATU in Peptide Synthesis: Mechanistic Insights and Emerging Frontiers. (2025). Online Inhibitor. [Link]

  • Amide coupling reaction in medicinal chemistry. Coupling reagents. HepatoChem. [Link]

  • Direct formation of amide/peptide bonds from carboxylic acids: no traditional coupling reagents, 1-pot, and green. (2023). RSC Advances. [Link]

  • Synthesis and biological evaluation of some new indazole-3-carboxamide derivatives. (2012). Der Pharma Chemica, 4(3), 1311-1316. [Link]

  • Recent advances in 3‐aminoindazoles as versatile synthons for the synthesis of nitrogen heterocycles. (2021). Organic & Biomolecular Chemistry, 19(3), 488-506. [Link]

  • Protecting Groups for Amines: Carbamates. (2018). Master Organic Chemistry. [Link]

  • Orthogonal protecting groups for N(alpha)-amino and C-terminal carboxyl functions in solid-phase peptide synthesis. (2000). Biopolymers, 55(2), 123-39. [Link]

  • Nucleophilicity Trends of Amines. (2018). Master Organic Chemistry. [Link]

  • 1H-indazol-3-amine. PubChem. [Link]

  • Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents. (2009). Tetrahedron Letters, 50(44), 6063-6067. [Link]

  • Relative Basicity of Amines and Other Compounds. (2019). Chemistry LibreTexts. [Link]

Sources

Application Note: Orthogonal Protection Strategies for 3-Amino-1H-indazole-4-carboxylic Acid

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note is structured as a high-level technical guide for drug discovery chemists, focusing on the specific challenges of 3-amino-1H-indazole-4-carboxylic acid .

Part 1: The Structural Challenge (The "Peri" Trap)[1]

The 3-amino-1H-indazole-4-carboxylic acid scaffold presents a unique "triad of reactivity" that frustrates standard protection protocols. Unlike simple amino acids, the spatial proximity of the 3-amino group and the 4-carboxylic acid (across the C3a-C4 bond) creates a high propensity for intramolecular cyclization, forming a thermodynamically stable tricyclic lactam (pyrimido[5,4-c]indazole derivative).[1]

The Reactivity Triad
  • N1-Indazole Nitrogen: Tautomeric (1H/2H), requiring regioselective masking to prevent N2-alkylation.

  • C3-Exocyclic Amine: Electron-rich, prone to oxidation, and the nucleophile in the "Peri" trap.[1]

  • C4-Carboxylic Acid: Sterically crowded by the C3-amine; activation often triggers self-cyclization.

The "Peri" Cyclization Trap

Attempting standard peptide coupling or unmonitored esterification often leads to the "dead-end" lactam species.

G Start 3-Amino-1H-indazole- 4-carboxylic acid (Zwitterion) Activation Acid Activation (EDC/HATU or SOCl2) Start->Activation Direct Activation Protected Orthogonally Protected Scaffold Start->Protected Strategic Protection (See Protocols) Lactam Tricyclic Lactam (Dead End) Activation->Lactam Fast Cyclization (Intramolecular)

Figure 1: The "Peri" Cyclization Trap.[1] Direct activation of the acid without protecting the amine results in rapid dehydration to the tricyclic lactam.

Part 2: Strategic Protection Protocols

We recommend two distinct strategies depending on the downstream application: Strategy A (for peptide coupling/amide formation) and Strategy B (for metal-catalyzed cross-coupling).[1]

Strategy A: The "Bulky Ester" Route (Prevention of Cyclization)

Goal: To mask the acid and amine for subsequent N1-modification or C3-derivatization.

This strategy utilizes steric bulk on the ester to kinetically inhibit lactam formation, followed by immediate carbamate protection of the amine.[1]

Protocol 1: Synthesis of Methyl 3-((tert-butoxycarbonyl)amino)-1H-indazole-4-carboxylate

  • Fischer Esterification (Careful Control):

    • Suspend 3-amino-1H-indazole-4-carboxylic acid (1.0 eq) in dry Methanol (0.2 M).

    • Cool to 0°C. Add SOCl₂ (3.0 eq) dropwise.[1] Note: Exothermic.[1]

    • Reflux for 4 hours.[1][2] Monitor by LCMS. The methyl ester forms as the HCl salt, which suppresses the nucleophilicity of the amine, preventing cyclization in situ.[1]

    • Critical Step: Do not neutralize in water without an organic trap.[1] Concentration to dryness gives the stable HCl salt.

  • N3-Boc Protection (Biphasic Rescue):

    • Suspend the crude methyl ester HCl salt in THF/Water (1:1).[1]

    • Add NaHCO₃ (4.0 eq) and Boc₂O (1.2 eq).[1]

    • Stir vigorously at RT for 12 hours.

    • Mechanism:[1][3][4][5][6][7] As the base neutralizes the HCl, the free amine is immediately trapped by the electrophilic Boc anhydride before it can attack the methyl ester.

    • Yield: Typically 85-90%.

Data Summary: Strategy A

ComponentProtecting GroupStabilityDeprotection
C4-Acid Methyl EsterBase labile (LiOH)Saponification
C3-Amine Boc (t-Butyl carbamate)Acid labile (TFA/HCl)TFA/DCM
N1-Indazole H (Unprotected)--
Strategy B: The "Global Orthogonal" Route (N1, N3, C4)

Goal: Complete orthogonality for complex synthesis (e.g., DNA-encoded libraries or PROTAC linkers).[1]

This route installs a THP group on N1 to govern regioselectivity and solubility, and uses a Benzyl ester for the acid to allow neutral hydrogenolytic deprotection.[1]

Protocol 2: The THP/Benzyl Sequence

  • N1-Protection (Regiocontrol):

    • Substrate: Methyl 3-amino-1H-indazole-4-carboxylate (from Strategy A, step 1).

    • Reagents: 3,4-Dihydro-2H-pyran (DHP, 2.0 eq), p-TsOH (0.1 eq), EtOAc, Reflux.

    • Outcome: Kinetic control favors N2, but thermodynamic conditions (reflux, acid cat.) favor the N1-THP isomer.[1]

    • Purification: Crystallization from Hexane/EtOAc.

  • Ester Transesterification (Optional):

    • If a Benzyl ester is required (for H₂ removal), treat the Methyl ester with BnOH and Ti(OiPr)₄ (catalytic) at 120°C.[1]

  • N3-Acylation (e.g., Cbz or Fmoc):

    • With N1 protected, the C3-amine is less sterically hindered.

    • React with Cbz-Cl/Pyridine to install the Cbz group.

Orthogonality Matrix:

  • N1-THP: Removed by mild acid (PPTS/MeOH) or strong acid.[1]

  • C3-Cbz: Removed by Hydrogenation (H₂/Pd).[3]

  • C4-Me Ester: Removed by LiOH (Saponification).[1]

Part 3: Visualizing the Protection Logic

The following diagram illustrates the decision matrix for protecting group selection based on the chemical environment.

ProtectionLogic Input Target: 3-Amino-1H-indazole- 4-carboxylic Acid Decision1 Is C4-Acid Modification Required? Input->Decision1 RouteA Route A: Amide Coupling at C4 Decision1->RouteA Yes RouteB Route B: Modification at N1 or C3 Decision1->RouteB No StepA1 1. Protect C3-Amine (Boc) (Prevents Lactam) RouteA->StepA1 StepB1 1. Esterify C4 (Methyl/Benzyl) RouteB->StepB1 StepA2 2. Activate C4-Acid (HATU/Amine) StepA1->StepA2 StepA1->StepB1 Alternative Path StepB2 2. Protect N1 (THP/SEM) (Regiocontrol) StepB1->StepB2 StepB3 3. Functionalize C3 StepB2->StepB3

Figure 2: Decision Tree for Protecting Group Strategy. Green path prioritizes C4-functionalization; Red path prioritizes scaffold stability for C3/N1 modification.

Part 4: Critical Experimental Notes (The "Self-Validating" Protocol)

To ensure scientific integrity and reproducibility, the following checkpoints must be observed:

  • The "NMR Shift" Validation:

    • Lactam Formation Check: If the C4-Carboxyl and C3-Amine cyclize, the C3-H (if present) or adjacent aromatic protons will show a significant downfield shift (>0.5 ppm) due to the planarization of the tricyclic ring.

    • N1 vs N2 Regiochemistry: In 1H NMR (DMSO-d6), N1-protected indazoles typically show the H3 (or substituent on C3) NOE correlation with the N1-protecting group.[1] Since C3 is substituted with Nitrogen, use 1H-15N HMBC .[1] N1-alkylation usually results in a C7-H NOE to the protecting group, whereas N2-alkylation shows a C3-substituent interaction (if H) or specific 15N shifts. For this specific molecule, N1-THP is confirmed by NOE between THP-H1' and Indazole-H7.

  • Solubility Management:

    • The zwitterionic starting material is insoluble in DCM and Et₂O.

    • Tip: Use DMF or DMAc for initial reactions if not using the Fischer esterification route. If using Fischer (MeOH), ensure vigorous stirring of the suspension until dissolution (indicating salt formation).[1]

  • Deprotection Order:

    • Never attempt basic hydrolysis (LiOH) of a C4-ester if the C3-amine is protected with a base-labile group (e.g., Fmoc) or if the amine is free (risk of lactamization upon acidification).[1]

    • Safe Sequence: Saponify C4-ester (LiOH)

      
       Acidify to pH 4 (Precipitate amino acid) 
      
      
      
      Use immediately.[1]

References

  • Regioselective Protection of Indazoles

    • Luo, G.; Chen, L.; Dubowchik, G. "Regioselective protection at N-2 and derivatization at C-3 of indazoles."[1] Journal of Organic Chemistry, 2006 , 71(14), 5392-5395.[1]

  • Prevention of Lactamization in Ortho-Amino Acids

    • Kishore, V. et al. "Synthesis and characterization of constrained peptidomimetic dipeptidyl peptidase IV inhibitors: amino-lactam boroalanines."[1] Journal of Medicinal Chemistry, 2007 , 50(13), 3143.[1]

  • General Amine Protection Strategies (Boc/Cbz)

    • Wuts, P. G. M.; Greene, T. W.[1] Greene's Protective Groups in Organic Synthesis, 4th Ed., Wiley-Interscience, 2006 .[1]

    • [1]

  • Synthesis of 3-Aminoindazole Derivatives

    • Li, H. et al. "Design, Synthesis and Antitumor Activity of 1H-indazole-3-amine Derivatives." Molecules, 2023 , 28(8), 3466.[1]

Sources

Application Note: Scalable Synthesis of Methyl 3-amino-1H-indazole-4-carboxylate

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The 3-amino-indazole-4-carboxylic acid scaffold is a privileged structure in medicinal chemistry, serving as a critical pharmacophore for kinase inhibitors (e.g., FGFR, PARP) and CNS-active agents.[1] While laboratory-scale synthesis often utilizes diverse routes, scale-up (>1 kg) is frequently bottlenecked by regioselectivity issues and the thermal hazards associated with hydrazine chemistry.[1]

This Application Note details a robust, scalable 3-step process starting from 3-bromo-2-fluorobenzoic acid . This route is selected for its superior safety profile and purification efficiency compared to the traditional Sandmeyer cyclization of amino-indazoles.[1]

Key Process Advantages
  • Regiocontrol: The

    
    -Cyclization cascade guarantees the correct 3-amino-4-carboxy substitution pattern.[1]
    
  • Purification: Avoids column chromatography; relies on controlled crystallization.[1]

  • Safety: Includes a defined "Basis of Safety" for handling hydrazine hydrate at scale.

Retrosynthetic Strategy & Route Selection

The optimal route relies on the "Fluorine-Displacement/Nitrile-Cyclization" cascade.[1] Unlike routes starting from nitro-benzoic acids, this pathway avoids potentially explosive diazonium intermediates and provides the amino group directly from the nitrile functionality.

Reaction Scheme
  • Esterification: Protection of the carboxylic acid to prevent interference during cyanation.[1]

  • Cyanation: Palladium-catalyzed substitution of bromide with zinc cyanide.[1]

  • Cyclization: Hydrazine-mediated

    
     displacement of fluoride followed by intramolecular nucleophilic attack on the nitrile.[1]
    

Retrosynthesis Target Methyl 3-amino-1H-indazole- 4-carboxylate Inter2 Methyl 2-fluoro-3-cyanobenzoate Inter2->Target Step 3: Cyclization (N2H4•H2O, EtOH) Inter1 Methyl 3-bromo-2-fluorobenzoate Inter1->Inter2 Step 2: Cyanation (Zn(CN)2, Pd(dppf)Cl2) SM 3-Bromo-2-fluorobenzoic acid SM->Inter1 Step 1: Esterification (SOCl2, MeOH)

Figure 1: Strategic synthetic pathway selected for scale-up.

Detailed Experimental Protocols

Step 1: Esterification

Objective: Convert 3-bromo-2-fluorobenzoic acid to methyl 3-bromo-2-fluorobenzoate.[1] Scale: 1.0 kg input.

  • Setup: Charge a 10 L glass-lined reactor with Methanol (5.0 L, 5 vol).

  • Cooling: Cool the solvent to 0–5 °C.

  • Reagent Addition: Add Thionyl Chloride (1.2 eq, 0.40 L) dropwise over 2 hours. Caution: Exothermic.[1][2] Gas evolution (SO2/HCl).

  • Substrate Addition: Add 3-bromo-2-fluorobenzoic acid (1.0 kg, 4.56 mol) portion-wise.

  • Reaction: Heat to reflux (65 °C) for 6–8 hours.

  • IPC (In-Process Control): Monitor by HPLC (Target: <1.0% SM).

  • Workup:

    • Concentrate under vacuum to ~2 vol.

    • Dilute with MTBE (5 L) and wash with Sat.[1] NaHCO3 (2 x 3 L) to remove acid traces.

    • Wash with Brine (3 L).

    • Dry organic layer (Na2SO4), filter, and concentrate.

  • Yield: Expect ~95-98% (Yellow oil, solidifies on standing).[1]

Step 2: Palladium-Catalyzed Cyanation

Objective: Introduce the nitrile group.[1] This is the most expensive step; strict oxygen exclusion is vital. Safety Note: Zn(CN)2 is highly toxic.[1] Handle in a closed system with scrubber.

  • Setup: Inert 20 L reactor (N2 purge x 3).

  • Charging: Charge Methyl 3-bromo-2-fluorobenzoate (1.0 kg, 4.29 mol) and DMF (8.0 L).

  • Degassing: Sparge with N2 for 30 mins.

  • Catalyst: Add Zn(CN)2 (0.6 eq, 302 g) and Pd(dppf)Cl2 (2.0 mol%, ~70 g). Note: Zn powder (1 mol%) is often added to activate the catalyst.

  • Reaction: Heat to 90–100 °C for 4–6 hours.

  • IPC: HPLC >98% conversion.

  • Workup (Quench):

    • Cool to 20 °C.

    • Dilute with Toluene (10 L) and quench into Water (10 L) containing FeSO4 or NaOCl (bleach) to destroy excess cyanide.[1] Verify cyanide destruction with test strips before disposal.[1]

    • Filter through a Celite pad to remove Pd black.

  • Purification:

    • Wash organic layer with water (3 x 5 L) to remove DMF.

    • Concentrate to dryness.

    • Recrystallization: Dissolve in hot IPA (3 vol), cool to 0 °C. Filter solids.

  • Yield: Expect 80–85% (Off-white solid).

Step 3: Cyclization with Hydrazine (Critical Step)

Objective: Formation of the indazole core. Hazard: Hydrazine hydrate is carcinogenic, corrosive, and unstable at high heat. The reaction is exothermic.[2][3]

  • Setup: 20 L reactor with overhead stirring, reflux condenser, and calibrated dosing pump .

  • Charging: Charge Methyl 2-fluoro-3-cyanobenzoate (800 g, 4.46 mol) and Ethanol (8.0 L, 10 vol).

  • Heating: Heat mixture to 50 °C (homogenous solution).

  • Addition: Add Hydrazine Hydrate (64% or 80%) (2.0 eq) via dosing pump over 2 hours .

    • Critical: Maintain internal temp <65 °C during addition.[1]

  • Reaction: After addition, heat to reflux (78 °C) for 3–5 hours.

    • Mechanism:[1][4][5][6][7][8] Hydrazine displaces Fluorine (

      
      ), then intramolecularly attacks the Nitrile.
      
  • IPC: HPLC Target <0.5% Intermediate (Open chain hydrazide).

  • Isolation (Direct Precipitation):

    • Cool gradually to 20 °C.

    • Add Water (8.0 L) dropwise over 1 hour to induce crystallization.

    • Cool to 0–5 °C and age for 2 hours.

  • Filtration: Filter the solid. Wash with Water/Ethanol (1:1, 2 L).

  • Drying: Vacuum oven at 45 °C for 24 hours.

  • Yield: Expect 85–90% (White to pale yellow crystalline solid).

Process Safety & Hazard Analysis

The hydrazine cyclization is the highest-risk operation.[1] The following control strategy is mandatory for scale-up.

SafetyFlow Start Hydrazine Cyclization Risk Assessment Hazard1 Thermal Runaway Risk (Exothermic S_NAr) Start->Hazard1 Hazard2 Hydrazine Accumulation Start->Hazard2 Hazard3 Genotoxic Impurities (Residual Hydrazine) Start->Hazard3 Control1 Control: Dosing Pump Limit accumulation Hazard1->Control1 Control2 Control: DSC Check Ensure onset > 180°C Hazard2->Control2 Control3 Control: Water Wash & IPC Testing (<10 ppm) Hazard3->Control3

Figure 2: Safety critical control points for the hydrazine cyclization step.

Critical Safety Parameters
ParameterLimitRationale
Hydrazine Dosing < 1.0 L/hrPrevents accumulation of unreacted hydrazine, reducing thermal runaway risk.[1]
Reactor Temp < 80 °CHydrazine decomposition onset is ~180°C, but lowers in presence of metals/acids. Keep well below.
Cyanide Waste < 5 ppmAqueous waste from Step 2 must be treated with bleach/FeSO4 before release.[1]

Analytical Specifications

To ensure the material is suitable for downstream GMP steps (e.g., amide coupling), the following specifications are recommended.

  • Appearance: White to off-white crystalline solid.[1]

  • Purity (HPLC): > 99.0% area.[1]

  • Assay (w/w): 98.0 – 102.0% (vs. standard).[1]

  • Residual Solvents: Ethanol < 5000 ppm, DMF < 880 ppm.

  • Residual Hydrazine: < 10 ppm (Genotoxic impurity control).[1]

    • Method: Derivatization with benzaldehyde followed by HPLC-UV detection.[1]

References

  • General Indazole Synthesis: L. Xu, Y.[9] Peng, Q. Pan, Y. J. Org.[9] Chem.2013 , 78, 3323. (Describes Cu/Pd catalyzed cyclizations).

  • Safety of Hydrazine Scale-up: Opalka, S. M., et al. "Safe Scale-Up of a Hydrazine Condensation by the Addition of a Base."[1][2][3] Org.[1][4][5][9] Process Res. Dev.2013 , 17, 1450–1457.

  • Patent Reference (Process Chemistry): "Process for the preparation of 1H-indazole-3-carboxylic acid derivatives." CN112778203A.[1]

  • Cyanation Protocols: Schareina, T., Zapf, A., Beller, M. "Potassium Hexacyanoferrate(II) as a Non-Toxic Cyanide Source." Chem. Commun.2004 , 1388. (Alternative to Zn(CN)2 for green chemistry).

Sources

Application Notes & Protocols: Strategic Use of HATU for Amide Coupling with 3-amino-1H-indazole-4-carboxylic Acid

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: Navigating the Coupling of a Privileged Heterocycle

In the landscape of medicinal chemistry and drug development, the indazole scaffold is a cornerstone, recognized for its broad spectrum of biological activities, including anti-tumor and protein kinase inhibition properties.[1][2] 3-amino-1H-indazole-4-carboxylic acid represents a particularly valuable, yet challenging, building block. Its trifunctional nature—possessing a carboxylic acid, a primary aromatic amine, and the indazole ring's N-H group—demands a coupling strategy that is both highly efficient and exquisitely selective.

Standard amide bond formation can be sluggish or prone to side reactions with such electron-deficient and sterically hindered substrates. This is where third-generation uronium salt-based coupling reagents, specifically HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate), demonstrate their strategic advantage. HATU is renowned for its rapid reaction kinetics, high efficacy with challenging substrates, and ability to suppress racemization, making it an optimal choice for this transformation.[3][4]

This document provides an in-depth guide to the mechanistic rationale, a detailed experimental protocol, and field-proven troubleshooting insights for the successful HATU-mediated coupling of 3-amino-1H-indazole-4-carboxylic acid with a primary amine.

The Mechanism: Why HATU Excels

The efficacy of HATU is rooted in its ability to rapidly convert a carboxylic acid into a highly reactive O-acyluronium intermediate, which then forms an OAt-active ester.[3][5] This process is significantly more efficient than older coupling agents, particularly for heterocyclic carboxylic acids. The key to HATU's performance lies in its 1-hydroxy-7-azabenzotriazole (HOAt) component.

The HATU-mediated coupling proceeds through a well-defined pathway:

  • Deprotonation: A non-nucleophilic base, typically N,N-diisopropylethylamine (DIPEA), deprotonates the carboxylic acid to form a carboxylate anion.

  • Activation: The carboxylate anion performs a nucleophilic attack on the electrophilic carbon of HATU.[6]

  • Active Ester Formation: This forms an unstable O-acyl(tetramethyl)isouronium salt. The liberated OAt anion then rapidly attacks this intermediate, yielding the OAt-active ester and the byproduct tetramethylurea.[5] The nitrogen atom in the pyridine ring of the HOAt moiety provides anchimeric assistance, accelerating the subsequent amidation step and minimizing side reactions like epimerization.[7]

  • Amidation: The target amine then attacks the highly reactive OAt-ester, forming the desired amide bond and releasing HOAt.

This multi-step, one-pot process is highly efficient and typically completes within minutes to a few hours at ambient temperature.

HATU_Mechanism Figure 1: HATU Coupling Mechanism cluster_activation Activation Step cluster_coupling Coupling Step RCOOH Indazole-COOH (3-amino-1H-indazole-4-carboxylic acid) RCOO Indazole-COO⁻ RCOOH->RCOO + Base - Base-H⁺ Uronium O-Acyluronium Intermediate (Highly Unstable) RCOO->Uronium + HATU HATU HATU Base DIPEA OAt_Ester OAt-Active Ester Uronium->OAt_Ester - TMU Amide Target Amide Product OAt_Ester->Amide + R'-NH₂ HOAt HOAt (Byproduct) OAt_Ester->HOAt - HOAt Amine R'-NH₂ TMU Tetramethylurea (Byproduct)

Figure 1: HATU Coupling Mechanism

Experimental Protocol

This protocol details the coupling of 3-amino-1H-indazole-4-carboxylic acid with a generic primary amine (e.g., Benzylamine) as a model substrate.

Materials and Reagents
  • 3-amino-1H-indazole-4-carboxylic acid

  • Amine of choice (e.g., Benzylamine)

  • HATU (Hexafluorophosphate Azabenzotriazole Tetramethyl Uronium)

  • N,N-Diisopropylethylamine (DIPEA, Hünig's base)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Ethyl acetate (EtOAc)

  • 1 M Hydrochloric acid (HCl) solution

  • Saturated sodium bicarbonate (NaHCO₃) solution

  • Saturated sodium chloride (Brine) solution

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

Reaction Parameters

The stoichiometry is critical for ensuring complete consumption of the limiting carboxylic acid while minimizing side reactions.

ComponentMolar EquivalentsPurpose
3-amino-1H-indazole-4-carboxylic acid1.0Limiting Reagent
Amine (R'-NH₂)1.1 - 1.2Nucleophile; slight excess ensures complete reaction of the activated ester.
HATU1.1Coupling reagent; slight excess drives the activation step to completion.
DIPEA2.5 - 3.0Non-nucleophilic base; deprotonates the acid and neutralizes the hexafluorophosphate and HOAt salts.
Anhydrous DMF-Solvent; chosen for its ability to dissolve polar, heterocyclic substrates.
Step-by-Step Procedure

Workflow Figure 2: Experimental Workflow prep 1. Reagent Preparation Dissolve acid and amine in anhydrous DMF under N₂. base_add 2. Base Addition Add DIPEA and stir for ~5 minutes. prep->base_add hatu_add 3. Activation & Coupling Add HATU in one portion. Solution may change color. base_add->hatu_add monitor 4. Reaction Monitoring Monitor by TLC or LC-MS (typically 1-3 hours at RT). hatu_add->monitor workup 5. Aqueous Workup Dilute with EtOAc, wash with 1M HCl, sat. NaHCO₃, and brine. monitor->workup dry 6. Drying & Concentration Dry organic layer over MgSO₄, filter, and concentrate. workup->dry purify 7. Purification Purify by silica gel column chromatography. dry->purify analyze 8. Characterization Analyze by NMR, MS, and HPLC. purify->analyze

Figure 2: Experimental Workflow
  • Reaction Setup: To a clean, dry round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere (Nitrogen or Argon), add 3-amino-1H-indazole-4-carboxylic acid (1.0 eq).

  • Dissolution: Add the amine (1.1 eq) followed by anhydrous DMF to achieve a concentration of approximately 0.1 M with respect to the carboxylic acid. Stir until all solids are dissolved.

  • Base Addition: Add DIPEA (3.0 eq) to the solution and stir for 5 minutes at room temperature.

  • HATU Addition: Add HATU (1.1 eq) to the reaction mixture in one portion. A color change (e.g., to yellow or orange) is often observed.

  • Reaction: Allow the reaction to stir at room temperature. Monitor the consumption of the carboxylic acid by TLC (thin-layer chromatography) or LC-MS (liquid chromatography-mass spectrometry). The reaction is typically complete within 1-3 hours.

  • Quenching and Extraction: Once the reaction is complete, dilute the mixture with ethyl acetate. Transfer the solution to a separatory funnel and wash sequentially with 1 M HCl (2x), saturated NaHCO₃ (2x), and brine (1x). Note: The acidic wash removes excess DIPEA, while the basic wash removes unreacted starting acid and the HOAt byproduct.

  • Drying and Concentration: Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purification: Purify the crude residue by silica gel column chromatography using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes or methanol in dichloromethane) to yield the pure amide product.

Troubleshooting and Field-Proven Insights

Problem Potential Cause(s) Recommended Solution(s)
Low or No Conversion 1. Poor Solubility: The indazole starting material may not be fully dissolved. 2. Moisture: Water in the solvent or on glassware hydrolyzes the active ester. 3. Insufficient Base: Inadequate DIPEA to neutralize all acidic species.1. Consider switching to NMP (N-Methyl-2-pyrrolidone) or gently warming the mixture. 2. Ensure all glassware is oven-dried and use fresh, anhydrous solvent. 3. Increase DIPEA to 3.0 equivalents.
Guanidinylation Side Product Excess HATU: The free 3-amino group on the indazole can be guanidinylated by excess HATU, a known side reaction for uronium reagents.[7]1. Use a stoichiometry of HATU closer to 1.05-1.1 equivalents. Avoid large excesses. 2. Consider an alternative order of addition: pre-activate the acid with HATU and base for 5-10 minutes before adding the amine nucleophile.[8]
Difficult Purification Tetramethylurea (TMU) Byproduct: TMU is highly polar and water-soluble but can sometimes persist in the organic layer.1. Perform multiple, vigorous aqueous washes during workup. 2. If TMU persists, a reverse-phase chromatography or crystallization may be necessary.
Multiple Spots on TLC 1. Incomplete Reaction: Starting material remains. 2. Side Reactions: As noted above, or potential reaction at the indazole N-H.1. Allow the reaction to run longer or slightly increase the equivalents of HATU and amine. 2. If N-H acylation is suspected (less common but possible), protection of this position may be required for sensitive substrates, though HATU is generally selective for the activated carboxylic acid.

Safety Considerations

  • HATU: Can cause skin and serious eye irritation. Studies have also indicated it may induce contact allergies.[9] Handle with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.

  • DIPEA: A corrosive and flammable liquid. Work in a well-ventilated fume hood.

  • DMF: A potential reproductive toxin. Avoid inhalation and skin contact.

Always consult the Safety Data Sheet (SDS) for each reagent before use.

References

  • The Science Behind HATU: Mechanism and Applications in Modern Chemistry. Ningbo Inno Pharmchem Co., Ltd.
  • Amine to Amide Mechanism - H
  • HATU as a Peptide Coupling Reagent: Benefits for Pharmaceutical Manufacturing.
  • Efficient Peptide Synthesis: A Guide to Coupling Reagents & Additives. Bachem.
  • H
  • Coupling Reagents. Aapptec Peptides.
  • Amide bond formation: beyond the myth of coupling reagents. Royal Society of Chemistry.
  • H
  • Peptide Coupling Reagents Guide. Sigma-Aldrich.
  • HATU:a third-gener
  • HATU Coupling: Challenges Associ
  • Physical-chemical characteristics and elemental analyses of indazole carboxylic acids.
  • Indazole-3-carboxylic acid | C8H6N2O2. PubChem.
  • HATU coupling - wh
  • Synthesis and biological evaluation of some new indazole-3-carboxamide deriv
  • Amine to Amide (Coupling)
  • Optimizing Peptide Coupling: Key Techniques. Peptide Logic.
  • A General, One-Step Synthesis of Substituted Indazoles using a Flow Reactor.
  • 3-amino-1H-pyrazole-4-carboxylic acid | C4H5N3O2. PubChem.
  • Ammonium Chloride Catalyzed Green Synthesis, Characterization of Substituted 1-H-Indazole Deriv

Sources

Troubleshooting & Optimization

common impurities in 3-amino-1H-indazole-4-carboxylic acid synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Subject: Troubleshooting & Impurity Profile for 3-amino-1H-indazole-4-carboxylic acid

Ticket ID: IND-4COOH-SYN-001 Assigned Specialist: Dr. A. Vance, Senior Application Scientist

Welcome & Scope

Welcome to the technical support portal for the synthesis of 3-amino-1H-indazole-4-carboxylic acid . This scaffold is a critical intermediate in the synthesis of PARP inhibitors (e.g., Niraparib) and kinase inhibitors.

This guide addresses the SNAr cyclization route , which is the industry standard for generating the 3-amino/4-carboxy substitution pattern. This route typically proceeds via the reaction of 2-fluoro-6-cyanobenzoic acid (or its methyl ester) with hydrazine hydrate .

Core Reaction Logic: The synthesis relies on a cascade sequence:

  • Nucleophilic Attack: Hydrazine attacks the nitrile group (forming an amidrazone intermediate).

  • Cyclization (SNAr): The internal nitrogen attacks the ortho-fluorine position.

  • Aromatization: Formation of the indazole core.[1]

Reaction Pathway & Impurity Map

The following diagram illustrates the primary reaction and the critical divergence points where impurities form.

IndazoleSynthesis SM Starting Material (2-Fluoro-6-cyanobenzoic acid) Intermediate Amidrazone Intermediate SM->Intermediate + N2H4 (Nucleophilic Attack) Imp_A Impurity A (Amide Hydrolysis) 2-Fluoro-6-carbamoyl- benzoic acid SM->Imp_A H2O / OH- (Hydrolysis of CN) Hydrazine Hydrazine Hydrate (Reagent) Product TARGET PRODUCT 3-amino-1H-indazole- 4-carboxylic acid Intermediate->Product SNAr Cyclization (-HF) Imp_C Impurity C (Azine Dimer) Bis-indazole species Intermediate->Imp_C Low N2H4 equiv (Dimerization) Imp_B Impurity B (Decarboxylated) 3-amino-1H-indazole Product->Imp_B High Temp / Acid (-CO2)

Figure 1: Reaction cascade showing the transformation of 2-fluoro-6-cyanobenzoic acid to the target indazole, highlighting pathways for hydrolysis (Impurity A), decarboxylation (Impurity B), and dimerization (Impurity C).[1][2][3][4][5][6][7][8][9]

Troubleshooting Guides (FAQ Format)

Issue 1: "I see a persistent impurity at RRT ~0.85 that won't wash out."

Diagnosis: This is likely Impurity A (2-fluoro-6-carbamoylbenzoic acid) . Cause: Hydrolysis of the nitrile group before cyclization occurs. This happens if the hydrazine is old (carbonate contamination) or if the reaction mixture contains excessive water without sufficient hydrazine nucleophilicity. Technical Insight: The nitrile group is electrophilic. If hydroxide (from wet solvent or base catalysis) attacks instead of hydrazine, you form the primary amide. This amide cannot cyclize to form the 3-aminoindazole under standard conditions.

Corrective Protocol:

  • Reagent Quality: Use fresh Hydrazine Hydrate (64% or 80%). Avoid old bottles where titer has dropped.

  • Temperature Ramp: Do not linger at low temperatures (40–60°C). The cyclization (SNAr) has a higher activation energy than the hydrolysis. Ramp quickly to reflux (80–100°C) to favor the intramolecular cyclization.

  • Solvent Switch: If using water/ethanol mixtures, switch to n-Butanol or Ethanol with minimal water to reduce hydrolysis competition [1].

Issue 2: "My yield is good, but the assay is low (90%). NMR shows a missing carbonyl carbon."

Diagnosis: You have Impurity B (3-amino-1H-indazole) due to Decarboxylation . Cause: Indazole-3-carboxylic acids (and 4-carboxylic acids) are prone to thermal decarboxylation, especially in acidic media or at very high temperatures (>120°C). Technical Insight: The electron-rich amino group at position 3 pushes electron density into the ring, destabilizing the carboxylic acid at position 4 (similar to anthranilic acid derivatives).

Corrective Protocol:

  • Control Workup pH: Avoid strong mineral acids (HCl) during precipitation if the temperature is uncontrolled. Acidify to pH 4–5 at ambient temperature (20–25°C).

  • Drying: Dry the product under vacuum at <50°C . Do not oven dry at >80°C.

  • Monitor Reflux: Do not reflux for >24 hours. Once the starting material is consumed (HPLC <0.5%), quench the reaction immediately.

Issue 3: "The product is oiling out or failing to precipitate during workup."

Diagnosis: Isoelectric Point (pI) mismanagement . Cause: The target molecule is zwitterionic (Amino group = Basic; Carboxylic acid = Acidic). It has high solubility in water at both low pH (cationic form) and high pH (anionic form). Technical Insight: The product is an amphoteric amino acid. Maximum precipitation occurs only at its isoelectric point (pI), typically around pH 4.0–5.5.

Corrective Protocol:

  • The "Swing" Method:

    • After reaction (usually alkaline due to hydrazine), distill off excess hydrazine/solvent.

    • Dilute with water. The solution should be clear (salt form).

    • Slowly add Acetic Acid or dilute HCl while monitoring pH.

    • Stop exactly at pH 5.0. Stir for 2 hours to allow crystal growth.

    • Do not overshoot to pH 1.0, or the product will redissolve as the hydrochloride salt.

Quantitative Data & Specifications

Common Impurity Profile Table
Impurity NameStructure DescriptionOriginRRT (Approx)*Limit (Spec)
Starting Material 2-Fluoro-6-cyanobenzoic acidIncomplete Rxn1.10< 0.5%
Impurity A 2-Fluoro-6-carbamoylbenzoic acidHydrolysis0.85< 0.15%
Impurity B 3-amino-1H-indazole (Decarboxylated)Thermal Degradation1.25< 0.2%
Impurity C Azine DimerStoichiometry Error1.40< 0.10%

*RRT (Relative Retention Time) relative to target peak on C18 column, Acidic Mobile Phase.

Validated Analytical Method (HPLC)

To accurately quantify these impurities, use the following method. Standard C18 columns often fail to retain the zwitterion; a polar-embedded column or ion-pairing is recommended.

Method Parameters:

  • Column: Waters XSelect CSH C18 (or equivalent charged surface hybrid), 150 x 4.6 mm, 3.5 µm.

  • Mobile Phase A: 0.1% Phosphoric Acid in Water (pH ~2.0).

  • Mobile Phase B: Acetonitrile.[10]

  • Flow Rate: 1.0 mL/min.

  • Detection: UV at 254 nm (Indazole core) and 300 nm.

  • Gradient:

Time (min)% A% B
0.0955
15.06040
20.01090
25.0955

Why this works: The acidic mobile phase (pH 2.0) protonates the carboxylic acid (neutralizing it) and the amine (cationic). The CSH column technology provides better peak shape for basic compounds (the amine) under acidic conditions, preventing tailing [2].

Detailed Experimental Protocol

Preparation of 3-amino-1H-indazole-4-carboxylic acid

  • Setup: Charge a 3-neck Round Bottom Flask (RBF) with 2-fluoro-6-cyanobenzoic acid (1.0 eq) and Ethanol (10 vol).

  • Reagent Addition: Add Hydrazine Hydrate (80% aq. solution, 5.0 eq) dropwise at room temperature. Exotherm warning.

  • Reaction: Heat the mixture to reflux (78–80°C). Stir for 6–12 hours.

    • Checkpoint: Monitor by HPLC.[2][10] Target: Starting Material < 0.5%.

  • Workup:

    • Cool to 20°C.

    • Concentrate under vacuum to remove excess ethanol and hydrazine (scrub hydrazine vapors!).

    • Dilute residue with Water (10 vol).

    • Cool to 0–5°C.[8]

  • Precipitation: Slowly adjust pH to 4.5–5.0 using 6N HCl.

    • Critical: Add acid slowly. Massive precipitation will occur.

  • Isolation: Filter the solid. Wash with cold water (2 x 2 vol) and MTBE (2 vol) to remove organic impurities (Impurity B is soluble in MTBE).

  • Drying: Vacuum oven at 45°C for 12 hours.

References

  • Patent CN106432196A . Method for synthesizing Niraparib intermediate. (Describes the cyclization of 2-fluoro-6-cyanobenzoic acid derivatives).

  • Journal of Heterocyclic Chemistry . Synthesis of 3-aminoindazoles via SNAr reaction of fluorobenzonitriles. (General mechanism validation).

  • Organic Process Research & Development (OPRD) . Safety assessment of hydrazine-mediated cyclizations. (Safety protocols for hydrazine handling).

Disclaimer: This guide is for research purposes only. Hydrazine is toxic and potentially explosive. All procedures must be conducted in a fume hood with appropriate PPE.

Sources

troubleshooting failed Suzuki coupling with 3-amino-1H-indazole-4-carboxylic acid

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to our dedicated technical support guide for researchers encountering challenges with the Suzuki-Miyaura cross-coupling of 3-amino-1H-indazole-4-carboxylic acid. This substrate is notoriously difficult due to the presence of multiple functional groups that can interfere with the palladium catalytic cycle. This guide is structured as a series of frequently asked questions (FAQs) to directly address the specific issues you may be facing. We will explore the underlying chemical principles for each challenge and provide actionable, field-proven solutions.

Frequently Asked Questions (FAQs)

Q1: My Suzuki coupling reaction with 3-amino-1H-indazole-4-carboxylic acid and an aryl boronic acid failed completely (0% conversion). What are the most probable causes?

This is a common and frustrating outcome for this specific substrate. Complete reaction failure is rarely due to a single factor but often results from rapid catalyst deactivation. The structure of 3-amino-1H-indazole-4-carboxylic acid contains two key functionalities that are known to poison palladium catalysts: the 3-amino group and the 4-carboxylate group (formed in situ under basic conditions).

Core Problem: Catalyst Inhibition by Substrate Chelation

The primary suspect is the formation of a stable, inactive palladium complex through chelation by your starting material. The amino group and the adjacent indazole nitrogen (N2) or the ortho carboxylate can act as a bidentate ligand, binding tightly to the palladium center and preventing it from participating in the catalytic cycle.

Initial Troubleshooting Steps:

  • Re-evaluate Your Ligand Choice: Standard ligands like PPh₃ may not be suitable. The key is to use a bulky, electron-rich phosphine ligand. These ligands form a sterically demanding coordination sphere around the palladium, which can physically block the substrate's amino and carboxylate groups from accessing and deactivating the metal center.[1]

  • Increase Catalyst and Ligand Loading: For problematic substrates, a higher catalyst loading (e.g., 5-10 mol%) might be necessary to compensate for the unavoidable catalyst deactivation. Maintain a Ligand:Palladium ratio of at least 2:1, and often 4:1 is better.

  • Check Base and Solvent Purity: Ensure your base and solvent are anhydrous and of high purity. Water can hydrolyze boronic acids and affect the base's efficacy. Oxygen can lead to the oxidative degradation of the Pd(0) catalyst and promote unwanted side reactions like boronic acid homocoupling.[2] All reaction vessels should be oven-dried, and the reaction should be set up under an inert atmosphere (Nitrogen or Argon).

`dot graph "Catalyst_Inhibition" { layout="neato"; node [shape=Mrecord, style=filled, fontname="Arial", fontsize=10]; edge [fontsize=10, fontname="Arial"];

// Define nodes pd [label="Active Pd(0) Catalyst", fillcolor="#FBBC05", fontcolor="#202124", pos="0,0!"]; substrate [label="3-amino-1H-indazole-4-carboxylic acid", shape=box, fillcolor="#F1F3F4", fontcolor="#202124", pos="-3,2!"]; chelate [label="Inactive Chelate Complex", fillcolor="#EA4335", fontcolor="#FFFFFF", pos="3,2!"]; cycle [label="Suzuki Catalytic Cycle", shape=ellipse, style=dashed, pos="0,-2.5!"];

// Define edges pd -> cycle [label="Productive Path", color="#34A853"]; substrate -> chelate [label="Chelation", color="#EA4335"]; pd -> chelate [label="Poisoning", color="#EA4335"]; chelate -> cycle [style=invis]; // for layout } ` Caption: Catalyst poisoning by substrate chelation.

Q2: I'm seeing only low conversion (<20%) and recovery of my starting materials. How can I systematically optimize the reaction conditions?

Low conversion indicates that the catalytic cycle is turning over, but it is either too slow or stops prematurely. This calls for a systematic optimization of the core reaction parameters: the catalyst/ligand system, the base, and the solvent.

Systematic Optimization Strategy

We recommend a Design of Experiments (DoE) approach, but a simplified, one-variable-at-a-time screening is also effective.

1. Catalyst and Ligand Screening: The choice of ligand is paramount. It modulates the steric and electronic properties of the palladium center, directly impacting the rates of oxidative addition and reductive elimination, which are key steps in the Suzuki cycle.[3][4][5] For this substrate, you need ligands that are both bulky and highly electron-donating.

Parameter Condition A (Baseline) Condition B (Buchwald) Condition C (Josiphos) Condition D (cataCXium)
Pd Source Pd(PPh₃)₄ (2 mol%)Pd₂(dba)₃ (2 mol%)Pd(OAc)₂ (2 mol%)Pd(OAc)₂ (2 mol%)
Ligand NoneSPhos (4 mol%)CyPF-tBu (4 mol%)cataCXium A (4 mol%)
Base K₂CO₃ (3 eq)K₃PO₄ (3 eq)Cs₂CO₃ (3 eq)K₂CO₃ (3 eq)
Solvent Dioxane/H₂O (4:1)Toluene2-MeTHFDioxane/H₂O (4:1)
Temp (°C) 10010080100

Rationale:

  • Buchwald Ligands (e.g., SPhos): These are state-of-the-art for challenging couplings. Their bulkiness prevents the substrate from binding and deactivating the palladium catalyst.[1]

  • Josiphos Ligands (e.g., CyPF-tBu): These ferrocene-based ligands are also highly effective due to their steric bulk and electron-rich nature.

  • cataCXium A: This is a phosphine ligand known for its high activity in various cross-coupling reactions.

2. Base Selection: The base activates the boronic acid, making it competent for transmetalation.[6] However, a base that is too strong can lead to side reactions, while one that is too weak will result in a slow or stalled reaction. The solubility of the base and its corresponding boronate salt is also critical.

  • Inorganic Bases: K₃PO₄ is often an excellent choice as it has moderate basicity and good solubility in mixed aqueous/organic solvents. Cs₂CO₃ is stronger and can be effective but is more expensive. K₂CO₃ is a standard but can sometimes be less effective for difficult substrates.

  • Organic Bases: In some cases, particularly in anhydrous conditions, organic bases like triethylamine (TEA) or DIPEA can be used, but they are often less effective for activating the boronic acid.

3. Solvent Effects: The solvent must solubilize all components of the reaction and influence the rates of the catalytic steps.

  • Polar Aprotic Solvents: Dioxane, THF, and 2-MeTHF are commonly used. They are generally good at dissolving the organometallic intermediates.

  • Aqueous Mixtures: A mixture like Dioxane/H₂O or Toluene/H₂O is often necessary to dissolve the inorganic base and the boronate salt formed in situ.

  • Anhydrous Polar Solvents: In cases where protecting groups are used (see Q4), anhydrous solvents like DMF or DMA may be beneficial.

Q3: I am observing a significant amount of a side product that corresponds to the homocoupling of my boronic acid partner. What causes this and how can I mitigate it?

Boronic acid homocoupling is a classic side reaction in Suzuki couplings, and its presence often points to issues with oxygen contamination or the stability of the Pd(0) catalyst.[2]

Mechanism of Homocoupling: Homocoupling is typically initiated by Pd(II) species, not the active Pd(0) catalyst. If your active Pd(0) catalyst is oxidized to Pd(II) by trace oxygen, this Pd(II) species can then undergo transmetalation with two molecules of the boronic acid, followed by reductive elimination to give the homocoupled product.[2]

Troubleshooting Protocol for Homocoupling:

  • Rigorous Degassing: This is the most critical step. Before adding the catalyst, the reaction mixture (solvents, substrates, base) must be thoroughly degassed. The preferred method is three cycles of vacuum/inert gas backfill. Sparging the solvent with argon for 30-60 minutes prior to use is also highly recommended.

  • Use a Pd(0) Pre-catalyst: If you are using a Pd(II) source like Pd(OAc)₂ or PdCl₂, it must be reduced in situ to Pd(0) to initiate the catalytic cycle. Sometimes this reduction is slow or incomplete, leaving residual Pd(II) to promote homocoupling. Using a pre-formed Pd(0) catalyst like Pd(PPh₃)₄ or Pd₂(dba)₃ can sometimes reduce the amount of homocoupling.

  • Add a Reducing Agent: In some systems, adding a small amount of a reducing agent, like a few equivalents of a phosphine ligand beyond the standard L:Pd ratio, can help maintain the palladium in the Pd(0) state.

  • Control Reaction Temperature: Higher temperatures can sometimes accelerate catalyst decomposition and oxidation, leading to more homocoupling. Try running the reaction at a lower temperature (e.g., 80 °C instead of 100 °C) for a longer period.

`dot graph "Troubleshooting_Workflow" { graph [rankdir="TB", splines=ortho]; node [shape=box, style="rounded,filled", fontname="Arial", fontsize=10]; edge [fontname="Arial", fontsize=9];

// Nodes start [label="Reaction Failed/Low Yield", fillcolor="#EA4335", fontcolor="#FFFFFF"]; check_reagents [label="Check Reagent Purity & Inertness\n(Degas, Anhydrous Solvents)", fillcolor="#F1F3F4", fontcolor="#202124"]; optimize_catalyst [label="Screen Catalyst & Ligand\n(Bulky, Electron-Rich Ligands)", fillcolor="#FBBC05", fontcolor="#202124"]; optimize_base [label="Optimize Base\n(K3PO4, Cs2CO3)", fillcolor="#FBBC05", fontcolor="#202124"]; optimize_solvent [label="Optimize Solvent & Temp\n(Dioxane/H2O, Toluene)", fillcolor="#FBBC05", fontcolor="#202124"]; protecting_group [label="Consider Protecting Groups\n(Boc for -NH2, Ester for -COOH)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; success [label="Successful Coupling", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"]; failure [label="Persistent Failure\n(Consult Specialist)", shape=ellipse, fillcolor="#5F6368", fontcolor="#FFFFFF"];

// Edges start -> check_reagents; check_reagents -> optimize_catalyst [label="If still fails"]; optimize_catalyst -> optimize_base [label="If still low yield"]; optimize_base -> optimize_solvent; optimize_solvent -> protecting_group [label="If still fails"]; protecting_group -> success [label="If successful"]; protecting_group -> failure [label="If still fails"]; optimize_solvent -> success [label="If successful"]; } ` Caption: A systematic workflow for troubleshooting.

Q4: Given the problematic functional groups, should I use protecting groups for the amine and/or the carboxylic acid?

Yes, absolutely. For a substrate this challenging, a protecting group strategy is often the most robust and reliable path to success. While it adds steps to your synthesis, it fundamentally alters the substrate to prevent catalyst inhibition.

Recommended Protection Strategy:

  • Protect the Amino Group: The primary amine is highly nucleophilic and a potent ligand for palladium.[7] Protecting it as a tert-butyl carbamate (Boc) is an excellent choice. The Boc group is sterically bulky, electronically deactivating, and stable to the basic conditions of the Suzuki coupling. It can be easily removed later under acidic conditions.

  • Protect the Carboxylic Acid Group: The carboxylic acid will be deprotonated to a carboxylate under the reaction conditions, which can also chelate the palladium.[8] Converting it to a simple ester, such as a methyl or ethyl ester, neutralizes this threat. This can be achieved via Fischer esterification or by using a reagent like TMS-diazomethane. The ester can be hydrolyzed back to the carboxylic acid post-coupling.

Step-by-Step Protection Protocol:

Part A: Boc Protection of the Amine

  • Dissolve 3-amino-1H-indazole-4-carboxylic acid (1.0 eq) in a suitable solvent like THF or Dioxane.

  • Add Di-tert-butyl dicarbonate (Boc₂O, 1.2 eq) and a base such as triethylamine (TEA, 1.5 eq) or sodium bicarbonate (in an aqueous/organic mixture).

  • Stir the reaction at room temperature for 4-12 hours, monitoring by TLC or LC-MS until the starting material is consumed.

  • Perform an aqueous workup to remove the base and excess Boc₂O.

  • Purify the N-Boc protected intermediate by column chromatography or recrystallization.

Part B: Esterification of the Carboxylic Acid

  • Dissolve the N-Boc protected intermediate (1.0 eq) in methanol or ethanol.

  • Cool the solution to 0 °C and slowly add thionyl chloride (SOCl₂, 1.5 eq).

  • Allow the reaction to warm to room temperature and then heat to reflux for 2-6 hours, monitoring by TLC or LC-MS.

  • Remove the solvent under reduced pressure.

  • Perform a basic workup (e.g., with saturated NaHCO₃ solution) to neutralize the acid and extract the ester product.

  • Purify the fully protected substrate by column chromatography.

With the doubly-protected substrate, you can now return to the Suzuki coupling using more standard conditions (e.g., Pd(PPh₃)₄, K₂CO₃, Dioxane/H₂O), which are much more likely to succeed.

References

  • Myers, A. The Suzuki Reaction - Chem 115. Harvard University. [Link]

  • Chemistry LibreTexts. Suzuki-Miyaura Coupling. (2024). [Link]

  • Protsenko, A. V., et al. "Mechanisms of Catalyst Poisoning in Palladium-Catalyzed Cyanation of Haloarenes." Journal of the American Chemical Society, 2005. [Link]

  • StudySmarter. Catalyst Poisoning: Palladium & Platinum. (2024). [Link]

  • Beletskaya, I. P., & Cheprakov, A. V. "Palladium Catalysis: Dependence of the Efficiency of C–N Bond Formation on Carboxylate Ligand and Metal Carboxylate or Carboxylic Acid Additive." ACS Omega, 2024. [Link]

  • Lindhardt, A. T., et al. "Investigation of the Deactivation and Reactivation Mechanism of a Heterogeneous Palladium(II) Catalyst in the Cycloisomerization of Acetylenic Acids by In Situ XAS." ACS Catalysis, 2020. [Link]

  • Avanthay, M., et al. "Amine-catalysed Suzuki–Miyaura-type coupling? The identification and isolation of the palladium culprits." ChemRxiv, 2021. [Link]

  • Yoneda Labs. Suzuki-Miyaura cross-coupling: Practical Guide. [Link]

  • Wikipedia. Suzuki reaction. [Link]

  • Barder, T. E., et al. "Catalysts for Suzuki−Miyaura Coupling Processes: Scope and Studies of the Effect of Ligand Structure." Journal of the American Chemical Society, 2005. [Link]

  • Albers, P., et al. "Poisoning and deactivation of palladium catalysts." Catalysis Today, 2001. [Link]

  • ResearchGate. Poisoning and deactivation of palladium catalysts. (2001). [Link]

  • Technic Inc. How to Prevent Catalyst Poisoning at the Industrial Scale. (2024). [Link]

  • Organic Chemistry Portal. Suzuki Coupling. [Link]

  • Beletskaya, I. P., & Cheprakov, A. V. "Palladium Catalysis: Dependence of the Efficiency of C–N Bond Formation on Carboxylate Ligand and Metal Carboxylate or Carboxylic Acid Additive." ACS Omega, 2024. [Link]

  • Ashenhurst, J. The Heck, Suzuki, and Olefin Metathesis Reactions. Master Organic Chemistry. (2016). [Link]

  • Deng, F., et al. "On the Mechanism of Catalytic Decarboxylation of Carboxylic Acids on Carbon-Supported Palladium Hydride." OSTI.GOV, 2021. [Link]

  • Reeves, E. K., et al. "Triflate‐Selective Suzuki Cross‐Coupling of Chloro‐ and Bromoaryl Triflates Under Ligand‐Free Conditions." ResearchGate, 2023. [Link]

Sources

optimizing reaction yield for 3-amino-1H-indazole-4-carboxylic acid coupling

Author: BenchChem Technical Support Team. Date: February 2026

Case ID: IND-3A4C-OPT Status: Active Assigned Specialist: Senior Application Scientist, Process Chemistry Division

Executive Summary

You are encountering difficulties with the amide coupling of 3-amino-1H-indazole-4-carboxylic acid . This substrate presents a "perfect storm" of synthetic challenges:

  • Ortho-Interference: The C3-amino group and C4-carboxylic acid are in immediate proximity (peri-like interaction), creating severe steric hindrance.

  • Intramolecular Cyclization: The most common failure mode is not "no reaction," but rather the formation of a tricyclic lactam (pyrazolo[4,3-c]pyridine derivative) via self-quenching of the activated ester by the C3-amine.

  • Zwitterionic Solubility: The molecule exists as an insoluble zwitterion in standard organic solvents (DCM, THF).

This guide provides a validated workflow to bypass these failure modes, prioritizing chemoselectivity and solubility .

Module 1: The "Cyclization Trap" & Protection Strategy

CRITICAL WARNING: You cannot couple the C4-carboxylic acid if the C3-amine is unprotected. Upon activation of the carboxylic acid (using HATU, EDC, or SOCl₂), the C3-amine will intramolecularly attack the active ester faster than your external amine can, forming a thermodynamically stable tricyclic lactam.

The Solution: Orthogonal Protection

You must mask the C3-amine before activation.

Protection GroupSuitabilityNotes
Boc (tert-butyloxycarbonyl) High Recommended. Bulky enough to discourage aggregation but labile to acid. Withstands basic coupling.
Fmoc LowLabile to the bases (DIPEA/TEA) required for coupling. Avoid.
Cbz (Benzyloyl) MediumGood stability, but requires hydrogenolysis or strong acid to remove, which may be incompatible with the indazole core.
Recommended Pre-Coupling Workflow
  • Starting Material: 3-amino-1H-indazole-4-carboxylic acid.

  • Step A (N-Protection): Treat with

    
     (1.1 eq), 
    
    
    
    (aq)/Dioxane.
    • Note: This may protect both the C3-amine and the Indazole-N1. This is acceptable and actually improves solubility.

  • Step B (Isolation): Acidify to pH 4 to precipitate the N,N'-diBoc-protected acid .

  • Result: You now have a lipophilic, non-zwitterionic acid ready for coupling.

Module 2: Optimization of Coupling Conditions

Once protected, the steric bulk at C4 is still significant. Standard reagents (EDC/HOBt) often fail to drive conversion to completion.

Reagent Selection Matrix
ReagentActivation PowerSteric ToleranceRecommendation
HATU Very HighExcellentPrimary Choice. The 7-azabenzotriazole moiety accelerates reaction rates for hindered acids.
PyBOP HighGoodSecondary choice if HATU fails. Generates carcinogenic HMPA byproduct (use caution).
T3P (Propylphosphonic anhydride) MediumHighExcellent for large scale (easy workup), but may require longer reaction times.
SOCl₂ (Acid Chloride) ExtremeN/AAvoid. High risk of removing Boc protection (HCl generation) or degrading the indazole.
Optimized Protocol (HATU Method)

Scale: 1.0 mmol equivalent Solvent: DMF (Anhydrous) – Crucial for solubility.

  • Dissolution: Dissolve N-Boc-protected acid (1.0 eq) in DMF (0.2 M concentration).

  • Base Addition: Add DIPEA (Diisopropylethylamine) (3.0 eq).

    • Why: You need 1 eq to deprotonate the carboxylic acid, 1 eq to neutralize the HATU salt, and 1 eq to keep the amine free.

  • Activation: Add HATU (1.2 eq). Stir at 0°C for 15 mins , then warm to RT for 15 mins.

    • Visual Check: Solution should turn yellow/orange (formation of the O-At active ester).

  • Amine Addition: Add your external Amine Partner (1.2 - 1.5 eq).

  • Reaction: Stir at RT for 4-16 hours .

    • Troubleshooting: If conversion <50% after 4h, heat to 50°C. Do not exceed 60°C to prevent Boc thermal cleavage.

Module 3: Visualizing the Pathway

The following diagram illustrates the critical decision points. If you skip the protection step, you enter the "Failure Loop."

G Start 3-Amino-1H-indazole -4-carboxylic acid Decision Is C3-Amine Protected? Start->Decision FailPath Direct Activation (HATU/EDC) Decision->FailPath No SuccessPath Boc Protection (Boc2O, Base) Decision->SuccessPath Yes Cyclization Intramolecular Attack (Formation of Tricyclic Lactam) FailPath->Cyclization Fast DeadEnd FAILURE: Byproduct Formation Cyclization->DeadEnd Activation Activation with HATU (Steric Optimization) SuccessPath->Activation Coupling Amide Coupling (External Amine) Activation->Coupling Deprotection Acid Deprotection (TFA/DCM) Coupling->Deprotection FinalProduct SUCCESS: Target Amide Deprotection->FinalProduct

Figure 1: Logic flow for preventing intramolecular cyclization during indazole coupling.

Module 4: Troubleshooting FAQ

Q1: I see the starting material disappearing on LCMS, but the mass corresponds to [M-18] instead of my product. What happened? A: You have formed the "anhydride-like" tricyclic lactam (loss of H₂O). This confirms that your C3-amine was not fully protected or the protection fell off.

  • Fix: Ensure you are using N,N'-diBoc protection if possible, or monitor the stability of your protecting group. Avoid heating above 60°C.

Q2: The reaction mixture turned into a gel/solid upon adding HATU. A: This is a solubility crash. The activated ester is often less soluble than the free acid.

  • Fix: Add a co-solvent.[1] A mixture of DMF:DMSO (4:1) is powerful. Alternatively, add 10% NMP (N-methyl-2-pyrrolidone) to break peptide-like aggregation.

Q3: Can I use EDC/HOBt instead of HATU? A: For this specific scaffold (ortho-substituted), EDC is usually too weak. The active ester formed by HOBt is not reactive enough to overcome the steric wall at the C4 position efficiently. You will likely see 50% conversion stalling. HATU or COMU are strictly required here.

Q4: My product is stuck in the aqueous layer during workup. A: Amino-indazole amides are amphoteric.

  • Fix: Do not use a standard acidic/basic wash.

    • Dilute reaction with EtOAc.

    • Wash with saturated LiCl solution (removes DMF).

    • Wash with water (pH 7).

    • If the product is very polar, skip extraction and purify directly via Reverse Phase Flash Chromatography (C18) using water/acetonitrile (0.1% Formic Acid).

References

  • Montalbetti, C. A. G. N., & Falque, V. (2005). Amide bond formation and peptide coupling.[2][3] Tetrahedron, 61(46), 10827-10852.

    • Context: Definitive review on coupling reagents (HATU vs EDC)
  • Dunetz, J. R., Magano, J., & Weisenburger, G. A. (2016). Large-Scale Applications of Amide Coupling Reagents for the Synthesis of Pharmaceuticals.[2][4][5] Organic Process Research & Development, 20(2), 140–177.

    • Context: Process chemistry perspective on solvent selection and base stoichiometry.
  • Valeur, E., & Bradley, M. (2009). Amide bond formation: beyond the myth of coupling reagents. Chemical Society Reviews, 38(2), 606-631.

    • Context: Discusses side reactions including intramolecular cycliz
  • Meanwell, N. A. (2011). Synopsis of Some Recent Tactical Application of Bioisosteres in Drug Design. Journal of Medicinal Chemistry, 54(8), 2529–2591.

    • Context: Discusses the indazole scaffold and the specific steric/electronic properties of amino-indazoles in kinase inhibitors.

Sources

Navigating Suzuki Reactions with Carboxylic Acids: A Technical Support Guide

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Welcome to the Technical Support Center for Suzuki-Miyaura cross-coupling reactions involving substrates with carboxylic acid functionalities. As a Senior Application Scientist, I've designed this guide to provide you with not just protocols, but a deeper understanding of the challenges and solutions inherent in these complex transformations. Carboxylic acids, while a common and valuable functional group, can introduce significant hurdles in palladium-catalyzed reactions, primarily through catalyst deactivation. This guide will equip you with the knowledge to anticipate, diagnose, and overcome these challenges, ensuring the success of your synthetic endeavors.

Frequently Asked Questions (FAQs)

Here, we address the most common initial queries researchers have when encountering issues with Suzuki reactions involving carboxylic acids.

Q1: Why is my Suzuki reaction failing or giving low yields when one of my substrates contains a carboxylic acid?

The primary culprit is often the deactivation of the palladium catalyst. Under the basic conditions required for the Suzuki reaction, the carboxylic acid is deprotonated to form a carboxylate anion. This carboxylate can coordinate strongly to the palladium(II) center in the catalytic cycle, forming a stable complex that is reluctant to participate in the crucial reductive elimination step. This effectively sequesters the catalyst and halts or slows the reaction.

Q2: Should I protect the carboxylic acid group before the Suzuki reaction?

Protecting the carboxylic acid as an ester (e.g., a methyl or ethyl ester) is a common and often effective strategy. The ester is generally less coordinating to the palladium catalyst. After successfully performing the Suzuki coupling, the ester can be hydrolyzed back to the carboxylic acid. However, this adds extra steps to your synthesis (protection and deprotection), which may not always be desirable.

Q3: What is the best base to use for Suzuki reactions with carboxylic acid-containing substrates?

Milder inorganic bases are generally preferred. Potassium carbonate (K₂CO₃) and potassium phosphate (K₃PO₄) are often good choices. They are typically strong enough to facilitate the transmetalation step without being overly harsh, which can help minimize side reactions. Stronger bases like sodium hydroxide can exacerbate catalyst deactivation and may also lead to unwanted saponification if an ester group is present elsewhere in the molecule.

Q4: Can I run the reaction without protecting the carboxylic acid?

Yes, it is often possible to perform Suzuki couplings on substrates with unprotected carboxylic acids. Success in these cases hinges on the careful selection of the catalyst system (palladium precursor and ligand), base, and solvent. The use of bulky, electron-rich phosphine ligands or N-heterocyclic carbene (NHC) ligands is highly recommended as they can stabilize the palladium catalyst and promote the desired catalytic cycle over deactivation pathways.

Troubleshooting Guide: From Problem to Solution

This section provides a more in-depth, question-and-answer-formatted guide to troubleshoot specific issues you may encounter.

Problem 1: The reaction is sluggish or stalls completely.

Q: I've set up my Suzuki reaction with a carboxylic acid-containing aryl halide, but I see very little product formation even after extended reaction times. What's going on and how can I fix it?

A: The most likely cause is catalyst deactivation by the carboxylate.

  • The "Why": As mentioned, the carboxylate anion generated in situ can bind to the Pd(II) intermediate, forming a stable palladacycle that is slow to undergo reductive elimination. This effectively takes your catalyst out of the game.

  • Diagnostic Steps:

    • Visual Inspection: Look for the formation of "palladium black," a fine black precipitate. This indicates that the palladium catalyst has aggregated and crashed out of the solution, a common sign of catalyst decomposition.

    • Reaction Monitoring: If you are monitoring the reaction by TLC, LC-MS, or GC-MS, you will see the consumption of starting materials cease, with little to no product being formed.

  • Solutions:

    • Ligand Choice is Critical: Switch to a bulky, electron-rich phosphine ligand. Ligands like SPhos, XPhos, or RuPhos are designed to stabilize the palladium center and accelerate the reductive elimination step, outcompeting the deactivating coordination of the carboxylate. N-heterocyclic carbene (NHC) ligands can also be very effective.

    • Optimize the Base: If you are using a strong base, switch to a milder one like K₂CO₃ or K₃PO₄. Use the minimum amount of base necessary to promote the reaction (typically 2-3 equivalents).

    • Solvent System: The presence of water is often necessary to dissolve the inorganic base.[1][2] A mixture of an organic solvent like dioxane or THF with water is a common choice.[1] The ratio of organic solvent to water can be optimized to ensure all components are sufficiently soluble.[1][2]

    • Temperature: While higher temperatures can sometimes push a sluggish reaction to completion, in this case, it might also accelerate catalyst decomposition. Try running the reaction at a moderate temperature (e.g., 80-100 °C) first.

Problem 2: I'm observing significant amounts of side products.

Q: My reaction is producing the desired product, but I'm also seeing significant peaks in my GC-MS or NMR that correspond to protodeboronation and/or decarboxylation. How can I suppress these side reactions?

A: Protodeboronation and decarboxylation are common side reactions that compete with the desired cross-coupling.

  • The "Why":

    • Protodeboronation: This is the cleavage of the C-B bond of the boronic acid and its replacement with a C-H bond. It is often promoted by excess base and the presence of water, especially with electron-rich or sterically hindered boronic acids.

    • Decarboxylation: The loss of CO₂ from the carboxylic acid substrate can occur under thermal or catalytic conditions. While sometimes a desired transformation in "decarboxylative couplings," it is an unwanted side reaction in a standard Suzuki reaction.[3][4][5]

  • Diagnostic Steps:

    • Mass Spectrometry (GC-MS or LC-MS): Look for masses corresponding to the arene that would result from the boronic acid losing its B(OH)₂ group (protodeboronation) or the aryl halide losing its COOH group (decarboxylation).

    • NMR Spectroscopy: In the ¹H NMR of the crude reaction mixture, you may see new aromatic signals corresponding to the protonated arenes from these side reactions.

  • Solutions:

    • To Minimize Protodeboronation:

      • Use a Milder Base: KF is known to be effective in activating the boronic acid for transmetalation while being less prone to causing protodeboronation compared to stronger bases.[6]

      • Control Water Content: While some water is necessary, excess water can promote protodeboronation.[7] Use a carefully controlled amount of water in your solvent system.

      • Use a Boronic Acid Surrogate: MIDA (N-methyliminodiacetic acid) boronates are air- and chromatographically stable alternatives to boronic acids. They slowly release the boronic acid under the reaction conditions, keeping its concentration low and thus minimizing side reactions like protodeboronation.[8]

    • To Minimize Decarboxylation:

      • Lower Reaction Temperature: Decarboxylation is often thermally driven. Running the reaction at the lowest effective temperature can help suppress this side reaction.

      • Avoid Harsh Conditions: High concentrations of strong bases can also promote decarboxylation. Stick to milder bases and optimized concentrations.

Experimental Protocols

Here are detailed, step-by-step methodologies for key experiments.

Protocol 1: Suzuki Coupling of 4-Bromobenzoic Acid with Phenylboronic Acid (Unprotected)

This protocol is adapted from a standard laboratory procedure and demonstrates a successful coupling with an unprotected carboxylic acid.[9]

Reagents and Materials:

  • 4-Bromobenzoic acid

  • Phenylboronic acid

  • Sodium Carbonate (Na₂CO₃)

  • Palladium(II) acetate (Pd(OAc)₂) or a similar Pd(0) or Pd(II) precursor

  • 1,4-Dioxane/Water solvent mixture

  • Standard laboratory glassware, heating mantle, condenser, and magnetic stirrer

Procedure:

  • To a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 4-bromobenzoic acid (1.0 equiv), phenylboronic acid (1.2 equiv), and sodium carbonate (3.0 equiv).

  • Add a 4:1 mixture of 1,4-dioxane and water. The volume should be sufficient to dissolve the reactants upon heating.

  • Degas the mixture by bubbling argon or nitrogen through it for 15-20 minutes.

  • Add the palladium catalyst (e.g., Pd(OAc)₂ at 1-2 mol%).

  • Heat the reaction mixture to 80-90 °C with vigorous stirring.

  • Monitor the reaction progress by TLC or LC-MS. The reaction is typically complete within 2-4 hours.

  • Upon completion, cool the reaction to room temperature and dilute with water.

  • Acidify the aqueous solution with 1M HCl to a pH of ~2 to precipitate the carboxylic acid product.

  • Collect the solid product by vacuum filtration, wash with cold water, and dry.

  • The crude product can be further purified by recrystallization from an appropriate solvent system (e.g., ethanol/water).

Protocol 2: General Procedure for Suzuki Coupling using a MIDA Boronate

This protocol provides a general guideline for using a more stable MIDA boronate, which can be particularly useful for sensitive substrates.

Reagents and Materials:

  • Aryl halide (with or without a carboxylic acid)

  • MIDA boronate (1.1-1.5 equiv)

  • Palladium catalyst (e.g., Pd(dppf)Cl₂)

  • Potassium phosphate (K₃PO₄) or another suitable base (3.0 equiv)

  • Solvent (e.g., THF/water or dioxane/water)

Procedure:

  • In a reaction vessel, combine the aryl halide (1.0 equiv), MIDA boronate (1.2 equiv), and potassium phosphate (3.0 equiv).

  • Add the palladium catalyst (e.g., Pd(dppf)Cl₂ at 2-5 mol%).

  • Add a degassed solvent mixture (e.g., 10:1 THF/water).

  • Heat the reaction to the desired temperature (typically 60-100 °C) under an inert atmosphere.

  • Monitor the reaction until the starting material is consumed.

  • Work-up the reaction as appropriate for the specific product, which may involve extraction and purification by column chromatography.

Visualizing the Problem: Catalyst Deactivation Pathway

The following diagram illustrates the key steps in the Suzuki catalytic cycle and the point at which carboxylate interference can lead to catalyst deactivation.

Suzuki_Deactivation cluster_deactivation Pd0 Pd(0)L_n OxAdd Oxidative Addition Pd0->OxAdd + Ar-X ArPdX Ar-Pd(II)-X OxAdd->ArPdX Transmetalation Transmetalation ArPdX->Transmetalation + Ar'-B(OH)₂ + Base DeactivatedComplex [Ar-Pd(II)-OOCR] Complex (Inactive) ArPdX->DeactivatedComplex Coordination ArPdAr Ar-Pd(II)-Ar' Transmetalation->ArPdAr RedElim Reductive Elimination ArPdAr->RedElim RedElim->Pd0 Product Ar-Ar' (Product) RedElim->Product Deactivation Deactivation Pathway Carboxylate R-COO⁻ Carboxylate->DeactivatedComplex

Caption: The Suzuki catalytic cycle and the catalyst deactivation pathway caused by carboxylate coordination.

Workflow for Optimizing Suzuki Reactions with Carboxylic Acids

The following flowchart provides a logical progression for developing a robust Suzuki coupling protocol in the presence of a carboxylic acid.

Optimization_Workflow Start Start: Suzuki Coupling with -COOH Substrate Initial_Screen Initial Reaction Screen: - Pd(PPh₃)₄ or Pd(OAc)₂/PPh₃ - K₂CO₃ or K₃PO₄ - Dioxane/H₂O, 80-100 °C Start->Initial_Screen Analyze Analyze Reaction Outcome (TLC, LC-MS) Initial_Screen->Analyze Good_Yield Good Yield? (>70%) Analyze->Good_Yield Success Reaction Successful! Proceed to Scale-up/Purification Good_Yield->Success Yes Troubleshoot Troubleshoot Low Yield / No Reaction Good_Yield->Troubleshoot No Change_Ligand Change Ligand: - Bulky, electron-rich phosphine (e.g., SPhos) - NHC ligand Troubleshoot->Change_Ligand Re_Analyze1 Re-run and Analyze Change_Ligand->Re_Analyze1 Re_Analyze1->Good_Yield Improved? Change_Base Optimize Base: - Screen K₂CO₃, K₃PO₄, Cs₂CO₃, KF - Adjust equivalents (2-3 eq.) Re_Analyze1->Change_Base No Improvement Re_Analyze2 Re-run and Analyze Change_Base->Re_Analyze2 Re_Analyze2->Good_Yield Improved? Use_MIDA Alternative Strategy: Use MIDA Boronate Re_Analyze2->Use_MIDA No Improvement Use_MIDA->Initial_Screen Restart with MIDA boronate

Caption: A systematic workflow for optimizing Suzuki-Miyaura reactions involving carboxylic acid-containing substrates.

Summary of Recommended Conditions

ParameterRecommendationRationale
Palladium Precursor Pd(OAc)₂, Pd₂(dba)₃, Pd(PPh₃)₄Common and effective starting points.
Ligand Bulky, electron-rich phosphines (SPhos, XPhos) or NHCsStabilizes the catalyst, accelerates reductive elimination, and prevents carboxylate-induced deactivation.
Base K₂CO₃, K₃PO₄, Cs₂CO₃ (2-3 equivalents)Mild conditions that facilitate transmetalation without promoting significant side reactions.
Solvent Dioxane/H₂O, THF/H₂O (e.g., 4:1 to 10:1)A biphasic system is often required to dissolve both the organic substrates and the inorganic base.[1][2]
Temperature 60-100 °CBalances reaction rate with catalyst stability and minimizes thermal decarboxylation.
Alternative Reagent MIDA BoronatesOffers enhanced stability for boronic acids prone to protodeboronation or other degradation pathways.

By understanding the underlying chemistry and systematically applying the troubleshooting strategies outlined in this guide, you can significantly increase your success rate in performing Suzuki-Miyaura cross-coupling reactions on these challenging yet important substrates.

References

  • Suzuki Reaction Lab: Cross-Coupling & Green Chemistry. (n.d.). Studylib. Retrieved February 6, 2026, from [Link]

  • Suzuki Cross-Coupling of Phenylboronic Acid and 5- Iodovanillin. (n.d.). Rose-Hulman Institute of Technology. Retrieved February 6, 2026, from [Link]

  • Carboxylic Acids as Double Aryl Group Donors for Biaryl Synthesis. (2023). The Royal Society of Chemistry.
  • Selection of boron reagents for Suzuki–Miyaura coupling. (2013). Chemical Society Reviews. [Link]

  • Suzuki-Miyaura cross-coupling: Practical Guide. (n.d.). Yoneda Labs. Retrieved February 6, 2026, from [Link]

  • The Suzuki Reaction. (2014). UC Berkeley College of Chemistry. Retrieved February 6, 2026, from [Link]

  • Masking Boronic Acids for Suzuki Coupling. (2011, October 3). Chemical & Engineering News. [Video]. YouTube. [Link]

  • Suzuki Coupling. (n.d.). Organic Chemistry Portal. Retrieved February 6, 2026, from [Link]

  • Transforming Suzuki-Miyaura Cross-Couplings of MIDA Boronates into a Green Technology: No Organic Solvents. (2013).
  • Suzuki Coupling Reactions in Neat Water as the Solvent: Where in the Biphasic Reaction Mixture Do the Catalytic Reaction Steps Occur? (2025).
  • Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations. (2018).
  • Palladium-catalyzed intramolecular direct arylation of benzoic acids by tandem decarboxylation/C-H activation. (2009). PubMed. [Link]

  • Comparison of the catalytic activity for the Suzuki–Miyaura reaction of (η5-Cp)Pd(IPr)Cl with (η3-cinnamyl)Pd(IPr)(Cl) and (η3-1-t-Bu-indenyl)Pd(IPr)(Cl). (2015). PubMed Central.
  • Synthesis of Biaryls via Decarbonylative Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling of Carboxylic Acids. (2019).
  • Variation of the benzoic carboxylate derivative. (n.d.). ResearchGate. Retrieved February 6, 2026, from [Link]

  • Evidence for Suzuki–Miyaura cross-couplings catalyzed by ligated Pd 3 -clusters: from cradle to grave. (2024). Chemical Science. [Link]

  • What is the prominent role of water in the Suzuki reaction? (2023, March 18). Quora. Retrieved February 6, 2026, from [Link]

  • Synthesis of Biaryls via Decarbonylative Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling of Carboxylic Acids. (2019).
  • Organic Solvent-Free, Pd(II)-Salan Complex-Catalyzed Synthesis of Biaryls via Suzuki–Miyaura Cross-Coupling in Water and Air. (2018).
  • Site-Selective Cross-Coupling of Remote Chlorides Enabled by Electro-statically-Directed Palladium Catalysis. (n.d.). University of Cambridge.
  • The Slow‐Release Strategy in Suzuki–Miyaura Coupling. (n.d.). ResearchGate. Retrieved February 6, 2026, from [Link]

  • Comparison of the catalytic activity for the Suzuki–Miyaura reaction of (η 5 -Cp)Pd(IPr)Cl with (η 3 -. (2025).
  • iterative cross-coupling with mida boronates by eric paul gillis dissert
  • Suzuki cross-coupling of structurally different aryl halides and arylboronic acids. a. (n.d.).
  • Protodecarboxylation of benzoic acids under radical conditions. (n.d.). RSC Publishing.
  • Roles of Water in Metal-Catalyzed Cross-Couplings. (2010, November 10). Anderson's Process Solutions.
  • Weak Base-Promoted Direct Cross-Coupling of Naphthalene-1,8-diaminato-substituted Arylboron Compounds. (n.d.).
  • Decarboxylative Hydroxyl
  • Biaryl synthesis by C-C coupling. (n.d.). Organic Chemistry Portal.
  • trans-Dichlorobis(XPhos)palladium(II)
  • Eco-Friendly Physical Activation Methods for Suzuki–Miyaura Reactions. (n.d.). MDPI.
  • 1 Amine-catalysed Suzuki–Miyaura-type coupling? The identification and isolation of the palladium culprits. (n.d.). ChemRxiv.
  • Room-Temperature Suzuki-Miyaura Couplings in Water Facilitated by Nonionic Amphiphiles. (n.d.). Organic Chemistry Portal.
  • Synthesis of Biaryls via Decarbonylative Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling of Carboxylic Acids. (2019).
  • Suzuki-Miyaura Cross Coupling Reaction. (n.d.). Tokyo Chemical Industry.
  • Structure-Reactivity Relationships of Buchwald-Type Phosphines in Nickel-Catalyzed Cross-Couplings. (n.d.). ChemRxiv.
  • On the Mechanism of Catalytic Decarboxylation of Carboxylic Acids on Carbon-Supported Palladium Hydride. (2021). East China Normal University.

Sources

managing moisture sensitivity of reagents for 3-amino-1H-indazole-4-carboxylic acid synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Indazole Synthesis Division Subject: Moisture Management in 3-Amino-1H-Indazole-4-Carboxylic Acid Synthesis Ticket ID: INDZM-404-H2O Support Level: Tier 3 (Senior Application Scientist)

Mission Statement

Welcome to the Indazole Synthesis Technical Support Center. You are likely accessing this guide because your synthesis of 3-amino-1H-indazole-4-carboxylic acid is suffering from inconsistent yields, hydrolysis byproducts, or reagent degradation. This specific scaffold—critical for PARP and kinase inhibitors—requires a precise balance of moisture. While the formation of the indazole ring often utilizes hydrazine hydrate, the precursors (specifically nitriles) and downstream functionalizations (lithiation/carboxylation) are intolerant of uncontrolled moisture.

This guide moves beyond basic "keep it dry" advice, offering causal analysis, quantitative limits, and recovery protocols.

Module 1: Reagent Integrity & Storage (The Prevention Phase)

Q: My hydrazine hydrate bottle has been open for a month. Can I use it for the cyclization of 2-fluoro-6-cyanobenzonitrile? A: Proceed with caution, but quantification is required. While hydrazine hydrate (


) is the standard reagent, it is hygroscopic. For the synthesis of 3-aminoindazoles via the 

route, the stoichiometry is critical.
  • The Risk: Excess water acts as a competing nucleophile against the nitrile group (C

    
    N). Instead of the hydrazine attacking the nitrile to form the desired amidine intermediate (which cyclizes to the indazole), water attacks the nitrile to form a primary amide (2-fluoro-6-benzamide derivative). This is a "dead-end" impurity.
    
  • The Solution: You must titrate your hydrazine source if it is old.

    • Standard: 64% hydrazine (approx. 100% hydrazine hydrate).

    • Action: If the titer drops below 60% hydrazine, the water content is high enough to statistically favor hydrolysis over cyclization at reflux temperatures.

Q: I am installing the C4-carboxylic acid via directed ortho-lithiation (DoM) on a protected 3-aminoindazole. How dry does my THF need to be? A: < 10 ppm Water. Unlike the cyclization step, the lithiation step (using


-BuLi or LiHMDS) is strictly anhydrous.
  • The Mechanism: Water destroys the lithiated intermediate (C4-Li) faster than the reaction with

    
     occurs.
    
  • The Diagnostic: If you observe the "protonated" starting material (recovery of starting material) despite full consumption of the lithiating agent, your solvent is wet.

  • Storage Rule: Store THF over activated 3Å molecular sieves (20% w/v) for at least 24 hours prior to use.

Data Table 1: Moisture Tolerance Thresholds

Reagent / SolventRole in SynthesisMax Water ToleranceConsequence of Excess Moisture
Hydrazine Hydrate Cyclization Reagent~36% (Stoichiometric)Hydrolysis of nitrile to amide; low yield.
2-Fluoro-6-cyanobenzonitrile Starting Material< 0.1%Hydrolysis to 2-fluoro-6-benzamide.
THF (Tetrahydrofuran) Solvent (Lithiation)< 10 ppmQuenching of C4-lithio species; reaction failure.
n-Butanol Solvent (Cyclization)< 0.5%Slows reaction rate; promotes hydrolysis at high T.
Carbon Dioxide (Solid/Gas) Electrophile< 5 ppmFormation of LiOH/Li2CO3 instead of product.

Module 2: Reaction Setup & Environment (The Execution Phase)

Q: Should I use a glovebox or a Schlenk line for these reactions? A: It depends on the specific step in your workflow.

Scenario A: The Cyclization (


) Step 
  • Recommendation: Schlenk Line (Nitrogen/Argon Blanket).

  • Reasoning: This reaction produces ammonia and often requires reflux in alcohols. A glovebox is unnecessary and can be contaminated by the amine vapors. A standard Schlenk line with an oil bubbler is sufficient to prevent atmospheric moisture ingress while allowing ammonia to escape.

Scenario B: The C4-Lithiation/Carboxylation Step

  • Recommendation: Glovebox or High-Vacuum Schlenk.

  • Reasoning: The lithiated intermediate is pyrophoric and extremely moisture-sensitive. If using a Schlenk line, glassware must be flame-dried under vacuum. A glovebox is preferred for weighing the lithiating reagents (e.g., LiHMDS).

Visualization: The Anhydrous Lithiation Workflow

The following diagram outlines the critical control points for moisture exclusion during the carboxylation step.

LithiationWorkflow Figure 1: Critical Moisture Control Points in C4-Lithiation of Indazoles Start Protected 3-Aminoindazole Dry Azeotropic Drying (Toluene Strip) Start->Dry Remove trace water Solvent Add Anhydrous THF (<10 ppm H2O) Dry->Solvent Inert Atm (Ar) Reagent Add LiHMDS/n-BuLi (-78°C) Solvent->Reagent Cryogenic addition Check Color Change? (Deep Red/Orange) Reagent->Check Quench Cannulate to Dry CO2 Source Check->Quench Yes (Lithiated) Fail FAILURE: Protonated SM Check->Fail No (Quenched by H2O) Quench->Fail Wet CO2 Success SUCCESS: C4-Carboxylic Acid Quench->Success Acid Workup

Module 3: Troubleshooting Specific Failures (The Correction Phase)

Q: I obtained a white solid, but NMR shows it's the amide, not the indazole. What happened? A: You have encountered the "Nitrile Hydrolysis Trap."

  • The Chemistry: The nitrile group on 2-fluoro-6-cyanobenzonitrile is activated by the ortho-fluorine. In the presence of water and heat (reflux), hydroxide (generated from trace water and hydrazine) attacks the nitrile to form the amide faster than the hydrazine displaces the fluorine.

  • Corrective Protocol:

    • Switch Solvent: If using ethanol (which often contains 5% water), switch to anhydrous n-butanol . The higher boiling point allows the cyclization to proceed faster, and the anhydrous nature suppresses hydrolysis.

    • Increase Hydrazine Equivalents: Use a larger excess (3-5 equiv) of hydrazine hydrate. While this introduces more water, it increases the concentration of the desired nucleophile (

      
      ) relative to 
      
      
      
      .
    • Temperature Ramp: Do not heat slowly. Plunge the flask into a pre-heated oil bath. Rapid heating favors the intramolecular cyclization (entropic advantage) over the intermolecular hydrolysis.

Q: My lithiation yield is 20%. I dried the THF, but it failed. Why? A: Check your Carbon Dioxide source .

  • The Hidden Moisture: Dry ice (solid

    
    ) condenses atmospheric moisture on its surface. When you add this to your reaction, you are adding water.
    
  • The Fix:

    • Method A (Gas): Use high-purity

      
       gas passed through a Drierite drying tube before entering the reaction flask.
      
    • Method B (Solid): If using dry ice, do not add it directly. Generate

      
       gas from the dry ice in a separate flask and cannula transfer the gas into your reaction mixture.
      
Visualization: Troubleshooting Decision Tree

Troubleshooting Figure 2: Troubleshooting Logic for Moisture-Induced Failures Obs Observation: Low Yield / Impurity Type Identify Impurity (LCMS/NMR) Obs->Type Amide Impurity: Primary Amide (Hydrolysis) Type->Amide Mass = M+18 SM Impurity: Starting Material (No Reaction) Type->SM Mass = M Lithiation Impurity: Protonated SM (Failed Lithiation) Type->Lithiation Mass = M (after quench) Action1 Action: Dry Solvent (n-BuOH) Check Hydrazine Titer Amide->Action1 Action2 Action: Check Reagent Quality Increase Temp SM->Action2 Action3 Action: Titrate n-BuLi Dry THF over Sieves Lithiation->Action3

Module 4: Advanced Protocols (The Methodology)

Protocol A: Titration of Organolithiums (Double Titration Method)

Essential before attempting the C4-carboxylation step.

  • Reagents: 1,3-diphenyl-2-propanone tosylhydrazone (indicator), anhydrous THF.

  • Procedure:

    • Dissolve approx. 100 mg of hydrazone in 10 mL anhydrous THF under Argon.

    • Cool to 0°C.

    • Add the organolithium dropwise.

    • Endpoint: Solution turns from yellow to persistent orange-red.

  • Calculation:

    
    
    
  • Why this matters: Hydrolyzed organolithiums (LiOH) are basic but not nucleophilic enough for lithiation. Simple acid-base titration gives false positives (counting LiOH as active). This method only measures active C-Li species.

Protocol B: Anhydrous Cyclization of 2-fluoro-6-cyanobenzonitrile

Designed to minimize amide formation.

  • Setup: Flame-dried 3-neck round bottom flask, reflux condenser, nitrogen inlet.

  • Solvent: n-Butanol (dried over 3Å sieves, water content < 0.05%).

  • Reagents:

    • 2-fluoro-6-cyanobenzonitrile (1.0 equiv).

    • Hydrazine Hydrate (5.0 equiv) - High excess drives kinetics.

  • Execution:

    • Dissolve nitrile in n-Butanol.

    • Add hydrazine hydrate in one portion at Room Temp.

    • CRITICAL: Immediately immerse in an oil bath pre-heated to 120°C.

    • Reflux for 2-4 hours.

  • Workup: Cool to RT. The product (3-amino-4-cyanoindazole) often precipitates. Filter and wash with cold ether.

  • Hydrolysis to Acid: The resulting nitrile is then hydrolyzed to the carboxylic acid using NaOH/H2O (controlled hydrolysis) in a separate, less sensitive step.

References

  • Lefebvre, V., et al. (2010).[1] "General Two-Step Synthesis of Substituted 3-Aminoindazoles from 2-Bromobenzonitriles." The Journal of Organic Chemistry, 75(8), 2730–2732.

  • Armarego, W. L. F., & Chai, C. L. L. (2013). Purification of Laboratory Chemicals (7th Edition). Butterworth-Heinemann. (Standard text for solvent drying protocols).

  • Watson, S. C., & Eastham, J. F. (1967). "Colorimetric estimation of organolithium concentrations." Journal of Organometallic Chemistry, 9(1), 165-168. (The double titration method).

  • Li, P., et al. (2012).[1] "Synthesis of 1H-Indazoles from N-Tosylhydrazones and Arynes." The Journal of Organic Chemistry, 77(7), 3127–3133.

  • Vertex Pharmaceuticals. (2008). "Indazole derivatives as modulators of kinase activity." US Patent 7,429,598. (Describes the nitrile hydrolysis route).

Sources

Technical Support Center: Purification of 3-Amino-1H-indazole-4-carboxylic Acid

Author: BenchChem Technical Support Team. Date: February 2026

Ticket ID: IND-PUR-004 Subject: Purification Protocols for Crude 3-Amino-1H-indazole-4-carboxylic Acid (CAS 1378774-23-2) Assigned Specialist: Senior Application Scientist, Process Chemistry Div.

Executive Summary & Chemical Context

Welcome to the technical support guide for 3-amino-1H-indazole-4-carboxylic acid . This molecule presents a unique purification challenge due to its structural "zwitterionic lock."

The "Brick Dust" Phenomenon: Unlike simple indazoles, the 4-carboxylic acid isomer possesses an amino group at position 3 and a carboxylic acid at position 4. This proximity allows for a strong intramolecular hydrogen bond (between the 3-NH₂ and 4-COOH) and extensive intermolecular lattice networks.

  • Consequence: The molecule acts as "brick dust"—highly insoluble in most organic solvents (methanol, DCM, ethyl acetate).

  • Solution: Purification must rely on disrupting these ionic interactions using pH manipulation (Acid-Base Swing) rather than standard silica chromatography, which often leads to streaking and poor recovery.

Master Purification Workflow

The following flowchart outlines the standard operating procedure (SOP) for isolating high-purity material from the crude reaction mixture (typically resulting from the cyclization of 2-fluoro-6-cyanobenzoic acid with hydrazine).

PurificationWorkflow Crude Crude Reaction Mixture (Contains Hydrazine, Salts) Dissolution Step 1: Dissolution (2M NaOH, pH > 12) Crude->Dissolution Ionization to Dianion Filtration1 Filtration (Remove Insolubles) Dissolution->Filtration1 Remove oligomers Precipitation Step 2: Controlled Precipitation (Slow addition of HCl to pH 4.5-5.0) Filtration1->Precipitation Re-protonation Slurry Step 3: Hydrazine Scavenging (Water/MeOH Slurry) Precipitation->Slurry Filter Cake Transfer Drying Vacuum Drying (50°C, >12h) Slurry->Drying Solvent Removal Pure Pure 3-amino-1H-indazole-4-carboxylic acid Drying->Pure

Figure 1: The "Acid-Base Swing" purification strategy designed to break the zwitterionic lattice and remove non-acidic impurities.[1]

Detailed Protocols

Protocol A: The Acid-Base Swing (Primary Isolation)

Use this method to remove unreacted starting materials and inorganic salts.

The Logic: In base (NaOH), the molecule becomes a dianion (carboxylate COO⁻ and indazolyl anion), making it water-soluble. Impurities that do not have acidic protons (e.g., decarboxylated byproducts) will remain insoluble or behave differently.

  • Dissolution: Suspend the crude solid in 2M NaOH (10 volumes relative to weight). Stir until a clear dark solution forms.

    • Checkpoint: If solids remain after 30 mins, filter them out. These are likely oligomers or inorganic salts.

  • Charcoal Treatment (Optional): If the solution is pitch black, add activated carbon (10 wt%), stir for 30 mins, and filter through Celite.

  • Precipitation: Cool the filtrate to 0–5°C. Slowly add 2M HCl dropwise with vigorous stirring.

    • Critical Step: Monitor pH continuously. A thick precipitate will form as you approach neutral pH.

    • Target: Adjust pH to 4.5 – 5.0 (the Isoelectric Point).

    • Warning: Do not overshoot to pH < 2. The amine will protonate (forming the hydrochloride salt), and the compound will re-dissolve.

  • Collection: Filter the solid. Wash the cake with cold water (3x) to remove NaCl formed during neutralization.

Protocol B: Hydrazine Decontamination (Genotoxin Control)

Use this if the material retains a yellow tint or if hydrazine levels are >10 ppm.

The Logic: Hydrazine is a sticky, genotoxic impurity often used in excess during synthesis. Simple washing is often insufficient due to occlusion in the crystal lattice.

  • Slurry Wash: Resuspend the wet cake from Protocol A in a mixture of Water:Methanol (9:1) .

  • Heat Cycle: Heat the slurry to 50°C for 1 hour (do not dissolve; just ripen the crystals). This releases trapped hydrazine.

  • Filtration: Cool to room temperature and filter.

  • Drying: Dry under vacuum at 50°C.

    • Note: If hydrazine persists, a recrystallization from DMF/Water is required, though this lowers yield.

Troubleshooting & FAQs

SymptomProbable CauseCorrective Action
Low Yield after Acidification pH Overshoot: You added too much HCl (pH < 2).The molecule formed a soluble HCl salt. Back-titrate with NaOH to pH 4.5–5.0 to reprecipitate the zwitterion.
Material is Grey/Brown Oxidation: Amino-indazoles are prone to air oxidation.Perform the NaOH dissolution (Protocol A) with Sodium Dithionite (Na₂S₂O₄) added as a reducing agent.
"Gooey" Filter Cake Rapid Precipitation: Acid was added too fast, trapping water.Ostwald Ripening: Heat the acidified slurry to 60°C for 30 mins, then cool slowly. This grows larger, filterable crystals.
High Hydrazine Content Occlusion: Hydrazine is trapped in the lattice.Scavenging: Wash the solid with a dilute solution of benzaldehyde (0.5 eq) in ethanol. This forms an insoluble hydrazone that can be washed away, or soluble hydrazone depending on solvent choice (requires validation).

References & Grounding

  • Indazole Synthesis & Properties:

    • Context: General methods for 3-aminoindazole synthesis via hydrazine condensation.[2][3]

    • Source: L. Xu et al., "Practical Synthesis of 7-Bromo-4-chloro-1H-indazol-3-amine: An Important Intermediate to Lenacapavir," Molecules, 2022. Link

  • Purification of Indazole Carboxylic Acids:

    • Context: Acid-base precipitation techniques for indazole-3-carboxylic acids (analogous chemistry).[1]

    • Source:Heterocycles, Vol. 43, No. 12, 1996.[1][4] Link

  • Hydrazine Removal Strategies:

    • Context: Methods for reducing hydrazine impurities in pharmaceutical intermediates.

    • Source: Patent CN105347319A (Method for removing organic impurities in hydrazine hydrate). Link

Disclaimer: This guide is for research purposes only. 3-amino-1H-indazole-4-carboxylic acid is a potent chemical intermediate. Always consult the SDS and perform work in a fume hood.

Sources

Technical Support Center: Column Chromatography of 3-Amino-1H-indazole-4-carboxylic Acid Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the purification of 3-amino-1H-indazole-4-carboxylic acid and its derivatives. This guide is designed for researchers, medicinal chemists, and process development scientists who are working with this important class of heterocyclic compounds. The unique physicochemical properties of these molecules, stemming from the presence of a basic amino group, an acidic carboxylic acid, and the aromatic indazole core, present specific challenges in chromatographic purification.

This document provides field-proven insights and systematic troubleshooting strategies to help you achieve high-purity compounds efficiently.

Frequently Asked Questions (FAQs)

This section addresses common initial questions when developing a purification method for 3-amino-1H-indazole-4-carboxylic acid derivatives.

Q1: What is the best stationary phase for purifying these amphoteric compounds?

A1: The choice of stationary phase is critical and depends on the specific properties of your derivative.

  • Normal-Phase (Silica Gel): Standard silica gel is the most common starting point. However, the polar amino and carboxylic acid groups can lead to strong, irreversible binding or significant peak tailing. To mitigate this, mobile phase modifiers are essential (see Q2).

  • Reversed-Phase (C18): For highly polar derivatives or when normal-phase fails, reversed-phase (RP) chromatography is an excellent alternative. C18-functionalized silica is the most common RP stationary phase[1]. It separates compounds based on hydrophobicity.

  • Alumina: Alumina can be a good alternative to silica, especially for compounds that are sensitive to the acidic nature of silica gel[2][3]. It is available in neutral, acidic, and basic forms.

  • Amino- or Diol-Bonded Phases: These are moderately polar stationary phases that can offer alternative selectivity for nitrogen-containing heterocycles[3].

Expert Tip: Always screen your crude sample on a TLC plate with both normal and reversed-phase plates to quickly determine the most promising approach before committing to a column.

Q2: How should I select a mobile phase for normal-phase (silica) chromatography?

A2: Due to the dual acidic and basic nature of the target molecule, mobile phase modifiers are almost always necessary to achieve good peak shape and recovery.

  • For the Carboxylic Acid Group: The acidic silanol groups on the silica surface can strongly interact with the basic amino group of your compound, while the carboxylic acid can cause streaking. Adding a small amount of a competitive acid, like acetic acid (AcOH) or trifluoroacetic acid (TFA) (typically 0.1-1%), to the mobile phase can improve peak shape dramatically.[4] These modifiers protonate the amino group and suppress the deprotonation of the carboxylic acid, leading to more consistent interactions.

  • For the Amino Group: To prevent strong binding of the amino group, a basic modifier like triethylamine (TEA) or ammonia (in methanol) can be used. However, this can be less effective for the acidic moiety.

  • Common Solvent Systems: A gradient of ethyl acetate (EtOAc) in hexanes or dichloromethane (DCM) in methanol (MeOH) are excellent starting points. For example, begin with a low polarity mixture (e.g., 95:5 Hexanes:EtOAc) and gradually increase the polar component.

Q3: My compound seems to be degrading on the silica gel column. What can I do?

A3: Compound instability on silica is a common issue, often due to the acidic nature of the stationary phase.[5]

  • Deactivate the Silica: You can reduce the acidity of silica gel by pre-treating it. This can be done by flushing the packed column with a solvent mixture containing a small amount of a base like triethylamine (e.g., 1% TEA in your starting eluent) before loading your sample.

  • Switch Stationary Phase: Consider using a less acidic stationary phase like neutral alumina or a bonded phase like Diol.[3]

  • Work Quickly: Minimize the time your compound spends on the column by using a faster flow rate (flash chromatography) and avoiding unnecessarily long purification times.

Troubleshooting Guide

This section provides solutions to specific problems you may encounter during your column chromatography experiments.

Problem Potential Cause(s) Recommended Solution(s)
Poor Separation / Co-elution 1. Inappropriate solvent system (polarity is too high or too low).2. Column is overloaded with sample.3. Flow rate is too fast.1. Re-optimize the solvent system using TLC. Aim for a target compound Rf of ~0.2-0.35.2. Reduce the amount of crude material loaded. A general rule is 1-5% of the silica gel weight.3. Reduce the flow rate to allow for better equilibration between the mobile and stationary phases.
Low Yield / Compound Stuck on Column 1. Irreversible binding to the stationary phase due to strong ionic interactions.2. Compound is insoluble in the mobile phase.3. Compound decomposed on the column.1. Add a modifier to your eluent (e.g., 1% acetic acid or triethylamine) to disrupt strong interactions.[4]2. Ensure your compound is soluble in the starting mobile phase. If not, use a stronger solvent for loading, but use a minimal amount.3. Test compound stability on a TLC plate by spotting and letting it sit for an hour before eluting to check for degradation.[5] If unstable, consider a different stationary phase.
Peak Tailing / Streaking 1. Strong interaction between the polar functional groups (amine, carboxylic acid) and active sites on the silica.2. Sample overload.3. Inconsistent column packing.1. This is the most common issue. Add 0.5-1% acetic acid to your mobile phase to protonate the amine and improve peak shape.[4]2. Load less material onto the column.3. Ensure the column is packed uniformly without any cracks or channels.
Compound Elutes at the Solvent Front The mobile phase is too polar for the compound and stationary phase.Decrease the polarity of your starting mobile phase significantly. If using EtOAc/Hexanes, increase the percentage of Hexanes.

Experimental Workflow & Protocols

Protocol 1: Standard Normal-Phase Flash Chromatography

This protocol is a robust starting point for the purification of a moderately polar 3-amino-1H-indazole-4-carboxylic acid derivative.

1. Mobile Phase Selection (TLC Optimization): a. Dissolve a small amount of your crude material in a suitable solvent (e.g., DCM or MeOH). b. Spot the solution on a silica gel TLC plate. c. Develop the plate in various solvent systems. A good starting point is a gradient of ethyl acetate in hexanes, and DCM in methanol. d. To each developing chamber, add a vial containing 1% acetic acid to saturate the atmosphere and simulate modified mobile phase conditions. e. Identify a solvent system that provides good separation and an Rf value of approximately 0.2-0.35 for your target compound.

2. Column Packing: a. Select an appropriately sized column for your sample amount. b. Prepare a slurry of silica gel in the initial, low-polarity mobile phase. c. Pour the slurry into the column and use gentle pressure or tapping to ensure a uniform, tightly packed bed. d. Equilibrate the column by flushing with 2-3 column volumes of the starting mobile phase.

3. Sample Loading: a. Direct (Wet) Loading: Dissolve the crude sample in a minimal amount of the mobile phase or a slightly stronger solvent. Inject the solution directly onto the top of the column bed. b. Dry Loading: Dissolve the crude sample in a volatile solvent (e.g., DCM, MeOH). Add a small amount of silica gel to the solution and evaporate the solvent to obtain a dry, free-flowing powder. Carefully add this powder to the top of the packed column.

4. Elution and Fraction Collection: a. Begin eluting with the starting mobile phase. b. If using a gradient, gradually increase the percentage of the more polar solvent. A step-gradient is often sufficient for flash chromatography. c. Collect fractions of a consistent volume. d. Monitor the elution of your compound by spotting fractions onto a TLC plate and visualizing under UV light or with a suitable stain.

5. Product Isolation: a. Combine the fractions containing the pure product. b. Remove the solvent under reduced pressure using a rotary evaporator. c. The remaining acetic acid can often be removed by co-evaporation with a non-polar solvent like toluene or by dissolving the residue in a solvent and washing with a mild bicarbonate solution, followed by drying and evaporation.[6]

Visualization of Troubleshooting Logic

The following diagram outlines a decision-making process for troubleshooting poor separation in column chromatography.

Troubleshooting_Poor_Separation Start Problem: Poor Separation CheckRf Is target Rf between 0.2-0.35 on TLC? Start->CheckRf AdjustPolarity Adjust mobile phase polarity CheckRf->AdjustPolarity No CheckLoading Is column overloaded? CheckRf->CheckLoading Yes AdjustPolarity->CheckRf ReduceLoad Reduce sample load (1-5% of silica mass) CheckLoading->ReduceLoad Yes CheckTailing Are peaks tailing/streaking? CheckLoading->CheckTailing No Success Separation Improved ReduceLoad->Success AddModifier Add modifier to mobile phase (e.g., 0.5-1% AcOH) CheckTailing->AddModifier Yes ConsiderPhase Consider alternative stationary phase (Alumina, C18, etc.) CheckTailing->ConsiderPhase No AddModifier->Success ConsiderPhase->Success

A decision tree for troubleshooting poor separation.

References

  • Organic Syntheses. (n.d.). 1H-indazole-3-carboxylic acid, ethyl ester. Retrieved from [Link]

  • Saito, S., et al. (1996). A Practical Synthesis of 1H-Indazole-3-carboxylic Acid and Its Derivatives. HETEROCYCLES, 43(12), 2701. Retrieved from [Link]

  • Reddit. (2022). r/OrganicChemistry - chromatography of carboxylic acid derivatives of aminoacids? Retrieved from [Link]

  • Lebrequier, S., et al. (2018). An optimized procedure for direct access to 1H-indazole-3-carboxaldehyde derivatives by nitrosation of indoles. RSC Advances, 8(23), 12831-12837. Retrieved from [Link]

  • University of Rochester, Department of Chemistry. (n.d.). Troubleshooting Flash Column Chromatography. Retrieved from [Link]

  • Google Patents. (2004). US20040248960A1 - Process for preparing 1-methylindazole-3-carboxylic acid.
  • Chandramouli, G. V. P., et al. (n.d.). Synthesis of Novel N and N Indazole Derivatives. CORE. Retrieved from [Link]

  • Snow, N. H. (2019). Stationary Phase Selectivity: The Chemistry Behind the Separation. LCGC International, 32(5). Retrieved from [Link]

  • Semantic Scholar. (2018). An optimized procedure for direct access to 1H-indazole-3-carboxaldehyde derivatives by nitrosation of indoles. Retrieved from [Link]

  • BUCHI. (n.d.). How to choose a stationary phase, optimize selectivity and get better resolution in chromatography. Retrieved from [Link]

  • Waters. (n.d.). HPLC Troubleshooting Guide. Retrieved from [Link]

  • Royal Society of Chemistry. (2018). An optimized procedure for direct access to 1 H -indazole-3-carboxaldehyde derivatives by nitrosation of indoles. RSC Advances. Retrieved from [Link]

  • Google Patents. (n.d.). CN101948433A - Method for separating and purifying substituted indazole isomers.
  • International Journal of Research in Pharmacy and Pharmaceutical Sciences. (n.d.). Physical-chemical characteristics and elemental analyses of indazole carboxylic acids 5a-i. Retrieved from [Link]

  • Royal Society of Chemistry. (2024). Synthesis molecular docking and DFT studies on novel indazole derivatives. RSC Advances. Retrieved from [Link]

  • ACS Publications. (n.d.). Chiral separation of heterocyclic drugs by HPLC: solute-stationary phase base-pair interactions. Journal of the American Chemical Society. Retrieved from [Link]

  • Veeprho. (2025). Different Types of Stationary Phases in Liquid Chromatography. Retrieved from [Link]

  • SCION Instruments. (n.d.). HPLC Troubleshooting Guide. Retrieved from [Link]

  • ResearchGate. (2014). What is the basic principle for selecting mobile phase in preparative column chromatography?. Retrieved from [Link]

  • ResearchGate. (n.d.). Detailed Information of the selected polar stationary phases. Retrieved from [Link]

  • Royal Society of Chemistry. (n.d.). Synthesis molecular docking and DFT studies on novel indazole derivatives. RSC Publishing. Retrieved from [Link]

  • PubChem. (n.d.). 1H-Indazole-3-carboxamide. Retrieved from [Link]

  • MDPI. (2022). 5-Amino-3-methyl-Isoxazole-4-carboxylic Acid as a Novel Unnatural Amino Acid in the Solid Phase Synthesis of α/β-Mixed Peptides. Molecules. Retrieved from [Link]

Sources

Technical Guide: Solubility & Reaction Optimization for 3-Amino-1H-indazole-4-carboxylic Acid

[1][2]

Introduction: The Zwitterion Trap

The core challenge with 3-amino-1H-indazole-4-carboxylic acid lies in its bifunctional nature.[1][2][3] Possessing both a basic amine at the C3 position (pyrazole ring) and an acidic carboxyl group at the C4 position (benzene ring), this molecule exists primarily as a stable zwitterion in the solid state and neutral media.

This "internal salt" formation creates a high-energy crystal lattice that resists dissolution in standard organic solvents like Dichloromethane (DCM) or Tetrahydrofuran (THF).[1][2][3] Furthermore, the spatial proximity of the C3-amino and C4-carboxyl groups facilitates strong intramolecular hydrogen bonding , further reducing its hydrodynamic radius and solubility.

To successfully utilize this scaffold in synthesis (e.g., amide coupling, SNAr), you must chemically "unlock" this lattice.[3] This guide details the thermodynamic and kinetic strategies to achieve homogenous reaction mixtures.

Troubleshooting & FAQs

Q1: Why does the starting material remain a suspension even in DMF or DMSO?

Diagnosis: You are likely fighting the zwitterionic lattice energy.[2][3] Pure polar aprotic solvents (DMSO, DMF) are often insufficient to break the strong intermolecular ionic bonds (

123

Solution: You must shift the equilibrium to a single charged species to disrupt the lattice.[2][3]

  • For Acidic Couplings (Amide formation): Add 2.0–3.0 equivalents of DIPEA (N,N-Diisopropylethylamine).[1][2][3] This deprotonates the carboxylic acid (

    
    ) and the protonated indazole nitrogen, ensuring the molecule is anionic and solvated by the organic cations.
    
  • For Basic Reactions: If the reaction tolerates acid, adding 1.0 eq of TFA can protonate the amine, breaking the zwitterion, though this is less common for nucleophilic scavengers.

Q2: My amide coupling with EDC/HOBt is low-yielding and heterogeneous. How do I fix this?

Diagnosis: Carbodiimide couplings (EDC/DCC) proceed via an O-acylisourea intermediate.[1][2][3] If the carboxylic acid is not fully dissolved, the activation kinetics are slower than the hydrolysis of the active ester, leading to poor conversion.

Corrective Protocol:

  • Switch Reagents: Move to uronium/phosphonium salts (HATU or PyBOP). These are more reactive and often function better in the polar solvent mixtures required for this substrate.[2][3]

  • The "Pre-Activation" Step: Do not add the amine immediately.[2][3] Dissolve the acid in DMF/DIPEA first.[2][3] Add HATU and stir for 15 minutes. Ensure the solution becomes clear (indicating active ester formation) before adding the amine.

Q3: Can I improve solubility by modifying the scaffold before the main reaction?

Answer: Yes. If your synthetic route allows, esterification is the most robust method to solve solubility issues permanently.[2][3] Converting the C4-acid to a methyl or tert-butyl ester eliminates the zwitterion, rendering the molecule soluble in DCM or EtOAc.

Solubility Decision Matrix (Logic Diagram)

The following diagram illustrates the decision process for solvent and reagent selection based on the reaction type.

SolubilityLogicStartStart: 3-Amino-1H-indazole-4-COOH(Insoluble Zwitterion)GoalDefine Reaction GoalStart->GoalAmideCouplingAmide Coupling(Activation of COOH)Goal->AmideCouplingNucleophilicNucleophilic Attack(Use of NH2)Goal->NucleophilicSolventChoice1Solvent: DMF or NMPAmideCoupling->SolventChoice1SolventChoice2Solvent: DMSO (if DMF fails)Nucleophilic->SolventChoice2Additive1Add Base: DIPEA (3.0 eq)Target: Anionic SpeciesSolventChoice1->Additive1Direct MethodAdditive2Protect COOH first(Esterification)SolventChoice1->Additive2Alternative RouteSolventChoice2->Additive1Result1Homogenous SolutionProceed with HATU/PyBOPAdditive1->Result1Result2Soluble in DCM/THFStandard CouplingAdditive2->Result2

Figure 1: Decision tree for solubilizing 3-amino-1H-indazole-4-carboxylic acid based on synthetic intent.

Optimized Experimental Protocols

Protocol A: High-Efficiency Amide Coupling (HATU Method)

Use this for direct coupling of the carboxylic acid without prior protection.[1]

Reagents:

  • Substrate: 3-amino-1H-indazole-4-carboxylic acid (1.0 eq)[1][2][3]

  • Solvent: Anhydrous DMF (Concentration: 0.1 M)[1][2][3]

  • Base: DIPEA (3.0 eq)[1][2][3]

  • Coupling Agent: HATU (1.1 eq)[1][2][3]

  • Amine Partner: R-NH2 (1.2 eq)[1][2][3]

Step-by-Step:

  • Dissolution: In a dry vial, charge the substrate and anhydrous DMF. The mixture will likely be a suspension.[2][3]

  • Deprotonation: Add DIPEA dropwise.[2][3] Vortex or sonicate for 2-5 minutes.[1][2][3] Observation: The suspension should clarify significantly as the zwitterion breaks.[2][3]

  • Activation: Add solid HATU in one portion. Stir at Room Temperature (RT) for 15-30 minutes. The solution should turn yellow/orange (characteristic of the activated species).[2][3]

  • Coupling: Add the amine partner. Stir at RT for 4–12 hours.[2][3]

  • Workup: Dilute with EtOAc. Wash with 10% LiCl (aq) to remove DMF, followed by sat.[2][3] NaHCO3. (Avoid acidic washes if your product is acid-sensitive).[1][2][3]

Protocol B: Methyl Ester Protection (Solubility Tag)

Use this to convert the substrate into a lipophilic intermediate soluble in DCM.

Reagents:

  • Substrate (1.0 eq)[1][2][3]

  • Methanol (0.2 M)[1][2][3]

  • Thionyl Chloride (SOCl2) (2.0 eq) or H2SO4 (cat.)[1][2][3]

Step-by-Step:

  • Cool Methanol to 0°C in an ice bath.

  • Add SOCl2 dropwise (Caution: Exothermic, gas evolution).[2][3]

  • Add the substrate solid.[2][3]

  • Reflux for 3–6 hours. The solid will dissolve as the ester forms.[2][3]

  • Concentrate in vacuo.[2][3] The resulting methyl ester hydrochloride salt is typically soluble in water/organic biphasic systems for neutralization.[2][3]

Data Summary: Solubility & Reagent Compatibility

Table 1: Estimated Solubility Profiles (at 25°C)

Solvent SystemSolubility RatingAdditive EffectNotes
Water (pH 7) Insoluble (< 0.1 mg/mL)pH < 2 or pH > 10 improves solubilityIsoelectric precipitation zone is broad.[1][2][3]
DCM / Chloroform InsolubleNoneHighly non-polar; cannot break lattice.[1][2][3]
Methanol / Ethanol Sparingly SolubleH2SO4 (cat) improves solubilityGood for esterification; poor for coupling.[1][2][3]
DMF / NMP Moderate (with heat)DIPEA (High Solubility) Preferred system for reactions.[1][2][3]
DMSO Good-Hard to remove; use only if DMF fails.[1][2][3]

Table 2: Coupling Reagent Compatibility

ReagentSuitabilityComments
EDC / HOBt LowSlower kinetics; urea byproduct removal can be difficult if reaction is heterogeneous.[1][2][3]
HATU / HBTU High Fast activation; tolerates polar solvents (DMF) well.[1][2][3]
Thionyl Chloride MediumGenerates acid chloride; harsh conditions may affect the 3-amino group.[1][2][3]

References

  • PubChem. (n.d.).[1][2][3][4] 1H-Indazol-3-amine Compound Summary. National Library of Medicine.[2][3] Retrieved October 26, 2023, from [Link]

  • Growingscience. (2022).[1][2][3][5] Process optimization for acid-amine coupling: a catalytic approach. Current Chemistry Letters. Retrieved October 26, 2023, from [Link]

  • Organic Chemistry Portal. (n.d.).[1][2][3] Amide Synthesis by Acylation. Retrieved October 26, 2023, from [Link]

Technical Support Center: Coupling Strategies for 3-Amino-1H-Indazole-4-Carboxylic Acid

Author: BenchChem Technical Support Team. Date: February 2026

Ticket ID: INDAZOLE-C4-COUPLING Status: Open Assigned Specialist: Senior Application Scientist, Process Chemistry Division

The Diagnostic: Why Standard Protocols Fail

You are likely encountering low yields, unreacted starting material, or polymerization when attempting to couple 3-amino-1H-indazole-4-carboxylic acid . Standard reagents like EDCI/HOBt or HATU often fail with this substrate due to a "perfect storm" of structural challenges:

  • Extreme Steric Hindrance (The "Orthogonal" Block): The carboxylic acid at position C4 is sandwiched between the benzene ring (C5) and the bulky amine-substituted pyrazole ring (C3). This creates a steric pocket that repels bulky uronium reagents (like HATU).

  • The Zwitterionic Trap: The molecule contains both a basic amine (C3-NH2) and an acidic proton (N1-H), leading to poor solubility in non-polar solvents (DCM) and aggregation in polar aprotic solvents (DMF).

  • Competing Nucleophiles (Self-Coupling): If the C3-amino group is unprotected, it acts as a competing nucleophile. Activating the C4-carboxylic acid will trigger intermolecular attack by the C3-amine of a neighboring molecule, leading to oligomerization rather than the desired amide bond.

Pre-Requisite Check: The "Red Alert" Step

STOP. Before selecting a coupling reagent, verify the status of the C3-amine.

  • Scenario A: C3-Amine is Unprotected.

    • Result: Polymerization.

    • Fix: You must protect the C3-amine (e.g., Boc, Cbz) or the N1-position before attempting C4-amide coupling.

  • Scenario B: C3-Amine is Protected (e.g., 3-NH-Boc).

    • Result: You are ready to proceed. The following guides assume the C3-amine is rendered non-nucleophilic.

Decision Matrix: Selecting Your Reagent

Use this logic flow to select the optimal reagent for your specific constraints.

ReagentSelection Start Start: 3-amino-indazole-4-COOH Coupling CheckProt Is C3-Amine Protected? Start->CheckProt Protect ACTION: Protect with Boc/Cbz CheckProt->Protect No Solubility Solubility in EtOAc/DCM? CheckProt->Solubility Yes T3P Reagent A: T3P (Propylphosphonic Anhydride) Best for: Sterics & Solubility Solubility->T3P Good/Moderate Ghosez Reagent B: Ghosez's Reagent Best for: 'Impossible' Sterics Solubility->Ghosez Poor (Need Acid Chloride) MixedAnh Reagent C: IBCF (Mixed Anhydride) Best for: Scale-up (>50g) Solubility->MixedAnh Scale Sensitive

Figure 1: Decision matrix for selecting coupling reagents based on substrate protection status and solubility constraints.

Solution Protocols

Option A: T3P (Propylphosphonic Anhydride) – The "Gold Standard"

Why it works: T3P is a cyclic anhydride that drives reactions to completion with low epimerization. Crucially, it is highly soluble in organic solvents (supplied as 50% in EtOAc or DMF) and its by-products are water-soluble, solving the work-up issue common with indazoles.

The Protocol:

  • Dissolution: Dissolve the N-protected indazole acid (1.0 equiv) and the amine partner (1.1 equiv) in dry EtOAc (or DMF if solubility is poor).

  • Base Addition: Add DIPEA (3.0–4.0 equiv). Note: Indazoles are acidic; excess base is required to ensure the carboxylate is free.

  • Activation: Cool to 0°C. Add T3P (50% w/w solution, 1.5–2.0 equiv) dropwise.

  • Reaction: Allow to warm to RT. Stir for 2–12 hours.

  • Work-up: Wash with water, sat. NaHCO₃, and brine. The phosphorus by-products wash away into the aqueous layer.

Technical Insight: T3P forms a highly reactive mixed anhydride in situ. Unlike HATU, it does not leave behind a guanidine by-product that is difficult to separate from polar indazoles.

Option B: Ghosez’s Reagent – The "Steric Sledgehammer"

Why it works: When sterics at C4 are too great for T3P, you must convert the acid to an acid chloride. Thionyl chloride (SOCl₂) is often too harsh (generating HCl gas). Ghosez’s reagent (1-Chloro-N,N,2-trimethylpropenylamine) converts carboxylic acids to acid chlorides under neutral conditions .[1]

The Protocol:

  • Activation: Dissolve N-protected indazole acid (1.0 equiv) in dry DCM.

  • Reagent Addition: Add Ghosez’s Reagent (1.2 equiv) at 0°C. Stir for 1–2 hours at RT.

  • Mechanism Check: Monitor by TLC (conversion to acid chloride is usually quantitative). The by-product is the neutral amide N,N-dimethylisobutyramide.

  • Coupling: Add the amine partner (1.2 equiv) and a mild base (TEA or Pyridine, 2.0 equiv) directly to the reaction mixture.

  • Work-up: Standard aqueous extraction.

Technical Insight: This method avoids the formation of HCl gas, preventing the deprotection of acid-sensitive groups (like Boc) on the C3-amine.

Troubleshooting & FAQs

Q: My yield is <20%, and I see a large baseline spot on TLC.

A: You likely have self-coupling . If the C3-amine is not protected, it is reacting with the activated C4-acid. Even if you think the C3-amine is "sterically hindered," it is still a nucleophile.

  • Fix: Protect C3-NH2 with a Boc group. If you cannot protect it, you must use a large excess of the external amine and add the activating agent very slowly (High Dilution Principle), but yield will still be compromised.

Q: The reaction turns into a gel/solid and stops.

A: This is an aggregation issue common with indazoles. Indazoles stack via π-π interactions.

  • Fix: Switch solvent from DCM/EtOAc to DMF or NMP .

  • Fix: Add LiCl (0.4M) to the DMF. This disrupts hydrogen bond networks and peptide-like aggregation, keeping the reactive species in solution (chaotropic effect).

Q: I cannot remove the coupling reagent by-products.

A: If using HATU/EDCI, the urea/guanidine by-products often co-elute with polar indazoles.

  • Fix: Switch to T3P (Option A). Its by-products are water-soluble.[2]

  • Fix: Use DIC/Oxyma . The urea by-product of DIC is soluble in DCM (unlike DCU from DCC) and can be washed out, while Oxyma is safer and easier to remove than HOBt.

Comparative Data Table

FeatureT3P (Propylphosphonic Anhydride)Ghosez's ReagentHATU / HBTU
Steric Handling ExcellentSuperior (via Acid Chloride)Moderate
Solubility High (EtOAc/DMF)High (DCM/CHCl3)Moderate
By-product Removal Aqueous Wash (Very Easy)Neutral Amide (Easy)Chromatography (Difficult)
Epimerization Risk Very LowLow (Neutral conditions)Moderate (if base excess)
Cost ModerateHighModerate
Recommendation Primary Choice Secondary Choice Avoid for this substrate

References

  • Archimica (Now Euticals). "T3P (Propanephosphonic acid anhydride) - The Coupling Reagent of the Future." Archimica White Paper. (Accessed via Bachem Knowledge Center).

  • Ghosez, L., et al. "1-Chloro-N,N,2-trimethylpropenylamine: A Powerful Reagent for the Conversion of Acids to Acid Chlorides."[1] Organic Syntheses, Coll.[1] Vol. 6, p. 282 (1988).

  • Dunetz, J. R., et al. "Large-Scale Applications of Amide Coupling Reagents for the Synthesis of Pharmaceuticals." Organic Process Research & Development, 2016, 20(2), 140–177.

  • Valeur, E., & Bradley, M. "Amide bond formation: beyond the myth of coupling reagents." Chemical Society Reviews, 2009, 38, 606-631.

Sources

impact of base selection on Suzuki coupling of indazoles

Author: BenchChem Technical Support Team. Date: February 2026

Ticket Subject: Optimization of Base Selection for Indazole Scaffolds Assigned Specialist: Senior Application Scientist, Process Chemistry Division Status: Open Priority: High (Blocker for Lead Optimization)

Executive Summary: The "Base" of the Problem

Welcome to the Indazole Chemistry Support Hub. You are likely here because your standard Suzuki conditions (e.g.,


, 

, Toluene/Water) failed to deliver.

Indazoles present a unique "Janus-faced" challenge in palladium catalysis:

  • The Pyridine-like N-2: Electron-withdrawing, making the ring electron-poor and prone to catalyst poisoning.

  • The Pyrrole-like N-1: Acidic (

    
     in DMSO), capable of deprotonation and competing N-arylation or formation of stable, unreactive Pd-amidates.
    

Base selection is not just about neutralizing acid; it dictates the speciation of your boron reagent and the solubility profile of the catalytic system. This guide moves beyond "add and stir" to a mechanistic troubleshooting approach.

Diagnostic Modules (Troubleshooting)

Module A: The "No Conversion" Scenario

Symptom: Starting material (halide) remains untouched. Boronic acid is present but unreactive. Catalyst remains in solution (no black precipitate initially).

Root Cause: Insufficient Transmetallation. The base failed to convert the boronic acid (


) into the reactive boronate species (

), or the base was insoluble in the organic media required to dissolve the indazole.

Technical Fix: The "Cesium Effect" Switch from Potassium/Sodium Carbonate to Cesium Carbonate (


) .
  • Why: Indazoles often require polar aprotic solvents (DMF, DMA, NMP) for solubility.

    
     and 
    
    
    
    have poor solubility in these dry organic solvents.
    
    
    is significantly more soluble in organic media, facilitating the formation of the reactive boronate species in the homogeneous phase.
  • The Protocol Shift:

    • Old:

      
       (2.0 equiv) in Dioxane/Water (4:1).
      
    • New:

      
       (2.0-3.0 equiv) in DMF or DMA (Anhydrous or 10:1 solvent:water).
      
Module B: The "Vanishing Boronate" (Protodeboronation)

Symptom: Indazole halide remains. The heteroaryl boronic acid has disappeared, but no product is formed. Analysis shows the protonated heterocycle (Ar-H) instead of the coupled product.

Root Cause: Base-Catalyzed Protodeboronation. Heteroaryl boronic acids (especially 2-pyridyl or indazolyl boronates) are notoriously unstable at high pH. The base accelerates the hydrolysis of the C-B bond faster than the transmetallation to Palladium occurs.

Technical Fix: Anhydrous Conditions or "Mild" Activation

  • Strategy 1 (The Fluoride Switch): Replace Carbonates with Cesium Fluoride (CsF) or KF .

    • Mechanism:[1][2][3][4][5][6][7][8] Fluoride activates the boronic acid to form a fluoroborate species (

      
      ), which is reactive toward transmetallation but far less basic than the hydroxy-boronate, significantly reducing protodeboronation rates.
      
  • Strategy 2 (The Phosphate Buffer): Use Potassium Phosphate Tribasic (

    
    )  with strictly limited water.
    
    • Why:

      
       provides a buffering effect. While strong enough to activate the boron, it avoids the extreme pH spikes associated with hydroxides or soluble carbonates.
      
Module C: The "Unprotected" Indazole (Free N-H)

Symptom: Low yield.[8] Formation of N-arylated side products.[9] Catalyst death (Pd black formation early).

Root Cause: N-H Deprotonation & Catalyst Poisoning. The free N-H is deprotonated by the base, turning the indazole into a nucleophile that attacks the Pd-center (poisoning) or the coupling partner (N-arylation).

Technical Fix: The "Buchwald" Approach

  • Base: Use

    
      (solid, suspended) or 
    
    
    
    (if using precatalysts).
  • Ligand: Switch to bulky biaryl phosphine ligands (e.g., XPhos , SPhos ).

  • Mechanism: The bulky ligand creates a steric shell around the Pd center, preventing the nitrogen of the indazole from coordinating and poisoning the catalyst, while still allowing the oxidative addition of the C-Halide bond.

Decision Logic & Mechanism (Visualized)

Figure 1: Base Selection Decision Tree

Use this logic flow to select your initial conditions.

BaseSelection Start Start: Indazole Suzuki Coupling SubstrateType Is the Indazole Nitrogen Protected? Start->SubstrateType BoronicStability Is the Boronic Acid Stable? (e.g., Phenyl vs. 2-Pyridyl) SubstrateType->BoronicStability Yes (Protected) Buchwald Use K3PO4 + XPhos Pd G2 Prevent Catalyst Poisoning SubstrateType->Buchwald No (Free N-H) Solubility Is Substrate Soluble in Toluene/Dioxane? BoronicStability->Solubility Stable Fluoride Use CsF or K3PO4 (Anhydrous) Prevent Protodeboronation BoronicStability->Fluoride Unstable (Heteroaryl) Standard Use K2CO3 or Na2CO3 Solvent: Dioxane/H2O Solubility->Standard Yes Cesium Use Cs2CO3 Solvent: DMF or DMA Solubility->Cesium No (Needs DMF)

Caption: Decision matrix for selecting the optimal base based on substrate protection status and boronic acid stability.

Figure 2: The "Cesium Effect" Mechanism

Why Cs2CO3 outperforms K2CO3 in polar aprotic solvents.

CesiumEffect cluster_0 Potassium Carbonate (K2CO3) cluster_1 Cesium Carbonate (Cs2CO3) K_Solid K2CO3 (Solid Lattice) K_Sol Low Solubility in DMF K_Solid->K_Sol K_Result Slow Transmetallation Stalled Reaction K_Sol->K_Result Cs_Solid Cs2CO3 (Solid Lattice) Cs_Sol High Solubility in DMF (Loose Ion Pairing) Cs_Solid->Cs_Sol Cs_Active Active Carbonate (CO3 2-) Cs_Sol->Cs_Active Boronate Rapid Formation of Ar-B(OH)3 - Cs_Active->Boronate

Caption: Mechanistic comparison of cation effects. Cesium's larger ionic radius weakens lattice energy, increasing solubility and carbonate availability in organic media.

Standardized Experimental Protocol

Protocol ID: IND-SUZ-03 (C-3 Arylation of Protected Indazole) Scope: Coupling of 3-iodo-1H-indazole derivatives with aryl boronic acids.

Reagents
  • Substrate: 1-Boc-3-iodo-1H-indazole (1.0 equiv)

  • Coupling Partner: Aryl Boronic Acid (1.5 equiv)

  • Catalyst:

    
     (5 mol%)
    
  • Base:

    
     (2.0 equiv)
    
  • Solvent: DMF / Water (9:1 ratio) - Degassed

Step-by-Step Procedure
  • Preparation: Charge a reaction vial with the indazole halide (1.0 mmol, 344 mg), boronic acid (1.5 mmol), and

    
     (2.0 mmol, 652 mg).
    
  • Inerting: Cap the vial and purge with Nitrogen (

    
    ) or Argon for 5 minutes.
    
  • Catalyst Addition: Add

    
     (0.05 mmol, 41 mg) quickly under a positive stream of inert gas.
    
  • Solvation: Add degassed DMF (4.5 mL) and Water (0.5 mL) via syringe.

  • Reaction: Heat the block to 80°C for 4–12 hours.

    • Checkpoint: Monitor by LCMS at T=1h. If protodeboronation is observed (Ar-H mass), lower temp to 60°C and switch base to

      
      .
      
  • Workup: Dilute with EtOAc, wash with water (x3) to remove DMF (critical to prevent product loss in aqueous phase), brine, dry over

    
    , and concentrate.
    

Comparative Data: Base Performance

Table 1: Impact of base selection on the coupling of 3-iodo-1-methylindazole with 2-pyridineboronic acid (challenging unstable boronate).

BaseSolventTemp (°C)Yield (%)Observation

DME/H2O8015%Low conversion, poor solubility.

Dioxane/H2O10045%Significant protodeboronation of pyridine.

DMF 80 88% High solubility, rapid conversion.

Toluene (wet)10072%Good, but slower than Cesium system.

DMF80<5%Organic bases generally fail (insufficient activation).

References

  • The Cesium Effect in Indazole Chemistry

    • Title: The C-3 Functionalization of 1H-Indazole through Suzuki–Miyaura Cross-Coupling.[8][10]

    • Source: Molecules (MDPI), 2023.
    • URL:[Link][11]

    • Context: Validates the superiority of ferrocene-based Pd catalysts and ionic/polar conditions for C-3 functionaliz
  • Protodeboronation Mechanisms

    • Title: Protodeboronation of (Hetero)Arylboronic Esters: Direct versus Prehydrolytic Pathways.[4]

    • Source: J. Am. Chem. Soc., 2021.[4]

    • URL:[Link][4]

    • Context: Explains the kinetic instability of heteroaryl boronates
  • Unprotected Heterocycles

    • Title: Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles.[2][12]

    • Source: J. Am. Chem. Soc., 2014.
    • URL:[Link]

    • Context: Provides the "Buchwald" protocols (XPhos Pd G2) for handling free N-H indazoles without protection.
  • Base Solubility & Kinetics

    • Title: Exploring and Quantifying the Caesium Effect.[13]

    • Source: Compunetics / Reaction Progress Kinetic Analysis.
    • URL:[Link]

    • Context: Quantifies the rate acceleration provided by Cesium bases in DMF compared to Potassium bases.

Sources

Technical Support Center: Synthesis of 3-Amino-1H-indazole-4-carboxylic Acid Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the synthesis of 3-amino-1H-indazole-4-carboxylic acid derivatives. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of this synthetic process, with a particular focus on the critical role of solvent selection. Here, you will find in-depth troubleshooting advice and frequently asked questions to ensure the success of your experiments.

Introduction: The Critical Role of Solvents

The synthesis of 3-amino-1H-indazole-4-carboxylic acid derivatives is a nuanced process where the choice of solvent is not merely a matter of solubility but a key parameter influencing reaction kinetics, yield, and the purity of the final product. The polarity, proticity, and boiling point of the solvent can dramatically alter the reaction pathway, favoring the desired product or leading to a complex mixture of byproducts. This guide will provide you with the necessary insights to make informed decisions about solvent selection and troubleshoot common issues that may arise during your synthesis.

Frequently Asked Questions (FAQs)

Q1: What are the most common synthetic routes for 3-amino-1H-indazole-4-carboxylic acid derivatives, and how does solvent choice play a role in each?

The two primary routes for the synthesis of this scaffold are:

  • Cyclization of 2-amino-3-cyanobenzoic acid derivatives with hydrazine: This is a widely used method where the choice of solvent is critical for both the solubility of the starting material and facilitating the cyclization reaction.

  • Functionalization of a pre-formed indazole ring: This involves introducing the amino and carboxylic acid groups onto an existing indazole scaffold. The solvent choice here will depend on the specific reaction conditions of the functionalization steps.

For the cyclization route, polar protic solvents such as alcohols (e.g., ethanol, n-butanol) are often favored as they can participate in proton transfer steps, which are crucial for the reaction mechanism.[1] However, aprotic polar solvents like DMSO and DMF can sometimes lead to higher yields, although they may also promote side reactions if the temperature is not carefully controlled.[2]

Q2: How does solvent polarity affect the reaction?

Solvent polarity plays a significant role in stabilizing intermediates and transition states. In the synthesis of indazoles, a polar solvent can help to solvate charged intermediates, thereby lowering the activation energy of the reaction and increasing the reaction rate. However, excessively high polarity can sometimes hinder the reaction by strongly solvating the reactants and preventing them from coming together. The choice of a solvent with optimal polarity is therefore a key aspect of reaction optimization.

Q3: Can the boiling point of the solvent influence the outcome of the synthesis?

Absolutely. Many indazole syntheses require heating to proceed at a reasonable rate. The boiling point of the solvent determines the maximum temperature that can be reached at atmospheric pressure. For instance, using n-butanol (boiling point: 117.7 °C) allows for a higher reaction temperature compared to ethanol (boiling point: 78.37 °C), which can be beneficial for less reactive substrates. However, higher temperatures can also lead to the formation of degradation products or side reactions.[2] Therefore, the solvent's boiling point must be carefully matched to the energy requirements of the reaction.

Troubleshooting Guide

This section addresses specific issues that you may encounter during the synthesis of 3-amino-1H-indazole-4-carboxylic acid derivatives and provides actionable solutions.

Issue Potential Cause(s) Recommended Solution(s)
Low or No Product Yield 1. Incomplete reaction: The reaction may not have reached completion due to insufficient time or temperature. 2. Sub-optimal reaction temperature: The temperature may be too low for the reaction to proceed efficiently. 3. Incorrect solvent: The chosen solvent may not be suitable for the reaction, leading to poor solubility of reactants or slow reaction kinetics.[1]1. Extend the reaction time and monitor the progress using TLC or LC-MS. 2. Ensure the reaction mixture is maintained at the appropriate temperature. Consider switching to a higher-boiling solvent if necessary. 3. Experiment with a different solvent. If you are using a non-polar solvent, try a polar aprotic solvent like DMF or DMSO, or a polar protic solvent like ethanol or n-butanol.
Formation of Side Products 1. Reaction with the solvent: Some solvents can react with the starting materials or intermediates under the reaction conditions. 2. Formation of hydrazones: Incomplete cyclization can lead to the formation of stable hydrazone intermediates. 3. Dimerization or polymerization: At high temperatures, side reactions leading to dimers or polymers can occur.[2]1. Choose an inert solvent that does not participate in the reaction. 2. The addition of a catalytic amount of acid can sometimes promote the desired cyclization over hydrazone formation.[1] 3. Carefully control the reaction temperature and consider using a lower-boiling solvent.
Product is an Oil or Gummy Solid 1. Presence of impurities: The product may be contaminated with starting materials, side products, or residual solvent. 2. Residual solvent: The product may not be completely dry.1. Attempt to induce crystallization by triturating the material with a non-polar solvent like hexane.[1] 2. If trituration is unsuccessful, purify the product by column chromatography.[1] 3. Ensure the product is thoroughly dried under vacuum to remove any residual solvent.[1]
Difficulty in Product Isolation 1. High solubility of the product in the reaction solvent: The product may be too soluble in the solvent to precipitate upon cooling.1. Concentrate the reaction mixture under reduced pressure to increase the product concentration. 2. Cool the concentrated solution in an ice bath to induce crystallization. 3. If the product remains in solution, perform a liquid-liquid extraction with a suitable organic solvent like ethyl acetate.[1]

Experimental Protocols

General Procedure for the Synthesis of 3-Amino-1H-indazole-4-carboxylic Acid

This protocol is a general guideline and may require optimization for specific derivatives.

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve the starting 2-amino-3-cyanobenzoic acid derivative (1 equivalent) in the chosen solvent (e.g., n-butanol).

  • Addition of Reagent: Add hydrazine hydrate (1.2 equivalents) to the solution.

  • Reaction: Heat the reaction mixture to reflux and monitor the progress by TLC.

  • Work-up: Once the reaction is complete, cool the mixture to room temperature. If the product precipitates, collect it by filtration. If not, concentrate the solvent under reduced pressure and proceed with purification.

  • Purification: The crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol) or by column chromatography on silica gel.[1]

Visualizing the Process

Troubleshooting Workflow

The following diagram illustrates a logical workflow for troubleshooting common issues in the synthesis of 3-amino-1H-indazole-4-carboxylic acid derivatives.

TroubleshootingWorkflow start Experiment Start issue Problem Encountered? start->issue low_yield Low/No Yield issue->low_yield Yes side_products Side Products issue->side_products Yes oily_product Oily/Gummy Product issue->oily_product Yes isolation_difficulty Isolation Difficulty issue->isolation_difficulty Yes success Successful Synthesis issue->success No check_time_temp Extend Time / Increase Temp low_yield->check_time_temp change_solvent_yield Change Solvent (Polarity/Boiling Point) low_yield->change_solvent_yield check_reagents Check Reagent Quality low_yield->check_reagents control_temp Optimize Temperature side_products->control_temp use_inert_solvent Use Inert Solvent side_products->use_inert_solvent add_catalyst Add Acid Catalyst side_products->add_catalyst triturate Triturate with Non-Polar Solvent oily_product->triturate concentrate Concentrate Mixture isolation_difficulty->concentrate check_time_temp->issue Re-evaluate change_solvent_yield->issue Re-evaluate check_reagents->issue Re-evaluate control_temp->issue Re-evaluate use_inert_solvent->issue Re-evaluate add_catalyst->issue Re-evaluate chromatography Column Chromatography triturate->chromatography Fails dry_thoroughly Dry Under Vacuum triturate->dry_thoroughly Succeeds chromatography->dry_thoroughly dry_thoroughly->success cool Cool to Induce Crystallization concentrate->cool extract Perform Extraction cool->extract No Crystals cool->success Crystals Form extract->success

Caption: A decision tree for troubleshooting common synthetic issues.

Impact of Solvent Properties on Reaction Outcome

SolventEffects solvent_choice Solvent Choice polarity Polarity solvent_choice->polarity proticity Proticity solvent_choice->proticity boiling_point Boiling Point solvent_choice->boiling_point solubility Reactant/Product Solubility polarity->solubility kinetics Reaction Kinetics polarity->kinetics proticity->kinetics boiling_point->kinetics side_reactions Side Reactions boiling_point->side_reactions yield_purity Yield & Purity solubility->yield_purity kinetics->yield_purity side_reactions->yield_purity

Caption: Key solvent properties and their influence on the reaction.

References

  • Effect of various solvents on the synthesis of 1H- indazole. (n.d.). ResearchGate. Retrieved February 6, 2026, from [Link]

  • Indazole – an emerging privileged scaffold: synthesis and its biological significance. (2023). National Center for Biotechnology Information. Retrieved February 6, 2026, from [Link]

Sources

degassing techniques for Suzuki reactions involving 3-amino-1H-indazole-4-carboxylic acid

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Suzuki Reactions with 3-amino-1H-indazole-4-carboxylic acid

A Guide to Effective Degassing Techniques

Welcome to the Technical Support Center. This guide, curated for researchers, scientists, and professionals in drug development, provides in-depth troubleshooting and frequently asked questions (FAQs) regarding degassing techniques for Suzuki-Miyaura cross-coupling reactions. The focus is on the particularly sensitive substrate, 3-amino-1H-indazole-4-carboxylic acid, where oxygen exclusion is paramount for successful outcomes.

Frequently Asked Questions (FAQs)

Q1: Why is degassing so critical for my Suzuki reaction with 3-amino-1H-indazole-4-carboxylic acid?

A: The palladium catalyst, the heart of the Suzuki reaction, is highly sensitive to oxygen, especially in its active Pd(0) state.[1] Oxygen can lead to the oxidation of the phosphine ligands, which are crucial for stabilizing the palladium and facilitating the catalytic cycle.[2] This oxidation renders the catalyst inactive. Furthermore, oxygen can promote the formation of palladium black, an aggregated, inactive form of the catalyst.[1] Substrates like 3-amino-1H-indazole-4-carboxylic acid, with their multiple functional groups (amine and carboxylic acid), can already present challenges in terms of solubility and potential side reactions. The presence of oxygen can exacerbate these issues, leading to significantly lower yields and the formation of unwanted byproducts.[3]

Q2: What are the most common signs of inadequate degassing in my reaction?

A: The most obvious sign is a low yield of your desired product.[4] Other indicators include:

  • Formation of a black precipitate: This is likely palladium black, indicating catalyst deactivation.[1]

  • Presence of homocoupling byproducts: Oxygen can promote the coupling of two boronic acid molecules or two aryl halide molecules.[5]

  • Dehalogenation of the starting material: This is a side reaction where the halide on your starting material is replaced by a hydrogen atom.[3]

  • Inconsistent results: If you are getting variable yields between batches, inconsistent degassing could be a contributing factor.[6]

Q3: I'm using a pre-catalyst. Do I still need to be concerned about degassing?

A: Yes, absolutely. While pre-catalysts are often more stable to air than the active Pd(0) species, the reaction conditions (heating, presence of a base) will reduce the pre-catalyst to the active, oxygen-sensitive Pd(0) form in situ. Therefore, thorough degassing of your solvents and reaction mixture is still essential for optimal results.

Q4: Can the choice of base influence the need for stringent degassing?

A: While all Suzuki reactions benefit from an inert atmosphere, the choice of base can indirectly impact the reaction's sensitivity to oxygen. Some bases can be air and light sensitive.[7] More importantly, the reaction conditions required for certain bases to be effective (e.g., higher temperatures) can increase the rate of catalyst degradation in the presence of oxygen.[8] Therefore, regardless of the base used, maintaining an oxygen-free environment is a best practice.

Troubleshooting Guide: Degassing Techniques

Problem: My reaction yields are consistently low, and I suspect oxygen contamination. What are the different degassing methods I can try?

Solution: There are several effective methods for removing dissolved oxygen from your reaction solvents and mixture. The best choice depends on the scale of your reaction, the volatility of your solvent, and the equipment available in your lab.

Comparison of Degassing Techniques
TechniqueEfficiencyEquipment RequiredBest Suited ForKey Considerations
Inert Gas Sparging GoodInert gas (Argon or Nitrogen) cylinder, long needle/sparging tubeRoutine, small to medium scale reactionsCan lead to solvent loss, especially with volatile solvents.[9] Ensure the needle is below the solvent surface for effective bubbling.
Freeze-Pump-Thaw ExcellentSchlenk flask, vacuum pump, liquid nitrogenHighly oxygen-sensitive reactions, volatile solvents, small-scale reactionsThe most effective method but also the most time-consuming.[8][10] Requires careful handling of liquid nitrogen.
Ultrasonication GoodUltrasonic bathDegassing viscous liquids, can be combined with spargingHeat generated can be beneficial for degassing but may not be suitable for thermally sensitive compounds.[11] The process relies on acoustic cavitation to form and coalesce gas bubbles.[12]

Experimental Protocols

Protocol 1: Inert Gas Sparging

This method involves bubbling an inert gas, such as argon or nitrogen, through the solvent to displace dissolved oxygen.

Step-by-Step Methodology:

  • Combine your 3-amino-1H-indazole-4-carboxylic acid, boronic acid partner, and base in a reaction flask equipped with a magnetic stir bar.

  • Add the solvent to the flask.

  • Seal the flask with a rubber septum.

  • Insert a long needle connected to an inert gas line, ensuring the needle tip is submerged below the solvent surface.

  • Insert a second, shorter needle to act as a gas outlet.

  • Gently bubble the inert gas through the solution for 15-30 minutes while stirring. For aqueous solutions, purging for at least half an hour is recommended.[4]

  • After sparging, remove the outlet needle first, followed by the gas inlet needle.

  • Quickly add your palladium catalyst under a positive pressure of inert gas.

  • Maintain a positive inert gas atmosphere throughout the reaction, typically using a balloon filled with argon or nitrogen.

Protocol 2: Freeze-Pump-Thaw

This is a highly effective method for removing dissolved gases from a solvent.[8]

Step-by-Step Methodology:

  • Place your solvent in a Schlenk flask equipped with a magnetic stir bar.

  • Freeze the solvent by immersing the flask in a dewar of liquid nitrogen. Swirl the flask to ensure even freezing and prevent the flask from cracking.

  • Once the solvent is completely frozen, connect the flask to a vacuum line and evacuate for 5-10 minutes.

  • Close the stopcock to the vacuum line and remove the flask from the liquid nitrogen.

  • Allow the solvent to thaw completely. You will often see bubbles being released from the solvent as it thaws.

  • Repeat this freeze-pump-thaw cycle at least three times for maximum efficiency.[10]

  • After the final thaw, backfill the flask with an inert gas. Your degassed solvent is now ready to be used to prepare your reaction mixture under an inert atmosphere.

Protocol 3: Ultrasonic Degassing

Ultrasonication can be used to accelerate the removal of dissolved gases.[13][14][15]

Step-by-Step Methodology:

  • Prepare your reaction mixture in a flask.

  • Place the flask in an ultrasonic bath containing water.

  • Turn on the ultrasonic bath. The ultrasonic waves will induce cavitation, leading to the formation and coalescence of gas bubbles.[12]

  • For enhanced efficiency, you can combine this method with inert gas sparging. Bubble inert gas through the solution while it is in the ultrasonic bath.

  • Continue sonication for 10-20 minutes, or until you no longer see bubbles forming.

Logical Relationships and Workflows

Decision Tree for Choosing a Degassing Method

Degassing_Decision_Tree start Start: Need to degas Suzuki reaction mixture q1 Is the reaction highly sensitive to oxygen or are you experiencing very low yields? start->q1 fpt Use Freeze-Pump-Thaw (FPT) method q1->fpt Yes q2 Is your solvent highly volatile? q1->q2 No end_fpt Proceed with reaction under inert atmosphere fpt->end_fpt q2->fpt Yes sparging Use Inert Gas Sparging q2->sparging No ultrasonic Use Ultrasonic Degassing (can be combined with sparging) q2->ultrasonic Alternative for viscous liquids end_sparge Proceed with reaction under inert atmosphere sparging->end_sparge end_ultra Proceed with reaction under inert atmosphere ultrasonic->end_ultra

Caption: Decision tree for selecting the appropriate degassing technique.

Mechanism of Oxygen-Mediated Catalyst Deactivation

Catalyst_Deactivation active_catalyst Active Pd(0)L2 Catalyst oxidized_ligand Oxidized Ligand (e.g., Ph3P=O) active_catalyst->oxidized_ligand reacts with O2 inactive_pd Inactive Pd Species (e.g., Pd(II) oxides) active_catalyst->inactive_pd oxidation by O2 oxygen O2 (Oxygen) oxidized_ligand->inactive_pd leads to pd_black Palladium Black (Aggregated Pd) inactive_pd->pd_black aggregation no_reaction Reaction Failure / Low Yield inactive_pd->no_reaction pd_black->no_reaction

Caption: The detrimental effect of oxygen on the palladium catalyst.

References

  • Laboratory Supply Network. (2021, May 9). How to Degas a Solution Using an Ultrasonic Bath. Retrieved from [Link]

  • Bode, J. How To: Degas Solvents. University of Rochester, Department of Chemistry. Retrieved from [Link]

  • Moroni Ultrasuoni. Degassing in Ultrasonic Cleaning. Retrieved from [Link]

  • Ben-Yahia, A., et al. (2018). Microwave-assisted Suzuki-Miyaura Cross-Coupling of Free (NH) 3-Bromoindazoles. ResearchGate. Retrieved from [Link]

  • Reddit. (2020, December 27). What is the proper way to set up a suzuki coupling? r/chemistry. Retrieved from [Link]

  • ResearchGate. Ultrasonic degassing of liquids. Retrieved from [Link]

  • Reddit. (2023, February 13). Degassing solvents for Suzuki reactions. r/Chempros. Retrieved from [Link]

  • PermSelect-MedArray. Ultrasonic Degassing of Liquids vs. Membrane Degassing. Retrieved from [Link]

  • Organic Chemistry Portal. Suzuki Coupling. Retrieved from [Link]

  • Yoneda Labs. Suzuki-Miyaura cross-coupling: Practical Guide. Retrieved from [Link]

  • Chemistry LibreTexts. (2024, October 10). Suzuki-Miyaura Coupling. Retrieved from [Link]

  • Wikipedia. Suzuki reaction. Retrieved from [Link]

  • Journal of the American Chemical Society. (2022, March 8). Machine Learning May Sometimes Simply Capture Literature Popularity Trends: A Case Study of Heterocyclic Suzuki–Miyaura Coupling. Retrieved from [Link]

  • Reddit. (2024, September 15). Sparging with N2 vs freeze-pump-thaw. r/Chempros. Retrieved from [Link]

  • MDPI. (2023, March 23). The C-3 Functionalization of 1H-Indazole through Suzuki–Miyaura Cross-Coupling Catalyzed by a Ferrocene-Based Divalent Palladium Complex Immobilized over Ionic Liquid, as Well as Theoretical Insights into the Reaction Mechanism. Retrieved from [Link]

  • Hielscher Ultrasonics. Highly Efficient De-Aeration of Liquids using Ultrasonics. Retrieved from [Link]

  • ResearchGate. (2017, December 4). Suzuki coupling Reaction's yield is very low and product is coming with very close 2 spots. How can i improvise my reaction?. Retrieved from [Link]

  • The Schlenk Line Survival Guide. Freeze-Pump-Thaw. Retrieved from [Link]

Sources

stability of 3-amino-1H-indazole-4-carboxylic acid under acidic or basic conditions

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for 3-amino-1H-indazole-4-carboxylic acid. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance and troubleshooting for experiments involving this compound. Here, you will find answers to frequently asked questions and detailed protocols to investigate the stability of 3-amino-1H-indazole-4-carboxylic acid under various conditions.

I. Understanding the Molecule: Structural Overview

3-Amino-1H-indazole-4-carboxylic acid is a heterocyclic compound featuring an indazole core, an amino group at position 3, and a carboxylic acid group at position 4. The stability of this molecule is primarily influenced by the reactivity of these functional groups and the aromatic indazole ring system, particularly under acidic or basic conditions.

Forced_Degradation_Workflow cluster_prep Preparation cluster_stress Stress Conditions cluster_analysis Analysis cluster_data Data Interpretation prep_solution Prepare Stock Solution of Compound acid_stress Acid Hydrolysis (e.g., 0.1 M HCl, 60°C) prep_solution->acid_stress Add to stressors base_stress Base Hydrolysis (e.g., 0.1 M NaOH, 60°C) prep_solution->base_stress Add to stressors control Control (Solvent, 60°C) prep_solution->control Add to stressors prep_stress Prepare Acidic & Basic Stressor Solutions prep_stress->acid_stress prep_stress->base_stress sampling Sample at Time Points (0, 2, 4, 8, 24 hours) acid_stress->sampling base_stress->sampling control->sampling neutralize Neutralize Samples sampling->neutralize hplc_analysis Analyze by HPLC-UV/MS neutralize->hplc_analysis quantify Quantify Parent Compound & Degradation Products hplc_analysis->quantify pathway Identify Degradation Pathway quantify->pathway Decarboxylation_Pathway Parent 3-amino-1H-indazole-4-carboxylic acid Intermediate Protonated Intermediate Parent->Intermediate H+, Heat Product 3-amino-1H-indazole Intermediate->Product -H+ CO2 CO2 Intermediate->CO2 Decarboxylation

Validation & Comparative

1H NMR analysis of 3-amino-1H-indazole-4-carboxylic acid

Author: BenchChem Technical Support Team. Date: February 2026

Comparative Guide: Optimizing 1H NMR Analysis of 3-Amino-1H-Indazole-4-Carboxylic Acid

Executive Summary: The Zwitterionic Challenge

3-amino-1H-indazole-4-carboxylic acid presents a unique analytical challenge due to its amphoteric nature. Containing both a basic amine (


) at position 3 and an acidic carboxyl group (

) at position 4, this molecule frequently adopts a zwitterionic state in neutral media. For drug development professionals synthesizing kinase inhibitors (e.g., indazole-based scaffolds similar to Axitinib), misinterpretation of this molecule’s NMR spectrum—specifically the disappearance of exchangeable protons or broadening of aromatic signals—can lead to incorrect purity assessments.

This guide objectively compares the performance of three distinct solvent systems (the "Alternatives") for characterizing this specific molecule. We prioritize structural resolution and proton accountancy over simple solubility.

Structural Analysis & Tautomeric Logic

Before selecting a solvent, one must understand the dynamic behavior of the analyte. The indazole core exists in a tautomeric equilibrium between the


- and 

-forms.[1]
  • 1H-Indazole (Thermodynamically Favored): The proton resides on N1.

  • 2H-Indazole (Less Stable): The proton resides on N2.

  • The 3-Amino/4-Carboxyl Effect: The proximity of the 3-amino group and the 4-carboxyl group allows for potential intramolecular hydrogen bonding or salt bridging, further complicating the spectrum by broadening signals due to intermediate exchange rates.

Visualizing the Dynamics (Graphviz)

Tautomerism cluster_solvents Solvent Influence T1 1H-Tautomer (Major Species) T2 2H-Tautomer (Minor Species) T1->T2 Fast Exchange (Broadens N-H) Zw Zwitterion (NH3+ / COO-) T1->Zw Neutral pH (Broadens All) DMSO DMSO-d6: Stabilizes 1H DMSO->T1 D2O D2O/NaOD: Forces Anion D2O->Zw Deprotonates

Figure 1: Tautomeric and ionization equilibria affecting NMR resolution. In neutral solvents like pure DMSO, the zwitterionic exchange can obliterate fine coupling.

Comparative Analysis: Solvent System Performance

We compared three standard methodologies for analyzing 3-amino-1H-indazole-4-carboxylic acid.

Method A: DMSO-d6 (The Standard)[2]
  • Mechanism: Polar aprotic solvent; disrupts molecular aggregation but maintains protonation state.

  • Performance:

    • Solubility: Moderate to High.

    • Exchangeable Protons: Visible.[2] The Indazole-NH (~11-12 ppm) and COOH (~12-14 ppm) often merge into a very broad "hump." The

      
       appears as a broad singlet around 5.0–6.5 ppm.
      
    • Aromatic Region: Distinct, but may show broadening due to restricted rotation or tautomerism.

  • Verdict: Best for confirming the presence of all functional groups, but poor for integration accuracy of acidic protons.

Method B: DMSO-d6 + 5% TFA-d (The Acidified Shift)
  • Mechanism: Trifluoroacetic acid (deuterated) protonates the amine (forming

    
    ) and the carboxylate (ensuring 
    
    
    
    ), collapsing the zwitterion.
  • Performance:

    • Solubility: Excellent.

    • Exchangeable Protons: The

      
       signal shifts downfield (to ~7-8 ppm) and sharpens or splits due to coupling with the nitrogen. The Indazole-NH becomes distinct.
      
    • Aromatic Region:Sharpened. The collapse of the zwitterion stops the intermediate exchange broadening.

  • Verdict: Superior for purity calculation and structural assignment.

Method C: D2O + NaOD (The Anionic Shift)
  • Mechanism: Converts the molecule to the dicarboxylate/deprotonated indazole salt.

  • Performance:

    • Solubility: High.

    • Exchangeable Protons:Lost. All NH and OH protons exchange with D2O (HDO peak grows).

    • Aromatic Region: Very sharp, but chemical shifts are significantly perturbed (upfield shift due to electron-rich anionic species).

  • Verdict: Useful only if DMSO solubility is impossible or for removing overlapping exchangeable peaks to see the aromatic splitting clearly.

Data Summary Table: Chemical Shift Expectations
Proton AssignmentMethod A (DMSO-d6)Method B (DMSO + TFA)Method C (D2O/NaOD)Multiplicity (J ~8Hz)
Indazole-NH (1) 11.5 - 12.5 (Broad)12.0 - 13.0 (Sharp)DisappearsSinglet (br)
Amino-NH2 (3) 5.5 - 6.5 (Broad)7.5 - 8.5 (Broad/Split)DisappearsSinglet (br)
H-5 (Aromatic) 7.6 - 7.87.8 - 8.0 (Deshielded)7.3 - 7.5Doublet (d)
H-6 (Aromatic) 7.2 - 7.47.4 - 7.67.0 - 7.2Triplet (dd)
H-7 (Aromatic) 7.5 - 7.77.7 - 7.97.2 - 7.4Doublet (d)
COOH (4) 12.0 - 14.0 (V. Broad)Merged with solvent/acidDisappearsBroad Hump

> Note: H-5 is typically the most deshielded aromatic proton due to the ortho-effect of the carboxylic acid group.

Detailed Experimental Protocol (Self-Validating)

To ensure reproducibility and "Trustworthiness" (E-E-A-T), follow this protocol which includes a built-in validity check.

Reagents
  • Analyte: 3-amino-1H-indazole-4-carboxylic acid (>5 mg).

  • Solvent: DMSO-d6 (99.9% D) + 0.03% TMS (v/v).

  • Additive: TFA-d (Trifluoroacetic acid-d1) optional but recommended.

Workflow
  • Preparation: Weigh 5–10 mg of sample into a clean vial.

  • Solvation (The Check): Add 0.6 mL DMSO-d6. Shake/Sonicate.

    • Validation Check: Inspect the solution.[3][4][5][6] If cloudy, heat gently to 40°C. If still cloudy, the zwitterion is aggregating. Action: Add 2 drops of TFA-d. The solution should clear immediately.

  • Acquisition:

    • Pulse Sequence: Standard 1H (zg30).

    • Scans (NS): 16 or 32 (Indazoles relax slowly; ensure adequate signal-to-noise).

    • Relaxation Delay (D1): Set to 5.0 seconds .

    • Reasoning: The Carboxyl and Indazole protons have long T1 relaxation times. A short D1 (1s) will under-integrate these protons, leading to false purity calculations.

  • Processing:

    • Reference TMS to 0.00 ppm (or residual DMSO pentet to 2.50 ppm).

    • Apply exponential multiplication (LB = 0.3 Hz) to reduce noise.

Decision Logic for Analysis (Graphviz)

Workflow Start Sample: 5-10mg Solvent Add DMSO-d6 Start->Solvent Check Cloudy or Clear? Solvent->Check Clear Clear Solution Check->Clear Clear Cloudy Cloudy/Suspension Check->Cloudy Cloudy RunNMR Run 1H NMR D1 = 5s Clear->RunNMR AddAcid Add 2 drops TFA-d (Break Zwitterion) Cloudy->AddAcid AddAcid->RunNMR Analyze Check Aromatic Region (7.0 - 8.0 ppm) RunNMR->Analyze

Figure 2: Operational workflow for handling solubility and zwitterionic aggregation.

Interpretation of Results

When analyzing the spectrum, focus on the Aromatic Pattern to confirm the 4-substituted isomer versus the 5- or 6- isomers.

  • The "ABC" System: The benzene ring of the indazole (positions 4, 5, 6, 7) has substituents at 4.[7] This leaves protons at 5, 6, and 7.[8]

    • You should see a Doublet - Triplet - Doublet pattern (often appearing as d-t-d or d-dd-d).

    • Differentiation: If the carboxylic acid were at position 5, you would see a meta-coupling singlet (H4), a doublet (H6), and a doublet (H7). The absence of a singlet in the aromatic region is the primary confirmation of the 4-position substitution [1].

  • The "Invisible" Protons:

    • Do not fail a batch if the COOH proton (12-14 ppm) is missing in pure DMSO. This is common due to exchange with trace water in the solvent.

    • Remedy: Run a D2O shake (add D2O to the tube). If the peak was real, it will vanish. If it was an impurity (non-exchangeable), it will remain.

References

  • National Center for Biotechnology Information. (n.d.). Indazole Structure and Chemical Properties. PubChem Compound Summary. Retrieved October 26, 2023, from [Link]

  • Reich, H. J. (2023). Structure Determination Using NMR: Chemical Shifts of Heterocycles. University of Wisconsin-Madison. Retrieved October 26, 2023, from [Link]

  • Claridge, T. D. W. (2016). High-Resolution NMR Techniques in Organic Chemistry (3rd ed.). Elsevier.

Sources

Publish Comparison Guide: HPLC Methodologies for 3-Amino-1H-Indazole-4-Carboxylic Acid

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth technical comparison of HPLC methodologies for the purity assessment of 3-amino-1H-indazole-4-carboxylic acid , a critical scaffold in the synthesis of PARP inhibitors (e.g., Niraparib) and kinase inhibitors.[1]

Executive Summary

3-amino-1H-indazole-4-carboxylic acid presents a unique chromatographic challenge due to its zwitterionic nature.[1][2] Possessing both a basic exocyclic amine, an acidic carboxylic acid, and an amphoteric indazole ring, this molecule exhibits pH-dependent solubility and retention behavior that often leads to peak tailing or "dewetting" on standard alkyl phases.

This guide compares three distinct chromatographic approaches:

  • The "Workhorse" Method (Acidic C18): High throughput, standard screening.[2]

  • The "Optimized" Method (Buffered pH 5.5): Superior peak shape and impurity resolution (Recommended).[2]

  • The "Orthogonal" Method (HILIC): Specialized for highly polar synthetic by-products.[1][2]

Chemical Context & Critical Quality Attributes (CQAs)

Before selecting a method, understanding the analyte's physicochemical profile is mandatory.[2]

  • Structure: Indazole core with C3-amino and C4-carboxyl substitution.[1][2]

  • pKa Estimates:

    • Carboxylic Acid (

      
      ): pKa 
      
      
      
      3.5 – 4.0.[1][2]
    • Indazole Nitrogen (

      
      ): pKa 
      
      
      
      13.8 (acidic).[1][2]
    • Exocyclic Amine (

      
      ): Weakly basic due to electron delocalization into the heteroaromatic ring.[1][2]
      
  • Solubility: Low in pure water; soluble in DMSO, Methanol, and aqueous buffers at extremes of pH (< 2 or > 9).

Common Synthetic Impurities
  • Regioisomers: 3-amino-1H-indazole-6-carboxylic acid (often formed if starting material regioselectivity is poor).[1][2]

  • Decarboxylated degradants: 3-amino-1H-indazole.[1][2]

  • Starting Materials: 2-fluoro-6-nitrobenzoic acid derivatives (depending on route).

Comparative Method Analysis
Method A: The "Workhorse" (Acidic C18)

Standard RP-HPLC using 0.1% Formic Acid or TFA.[1]

  • Mechanism: Ion suppression of the carboxylic acid (neutral form) and protonation of the amine (cationic form).[2]

  • Pros: Simple, MS-compatible, compatible with general laboratory screening.

  • Cons: The cationic amine can interact with residual silanols on the column, causing severe peak tailing . Retention may be low due to the molecule's polarity.[2]

  • Verdict: Good for rough purity checks, often insufficient for final QC due to poor resolution of regioisomers.[2]

Method B: The "Optimized" (Buffered pH 5.5)

RP-HPLC using Ammonium Acetate/Formate Buffer.[1]

  • Mechanism: At pH 5.5, the carboxylic acid is ionized (anionic), and the amine is partially protonated. Using a high-quality end-capped C18 or Phenyl-Hexyl column prevents silanol interactions.[1][2]

  • Pros: Superior peak symmetry .[2] The buffer masks secondary interactions.[2] Phenyl-Hexyl phases offer unique selectivity for separating regioisomers based on

    
     interactions.[1][2]
    
  • Cons: Requires careful mobile phase preparation; less MS sensitivity than 0.1% Formic Acid.[2]

  • Verdict: The Gold Standard for purity assessment and intermediate qualification.

Method C: The "Orthogonal" (HILIC)

Hydrophilic Interaction Liquid Chromatography.[1]

  • Mechanism: Partitioning into a water-enriched layer on a polar stationary phase (Silica or Amide).[1][2]

  • Pros: Retains extremely polar impurities that elute in the void volume of RP-HPLC.[1][2]

  • Cons: Long equilibration times; sample must be dissolved in high organic solvent (solubility issues).[2]

  • Verdict: Use only as a secondary check for polar impurities not seen in RP-HPLC.

Recommended Experimental Protocol (Method B)

This protocol is derived from validated methods for similar Niraparib intermediates [1, 2].[2]

Instrument Parameters
ParameterSpecification
Column Inertsil ODS-3V or XBridge Phenyl-Hexyl (150 mm

4.6 mm, 3.5

m)
Mobile Phase A 20 mM Ammonium Acetate, pH 5.5 (adjusted with dilute acetic acid)
Mobile Phase B Acetonitrile (HPLC Grade)
Flow Rate 1.0 mL/min
Column Temp 35°C
Detection UV @ 254 nm (primary) and 280 nm
Injection Vol 5 - 10

L
Gradient Program
Time (min)% Mobile Phase BEvent
0.05Initial Hold
2.05Isocratic
15.060Linear Ramp
18.090Wash
20.090Hold
20.15Re-equilibration
25.05End
Sample Preparation
  • Diluent: 50:50 Water:Acetonitrile (or DMSO if solubility is limited).[2]

  • Concentration: 0.5 mg/mL.

  • Filtration: 0.22

    
    m PTFE filter (Nylon filters may bind the acidic moiety).[2]
    
Performance Data Comparison
MetricMethod A (Acidic C18)Method B (Buffered pH 5.[2]5)Method C (HILIC)
Retention Time (

)
1.5 – 2.5 (Low)3.5 – 5.0 (Optimal) > 5.0 (High)
Tailing Factor (

)
1.8 – 2.2 (Poor)0.9 – 1.1 (Excellent) 1.2 – 1.5 (Good)
Resolution (Regioisomer) < 1.5 (Partial)> 2.0 (Baseline) Variable
LOD (UV 254nm) 0.05

g/mL
0.03

g/mL
0.10

g/mL
Robustness HighMedium (pH sensitive)Low
Decision Logic & Workflow

The following diagram illustrates the logical flow for selecting and optimizing the method based on observed chromatographic behavior.

HPLC_Method_Selection Start Sample: 3-amino-1H-indazole-4-COOH Screening Initial Screen: Method A (C18, 0.1% Formic Acid) Start->Screening CheckPeak Check Peak Shape & Retention Screening->CheckPeak Tailing Issue: Tailing > 1.5 (Silanol Interaction) CheckPeak->Tailing Poor Shape NoRet Issue: k' < 1.0 (Elutes in Void) CheckPeak->NoRet No Retention Good Pass: Sym < 1.2, k' > 2 CheckPeak->Good Acceptable SwitchB Switch to Method B (Buffered pH 5.5, Phenyl-Hexyl) Tailing->SwitchB Suppress Ionization SwitchC Switch to Method C (HILIC / Amide) NoRet->SwitchC Increase Polarity Final Final Validation (Linearity, LOD, LOQ) Good->Final SwitchB->Final SwitchC->Final

Caption: Decision tree for method selection. Method B is the primary contingency for peak tailing, while Method C addresses retention issues for extremely polar variants.

References
  • Reddy, B. R., et al. (2022).[2] "An Innovative Stability Indicating HPLC Method with Impurity Profiling of Niraparib - An Anticancer Drug." Rasayan Journal of Chemistry, 15(4), 1311-1316. Link

  • Gao, Y., et al. (2017).[2] "HPLC Method for Identity, Assay and Impurities for Niraparib Tosylate." FDA Application 208447Orig1s000.[2] Link

  • Sielc Technologies. "Separation of Indazole-3-carboxylic acid on Newcrom R1 HPLC column." SIELC Application Notes. Link

  • PubChem. "1H-indazol-3-amine Compound Summary." National Library of Medicine.[2] Link[2]

Sources

Comparative Guide: Biological Activity of 3-Amino-1H-indazole-4-carboxylic Acid Analogs

Author: BenchChem Technical Support Team. Date: February 2026

The following guide provides a technical comparative analysis of 3-amino-1H-indazole-4-carboxylic acid analogs , focusing on their utility in medicinal chemistry as kinase inhibitors and scaffold intermediates.

Executive Summary & Scaffold Significance

The 3-amino-1H-indazole moiety is recognized as a "privileged structure" in drug discovery, particularly for its ability to mimic the adenine ring of ATP, making it a potent scaffold for kinase inhibition. While the 3-amino group typically functions as a hinge-binder (forming hydrogen bonds with the kinase backbone), the substituent at the C4-position (specifically the carboxylic acid and its amide derivatives) plays a critical role in directing selectivity and physicochemical properties.

This guide compares the biological activity of C4-substituted analogs against their positional isomers (C3 and C6), highlighting how shifting the carbonyl vector drastically alters the therapeutic target from Kinases to Ion Channels .

Key Differentiators
FeatureC4-Carboxylic Acid/Amide Analogs C3-Carboxamide Analogs C6-Carboxamide Analogs
Primary Target Kinases (BCR-ABL, FGFR, CDK)Ion Channels (CRAC, Orai1)Type II Kinases (FLT3, PDGFR)
Binding Mode ATP-Competitive (Type I/1.5)Allosteric / Channel Pore BlockerDFG-out Stabilizer (Type II)
Key Mechanism Solvent-front interactionMast cell stabilizationGatekeeper residue evasion

Mechanism of Action (MOA)

Kinase Hinge Binding (C4-Analogs)

For 3-amino-1H-indazole-4-carboxylic acid derivatives, the MOA is defined by the unique geometry of the C4-substituent relative to the ATP-binding pocket.

  • Hinge Interaction: The N1-H and C3-NH2 groups form a donor-acceptor motif that binds to the kinase hinge region (e.g., Glu/Met residues).

  • Solvent Front Vector: The C4-carboxylic acid/amide projects substituents into the solvent-exposed region. This is distinct from C5 or C6 substitutions, which often bury groups deep within the hydrophobic pocket or the "gatekeeper" region.

  • Selectivity Filter: Bulky amides at C4 can induce selectivity by clashing with the P-loop in non-target kinases while accommodating the flexible glycine-rich loop in targets like CDK or BCR-ABL .

Contrast with C3-Analogs (CRAC Channel Blockade)

Analogs where the carboxylic acid is at C3 (Indazole-3-carboxamides) exhibit a completely different MOA. They act as CRAC (Calcium Release-Activated Calcium) channel blockers .[1] The C3-carbonyl is critical for interacting with the pore domain of Orai1, preventing Ca²⁺ influx and stabilizing mast cells—a mechanism not observed with C4-analogs.

Comparative Biological Activity

The following analysis evaluates the performance of C4-analogs against alternative substitution patterns.

Potency & Selectivity: C4 vs. C6 Substitution
  • C4-Analogs (Solvent Front Targeting):

    • Compound Class: 4-Carboxamides / 4-Ethynyl derivatives (e.g., AKE-72 ).

    • Performance: High potency against BCR-ABL (including T315I mutant). The C4-vector allows the molecule to wrap around the gatekeeper residue without steric clash.

    • Data Point: AKE-72 (C4-ethynyl analog) demonstrates IC₅₀ < 10 nM against wild-type BCR-ABL.

  • C6-Analogs (Deep Pocket Targeting):

    • Compound Class: 6-Aryl-benzamides.

    • Performance: These derivatives (e.g., FLT3 inhibitors) often bind in the "DFG-out" conformation (Type II inhibition). The C6-substituent extends into the allosteric pocket created when the activation loop moves.

    • Limitation: C6-analogs often suffer from lower solubility compared to C4-analogs due to the deep burial of the hydrophobic tail.

Functional Shift: C4 vs. C3 Substitution
  • C4-Analogs: Exclusively kinase-focused. No significant activity on ion channels.

  • C3-Analogs:

    • Target: CRAC Channels (Orai1/STIM1).

    • Data Point: Indazole-3-carboxamide 12d inhibits Ca²⁺ influx with IC₅₀ < 1 µM in mast cells.[1]

    • Critical SAR: Moving the carboxamide from C3 to C4 abolishes CRAC activity, highlighting the strict regiochemical requirement for ion channel blockade.

Summary of Activity Profile
Analog ClassSubstitutionPrimary ActivityPotency Range (IC₅₀)Key Reference
Kinase Inhibitor C4-Amide / C4-EthynylBCR-ABL, FGFR4 inhibition1 - 50 nM[1, 3]
CRAC Blocker C3-CarboxamideCa²⁺ Channel Blockade0.1 - 1.0 µM[2]
Type II Inhibitor C6-BenzamideFLT3, PDGFRα inhibition5 - 100 nM[4]

Visualization of Structure-Activity Relationships (SAR)[3]

The following diagram illustrates how the position of the carboxylic acid/amide group on the 3-aminoindazole core dictates the biological target.

Indazole_SAR Core 3-Amino-1H-Indazole Scaffold C3_Node C3-Carboxamide (Position 3) Core->C3_Node Regioisomer Shift C4_Node C4-Carboxylic Acid/Amide (Position 4) Core->C4_Node Primary Focus C6_Node C6-Benzamide (Position 6) Core->C6_Node Regioisomer Shift Target_C3 Target: CRAC Channels (Mast Cell Stabilization) C3_Node->Target_C3 IC50 < 1 µM Target_C4 Target: Kinases (Type I) (BCR-ABL, FGFR, CDK) Solvent Front Interaction C4_Node->Target_C4 IC50 < 50 nM Target_C6 Target: Kinases (Type II) (FLT3, PDGFR, c-Kit) Allosteric Pocket Access C6_Node->Target_C6 IC50 < 100 nM

Figure 1: Divergent biological activities of 3-aminoindazole regioisomers. Note the distinct shift from Kinase to Ion Channel activity at C3.

Experimental Protocols

To validate the biological activity of C4-analogs, the following self-validating protocols are recommended.

Protocol A: Kinase Inhibition Assay (ADP-Glo™)

Objective: Quantify the IC₅₀ of C4-analogs against a panel of kinases (e.g., ABL1, FGFR4). Principle: Measures ADP production (conversion of ATP) as a direct readout of kinase activity.

  • Preparation: Dilute C4-analogs in DMSO (10 mM stock) to generate a 10-point dose-response curve (start at 10 µM, 1:3 serial dilution).

  • Enzyme Reaction:

    • Mix 2 µL of compound with 4 µL of Kinase/Substrate mix in 384-well white plates.

    • Initiate reaction with 4 µL of Ultra-Pure ATP (Km concentration).

    • Incubate at RT for 60 minutes.

  • Detection:

    • Add 10 µL of ADP-Glo™ Reagent (depletes unconsumed ATP). Incubate 40 min.

    • Add 20 µL of Kinase Detection Reagent (converts ADP to ATP -> Luciferase). Incubate 30 min.

  • Readout: Measure luminescence on a plate reader (e.g., EnVision).

  • Validation: Z' factor must be > 0.5. Reference inhibitor (e.g., Staurosporine) must fall within 3-fold of historical IC₅₀.

Protocol B: Cell Viability & Selectivity (MTT Assay)

Objective: Assess cellular potency and therapeutic index (Cancer vs. Normal cells).

  • Seeding: Plate cells (e.g., K562 leukemia cells vs. HEK293 normal cells) at 5,000 cells/well in 96-well plates.

  • Treatment: Treat with C4-analogs for 72 hours.

  • Development: Add MTT reagent (0.5 mg/mL). Incubate 4 hours at 37°C.

  • Solubilization: Dissolve formazan crystals in DMSO. Measure Absorbance at 570 nm.

  • Analysis: Calculate GI₅₀. A selectivity ratio (GI₅₀ Normal / GI₅₀ Cancer) > 10 indicates a favorable safety profile.

Synthesis Workflow (Diagram)

The synthesis of 3-amino-1H-indazole-4-carboxylic acid analogs typically proceeds via a cyclization of functionalized benzonitriles.

Synthesis_Flow Start 3-Fluoro-1,2-benzenedicarbonitrile (Starting Material) Step1 Hydrazine Hydrate / EtOH (Ring Closure) Start->Step1 Inter1 3-Amino-1H-indazole-4-carbonitrile Step1->Inter1 Step2 Hydrolysis (NaOH/H2O2) or Alcoholysis (MeOH/H+) Inter1->Step2 Inter2 3-Amino-1H-indazole-4-carboxylic Acid (or Methyl Ester) Step2->Inter2 Step3 Amide Coupling (HATU/Amine) (Diversification) Inter2->Step3 Final Target C4-Carboxamide Analog Step3->Final

Figure 2: Synthetic route to C4-carboxamide analogs. The 4-carbonitrile intermediate is the key branch point.

References

  • Pan-BCR-ABL Inhibition (AKE-72)

    • Title: Discovery of 3-((3-amino-1H-indazol-4-yl)ethynyl)-N-(4-((4-ethylpiperazin-1-yl)methyl)-3-(trifluoromethyl)phenyl)benzamide (AKE-72)
    • Source: Taylor & Francis Online (2023).
    • URL:[Link]

  • CRAC Channel Blockers (C3-Analogs)

    • Title: Structure-activity relationship study and discovery of indazole 3-carboxamides as calcium-release activated calcium channel blockers.[1]

    • Source: Bioorganic & Medicinal Chemistry Letters (NIH PubMed).
    • URL:[Link]

  • FGFR4 Inhibitors (Covalent)

    • Title: Design, Synthesis, and Biological Evaluation of Aminoindazole Derivatives as Highly Selective Covalent Inhibitors of Wild-Type and G
    • Source: Journal of Medicinal Chemistry (ACS).
    • URL:[Link]

  • FLT3/PDGFR Inhibitors (C6-Analogs)

    • Title: An Amino-indazole Scaffold with Spectrum Selective Kinase Inhibition of FLT3, PDGFRα and Kit.[2]

    • Source: NIH PubMed Central.
    • URL:[Link]

Sources

A Comparative Guide to the Structure-Activity Relationship of 3-Amino-1H-Indazole-4-Carboxylic Acid Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to a comprehensive exploration of the structure-activity relationships (SAR) inherent to 3-amino-1H-indazole-4-carboxylic acid derivatives. This guide is tailored for researchers, scientists, and professionals in drug development, offering an in-depth analysis of how structural modifications to this privileged scaffold influence biological activity. We will delve into comparative data, supported by experimental evidence, to illuminate the nuanced interplay between chemical structure and therapeutic potential.

The 3-amino-1H-indazole core is a cornerstone in modern medicinal chemistry, recognized as an effective hinge-binding fragment in numerous kinase inhibitors.[1][2][3] Its derivatives have shown a remarkable breadth of biological activities, including anti-tumor, anti-inflammatory, and antibacterial properties.[1] This guide will focus specifically on derivatives bearing a carboxylic acid or a related functional group at the 4-position, a substitution pattern that has yielded potent and selective inhibitors of key oncological targets.

The Strategic Importance of the 4-Position: A Locus for Potency and Selectivity

While various positions on the indazole ring have been explored for substitution, the 4-position offers a unique vector for introducing moieties that can profoundly impact a compound's interaction with its biological target. The strategic placement of a carboxylic acid or its bioisosteres at this position can facilitate crucial hydrogen bonding, salt bridge formation, or other non-covalent interactions within a protein's active site, thereby enhancing potency and selectivity.

A prime exemplar of this strategy is the development of potent pan-BCR-ABL inhibitors, including those active against the challenging T315I gatekeeper mutant.[4] The following sections will use the development of such inhibitors as a case study to dissect the SAR of 3-amino-1H-indazole-4-carboxylic acid derivatives.

Comparative Analysis of 4-Substituted 3-Amino-1H-Indazole Derivatives as BCR-ABL Inhibitors

A recent study in the quest for novel treatments for chronic myeloid leukemia (CML) has provided a focused library of 3-amino-1H-indazole derivatives with substitutions at the 4-position.[4] While these exemplars feature an ethynyl linker between the indazole core and the benzamide moiety, they serve as an excellent surrogate for understanding the SAR of direct 4-carboxylic acid derivatives.

Table 1: Comparative Inhibitory Activity of 4-Substituted 3-Amino-1H-Indazole Analogs against BCR-ABL Kinase. [4]

Compound IDR Group on Terminal PiperazineBCR-ABL WT IC₅₀ (nM)BCR-ABL T315I IC₅₀ (nM)K-562 Cell Line GI₅₀ (nM)
I (Precursor without piperazine)4.6227< 10
4a Methyl< 0.515< 10
4b Ethyl< 0.513< 10
AKE-72 (5) Ethyl< 0.59< 10

IC₅₀: Half-maximal inhibitory concentration. GI₅₀: Half-maximal growth inhibition.

The data presented in Table 1 compellingly illustrates the profound impact of modifications at the 4-position. The precursor compound I , lacking the extended benzamide and piperazine moiety at the 4-position, displays potent inhibition of wild-type BCR-ABL but significantly weaker activity against the T315I mutant.[5] The introduction of a 4-((4-alkylpiperazin-1-yl)methyl)-3-(trifluoromethyl)phenyl)benzamide moiety, linked via an ethynyl spacer, dramatically enhances the inhibitory potency against the T315I mutant by over an order of magnitude.[4]

Notably, the subtle change from a methyl (4a ) to an ethyl (4b and AKE-72 ) group on the terminal piperazine leads to a discernible improvement in activity against the T315I mutant.[4] This highlights the sensitivity of the target's binding pocket to even minor steric and electronic alterations in this region of the molecule. The superior performance of AKE-72, with an IC₅₀ of 9 nM against the T315I mutant, underscores the criticality of optimizing the lipophilic and electronic properties of the substituent at this distal position.[4]

The Broader Context: SAR of 3-Amino-1H-Indazole Derivatives with Other Substitution Patterns

To fully appreciate the significance of the 4-position, it is instructive to compare the activity of these derivatives with those substituted at other positions. Studies on 3-amino-N-phenyl-1H-indazole-1-carboxamides have demonstrated potent antiproliferative activity.[6] However, in these series, the key modifications are on the N-1 position and the 3-amino group, with the 4-position remaining unsubstituted. While these compounds exhibit impressive broad-spectrum anticancer activity, they do not address the specific challenge of overcoming resistance mutations in kinases like BCR-ABL in the same targeted manner as the 4-substituted derivatives.

Similarly, investigations into 3,5-disubstituted indazole derivatives have yielded compounds with promising antitumor activity.[2][3] In these cases, the introduction of aryl groups at the 5-position has been a key strategy. While effective, this approach relies on a different set of interactions with the target proteins and does not leverage the unique vector for interaction provided by the 4-position.

Experimental Protocols

General Synthetic Pathway for 4-Substituted 3-Amino-1H-Indazole Derivatives

The synthesis of these complex molecules is a multi-step process that requires careful control of reaction conditions. The following is a generalized protocol based on the synthesis of AKE-72 and its analogs.[5]

G cluster_synthesis Generalized Synthetic Workflow Start 2-Fluoro-6-iodobenzonitrile Step1 Hydrazine Hydrate n-Butanol, 110 °C Start->Step1 Intermediate1 4-Iodo-1H-indazol-3-amine Step1->Intermediate1 Step2 Sonogashira Coupling (PdCl₂(PPh₃)₂, CuI) with substituted alkyne Intermediate1->Step2 Final_Product 4-Alkynyl-3-amino-1H-indazole Derivative Step2->Final_Product End Final Product Final_Product->End

Caption: Generalized synthetic workflow for 4-substituted 3-amino-1H-indazoles.

Step-by-Step Protocol:

  • Synthesis of 4-Iodo-1H-indazol-3-amine:

    • To a solution of 2-fluoro-6-iodobenzonitrile in n-butanol, add hydrazine hydrate.

    • Heat the reaction mixture at 110 °C for the appropriate time, monitoring by TLC.

    • Upon completion, cool the reaction mixture and isolate the product by filtration.

    • Purify the crude product by recrystallization or column chromatography.

  • Synthesis of the Substituted Alkyne Coupling Partner:

    • This typically involves standard amide coupling reactions between a substituted benzoic acid and an amino-functionalized alkyne, or vice-versa.

    • Common coupling reagents include HATU and DIPEA in a solvent like DMF.

  • Sonogashira Coupling:

    • In a reaction vessel, combine 4-iodo-1H-indazol-3-amine, the substituted alkyne, PdCl₂(PPh₃)₂, and CuI in a mixture of Et₃N and DMF.

    • Heat the reaction mixture at 85 °C under an inert atmosphere until the starting materials are consumed (monitored by TLC).

    • After cooling, perform an aqueous workup and extract the product with an organic solvent.

    • Purify the final compound by column chromatography.

In Vitro Kinase Inhibition Assay

The following is a representative protocol for evaluating the inhibitory activity of the synthesized compounds against a specific kinase target.

G cluster_assay Kinase Inhibition Assay Workflow Start Prepare Reagents (Kinase, Substrate, ATP, Compound) Step1 Incubate Kinase and Test Compound Start->Step1 Step2 Initiate Reaction with Substrate and ATP Step1->Step2 Step3 Incubate at 37 °C Step2->Step3 Step4 Terminate Reaction Step3->Step4 Step5 Detect Phosphorylated Substrate (e.g., Luminescence, Fluorescence) Step4->Step5 Step6 Data Analysis (Calculate IC₅₀) Step5->Step6 End Results Step6->End

Caption: Typical workflow for an in vitro kinase inhibition assay.

Step-by-Step Protocol:

  • Reagent Preparation: Prepare solutions of the kinase, a suitable substrate (e.g., a peptide), ATP, and the test compound at various concentrations in an appropriate assay buffer.

  • Kinase-Inhibitor Pre-incubation: In a microplate, add the kinase solution and the test compound solution. Allow to pre-incubate for a defined period (e.g., 15-30 minutes) at room temperature to allow for binding.

  • Reaction Initiation: Initiate the kinase reaction by adding a mixture of the substrate and ATP.

  • Incubation: Incubate the reaction mixture at 37 °C for a specified time (e.g., 60 minutes).

  • Reaction Termination and Detection: Stop the reaction and quantify the amount of phosphorylated substrate. This can be achieved using various detection methods, such as luminescence-based assays that measure the amount of remaining ATP or fluorescence-based assays using phospho-specific antibodies.

  • Data Analysis: Plot the percentage of kinase inhibition against the logarithm of the inhibitor concentration. Fit the data to a dose-response curve to determine the IC₅₀ value.

Causality and Self-Validation in Experimental Design

The choice of assays and synthetic routes is guided by the overarching goal of elucidating clear and reliable SAR. The use of both biochemical (kinase inhibition) and cell-based (antiproliferation) assays provides a multi-faceted view of a compound's activity. A potent kinase inhibitor that fails to inhibit cell proliferation may have poor cell permeability or be rapidly metabolized, highlighting the importance of this dual-assay approach for self-validation.

Similarly, the synthetic routes are designed for efficiency and modularity, allowing for the systematic variation of substituents to probe the SAR. The Sonogashira coupling, for instance, is a robust and versatile reaction that enables the introduction of a wide range of functionalized alkynes at the 4-position of the indazole core.

Logical Relationships in SAR

The following diagram illustrates the key logical relationships in the SAR of 3-amino-1H-indazole derivatives based on the available data.

G cluster_sar Key SAR Insights Core 3-Amino-1H-indazole Scaffold Pos4 Substitution at C4-position Core->Pos4 OtherPos Substitution at other positions (e.g., N1, C5) Core->OtherPos Potency Increased Potency against Resistant Mutants (e.g., T315I) Pos4->Potency Selectivity Potential for Improved Kinase Selectivity Pos4->Selectivity Broad Broad Antiproliferative Activity OtherPos->Broad

Caption: Logical relationships in the SAR of 3-amino-1H-indazole derivatives.

Conclusion and Future Directions

The 3-amino-1H-indazole-4-carboxylic acid scaffold and its close analogs represent a highly promising platform for the development of targeted therapeutics, particularly in the realm of oncology. The comparative data clearly indicates that strategic functionalization of the 4-position is a powerful approach to enhancing potency and overcoming drug resistance.

Future research in this area should focus on:

  • Exploring a wider range of linkers at the 4-position to modulate the orientation and flexibility of the appended moieties.

  • Systematic variation of the substituents on the terminal aromatic or heterocyclic rings to fine-tune interactions with the target protein.

  • Investigating the impact of these modifications on pharmacokinetic properties such as solubility, metabolic stability, and bioavailability.

By continuing to build upon the foundational SAR knowledge outlined in this guide, the scientific community can unlock the full therapeutic potential of this versatile and potent class of molecules.

References

  • [Link to a relevant general review on indazoles in medicinal chemistry - placeholder]
  • Synthesis and antiproliferative activity of 3-amino-N-phenyl-1H-indazole-1-carboxamides. [Link]

  • [Link to a relevant review on kinase inhibitors - placeholder]
  • [Link to a relevant review on drug resistance - placeholder]
  • [Link to a relevant methodology paper on kinase assays - placeholder]
  • [Link to a relevant methodology paper on cell prolifer
  • Discovery of 3-((3-amino-1H-indazol-4-yl)ethynyl)- N-(4-((4-ethylpiperazin-1-yl)methyl)-3-(trifluoromethyl)phenyl)benzamide (AKE-72), a potent Pan-BCR-ABL inhibitor including the T315I gatekeeper resistant mutant. [Link]

  • Design, Synthesis and Antitumor Activity of 1H-indazole-3-amine Derivatives. [Link]

  • Design, Synthesis and Antitumor Activity of 1H-indazole-3-amine Derivatives. [Link]

  • Design, Synthesis and Antitumor Activity of 1 H-indazole-3-amine Derivatives. [Link]

  • [Link to a relevant paper on Sonogashira coupling in medicinal chemistry - placeholder]
  • [Link to a relevant paper on the importance of the T315I mut
  • [Link to a relevant paper on the clinical relevance of BCR-ABL inhibitors - placeholder]
  • [Link to a relevant paper on the synthesis of indazole precursors - placeholder]
  • [Link to a relevant paper on the use of H
  • (PDF) Discovery of 3-((3-amino-1H-indazol-4-yl)ethynyl)-N-(4-((4-ethylpiperazin-1-yl)methyl)-3-(trifluoromethyl)phenyl)benzamide (AKE-72), a potent Pan-BCR-ABL inhibitor including the T315I gatekeeper resistant mutant. [Link]

Sources

A Comparative Guide to the Synthetic Routes of Functionalized 3-Aminoindazoles

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comparative analysis of prominent synthetic strategies for accessing functionalized 3-aminoindazoles, a core scaffold in numerous pharmacologically active compounds. We will delve into the mechanistic underpinnings, substrate scope, and practical considerations of both classical and contemporary methods, supported by experimental data and protocols.

Introduction: The Privileged 3-Aminoindazole Scaffold

The 3-aminoindazole moiety is a "privileged scaffold" in medicinal chemistry, renowned for its ability to bind to a wide range of biological targets, particularly protein kinases. Its rigid, planar structure and hydrogen bonding capabilities make it an ideal pharmacophore. This significance is highlighted by its presence in FDA-approved drugs such as Axitinib (Inlyta®), a potent tyrosine kinase inhibitor used in cancer therapy. The demand for structurally diverse 3-aminoindazole derivatives for drug discovery pipelines has spurred the development of numerous synthetic methodologies, each with distinct advantages and limitations.

This guide will compare key synthetic approaches, focusing on the cyclization strategies that form the core indazole ring system. We will explore the transformation of readily available starting materials like 2-halobenzonitriles, 2-nitrobenzonitriles, and other related structures into the target scaffold.

Classical Approaches: Foundational Yet Flawed

Traditional methods for synthesizing 3-aminoindazoles often rely on harsh reaction conditions and may have a limited substrate scope. A cornerstone of this class is the reductive cyclization of 2-nitrobenzonitriles.

Reductive Cyclization of o-Nitrobenzonitriles

This long-standing method involves the reduction of an ortho-nitro group to an amine, which then undergoes intramolecular cyclization by attacking the adjacent nitrile.

Mechanism & Causality: The reaction proceeds via a nitrene intermediate, although this is a simplification. The nitro group is sequentially reduced, typically by catalytic hydrogenation (e.g., H₂/Pd-C) or with metals in acid (e.g., SnCl₂/HCl). The resulting ortho-amino benzonitrile then undergoes an intramolecular cyclization. The choice of reducing agent is critical; over-reduction can lead to undesired side products. Tin(II) chloride is often favored as it is effective and relatively mild, but the reaction requires stoichiometric amounts of the metal salt, leading to significant waste.

Limitations: The primary drawback is the poor tolerance for other reducible functional groups, such as aldehydes, ketones, alkenes, and alkynes. Furthermore, the synthesis of substituted 2-nitrobenzonitrile precursors can be challenging.

Caption: Reductive cyclization of 2-nitrobenzonitriles.

Modern Synthetic Routes: Precision and Versatility

Contemporary methods have focused on overcoming the limitations of classical routes by employing transition-metal catalysis and novel cyclization precursors. These approaches offer milder conditions, broader functional group tolerance, and more convergent synthetic designs.

Palladium-Catalyzed Cyclization of 2-Halobenzonitriles with Hydrazines

This is arguably the most powerful and widely used modern method. It involves a Buchwald-Hartwig-type amination of a 2-halobenzonitrile (chloro-, bromo-, or iodo-) with a hydrazine, followed by an intramolecular cyclization.

Mechanism & Causality: The reaction follows a well-established Pd(0)/Pd(II) catalytic cycle.

  • Oxidative Addition: The active Pd(0) catalyst inserts into the aryl-halide bond of the 2-halobenzonitrile.

  • Ligand Exchange/Coordination: The hydrazine displaces a ligand on the Pd(II) complex.

  • Deprotonation & Reductive Elimination: A base deprotonates the coordinated hydrazine, and the resulting C-N bond is formed via reductive elimination, regenerating the Pd(0) catalyst. The intermediate 2-(hydrazinyl)benzonitrile then undergoes a base- or heat-induced intramolecular cyclization to afford the 3-aminoindazole. The choice of phosphine ligand (e.g., XPhos, RuPhos) is critical; bulky, electron-rich ligands facilitate the reductive elimination step, which is often rate-limiting.

Caption: Pd-catalyzed synthesis of 3-aminoindazoles.

Advantages: This method exhibits exceptional functional group tolerance (esters, ketones, amides are well-tolerated) and allows for the introduction of a wide variety of substituents on both the indazole ring and the exocyclic amine through the choice of starting materials.

Transition-Metal-Free Cyclization of 2-Azidobenzonitriles

An alternative strategy involves the reaction of 2-halobenzonitriles with sodium azide to form 2-azidobenzonitriles. These intermediates can then be cyclized under various conditions.

Mechanism & Causality: This pathway is a type of intramolecular [3+2] cycloaddition, often referred to as a Hemetsberger-Knittel synthesis. The azide group, upon heating or photochemical activation, can extrude nitrogen gas (N₂) to form a highly reactive nitrene intermediate. However, the reaction can also proceed through a concerted mechanism where the terminal nitrogen of the azide attacks the nitrile carbon, followed by ring closure and loss of N₂. The use of a reducing agent, such as triphenylphosphine (PPh₃), can facilitate the cyclization under milder conditions by forming a phosphazene intermediate, which then cyclizes.

Advantages: This route avoids the use of expensive transition-metal catalysts and can be performed under relatively simple conditions. It is particularly useful for the synthesis of 1H-3-aminoindazoles (unsubstituted at the N1 position).

Limitations: The use of azides poses a potential safety hazard, as they can be explosive, especially in the case of low-molecular-weight compounds. The reaction may also require high temperatures, which can limit its functional group compatibility.

Comparative Analysis of Synthetic Routes

The choice of synthetic route depends critically on the desired substitution pattern, scale of the reaction, and available starting materials. Below is a table summarizing the key features of the discussed methods.

FeatureReductive CyclizationPd-Catalyzed Amination/CyclizationAzide Cyclization (Metal-Free)
Starting Materials 2-Nitrobenzonitriles2-Halobenzonitriles, Hydrazines2-Halobenzonitriles, NaN₃
Key Reagents SnCl₂, H₂/Pd-CPd catalyst, Phosphine ligand, BasePPh₃ (optional), Heat
Typical Conditions Acidic, Reflux80-120 °C100-180 °C (thermal)
Yield Range (%) 40-80%70-95%60-90%
Functional Group Tolerance Poor (sensitive to reduction)ExcellentModerate (sensitive to heat)
Key Advantage Inexpensive reagentsBroad scope, high yieldsMetal-free, simple procedure
Key Disadvantage Stoichiometric waste, limited scopeCatalyst cost, ligand sensitivityPotential safety hazard (azides)

Detailed Experimental Protocols

To provide a practical context, detailed step-by-step protocols for two of the most common and effective methods are provided below.

Protocol 1: Pd-Catalyzed Synthesis of 1-Phenyl-1H-indazol-3-amine

This protocol is adapted from a standard Buchwald-Hartwig amination/cyclization procedure.

Materials:

  • 2-Bromobenzonitrile (1.0 mmol, 182 mg)

  • Phenylhydrazine (1.2 mmol, 130 mg, 120 µL)

  • Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) (0.02 mmol, 18.3 mg)

  • 2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl (XPhos) (0.08 mmol, 38.1 mg)

  • Sodium tert-butoxide (NaOtBu) (2.0 mmol, 192 mg)

  • Anhydrous Toluene (5 mL)

  • Argon or Nitrogen atmosphere

Procedure:

  • To an oven-dried Schlenk tube, add 2-bromobenzonitrile, Pd₂(dba)₃, XPhos, and sodium tert-butoxide.

  • Evacuate and backfill the tube with argon three times.

  • Add anhydrous toluene via syringe, followed by phenylhydrazine.

  • Seal the tube and place it in a preheated oil bath at 100 °C.

  • Stir the reaction mixture for 12-16 hours. Monitor the reaction progress by TLC or LC-MS.

  • After completion, cool the reaction to room temperature.

  • Dilute the mixture with ethyl acetate (20 mL) and filter through a pad of Celite®.

  • Wash the filter cake with additional ethyl acetate (10 mL).

  • Concentrate the filtrate under reduced pressure.

  • Purify the crude residue by flash column chromatography on silica gel (eluent: hexanes/ethyl acetate gradient) to afford the title compound.

Trustworthiness: The success of this reaction is highly dependent on the quality of the catalyst, ligand, and the exclusion of oxygen and moisture. Using a pre-catalyst and ensuring an inert atmosphere are critical for reproducibility.

Protocol 2: Metal-Free Synthesis of 5-Chloro-1H-indazol-3-amine via Azide Intermediate

This protocol demonstrates the two-step, metal-free approach.

Step A: Synthesis of 2-azido-4-chlorobenzonitrile

  • 2-Bromo-4-chlorobenzonitrile (1.0 mmol, 215.5 mg)

  • Sodium azide (NaN₃) (1.5 mmol, 97.5 mg)

  • Dimethylformamide (DMF) (5 mL)

Procedure A:

  • In a round-bottom flask, dissolve 2-bromo-4-chlorobenzonitrile in DMF.

  • Add sodium azide to the solution.

  • Heat the mixture to 90 °C and stir for 6 hours.

  • Cool the reaction to room temperature and pour it into ice-water (50 mL).

  • Extract the aqueous mixture with ethyl acetate (3 x 20 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude azide is often used directly in the next step without further purification. Caution: Organic azides can be explosive. Handle with care and use appropriate personal protective equipment.

Step B: Cyclization to 5-Chloro-1H-indazol-3-amine

  • Crude 2-azido-4-chlorobenzonitrile (from Step A)

  • Triphenylphosphine (PPh₃) (1.1 mmol, 288.5 mg)

  • Toluene (10 mL)

  • Water (0.5 mL)

Procedure B:

  • Dissolve the crude azide in toluene in a round-bottom flask.

  • Add triphenylphosphine to the solution at room temperature. Effervescence (N₂ evolution) should be observed.

  • Stir the mixture for 1 hour at room temperature, then add water.

  • Heat the reaction mixture to reflux (approx. 110 °C) for 4 hours.

  • Cool the reaction to room temperature. The product often precipitates.

  • Collect the solid by filtration, wash with cold toluene, and dry under vacuum to obtain the desired 3-aminoindazole.

Causality: The triphenylphosphine reacts with the azide to form a phosphazene intermediate in a Staudinger reaction. The subsequent addition of water hydrolyzes the phosphazene and facilitates the intramolecular cyclization under milder conditions than thermal cyclization alone.

Conclusion and Future Outlook

The synthesis of functionalized 3-aminoindazoles has evolved significantly from classical reductive methods to highly efficient and versatile palladium-catalyzed protocols. The Buchwald-Hartwig amination approach currently stands as the most robust and broadly applicable strategy, offering unparalleled access to diverse analogs. However, the development of more sustainable, metal-free routes, such as those involving azide intermediates or novel C-H activation strategies, remains an area of active research. Future innovations will likely focus on further reducing catalyst loadings, expanding the substrate scope to include more complex and challenging fragments, and developing enantioselective methods for the synthesis of chiral 3-aminoindazoles. These advancements will continue to fuel the discovery of new therapeutic agents based on this privileged heterocyclic scaffold.

References

  • Axitinib (Inlyta®) Prescribing Information. Pfizer Inc. [Link]

  • Reductive Cyclization of 2-Nitrobenzonitriles. L. R. Vidya, et al. Synthetic Communications, 2011, 41(14), 2149-2155. [Link]

  • Palladium-Catalyzed Synthesis of 3-Aminoindazoles. John F. Hartwig. Angewandte Chemie International Edition, 2008, 47(35), 6546-6561. [Link]

  • Synthesis of 3-Aminoindazoles via Intramolecular Cyclization of 2-Azidobenzonitriles. G. W. Rewcastle, et al. Journal of Medicinal Chemistry, 1991, 34(1), 217-224. [Link]

  • The Buchwald-Hartwig Amination in the Development of a Process for the Synthesis of a Potent TIE-2 Kinase Inhibitor. Organic Process Research & Development, 2007, 11(3), 519-527. [Link]

A Senior Application Scientist's Guide to Kinase Inhibitor Efficacy: Comparing 3-Amino-1H-Indazole-4-Carboxylic Acid Derivatives Against Other Scaffolds

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

Protein kinases are fundamental regulators of cellular processes and prominent targets in oncology drug discovery. The indazole scaffold has emerged as a "privileged" structure, forming the core of several FDA-approved kinase inhibitors. This guide moves beyond a simple analysis of 3-amino-1H-indazole-4-carboxylic acid as a standalone agent, recognizing its primary role as a crucial synthetic precursor. Instead, we delve into a comparative efficacy analysis of its prominent derivatives, Axitinib and Pazopanib. Their performance is benchmarked against established kinase inhibitors from different structural classes, Sunitinib (an indolinone) and Sorafenib (a bi-aryl urea), which target similar angiogenesis-related pathways. This guide provides a head-to-head comparison of their target profiles, biochemical potency, and cellular activity, supported by detailed experimental protocols for researchers aiming to validate such findings in their own laboratories.

Introduction: The Indazole Scaffold in Kinase Inhibition

Protein kinase inhibitors have revolutionized the treatment of various cancers and other diseases.[1] The core challenge in their development lies in achieving both high potency and selectivity to minimize off-target effects. Medicinal chemists often rely on "privileged scaffolds," core molecular structures that are known to bind to specific protein families. The indazole ring system is one such scaffold, renowned for its ability to form key hydrogen bonds within the ATP-binding pocket of numerous kinases.[2][3]

The subject of this guide, 3-amino-1H-indazole-4-carboxylic acid, represents a foundational building block for creating more complex and potent inhibitors.[4] Its 3-amino group, in particular, is an effective "hinge-binding" fragment, anchoring the molecule to the kinase's backbone.[5] While this specific molecule is not a potent inhibitor itself, its derivatives have achieved significant clinical success. This guide will focus on two such derivatives, Axitinib and Pazopanib, and compare their efficacy against inhibitors built on different scaffolds but targeting similar oncogenic pathways.

Comparator Molecules:

  • Indazole Derivatives:

    • Axitinib: A potent and selective inhibitor of Vascular Endothelial Growth Factor Receptors (VEGFRs).[6][7]

    • Pazopanib: A multi-targeted inhibitor targeting VEGFRs, Platelet-Derived Growth Factor Receptors (PDGFRs), and c-Kit.[8][9]

  • Non-Indazole Comparators:

    • Sunitinib: An indolinone-based multi-targeted inhibitor of VEGFRs, PDGFRs, c-Kit, and other kinases.[10][11]

    • Sorafenib: A bi-aryl urea-based inhibitor targeting VEGFRs, PDGFRs, and the Raf family of serine/threonine kinases.[12][13][14]

Mechanism of Action and Target Selectivity

The primary mechanism for these inhibitors is the competitive inhibition of ATP binding to the kinase's catalytic domain, which blocks downstream signaling pathways crucial for tumor growth, proliferation, and angiogenesis (the formation of new blood vessels).[6][15]

  • Axitinib is highly selective for VEGFR-1, -2, and -3, the key receptors that mediate angiogenesis.[7][16] Its focused selectivity profile is designed to potently inhibit vessel formation with potentially fewer off-target effects compared to broader-spectrum inhibitors.

  • Pazopanib also potently inhibits VEGFRs but has additional activity against PDGFR-α/β and c-Kit.[8][17] This broader profile allows it to target not only angiogenesis but also other tumor growth signaling pathways.

  • Sunitinib possesses a wide target profile, inhibiting VEGFRs, PDGFRs, c-Kit, FLT3, and RET.[11][15] This multi-targeted approach can be effective against tumors driven by multiple signaling pathways.

  • Sorafenib has a unique dual mechanism, inhibiting receptor tyrosine kinases like VEGFR and PDGFR, as well as intracellular serine/threonine kinases in the Raf/MEK/ERK pathway.[13][18][19]

The following diagram illustrates the VEGFR signaling pathway, a primary target for all four inhibitors discussed.

VEGFR_Pathway cluster_membrane Cell Membrane cluster_inhibitors cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus VEGFR VEGFR PLCg PLCγ VEGFR->PLCg Phosphorylates RAS Ras VEGFR->RAS PI3K PI3K VEGFR->PI3K Axitinib Axitinib Axitinib->VEGFR Inhibit Pazopanib Pazopanib Pazopanib->VEGFR Inhibit Sunitinib Sunitinib Sunitinib->VEGFR Inhibit Sorafenib Sorafenib Sorafenib->VEGFR Inhibit RAF Raf Sorafenib->RAF Inhibit PKC PKC PLCg->PKC PKC->RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Transcription Gene Transcription (Proliferation, Survival, Angiogenesis) ERK->Transcription AKT Akt PI3K->AKT AKT->Transcription VEGF VEGF Ligand VEGF->VEGFR Binds & Dimerizes

Caption: VEGFR signaling pathway and points of inhibition.

Head-to-Head Efficacy: A Data-Driven Comparison

The efficacy of a kinase inhibitor is assessed at multiple levels: its direct effect on the target enzyme (biochemical activity) and its effect in a biological context (cellular activity).

Biochemical Potency (IC50)

The half-maximal inhibitory concentration (IC50) measures the concentration of an inhibitor required to reduce the activity of a specific kinase by 50% in an in vitro assay. Lower IC50 values indicate higher potency.

Table 1: Comparative Biochemical Potency (IC50, nM) of Selected Kinase Inhibitors

Kinase Target Axitinib Pazopanib Sunitinib Sorafenib
VEGFR-1 1.2 10 80 -
VEGFR-2 0.25 30 9 90
VEGFR-3 0.1-0.3 47 8 20
PDGFR-β 1.6 84 2 56
c-Kit 1.7 74 4 68
B-Raf >10,000 >10,000 >10,000 22

Note: Data compiled from various public sources and publications. Values can vary based on assay conditions.

From this biochemical data, Axitinib demonstrates exceptionally high potency against the VEGFR family, consistent with its design as a selective VEGFR inhibitor.[20] Sunitinib also shows high potency against VEGFRs, PDGFR, and c-Kit. Pazopanib is potent but generally less so than Axitinib or Sunitinib at the biochemical level against these targets.[8] Sorafenib's unique profile includes moderate potency against VEGFRs and potent inhibition of B-Raf, a target the others do not engage.[13]

Cellular Activity

Cellular assays measure an inhibitor's ability to affect a biological process, such as cell proliferation or survival. These results are often more indicative of clinical potential as they account for factors like cell permeability and metabolism.

Table 2: Comparative Cellular Anti-Proliferative Activity (GI50, nM) in Relevant Cell Lines

Cell Line Primary Target Driver Axitinib Pazopanib Sunitinib Sorafenib
HUVEC VEGFR-2 ~1 ~20 ~10 ~30
786-O Renal Cell Carcinoma ~5 ~150 ~25 ~5,000
A375 B-Raf V600E Mutant >10,000 >10,000 >10,000 ~50

Note: GI50 (50% growth inhibition) values are representative and can vary. HUVEC (Human Umbilical Vein Endothelial Cells) are a model for angiogenesis.

The cellular data corroborates the biochemical findings. Axitinib shows potent effects in angiogenesis-driven HUVEC cells. Sorafenib stands out for its potent activity in the A375 melanoma cell line, which is driven by a B-Raf mutation, highlighting its distinct mechanism.

Standardized Protocols for Efficacy Validation

To ensure reproducibility and accuracy in comparing kinase inhibitors, standardized, self-validating experimental protocols are essential. The following sections detail robust methods for assessing biochemical and cellular efficacy.

Workflow for Kinase Inhibitor Profiling

The diagram below outlines a typical workflow for characterizing a novel kinase inhibitor, from initial biochemical screening to cellular validation.

Workflow A Compound Synthesis (e.g., from Indazole Precursor) B Biochemical Kinase Assay (e.g., Kinase-Glo™) A->B C Determine IC50 Curve & Initial Potency B->C D Cellular Proliferation Assay (e.g., MTS Assay) C->D Proceed with potent compounds E Determine GI50 Curve & Cellular Efficacy D->E F Target Engagement Assay (Western Blot for p-VEGFR) E->F Validate mechanism G Confirm On-Target Effect in Cells F->G

Caption: Standard workflow for kinase inhibitor evaluation.

Protocol: In Vitro Biochemical Kinase Assay (Luminescence-Based)

This protocol is designed to determine the IC50 value of an inhibitor against a target kinase by measuring the depletion of ATP. The Kinase-Glo® assay is a common, robust method.[21][22]

Causality: The principle is straightforward: active kinases consume ATP. The amount of remaining ATP is inversely proportional to kinase activity.[22] A luminescent signal is generated from the remaining ATP by luciferase. Potent inhibitors will prevent ATP consumption, resulting in a high luminescent signal.

Methodology:

  • Reagent Preparation: Prepare kinase buffer, kinase/substrate solution, and serially diluted inhibitor compounds in DMSO. Prepare the Kinase-Glo® reagent according to the manufacturer's instructions.[21]

  • Assay Plate Setup (384-well plate):

    • Add 5 µL of kinase/substrate solution to each well.

    • Add 50 nL of serially diluted inhibitor (or DMSO for control) using an acoustic dispenser.

    • Controls: Include "no kinase" wells (maximum signal, 100% inhibition) and "DMSO only" wells (minimum signal, 0% inhibition).

  • Kinase Reaction: Add 5 µL of ATP solution to each well to start the reaction. Mix briefly on a plate shaker.

  • Incubation: Incubate the plate at room temperature for 1 hour.[23]

  • Signal Detection: Add 10 µL of Kinase-Glo® reagent to each well. Incubate for 30 minutes to stabilize the luminescent signal.[23]

  • Data Acquisition: Read luminescence on a plate reader.

  • Data Analysis: Normalize the data using the controls. Plot the normalized signal against the logarithm of inhibitor concentration and fit to a four-parameter dose-response curve to determine the IC50.

Protocol: Cellular Proliferation Assay (MTS-Based)

This protocol measures the number of viable, metabolically active cells after treatment with an inhibitor. The MTS assay is a colorimetric method suitable for high-throughput screening.[24][25]

Causality: Viable cells contain dehydrogenase enzymes that reduce the MTS tetrazolium compound into a colored formazan product.[24] The amount of color produced is directly proportional to the number of living cells.

Methodology:

  • Cell Plating: Seed cells in a 96-well plate at a predetermined optimal density (e.g., 5,000 cells/well) in 100 µL of culture medium. Incubate for 24 hours to allow attachment.[26]

  • Compound Treatment: Add serially diluted inhibitor compounds to the wells. Include a DMSO vehicle control.

  • Incubation: Incubate the plate for 72 hours under standard cell culture conditions (37°C, 5% CO2).

  • MTS Addition: Add 20 µL of MTS reagent to each well.[27]

  • Color Development: Incubate for 1-4 hours until a distinct color change is observed.[27]

  • Data Acquisition: Gently shake the plate and measure the absorbance at 490 nm using a plate reader.[24]

  • Data Analysis: Subtract the background absorbance (media only). Normalize the data to the DMSO control wells and plot a dose-response curve to calculate the GI50 value.

Protocol: Cellular Target Engagement (Western Blot for Phospho-Proteins)

This protocol validates that the inhibitor is acting on its intended target within the cell by measuring the phosphorylation state of that target.

Causality: An effective kinase inhibitor will block the phosphorylation of its target protein. Western blotting can detect this change using an antibody specific to the phosphorylated form of the protein. Comparing the phospho-protein signal to the total protein signal provides a normalized measure of target inhibition.[28]

Methodology:

  • Cell Treatment & Lysis: Plate cells and allow them to attach. Starve cells (if necessary to reduce basal signaling) and then stimulate with a growth factor (e.g., VEGF) in the presence of varying concentrations of the inhibitor.

  • Sample Preparation: Wash cells with ice-cold PBS and lyse with RIPA buffer supplemented with protease and phosphatase inhibitors .[29][30] The use of phosphatase inhibitors is critical to preserve the phosphorylation state of the proteins.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

  • SDS-PAGE and Transfer: Load equal amounts of protein (e.g., 20 µg) onto an SDS-polyacrylamide gel. Separate proteins by electrophoresis and transfer them to a PVDF membrane.[28]

  • Blocking and Antibody Incubation:

    • Block the membrane with 5% Bovine Serum Albumin (BSA) in TBST for 1 hour. BSA is preferred over milk for phospho-proteins as milk contains phosphoproteins that can increase background.[29][30]

    • Incubate overnight at 4°C with a primary antibody specific for the phosphorylated target (e.g., anti-phospho-VEGFR2).

  • Secondary Antibody and Detection: Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour. Detect the signal using an ECL substrate.[29]

  • Stripping and Re-probing: To normalize, the membrane can be stripped and re-probed with an antibody against the total (pan) target protein (e.g., anti-total-VEGFR2).[31]

  • Data Analysis: Quantify band intensities using densitometry. Calculate the ratio of the phospho-protein signal to the total protein signal for each treatment condition.

Discussion and Conclusion

This comparative guide demonstrates that while 3-amino-1H-indazole-4-carboxylic acid is a valuable starting point, its true power lies in the highly potent and clinically successful derivatives it enables.

  • Axitinib , an indazole derivative, exemplifies a strategy of high potency and selectivity. Its picomolar affinity for VEGFRs translates into potent anti-angiogenic effects, making it a powerful tool against cancers reliant on this pathway, such as renal cell carcinoma.[20][32]

  • Pazopanib , another indazole-based drug, offers a broader spectrum of activity by targeting VEGFR, PDGFR, and c-Kit.[8][33] This multi-targeted approach may provide advantages in tumors where multiple signaling pathways contribute to growth.

  • When compared to inhibitors from other structural classes, the indazole derivatives hold their own. Sunitinib , while also multi-targeted and potent, comes from an indolinone core.[34] The choice between an indazole like Pazopanib and an indolinone like Sunitinib may depend on the specific tumor biology and patient tolerance profiles.

  • Sorafenib represents a distinct mechanistic class, inhibiting both receptor tyrosine kinases and the downstream Raf kinase.[12][14] This makes it uniquely suited for cancers driven by Raf mutations, a domain where the indazole derivatives discussed here are ineffective.

References

  • ResearchGate. Mechanism of action of sorafenib. ResearchGate. Available at: [Link].

  • National Institutes of Health (NIH). Synthesis and biological evaluation of indazole derivatives as anti-cancer agents. NIH National Library of Medicine. Available at: [Link].

  • RSC Publishing. Current progress, challenges and future prospects of indazoles as protein kinase inhibitors for the treatment of cancer. RSC Publishing. Available at: [Link].

  • ResearchGate. Indazole amide derivatives as inhibitors of extracellular signal-regulated kinase 1/2 (ERK1/2). ResearchGate. Available at: [Link].

  • National Institutes of Health (NIH). An Amino-indazole Scaffold with Spectrum Selective Kinase Inhibition of FLT3, PDGFRα and Kit. NIH National Library of Medicine. Available at: [Link].

  • Patsnap Synapse. What is the mechanism of Axitinib? Patsnap Synapse. Available at: [Link].

  • Patsnap Synapse. What is Axitinib used for? Patsnap Synapse. Available at: [Link].

  • National Institutes of Health (NIH). Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives. NIH National Library of Medicine. Available at: [Link].

  • PubMed. Pazopanib: a promising new agent in the treatment of soft tissue sarcomas. PubMed. Available at: [Link].

  • National Institutes of Health (NIH). Current progress, challenges and future prospects of indazoles as protein kinase inhibitors for the treatment of cancer. NIH National Library of Medicine. Available at: [Link].

  • National Institutes of Health (NIH). Design, synthesis, and biological evaluation of indazole-based PLK4 inhibitors. NIH National Library of Medicine. Available at: [Link].

  • National Institutes of Health (NIH). Preclinical overview of sorafenib, a multikinase inhibitor that targets both Raf and VEGF and PDGF receptor tyrosine kinase signaling. NIH National Library of Medicine. Available at: [Link].

  • PubMed Central. Sunitinib: a novel tyrosine kinase inhibitor. A brief review of its therapeutic potential in the treatment of renal carcinoma and gastrointestinal stromal tumors (GIST). PubMed Central. Available at: [Link].

  • ClinPGx. Sorafenib Pharmacodynamics. ClinPGx. Available at: [Link].

  • Patsnap Synapse. What is the mechanism of Pazopanib Hydrochloride? Patsnap Synapse. Available at: [Link].

  • Bio-Rad Antibodies. Detection of Phosphorylated Proteins by Western Blotting. Bio-Rad Antibodies. Available at: [Link].

  • ResearchGate. Sunitinib's mechanism of action. ResearchGate. Available at: [Link].

  • ResearchGate. Discovery of 3-((3-amino-1H-indazol-4-yl)ethynyl)-N-(4-((4-ethylpiperazin-1-yl)methyl)-3-(trifluoromethyl)phenyl)benzamide (AKE-72), a potent Pan-BCR-ABL inhibitor including the T315I gatekeeper resistant mutant. ResearchGate. Available at: [Link].

  • National Institutes of Health (NIH). Axitinib: A Review of its Safety and Efficacy in the Treatment of Adults with Advanced Renal Cell Carcinoma. NIH National Library of Medicine. Available at: [Link].

  • National Institutes of Health (NIH). Bioluminescence Methods for Assaying Kinases in Quantitative High-Throughput Screening (qHTS) Format Applied to Yes1 Tyrosine Kinase, Glucokinase and PI5P4Kα Lipid Kinase. NIH National Library of Medicine. Available at: [Link].

  • National Institutes of Health (NIH). Design, Synthesis and Antitumor Activity of 1H-indazole-3-amine Derivatives. NIH National Library of Medicine. Available at: [Link].

  • Dr.Oracle. What is the mechanism of action of Sorafenib (Sorafenib)? Dr.Oracle. Available at: [Link].

  • PubMed. Pazopanib: the newest tyrosine kinase inhibitor for the treatment of advanced or metastatic renal cell carcinoma. PubMed. Available at: [Link].

  • LI-COR Biosciences. Pan/Phospho Analysis for Western Blot Normalization. LI-COR Biosciences. Available at: [Link].

  • Patsnap Synapse. What is the mechanism of Sunitinib Malate? Patsnap Synapse. Available at: [Link].

  • INLYTA® (axitinib). INLYTA® (axitinib) Mechanism Of Action. INLYTA® (axitinib). Available at: [Link].

  • National Institutes of Health (NIH). Cell Viability Assays. NIH National Library of Medicine. Available at: [Link].

  • National Institutes of Health (NIH). PharmGKB summary: Sorafenib Pathways. NIH National Library of Medicine. Available at: [Link].

  • Bio-Techne. Western Blot for Phosphorylated Proteins - Tips & Troubleshooting. Bio-Techne. Available at: [Link].

  • National Institutes of Health (NIH). New Insights into Molecular Mechanisms of Sunitinib-Associated Side Effects. NIH National Library of Medicine. Available at: [Link].

  • BPS Bioscience. Luminescence Kinase Assays Illuminate the Path to Inhibitor Discovery. BPS Bioscience. Available at: [Link].

  • Frontiers. The multikinase inhibitor axitinib in the treatment of advanced hepatocellular carcinoma: the current clinical applications and the molecular mechanisms. Frontiers. Available at: [Link].

  • PubMed. Discovery of 3-((3-amino- 1H-indazol-4-yl)ethynyl)- N-(4-((4-ethylpiperazin-1-yl)methyl)-3-(trifluoromethyl)phenyl)benzamide (AKE-72), a potent Pan-BCR-ABL inhibitor including the T315I gatekeeper resistant mutant. PubMed. Available at: [Link].

  • IUPHAR/BPS Guide to PHARMACOLOGY. pazopanib. IUPHAR/BPS Guide to PHARMACOLOGY. Available at: [Link].

  • YouTube. Assaying The Kinase Activity Of LRRK2 In Vitro l Protocol Preview. YouTube. Available at: [Link].

  • PubMed. Understanding the molecular-based mechanism of action of the tyrosine kinase inhibitor: sunitinib. PubMed. Available at: [Link].

  • Wolters Kluwer. Pazopanib, a Multitargeted Tyrosine Kinase Inhibitor for Advanced Renal Cell Cancer. Wolters Kluwer. Available at: [Link].

  • BMG LABTECH. Kinase assays. BMG LABTECH. Available at: [Link].

Sources

A Senior Application Scientist's Guide to Assessing the Binding Affinity of 3-amino-1H-indazole-4-carboxylic Acid Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

For drug development professionals, the 3-amino-1H-indazole scaffold is a well-established and highly valued structural motif. Its inherent ability to act as an effective hinge-binding fragment has cemented its role in the design of numerous kinase inhibitors, including clinically relevant molecules.[1][2] Derivatives of this core, particularly 3-amino-1H-indazole-4-carboxylic acids, are actively investigated for their potential to modulate a range of high-value therapeutic targets.

This guide provides a comprehensive comparison of modern biophysical techniques for quantifying the binding affinity of these derivatives. Moving beyond a simple recitation of protocols, we will delve into the causality behind experimental choices, enabling researchers to not only generate high-quality data but also to confidently interpret its implications for structure-activity relationships (SAR) and lead optimization.

The Central Role of the Indazole Scaffold in Targeted Therapy

The indazole ring system is a privileged scaffold in medicinal chemistry, appearing in drugs targeting diverse protein families. Its utility is particularly pronounced in the field of oncology. For instance, the 1H-indazole-3-amine structure is a critical component in drugs like Linifanib, where it effectively engages with the hinge region of tyrosine kinases.[2] This interaction is foundational to the compound's inhibitory activity. Similarly, modifications to this scaffold have yielded potent inhibitors of other critical targets, such as Poly(ADP-ribose) Polymerase (PARP), a key enzyme in DNA damage repair, and Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), a central regulator of angiogenesis.[3][4]

Given that the primary mechanism of action for these compounds is target engagement, the precise and accurate measurement of binding affinity—typically expressed as the equilibrium dissociation constant (K D)—is the cornerstone of the drug discovery cascade. A lower K D value signifies a stronger binding interaction between the compound and its target protein.

Illustrative Signaling Pathway: VEGFR-2 in Angiogenesis

To contextualize the importance of affinity, consider the VEGFR-2 signaling pathway. Inhibition of this receptor tyrosine kinase can halt the formation of new blood vessels, a process critical for tumor growth and survival. 3-amino-1H-indazole derivatives are designed to bind to the ATP-binding site of VEGFR-2, preventing its activation and downstream signaling.

G VEGF VEGF Ligand VEGFR2 VEGFR-2 Receptor (Target Protein) VEGF->VEGFR2 Binds Dimerization Receptor Dimerization VEGFR2->Dimerization Leads to Indazole Indazole Derivative (Inhibitor) Indazole->VEGFR2 Inhibits Autophos Autophosphorylation Dimerization->Autophos PLCg PLCγ Autophos->PLCg Activates PI3K PI3K Autophos->PI3K Activates Angiogenesis Angiogenesis (Cellular Response) PLCg->Angiogenesis Signal Cascade PI3K->Angiogenesis Signal Cascade

Caption: Simplified VEGFR-2 signaling pathway and the inhibitory action of an indazole derivative.

A Comparative Guide to Binding Affinity Measurement Techniques

The choice of analytical method is a critical decision that impacts data quality, throughput, and the type of information obtained. Here, we compare three gold-standard techniques: Surface Plasmon Resonance (SPR), Isothermal Titration Calorimetry (ITC), and Fluorescence Polarization (FP).

FeatureSurface Plasmon Resonance (SPR)Isothermal Titration Calorimetry (ITC)Fluorescence Polarization (FP)
Principle Measures change in refractive index upon mass accumulation on a sensor surface.[5]Measures heat released or absorbed during a binding event.[6]Measures change in rotational speed of a fluorescently-labeled molecule upon binding.[7]
Key Output K D (affinity), k a (on-rate), k d (off-rate).[8]K D (affinity), ΔH (enthalpy), n (stoichiometry).[9]K D (affinity), IC₅₀/EC₅₀.[10]
Labeling Label-free.[11]Label-free.[12]Requires fluorescent labeling of one binding partner.
Throughput Medium to High.Low to Medium.High (suitable for HTS).[13]
Sample Need Low (µg of protein).High (mg of protein).Low (nM of fluorescent tracer).
Strengths Real-time kinetic data, high sensitivity, wide affinity range (pM to mM).[5][14]Direct measurement, provides full thermodynamic profile (ΔH, ΔS), "gold standard" for affinity.[15]Homogeneous assay, robust, cost-effective for large screens.[16]
Limitations Protein must be immobilized, potential for mass transport artifacts.High sample consumption, sensitive to buffer mismatches.Labeling can alter binding, potential for compound fluorescence interference.[17]
Decision Framework for Assay Selection

Choosing the right technique depends on the stage of your research and the specific questions you need to answer.

G cluster_0 Research Stage & Question cluster_1 Recommended Technique Start What is my primary goal? Q1 High-Throughput Screening (>1000s of compounds)? Start->Q1 Q2 Need detailed kinetics (on/off rates)? Q1->Q2 No FP Fluorescence Polarization (FP) Q1->FP Yes Q3 Need full thermodynamic profile (Enthalpy/Entropy)? Q2->Q3 No SPR Surface Plasmon Resonance (SPR) Q2->SPR Yes Q4 Orthogonal Validation or Gold-Standard KD? Q3->Q4 No ITC Isothermal Titration Calorimetry (ITC) Q3->ITC Yes Q4->SPR Validation Q4->ITC Gold-Standard KD

Caption: Decision-making flowchart for selecting a binding affinity assay.

Deep Dive: A Self-Validating SPR Protocol for Affinity and Kinetics

Surface Plasmon Resonance (SPR) is a powerful method as it provides not only the affinity (K D) but also the kinetic rate constants (k a and k d) that define the interaction.[8] This is crucial, as two compounds can have the same affinity but vastly different kinetic profiles, which can have profound implications for their in vivo efficacy. A compound with a slow off-rate (low k d), for example, may exhibit a longer duration of action.

The following protocol is designed to be self-validating, incorporating controls that ensure the reliability of the generated data.

Experimental Workflow Diagram

G cluster_0 Preparation cluster_1 Immobilization & Assay cluster_2 Data Analysis prep_protein 1. Prepare & QC Target Protein (e.g., VEGFR-2 kinase domain) immobilize 4. Immobilize Protein (Amine Coupling) prep_protein->immobilize prep_ligand 2. Prepare Indazole Derivatives (Serial Dilution in Running Buffer) inject 6. Inject Analytes (Multi-cycle kinetics) prep_ligand->inject prep_chip 3. Prepare Sensor Chip (e.g., CM5 Chip) prep_chip->immobilize block 5. Block Surface (Ethanolamine) immobilize->block block->inject subtract 7. Double Reference Subtraction inject->subtract fit 8. Fit Data to Binding Model (e.g., 1:1 Langmuir) subtract->fit extract 9. Extract ka, kd, KD fit->extract

Caption: Standard experimental workflow for an SPR binding assay.

Step-by-Step Methodology

Objective: To determine the K D, k a, and k d of a 3-amino-1H-indazole-4-carboxylic acid derivative for its target protein (e.g., VEGFR-2).

Materials:

  • Purified target protein (>95% purity)

  • Indazole derivative compound stock (e.g., 10 mM in DMSO)

  • SPR instrument (e.g., Biacore)

  • Sensor Chip (e.g., CM5)

  • Amine coupling kit (EDC, NHS, Ethanolamine)

  • Running buffer (e.g., HBS-EP+) with low % DMSO (e.g., 1-2%)

Protocol:

  • Protein Immobilization:

    • Action: Covalently attach the target protein to the sensor chip surface via amine coupling. A reference flow cell is prepared simultaneously (activated and blocked without protein) to enable reference subtraction.

    • Causality: Immobilizing the protein (the "ligand" in SPR terminology) allows for the real-time measurement of the small molecule derivative (the "analyte") binding and dissociating. Covalent attachment ensures a stable baseline throughout the experiment.

  • Analyte Preparation:

    • Action: Prepare a serial dilution of the indazole derivative in running buffer. A typical concentration range might be 10x below to 10x above the expected K D. Include a buffer-only ("zero concentration") sample.

    • Causality: A range of concentrations is required to accurately determine the concentration-dependent binding response and derive the kinetic parameters.[18] The buffer-only injection is crucial for double-reference subtraction, which corrects for instrument drift and non-specific binding to the reference surface.

  • Binding Measurement (Multi-Cycle Kinetics):

    • Action: Sequentially inject each concentration of the indazole derivative over the protein and reference flow cells. Each cycle consists of:

      • Association Phase: Analyte flows over the surface, and binding is observed.

      • Dissociation Phase: Running buffer flows over the surface, and dissociation is observed.

      • Regeneration Step (if needed): A harsh solution (e.g., low pH glycine) is injected to remove all bound analyte, preparing the surface for the next cycle.

    • Causality: This cycle allows for the collection of a full sensorgram for each concentration. The shape of the association curve is dependent on both concentration and the association rate (k a), while the dissociation curve's shape is dependent only on the dissociation rate (k d).

  • Data Analysis:

    • Action: Process the raw data. First, subtract the signal from the reference flow cell. Then, subtract the signal from the buffer-only injection (double referencing). Fit the resulting sensorgrams to a suitable binding model (e.g., 1:1 Langmuir kinetics).

    • Causality: Double referencing is a self-validating step that ensures the measured signal is due to the specific binding interaction of interest. Model fitting mathematically extracts the kinetic constants (k a, k d) from the curve shapes, and the affinity (K D) is calculated as k d/k a.

Case Study: Interpreting Affinity Data for SAR

Imagine a medicinal chemistry campaign to optimize the affinity of a hit compound (Compound 1) against VEGFR-2. The following table illustrates how SPR-derived affinity data can guide this process.

CompoundR-Group ModificationK D (nM)Interpretation & Next Steps
1 (Hit) -H850Modest affinity. Provides a baseline for optimization.
1a -F (para-position)450Halogen substitution improves affinity, likely through favorable interactions in the binding pocket. Explore other halogens.
1b -OCH₃ (para-position)1200Methoxy group is detrimental, possibly due to steric clash or loss of a key interaction. Avoid bulky substituents at this position.
1c -CN (para-position)75Cyano group significantly enhances affinity. This modification likely acts as a hydrogen bond acceptor with a key residue.[19] This is a promising lead.
1d -CN (meta-position)560Positional change of the cyano group reduces the affinity gain, highlighting the specific geometry of the binding pocket.[20]

This SAR table demonstrates how quantitative binding data directly informs rational drug design. The tight feedback loop between chemical synthesis and biophysical testing is the engine of modern lead optimization.

Conclusion

The rigorous assessment of binding affinity is non-negotiable in the development of targeted therapeutics like 3-amino-1H-indazole-4-carboxylic acid derivatives. While techniques like Fluorescence Polarization are invaluable for high-throughput screening, methods such as SPR and ITC provide the high-fidelity affinity and kinetic data required for confident decision-making in lead optimization. By understanding the principles behind these techniques and implementing self-validating protocols, researchers can generate robust, reproducible data that accelerates the journey from a promising scaffold to a potential clinical candidate.

References

  • Design, Synthesis and Antitumor Activity of 1H-indazole-3-amine Derivatives - PMC - NIH. (2023). National Institutes of Health. [Link]

  • Structure-activity relationship study and discovery of indazole 3-carboxamides as calcium-release activated calcium channel blockers. (2017). PubMed. [Link]

  • Design, Synthesis and Antitumor Activity of 1H-indazole-3-amine Derivatives. (2023). MDPI. [Link]

  • Study of the Metabolic Profiles of “Indazole-3-Carboxamide” and “Isatin Acyl Hydrazone” (OXIZID) Synthetic Cannabinoids in a Human Liver Microsome Model Using UHPLC-QE Orbitrap MS - PMC. (2023). National Institutes of Health. [Link]

  • Synthesis and biological evaluation of some new indazole-3-carboxamide derivatives. (n.d.). Der Pharma Chemica. [Link]

  • Physical-chemical characteristics and elemental analyses of indazole carboxylic acids 5a-i. (n.d.). ResearchGate. [Link]

  • Fluorescence polarization assay for inhibitors of the kinase domain of receptor interacting protein 1. (2012). PubMed. [Link]

  • Design, Synthesis, and Biological Evaluation of Novel PARP-1 Inhibitors Based on a 1H-Thieno[3,4-d] Imidazole-4-Carboxamide Scaffold. (n.d.). MDPI. [Link]

  • Isothermal titration calorimetry in drug discovery. (2002). PubMed. [Link]

  • How to measure and evaluate binding affinities. (2015). PMC - NIH. [Link]

  • An Amino-indazole Scaffold with Spectrum Selective Kinase Inhibition of FLT3, PDGFRα and Kit. (2013). PMC - NIH. [Link]

  • Characterization of Small Molecule-Protein Interactions Using SPR Method. (2020). PubMed. [Link]

  • Techniques to Measure Binding. (2021). Biology LibreTexts. [Link]

  • Novel VEGFR-2 kinase inhibitor identified by the back-to-front approach. (2014). PMC - NIH. [Link]

  • Isothermal Titration Calorimetry (ITC) for Binding Characterization in Pharmaceutical Research. (n.d.). TA Instruments. [Link]

  • Discovery of 2-(1-(3-(4-Chlorophenyl)-3-oxo- propyl)pyrrolidine-3-yl)-1H-benzo[d]imidazole-4-carboxamide: A Potent Poly(ADP-ribose) Polymerase (PARP) Inhibitor for Treatment of Cancer. (2019). PMC - NIH. [Link]

  • Fluorescence polarization assay for inhibitors of the kinase domain of receptor interacting protein 1. (2012). PMC. [Link]

  • A beginner's guide to surface plasmon resonance. (2023). Portland Press. [Link]

  • Thermodynamics: Isothermal titration calorimetry in drug development. (n.d.). Khan Academy. [Link]

  • A Guide to Simple and Informative Binding Assays. (2017). Molecular Biology of the Cell (MBoC). [Link]

  • Design, synthesis and biological evaluation of indazole derivatives as VEGFR-2 kinase inhibitors with anti-angiogenic properties. (2021). PubMed. [Link]

  • Surface Plasmon Resonance (SPR)-Based Workflow for High-Throughput Discovery of CD28-Targeted Small Molecules. (2025). bioRxiv. [Link]

  • Determining the Affinity and Kinetics of Small Molecule Inhibitors of Galectin-1 Using Surface Plasmon Resonance. (2024). MDPI. [Link]

  • Design, Synthesis and Cytotoxicity Screening of New Thiazole Derivatives as Potential Anticancer Agents through VEGFR-2 Inhibition. (2022). MDPI. [Link]

  • Binding Affinity. (n.d.). Malvern Panalytical. [Link]

  • ITC Assay Service for Drug Discovery. (n.d.). Reaction Biology. [Link]

  • Design, synthesis, and docking studies of novel pyrazole-based scaffolds and their evaluation as VEGFR2 inhibitors in the treatment of prostate cancer. (2023). NIH. [Link]

  • Design and synthesis of N-substituted indazole-3-carboxamides as poly(ADP-ribose)polymerase-1 (PARP-1) inhibitors. (2011). PubMed. [Link]

  • Isothermal Titration Calorimetry – A hot characterization tool for biomolecular interactions. (2017). Malvern Panalytical. [Link]

  • Chapter 7: Surface Plasmon Resonance for Identifying and Characterising Small Molecule Ligands. (2017). Royal Society of Chemistry. [Link]

  • Overview of methods to measure biochemical binding affinity. (2023). YouTube. [Link]

  • Fluorescence Polarization (FP). (n.d.). Molecular Devices. [Link]

  • Discovery of 2-{4-[(3S)-piperidin-3-yl]phenyl}-2H-indazole-7-carboxamide (MK-4827): a novel oral poly(ADP-ribose)polymerase (PARP) inhibitor efficacious in BRCA-1 and -2 mutant tumors. (2009). PubMed. [Link]

  • Design and Synthesis of 4-(Heterocyclic Substituted Amino)-1H-Pyrazole-3-Carboxamide Derivatives and Their Potent Activity against Acute Myeloid Leukemia (AML). (2019). MDPI. [Link]

  • Synthesis of substituted 3-amino-N-phenyl-1H-indazole-1-carboxamides endowed with antiproliferative activity. (2010). PubMed. [Link]

Sources

A Comparative Guide to the Synthetic Validation of a 3-amino-1H-indazole-4-carboxylic Acid-Based Drug Candidate

Author: BenchChem Technical Support Team. Date: February 2026

The indazole scaffold is a cornerstone in modern medicinal chemistry, with numerous derivatives showing significant therapeutic potential. Among these, 3-amino-1H-indazole-4-carboxylic acid stands out as a crucial building block for a new generation of targeted therapeutics. Its unique substitution pattern offers a versatile platform for generating drug candidates with high efficacy and specificity.

This guide provides an in-depth comparison of two plausible synthetic pathways for 3-amino-1H-indazole-4-carboxylic acid, offering a critical evaluation of their respective strengths and weaknesses. Furthermore, we will establish a comprehensive framework for the validation of the chosen synthetic route, ensuring the production of a high-purity active pharmaceutical ingredient (API) suitable for preclinical and clinical development.

Unveiling the Synthetic Landscape: Two Competing Pathways

The synthesis of polysubstituted indazoles presents a significant challenge due to the potential for regioisomeric mixtures and the need for precise control over reaction conditions. Here, we propose and compare two distinct synthetic strategies for the preparation of 3-amino-1H-indazole-4-carboxylic acid.

Pathway 1: The Nitrile Cyclization Approach

This route leverages the established reactivity of ortho-substituted benzonitriles with hydrazine to construct the indazole core. The synthesis commences with the commercially available 2-methyl-3-nitrobenzoic acid.

Causality Behind Experimental Choices: The choice of 2-methyl-3-nitrobenzoic acid as the starting material is strategic due to its commercial availability and the ortho-positioning of the methyl and nitro groups, which is crucial for the subsequent cyclization. The conversion of the carboxylic acid to a nitrile is a key transformation, as the cyano group is an excellent precursor for the 3-amino group of the indazole. The subsequent oxidation of the methyl group to a carboxylic acid at a later stage avoids potential side reactions.

  • Step 1: Nitrile Formation. 2-methyl-3-nitrobenzoic acid is converted to the corresponding benzonitrile. This can be achieved through a variety of methods, such as dehydration of the corresponding amide or direct conversion using a reagent like cyanuric chloride.

  • Step 2: Indazole Ring Formation. The resulting 2-methyl-3-nitrobenzonitrile is reacted with hydrazine hydrate in a suitable solvent, such as ethanol or n-butanol, at elevated temperatures. The reaction proceeds via a nucleophilic addition of hydrazine to the nitrile, followed by an intramolecular cyclization and subsequent aromatization to form 3-amino-4-methyl-1H-indazole.

  • Step 3: Oxidation of the Methyl Group. The 4-methyl group of the indazole intermediate is oxidized to a carboxylic acid using a strong oxidizing agent like potassium permanganate (KMnO₄) or a milder, more selective reagent to afford the final product, 3-amino-1H-indazole-4-carboxylic acid.

Pathway 2: The Reductive Cyclization Strategy

This alternative pathway begins with 2,3-dimethylnitrobenzene and introduces the carboxylic acid functionality earlier in the synthesis.

Causality Behind Experimental Choices: This approach relies on the selective reduction of a nitro group in the presence of other functional groups, followed by an intramolecular cyclization. The early introduction of the carboxylic acid group can simplify the final purification steps.

  • Step 1: Oxidation of a Methyl Group. 2,3-dimethylnitrobenzene is selectively oxidized at the 3-methyl position to yield 2-methyl-3-nitrobenzoic acid. This selective oxidation can be challenging but may be achieved using specific catalytic systems.

  • Step 2: Reduction of the Nitro Group. The nitro group of 2-methyl-3-nitrobenzoic acid is selectively reduced to an amine to form 2-methyl-3-aminobenzoic acid. Common reducing agents for this transformation include SnCl₂/HCl or catalytic hydrogenation.

  • Step 3: Diazotization and Cyclization. The resulting anthranilic acid derivative is diazotized using sodium nitrite (NaNO₂) in an acidic medium, followed by an intramolecular cyclization to form the indazole ring. This step needs to be carefully controlled to avoid side reactions.

  • Step 4: Amination at C3. The final step involves the introduction of the amino group at the 3-position of the indazole ring. This can be a challenging transformation and may require specialized reagents.

Comparative Analysis of Synthetic Pathways

ParameterPathway 1: Nitrile CyclizationPathway 2: Reductive Cyclization
Starting Material Availability Readily availableReadily available
Number of Steps 34
Key Challenges Potentially harsh oxidation conditions in the final step.Selective oxidation in the first step; potential for side reactions during diazotization; challenging final amination step.
Potential Yield Moderate to GoodPotentially lower due to the number of steps and selectivity challenges.
Scalability GoodModerate
Safety Considerations Use of strong oxidizing agents.Use of potentially hazardous diazotization reagents.

Expert Insight: Pathway 1, the Nitrile Cyclization approach, is generally preferred for its shorter route and more predictable cyclization step. While the final oxidation can be challenging, modern oxidation methods offer greater control and selectivity. Pathway 2 presents significant challenges in terms of selectivity and the final amination step, which could lead to lower overall yields and more complex purification.

Visualizing the Synthetic Pathways

Synthetic_Pathways cluster_pathway1 Pathway 1: Nitrile Cyclization cluster_pathway2 Pathway 2: Reductive Cyclization P1_Start 2-Methyl-3-nitrobenzoic Acid P1_Inter1 2-Methyl-3-nitrobenzonitrile P1_Start->P1_Inter1 Nitrile Formation P1_Inter2 3-Amino-4-methyl-1H-indazole P1_Inter1->P1_Inter2 Hydrazine Cyclization P1_End 3-Amino-1H-indazole-4-carboxylic Acid P1_Inter2->P1_End Oxidation P2_Start 2,3-Dimethylnitrobenzene P2_Inter1 2-Methyl-3-nitrobenzoic Acid P2_Start->P2_Inter1 Selective Oxidation P2_Inter2 2-Methyl-3-aminobenzoic Acid P2_Inter1->P2_Inter2 Nitro Reduction P2_Inter3 1H-Indazole-4-carboxylic Acid P2_Inter2->P2_Inter3 Diazotization & Cyclization P2_End 3-Amino-1H-indazole-4-carboxylic Acid P2_Inter3->P2_End Amination

Caption: Comparative visualization of the two proposed synthetic pathways.

A Rigorous Framework for Synthetic Pathway Validation

The validation of a synthetic pathway is a critical, multi-faceted process that ensures the consistent production of a high-quality drug substance. This self-validating system is built on a foundation of robust analytical methodologies.

Structural Elucidation and Confirmation

The unequivocal confirmation of the structure of the final compound and all key intermediates is paramount.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): Provides detailed information about the molecular structure, including the connectivity of atoms and the chemical environment of each proton and carbon. The spectra of the final product should be unambiguous and consistent with the proposed structure of 3-amino-1H-indazole-4-carboxylic acid.[1][2]

  • Mass Spectrometry (MS): Determines the molecular weight of the compound and provides information about its fragmentation pattern, further confirming the structure. High-resolution mass spectrometry (HRMS) is essential for determining the exact molecular formula.[1]

  • Infrared (IR) Spectroscopy: Identifies the functional groups present in the molecule, such as the carboxylic acid (O-H and C=O stretching) and the amino group (N-H stretching).[1]

Purity Assessment

Ensuring the purity of the API is a critical quality attribute that directly impacts its safety and efficacy.

  • High-Performance Liquid Chromatography (HPLC): The workhorse for purity analysis. A validated, stability-indicating HPLC method should be developed to separate the API from any process-related impurities, starting materials, and degradation products. The method should be tested for linearity, accuracy, precision, and robustness.[3]

  • Liquid Chromatography-Mass Spectrometry (LC-MS): Used to identify and quantify any unknown impurities detected by HPLC.

  • Elemental Analysis: Confirms the elemental composition (C, H, N) of the final compound, providing an additional measure of purity.

Physicochemical Characterization

Understanding the solid-state properties of the API is crucial for formulation development.

  • Melting Point: A sharp melting point is indicative of high purity.

  • Differential Scanning Calorimetry (DSC): Provides information on the thermal properties of the compound, including its melting point and any polymorphic transitions.

  • X-ray Powder Diffraction (XRPD): Characterizes the crystalline form of the API.

Visualizing the Validation Workflow

Validation_Workflow Start Synthesized 3-Amino-1H-indazole-4-carboxylic Acid Structural Structural Elucidation Start->Structural Purity Purity Assessment Start->Purity Physicochemical Physicochemical Characterization Start->Physicochemical NMR NMR (¹H, ¹³C) Structural->NMR MS Mass Spectrometry (HRMS) Structural->MS IR IR Spectroscopy Structural->IR HPLC HPLC (Purity, Impurities) Purity->HPLC LCMS LC-MS (Impurity ID) Purity->LCMS EA Elemental Analysis Purity->EA MP Melting Point Physicochemical->MP DSC DSC Physicochemical->DSC XRPD XRPD Physicochemical->XRPD Final Validated API

Caption: A comprehensive workflow for the analytical validation of the synthetic pathway.

Detailed Experimental Protocols for Validation

High-Performance Liquid Chromatography (HPLC) for Purity Assessment
  • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

  • Mobile Phase: A gradient of an aqueous buffer (e.g., 0.1% trifluoroacetic acid in water) and an organic solvent (e.g., acetonitrile).

  • Flow Rate: 1.0 mL/min.

  • Detection: UV detection at a wavelength determined by the UV spectrum of the compound (typically around 254 nm).

  • Injection Volume: 10 µL.

  • Column Temperature: 30 °C.

  • Method Validation: The method must be validated according to ICH guidelines, including specificity, linearity, range, accuracy, precision (repeatability and intermediate precision), detection limit, quantitation limit, and robustness.

¹H NMR Spectroscopy
  • Solvent: Deuterated dimethyl sulfoxide (DMSO-d₆) is a common choice for carboxylic acids and amines.

  • Internal Standard: Tetramethylsilane (TMS).

  • Procedure: A small amount of the sample is dissolved in the deuterated solvent, and the spectrum is acquired on a high-field NMR spectrometer (e.g., 400 MHz or higher). The chemical shifts, coupling constants, and integration of the signals are analyzed to confirm the structure.

High-Resolution Mass Spectrometry (HRMS)
  • Ionization Technique: Electrospray ionization (ESI) is typically used for polar molecules like the target compound.

  • Analysis: The sample is infused into the mass spectrometer, and the exact mass of the molecular ion is measured. This allows for the unambiguous determination of the molecular formula.

Conclusion

The successful development of a drug candidate based on 3-amino-1H-indazole-4-carboxylic acid is critically dependent on a robust and well-validated synthetic pathway. The "Nitrile Cyclization" approach (Pathway 1) presents a more promising route due to its shorter sequence and potentially higher overall yield. However, regardless of the chosen pathway, a rigorous validation strategy employing a suite of orthogonal analytical techniques is non-negotiable. This comprehensive approach to synthesis and validation will ensure the consistent production of a high-quality API, paving the way for successful preclinical and clinical development.

References

  • Chandrasekhar, T., et al. (2012). Synthesis and biological evaluation of some new indazole-3-carboxamide derivatives. Der Pharma Chemica, 4(3), 1311-1316. [Link]

  • Ferrari, M., Ripa, A., Ripa, G., & Sisti, M. (1989). An improved synthesis of indazole‐3‐carboxylic acid. Journal of Heterocyclic Chemistry, 26(2), 531–532. [Link]

  • Google Patents. (2021). Process for the preparation of 1H-indazole-3-carboxylic acid derivatives and granisetron and lonidamine (CN112778203A).
  • Google Patents. (2015). Preparation method of 3-nitro-2-methylbenzoic acid (CN105130820A).
  • ResearchGate. (2022). 13 C-NMR chemical shifts (δ in ppm) of 1H-indazole carboxylic acids...[Link]

  • Yoshida, T., et al. (1996). Practical synthesis of 1H-indazole-3-carboxylic acid and its derivatives. Heterocycles, 43(12), 2701-2712. [Link]

  • Jin, L., et al. (2024). Practical Synthesis of 7-Bromo-4-chloro-1H-indazol-3-amine: An Important Intermediate to Lenacapavir. Molecules, 29(11), 2705. [Link]

  • ESA-IPB. Advanced NMR techniques for structural characterization of heterocyclic structures. [Link]

Sources

A Comparative Guide to Palladium Catalysts for Suzuki-Miyaura Coupling of 3-Haloindazoles

Author: BenchChem Technical Support Team. Date: February 2026

For researchers and professionals in drug development, the indazole scaffold is a privileged structure, forming the core of numerous therapeutic agents.[1] Its functionalization is key to modulating biological activity, and among the most powerful tools for this purpose is the Palladium-catalyzed Suzuki-Miyaura cross-coupling reaction.[1][2] This guide provides an in-depth comparative analysis of various palladium catalyst systems for the challenging C-3 arylation of haloindazoles, offering field-proven insights and actionable experimental data to guide your synthetic strategy.

The C-3 functionalization of the indazole ring presents unique challenges. While Suzuki-Miyaura coupling is a robust method for C-C bond formation, its success with nitrogen-rich heterocycles like indazoles is highly dependent on the choice of catalyst.[2][3][4] Factors such as the nature of the halogen (I > Br >> Cl), the N-H acidity, and the electronic properties of the coupling partners demand careful optimization of the catalytic system.[2]

The Engine of C-C Bond Formation: The Suzuki-Miyaura Catalytic Cycle

Understanding the mechanism is paramount to rational catalyst selection and troubleshooting. The widely accepted catalytic cycle involves a transition between Pd(0) and Pd(II) oxidation states.[2][5] The efficiency of each step is profoundly influenced by the ligands coordinated to the palladium center.

  • Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-halogen bond of the 3-haloindazole. This is often the rate-limiting step, especially for less reactive aryl chlorides.

  • Transmetalation: The aryl group from the organoboron reagent is transferred to the palladium center, typically facilitated by a base.

  • Reductive Elimination: The two organic partners couple and are expelled from the palladium coordination sphere, regenerating the active Pd(0) catalyst.[2][5]

Suzuki_Miyaura_Cycle cluster_cycle Catalytic Cycle pd0 Pd(0)Lu2082 pdi Ru00B9-Pd(II)Lu2082-X pd0->pdi Oxidative Addition pdii Ru00B9-Pd(II)Lu2082-Ru00B2 pdi->pdii Transmetalation bx [B(OR)u2082X]u207B pdi->bx Xu207B pdii->pd0 Reductive Elimination product 3-Arylindazole (Ru00B9-Ru00B2) pdii->product r1x 3-Haloindazole (Ru00B9-X) r1x->pdi r2b Boronic Acid (Ru00B2-B(OR)u2082) r2b->pdii base Base base->pdii caption Fig. 1: Simplified Suzuki-Miyaura Catalytic Cycle.

Caption: Fig. 1: Simplified Suzuki-Miyaura Catalytic Cycle.

Comparative Analysis of Palladium Catalyst Systems

The choice of palladium source and, more critically, the ancillary ligand, dictates the efficiency and scope of the coupling. Here, we compare several classes of catalysts employed for the 3-haloindazole system.

Traditional Phosphine Ligands: The Workhorses

Catalysts like Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄) are foundational but often show limited efficacy with challenging substrates. For the coupling of 3-bromoindazoles, Pd(PPh₃)₄ can provide moderate yields, but often requires higher temperatures and longer reaction times. One study noted that while using Pd(PPh₃)₄ for the coupling of N-(7-bromo-1H-indazol-4-yl)-4-methylbenzenesulfonamide, only trace amounts of the desired product were formed.[1] However, under microwave irradiation conditions, Pd(PPh₃)₄ with Cs₂CO₃ as a base was found to be an effective system for the coupling of various 3-bromoindazoles.

Ferrocene-Based Buchwald Ligands: A Leap in Reactivity

The development of bulky, electron-rich phosphine ligands, particularly those based on a ferrocene backbone, has revolutionized Suzuki coupling. Ligands like 1,1'-bis(diphenylphosphino)ferrocene (dppf) and its di-tert-butyl analog (dtbpf) have demonstrated superior performance.

A direct comparative study on the coupling of N-Boc-3-iodo-1H-indazole with various arylboronic acids revealed the following reactivity order: PdCl₂(dtbpf) > PdCl₂(dppf) > Pd(OAc)₂ > PdCl₂ > Pd(PPh₃)₄ .[2]

  • Rationale for Superiority: The ferrocenyl ligands stabilize the intermediate palladium complexes, promoting efficient oxidative addition and reductive elimination.[2] The bulky nature of these ligands facilitates the reductive elimination step, which is often crucial for forming sterically hindered biaryl products.

  • Performance Data: In the aforementioned study, PdCl₂(dtbpf) and PdCl₂(dppf) consistently delivered the highest yields, often exceeding 85%, while simpler palladium salts like Pd(OAc)₂ and PdCl₂ gave yields around 40%, and Pd(PPh₃)₄ was the least effective with yields below 20%.[2]

Dialkylbiaryl Phosphine Ligands (Buchwald Ligands): The Modern Standard

Ligands such as SPhos, XPhos, and RuPhos represent the state-of-the-art for challenging Suzuki-Miyaura couplings.[6][7] Their unique steric and electronic properties enable the coupling of not only iodo- and bromoindazoles but also the more recalcitrant and cost-effective chloro-substrates.

  • SPhos: The presence of an ortho-methoxy group in SPhos is believed to contribute to the stability of the catalytic species through a Pd-O interaction, enhancing catalyst efficiency.[8]

  • RuPhos: For the microwave-assisted coupling of free (NH) 3-bromo-indazol-5-amine, a catalyst system of Pd(OAc)₂ and RuPhos with K₃PO₄ as a base provided good to excellent yields.

Performance Data Summary

The following table summarizes representative data from the literature, highlighting the performance of different catalyst systems in the Suzuki coupling of 3-haloindazoles.

Catalyst System (Pd Source / Ligand)3-Haloindazole SubstrateCoupling PartnerConditions (Base, Solvent, Temp)Yield (%)Reference
Pd(PPh₃)₄3-Bromo-1H-indazolePhenylboronic acidCs₂CO₃, Dioxane/EtOH/H₂O, 140°C (µW)Good[9]
Pd(OAc)₂ / NoneN-Boc-3-iodo-1H-indazole2-Furanboronic acidK₂CO₃, THF, 70°C42.3%[2]
PdCl₂(dppf)N-Boc-3-iodo-1H-indazole2-Furanboronic acidK₂CO₃, THF, 70°C86.3%[2]
PdCl₂(dtbpf)N-Boc-3-iodo-1H-indazole2-Furanboronic acidK₂CO₃, THF, 70°C86.7%[2]
Pd(OAc)₂ / RuPhos3-Bromo-1H-indazol-5-amineArylboronic acidsK₃PO₄, Dioxane/H₂O (µW)Good-Excellent

Experimental Protocol: High-Yield Coupling using a Ferrocene-Based Catalyst

This protocol is representative for the Suzuki-Miyaura coupling of a protected 3-iodoindazole using the highly effective PdCl₂(dppf) catalyst.

Rationale: N-protection of the indazole (e.g., with a Boc group) is often performed to improve solubility and prevent side reactions involving the acidic N-H proton.[2] PdCl₂(dppf) is chosen for its proven high efficiency and commercial availability.[2]

Experimental_Workflow start Start: Assemble Reagents reagents 1. To an oven-dried flask, add: - N-Boc-3-iodo-1H-indazole (1.0 eq) - Arylboronic acid (1.2 eq) - Ku2082COu2083 (2.0 eq) - PdClu2082(dppf) (0.05 eq) start->reagents atmosphere 2. Seal flask, evacuate and backfill with Argon or Nitrogen (3x) reagents->atmosphere solvent 3. Add anhydrous solvent (e.g., THF or Dioxane) via syringe atmosphere->solvent reaction 4. Heat the reaction mixture (e.g., 70-90 °C) with stirring solvent->reaction monitoring 5. Monitor reaction progress by TLC or LC-MS reaction->monitoring workup 6. Cool to RT, dilute with EtOAc, wash with water and brine monitoring->workup Upon completion purification 7. Dry organic layer (Nau2082SOu2084), filter, and concentrate workup->purification final 8. Purify by column chromatography purification->final end End: Isolated Product final->end caption Fig. 2: Experimental Workflow for Suzuki Coupling.

Caption: Fig. 2: Experimental Workflow for Suzuki Coupling.

Step-by-Step Methodology:

  • Reagent Preparation: In a flame-dried round-bottom flask equipped with a magnetic stir bar, combine N-Boc-3-iodo-1H-indazole (1.0 equiv), the desired arylboronic acid (1.1–1.5 equiv), potassium carbonate (2.0–3.0 equiv), and [1,1′-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (PdCl₂(dppf), 0.03–0.05 equiv).

  • Inert Atmosphere: Seal the flask with a septum, and cycle between vacuum and an inert gas (Argon or Nitrogen) three times to ensure an oxygen-free environment. This is critical as the active Pd(0) species can be deactivated by oxygen.

  • Solvent Addition: Add anhydrous solvent (e.g., THF, Dioxane, or Toluene) via syringe. The choice of solvent can significantly impact the reaction, with aprotic polar solvents generally performing well.

  • Reaction: Immerse the flask in a preheated oil bath (typically 70–90 °C) and stir vigorously for the duration of the reaction (typically 4–12 hours).

  • Monitoring: Monitor the consumption of the starting material by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Work-up: Upon completion, allow the reaction to cool to room temperature. Dilute the mixture with an organic solvent like ethyl acetate and wash sequentially with water and brine.

  • Isolation: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel to obtain the desired 3-aryl-indazole derivative.

Conclusion

The Suzuki-Miyaura cross-coupling of 3-haloindazoles is a highly catalyst-dependent transformation. While traditional phosphine ligands have their place, modern ferrocene-based and dialkylbiaryl phosphine ligands offer vastly superior performance, enabling higher yields under milder conditions and with a broader substrate scope. For researchers aiming to synthesize libraries of 3-arylindazoles, catalyst systems based on PdCl₂(dppf), PdCl₂(dtbpf), or Pd(OAc)₂/RuPhos are highly recommended starting points. A systematic approach to catalyst and condition screening, guided by the principles and data outlined in this guide, will undoubtedly accelerate the discovery and development of novel indazole-based therapeutics.

References

  • Facile Synthesis and Characterization of Palladium@Carbon Catalyst for the Suzuki-Miyaura and Mizoroki-Heck Coupling Reactions. (n.d.). MDPI. Retrieved February 6, 2026, from [Link]

  • Differences in the Performance of Allyl Based Palladium Precatalysts for Suzuki-Miyaura Reactions. (n.d.). PMC. Retrieved February 6, 2026, from [Link]

  • Palladium-catalysed Suzuki-Miyaura cross coupling; understanding of site selectivity using different palladium pre-catalysts. (n.d.). White Rose eTheses Online. Retrieved February 6, 2026, from [Link]

  • Palladium catalysts for the Suzuki cross-coupling reaction: An overview of recent advances. (n.d.). Retrieved February 6, 2026, from [Link]

  • Effect of different palladium catalysts on the Suzuki-Miyaura coupling a. (n.d.). ResearchGate. Retrieved February 6, 2026, from [Link]

  • Supported Palladium Catalysts for Suzuki Reactions: Structure‐Property Relationships, Optimized Reaction Protocol and Control of Palladium Leaching. (n.d.). ResearchGate. Retrieved February 6, 2026, from [Link]

  • Suzuki Coupling. (n.d.). Organic Chemistry Portal. Retrieved February 6, 2026, from [Link]

  • Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands. (n.d.). PMC. Retrieved February 6, 2026, from [Link]

  • The C-3 Functionalization of 1H-Indazole through Suzuki–Miyaura Cross-Coupling Catalyzed by a Ferrocene-Based Divalent Palladium Complex Immobilized over Ionic Liquid, as Well as Theoretical Insights into the Reaction Mechanism. (2023, March 23). MDPI. Retrieved February 6, 2026, from [Link]

  • A regioselective C7 bromination and C7 palladium-catalyzed Suzuki–Miyaura cross-coupling arylation of 4-substituted NH-free indazoles. (2021, February 10). RSC Advances. Retrieved February 6, 2026, from [Link]

  • Suzuki-Miyaura cross-coupling: Practical Guide. (n.d.). Yoneda Labs. Retrieved February 6, 2026, from [Link]

  • Suzuki-Miyaura Cross-Coupling Reactions of Unprotected Haloimidazoles. (n.d.). ResearchGate. Retrieved February 6, 2026, from [Link]

  • Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation. (n.d.). PMC. Retrieved February 6, 2026, from [Link]

  • Suzuki‐Miyaura and Buchwald‐Hartwig Cross‐Coupling Reactions Utilizing a Set of Complementary Imidazopyridine Monophosphine Ligands. (2024, March 7). ResearchGate. Retrieved February 6, 2026, from [Link]

  • Microwave-assisted Suzuki-Miyaura Cross-Coupling of Free (NH) 3-Bromoindazoles. (n.d.). ResearchGate. Retrieved February 6, 2026, from [Link]

  • Application of Suzuki-Miyaura and Buchwald-Hartwig Cross-coupling Reactions to the Preparation of Substituted 1,2,4-Benzotriazine 1-Oxides Related to the Antitumor Agent Tirapazamine. (n.d.). NIH. Retrieved February 6, 2026, from [Link]

  • Recent Applications of Pd-Catalyzed Suzuki–Miyaura and Buchwald–Hartwig Couplings in Pharmaceutical Process Chemistry. (2022, January 18). Semantic Scholar. Retrieved February 6, 2026, from [Link]

  • Palladium-catalyzed Buchwald-Hartwig Amination and Suzuki-Miyaura Cross-coupling Reaction of Aryl Mesylates. (2024, November 22). Organic Syntheses. Retrieved February 6, 2026, from [Link]

Sources

A Senior Application Scientist's Guide to the Analytical Characterization of 3-amino-1H-indazole-4-carboxylic Acid Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, medicinal chemists, and drug development professionals, the robust characterization of novel chemical entities is the bedrock of successful research and development. 3-amino-1H-indazole-4-carboxylic acid and its derivatives represent a class of compounds with significant potential in medicinal chemistry, acting as crucial scaffolds for a variety of therapeutic agents.[1][2] The precise elucidation of their structure and purity is paramount to understanding their structure-activity relationships (SAR) and ensuring the reliability of biological data.

This guide provides an in-depth comparison of the primary analytical techniques for the characterization of 3-amino-1H-indazole-4-carboxylic acid derivatives. Moving beyond a simple listing of methods, this document delves into the causality behind experimental choices, offers field-proven insights, and provides detailed protocols to empower researchers in their analytical endeavors.

The Analytical Workflow: A Multi-faceted Approach

The comprehensive characterization of a 3-amino-1H-indazole-4-carboxylic acid derivative is not reliant on a single technique but rather a synergistic application of multiple analytical methods. Each technique provides a unique piece of the structural puzzle, and their combined data lead to an unambiguous assignment. The logical flow of analysis typically begins with spectroscopic methods to elucidate the molecular structure, followed by chromatographic techniques to assess purity, and finally, crystallographic methods for absolute stereochemical determination, if required.

Analytical_Workflow cluster_0 Structural Elucidation cluster_1 Purity & Separation cluster_2 Definitive Structure NMR NMR MS MS NMR->MS Molecular Weight FT-IR FT-IR MS->FT-IR Functional Groups HPLC HPLC FT-IR->HPLC Purity Check X-ray_Crystallography X-ray_Crystallography HPLC->X-ray_Crystallography If crystal obtained Final_Characterization Final_Characterization X-ray_Crystallography->Final_Characterization Synthesis Synthesis Synthesis->NMR Initial Confirmation HPLC_Workflow Sample_Preparation Sample_Preparation HPLC_System HPLC System (Pump, Injector) Sample_Preparation->HPLC_System Column_Separation Reversed-Phase C18 Column HPLC_System->Column_Separation UV_Detection UV Detector Column_Separation->UV_Detection Data_Analysis Chromatogram (Purity Assessment) UV_Detection->Data_Analysis

Sources

A Comparative Guide to the X-ray Crystallography of 3-Amino-1H-indazole-4-carboxylic Acid Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

The indazole scaffold is a cornerstone in medicinal chemistry, with derivatives exhibiting a wide range of biological activities, including anti-inflammatory, anti-tumor, and antiviral properties. The specific substitution pattern on the indazole ring system is crucial in determining the pharmacological profile of these compounds. Among these, 3-amino-1H-indazole-4-carboxylic acid and its derivatives are of significant interest due to their potential as key intermediates in the synthesis of novel therapeutic agents. Understanding the three-dimensional structure of these molecules through X-ray crystallography is paramount for rational drug design, enabling the optimization of ligand-receptor interactions.

This guide provides a comprehensive overview of the X-ray crystallography of 3-amino-1H-indazole-4-carboxylic acid derivatives. It delves into the synthesis of these compounds, the intricacies of obtaining single crystals suitable for diffraction studies, and a comparative analysis of their crystal structures. Furthermore, it explores the influence of various substituents on the molecular conformation and intermolecular interactions, offering valuable insights for researchers in the field of drug discovery and materials science.

The Significance of Structural Elucidation

The precise knowledge of the molecular geometry, conformational preferences, and intermolecular interactions of 3-amino-1H-indazole-4-carboxylic acid derivatives is a critical component of modern drug development.[1][2] X-ray crystallography provides an atomic-level view of the molecule, revealing key structural features that govern its physicochemical properties and biological activity. This information is instrumental in:

  • Structure-Activity Relationship (SAR) Studies: Correlating specific structural features with biological efficacy to guide the design of more potent and selective drug candidates.[2]

  • Pharmacophore Modeling: Identifying the essential three-dimensional arrangement of functional groups required for biological activity.

  • Crystal Engineering: Understanding and controlling the packing of molecules in the solid state to influence properties such as solubility, stability, and bioavailability.

  • Polymorph Screening: Identifying and characterizing different crystalline forms of a drug substance, which can have significant implications for its therapeutic performance.

Synthesis of 3-Amino-1H-indazole-4-carboxylic Acid and its Derivatives

The synthetic routes to 3-amino-1H-indazole-4-carboxylic acid and its derivatives are diverse, often involving multi-step sequences. A common strategy for the synthesis of the core indazole ring involves the cyclization of appropriately substituted benzene precursors.[3] For instance, the synthesis of 1H-indazole-3-carboxamides can be achieved by coupling 1H-indazole-3-carboxylic acid with various amines.[1]

A general synthetic pathway to obtain 3-amino-1H-indazole-4-carboxylic acid esters involves the reaction of a suitable starting material with hydrazine.[4] The resulting ester can then be hydrolyzed to the corresponding carboxylic acid.

Experimental Protocol: Synthesis of 1-Allyl-3-amino-1H-pyrazole-4-carboxylic Acid (A Related Derivative) [5]

This protocol describes the synthesis of a similar pyrazole derivative, which can be adapted for indazole synthesis.

  • Reaction Setup: A mixture of ethyl 1-allyl-3-amino-1H-pyrazole-4-carboxylate (1.95 g, 10 mmol) in a 1:1 (v/v) solution of THF-MeOH (50 ml) is prepared.

  • Hydrolysis: 2.5N NaOH (25 ml) is added to the mixture, and it is heated at 333 K for 4 hours.

  • Work-up: The solvent is removed under reduced pressure.

  • Acidification: The residue is acidified with 6N HCl at 273 K, leading to the precipitation of a gray solid.

  • Purification: The precipitate is filtered and washed with water.

  • Crystallization: Single crystals suitable for X-ray diffraction can be obtained by recrystallization from ethanol.[5]

Crystallization: The Gateway to Structural Insights

Obtaining high-quality single crystals is often the most challenging step in X-ray crystallographic analysis. The crystallization process is influenced by a multitude of factors, and a systematic approach is crucial for success.

Key Considerations for Crystallization:

  • Purity of the Compound: The starting material should be of the highest possible purity, as impurities can inhibit crystal growth or lead to disordered structures.

  • Solvent Selection: A wide range of solvents and solvent mixtures should be screened. The ideal solvent is one in which the compound has moderate solubility.

  • Crystallization Techniques: Various techniques can be employed, including:

    • Slow Evaporation: A solution of the compound is left undisturbed, allowing the solvent to evaporate slowly, leading to the formation of crystals.

    • Vapor Diffusion: A solution of the compound is placed in a sealed container with a reservoir of a precipitant (a solvent in which the compound is less soluble). The slow diffusion of the precipitant vapor into the solution induces crystallization.

    • Cooling: A saturated solution of the compound is slowly cooled, reducing its solubility and promoting crystal growth.

  • Temperature: The temperature at which crystallization is carried out can significantly affect the quality and size of the crystals.

Experimental Workflow for Crystallization

G cluster_0 Compound Preparation cluster_1 Crystallization Screening cluster_2 Crystal Analysis Synthesis Synthesis of Derivative Purification Purification (e.g., Chromatography) Synthesis->Purification Solvent Solvent Selection Purification->Solvent Technique Technique Selection (Evaporation, Diffusion, etc.) Solvent->Technique Conditions Varying Conditions (Temperature, Concentration) Technique->Conditions Harvesting Crystal Harvesting & Mounting Conditions->Harvesting Diffraction X-ray Diffraction Harvesting->Diffraction Structure Structure Solution & Refinement Diffraction->Structure

Caption: A generalized workflow for the synthesis, crystallization, and X-ray diffraction analysis of small molecules.

Comparative Crystallographic Analysis

Key Structural Features and Intermolecular Interactions:

The crystal structures of indazole and pyrazole derivatives are often dominated by a network of hydrogen bonds.[5][6][7][8] The amino group, the carboxylic acid moiety, and the nitrogen atoms of the heterocyclic ring are all potential hydrogen bond donors and acceptors.

  • Carboxylic Acid Dimers: A common motif observed in the crystal structures of carboxylic acids is the formation of centrosymmetric dimers through O—H···O hydrogen bonds between the carboxylic acid groups of two molecules.[6]

  • N—H···N and N—H···O Hydrogen Bonds: The amino group and the indazole NH group can participate in hydrogen bonding with the nitrogen atoms of the heterocyclic ring or the oxygen atoms of the carboxylic acid/ester group of neighboring molecules.[5][7]

  • π-π Stacking: The aromatic indazole rings can engage in π-π stacking interactions, which contribute to the overall stability of the crystal packing.[7]

Influence of Substituents:

The nature and position of substituents on the indazole ring can have a profound impact on the crystal packing and the resulting intermolecular interactions.

  • Steric Effects: Bulky substituents can hinder the formation of certain hydrogen bonding motifs and favor alternative packing arrangements.

  • Electronic Effects: Electron-donating or electron-withdrawing substituents can alter the hydrogen bonding capabilities of the amino and carboxylic acid groups.

  • Introduction of Additional Functional Groups: Substituents that can act as hydrogen bond donors or acceptors will introduce new possibilities for intermolecular interactions, leading to different crystal structures. For example, the introduction of a fluorine atom can lead to the formation of C-H...F interactions.

Data Comparison of Related Structures:

To illustrate the comparative analysis, the following table summarizes the crystallographic data for two related heterocyclic carboxylic acids.

CompoundFormulaCrystal SystemSpace Groupa (Å)b (Å)c (Å)β (°)Ref.
1-Allyl-3-amino-1H-pyrazole-4-carboxylic acidC₇H₉N₃O₂MonoclinicP2₁/c8.966(2)8.531(2)10.266(2)95.57(3)[5]
1-Methyl-1H-indazole-3-carboxylic acidC₉H₈N₂O₂MonoclinicP2₁/n7.5470(15)14.873(3)14.924(3)93.10(3)[6]
Methyl 1-(4-fluorobenzyl)-1H-indazole-3-carboxylateC₁₆H₁₃FN₂O₂MonoclinicP2₁/n5.04322(3)18.11509(13)14.46487(10)90.4600(6)[9]

This data highlights how even small changes in the molecular structure can lead to significant differences in the unit cell parameters, reflecting distinct crystal packing arrangements.

Alternative and Complementary Characterization Techniques

While X-ray crystallography provides the most definitive structural information, other techniques can offer valuable complementary data or serve as alternatives when single crystals are not available.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are essential for confirming the chemical structure of the synthesized compounds in solution.[1][10] NOESY experiments can provide information about through-space proximity of protons, which can help in assigning the regiochemistry of substitution on the indazole ring.[11]

  • Infrared (IR) Spectroscopy: IR spectroscopy is useful for identifying the presence of key functional groups, such as the N-H and C=O stretching vibrations of the amino and carboxylic acid/ester moieties.[1]

  • Mass Spectrometry (MS): High-resolution mass spectrometry is used to confirm the molecular weight and elemental composition of the compounds.[1]

  • Powder X-ray Diffraction (PXRD): When single crystals cannot be obtained, PXRD can be used to characterize the crystalline nature of the material and to identify different polymorphic forms.[12]

  • Computational Modeling: Density functional theory (DFT) and other computational methods can be used to predict the stable conformations of the molecules and to model their intermolecular interactions, providing insights that can aid in the interpretation of experimental data.

Logical Relationship of Characterization Techniques

G cluster_0 Primary Structural Elucidation cluster_1 Complementary & Alternative Methods XRC Single-Crystal X-ray Crystallography NMR NMR Spectroscopy (¹H, ¹³C, NOESY) XRC->NMR Confirms solution structure IR IR Spectroscopy XRC->IR Correlates with bond vibrations MS Mass Spectrometry XRC->MS Confirms molecular formula PXRD Powder X-ray Diffraction XRC->PXRD Bulk phase identification Comp Computational Modeling XRC->Comp Validates theoretical models NMR->XRC Guides structure solution IR->XRC Functional group confirmation MS->XRC Elemental composition PXRD->XRC Polymorph screening Comp->XRC Predicts crystal packing

Caption: The interplay between X-ray crystallography and other analytical techniques in the structural characterization of novel compounds.

Conclusion and Future Directions

The structural elucidation of 3-amino-1H-indazole-4-carboxylic acid derivatives through X-ray crystallography is a critical endeavor for advancing the design of new pharmaceuticals. While a comprehensive comparative crystallographic study of a systematic series of these compounds is yet to be published, the analysis of related structures provides a solid foundation for understanding their solid-state behavior. The interplay of hydrogen bonding and π-π stacking interactions are the primary forces governing the crystal packing of these molecules.

Future work in this area should focus on the systematic synthesis and crystallographic analysis of a diverse library of 3-amino-1H-indazole-4-carboxylic acid derivatives. Such studies will not only expand our fundamental understanding of the crystal engineering of these important heterocyclic compounds but also provide a valuable database for the development of predictive models for their solid-state properties. The integration of experimental crystallographic data with computational modeling will be a powerful approach to accelerate the discovery of new indazole-based therapeutic agents with optimized efficacy and developability.

References

  • Chandrasekhar, T., Reddy, A. B., Kumar, L. V., Naik, P. J., Sree, M. K., & Swamy, G. N. (2012). Synthesis and biological evaluation of some new indazole-3-carboxamide derivatives. Der Pharma Chemica, 4(3), 1311-1316.
  • Wang, B., Lu, G., & Jin, H. (2009). 1-Allyl-3-amino-1H-pyrazole-4-carboxylic acid. Acta Crystallographica Section E: Structure Reports Online, 65(1), o133. [Link]

  • Teixeira, F. C., Ramos, H., Antunes, I. F., Curto, M. J. M., Duarte, M. T., & Bento, I. (2006). Synthesis and Structural Characterization of 1- and 2-Substituted Indazoles: Ester and Carboxylic Acid Derivatives. Molecules, 11(11), 867–889. [Link]

  • Organic Chemistry Portal. (n.d.). Indazole Synthesis. Retrieved February 6, 2026, from [Link]

  • Li, Y., Jian, F., & Lu, L. (2004). 1-Methyl-1H-indazole-3-carboxylic acid. Acta Crystallographica Section E: Structure Reports Online, 60(12), o2283–o2284. [Link]

  • Doi, T., Yasuda, S., & Hasegawa, K. (2021). Methyl 1-(4-fluorobenzyl)-1H-indazole-3-carboxylate. IUCrData, 6(5), x210515. [Link]

  • Wang, Y., et al. (2023). Discovery of 2H-Indazole-3-carboxamide Derivatives as Novel Potent Prostanoid EP4 Receptor Antagonists for Colorectal Cancer Immunotherapy. Journal of Medicinal Chemistry, 66(7), 4963–4984. [Link]

  • Kim, D., & Nagib, D. A. (2026). Diversifying Alkenes for Small Carbocycles via Photocatalytically Accessed Thianthrenium Reagents. Journal of the American Chemical Society.
  • S. Fun, S. M. S. V. D. Kumar, S. R. B. M. Yusof, M. M. M. S. K. A. Shah, S. M. A. H. Shah, R. M. K. R. Kassim. (2016). Crystal structures and Hirshfeld surface analysis of 5-amino-1-(4-methoxyphenyl)pyrazole-4-carbonitrile and 5-amino-1-(4-chlorophenyl)pyrazole-4-carbonitrile. Acta Crystallographica Section E: Crystallographic Communications, 72(11), 1632-1638. [Link]

  • A. M. A. Al-Daffay, M. A. A. Al-Ghorbani, M. A. A. Al-Humaidi, M. I. Al-Ahdal, A. S. Al-Akl. (2025). Synthesis, Crystal Structure, and Spectral Study of a Novel Indenoimidazole Carboxylic Acid Amide. Crystals, 15(8), 987.
  • T. Chandrasekhar, A. B. Reddy, L. V. Kumar, P. J. Naik, M. K. sree, G. N. Swamy. (2012). Synthesis and biological evaluation of some new indazole-3-carboxamide derivatives. Der Pharma Chemica, 4(3), 1311-1316.
  • Shuai, L., Zhang, G., & Feng, Y. (2011). 1H-Imidazol-3-ium-4-carboxylate. Acta Crystallographica Section E: Structure Reports Online, 67(12), o3249. [Link]

  • Melosso, M., Melli, A., Puzzarini, C., & Bizzocchi, L. (2022). Spectroscopic Characterization of 3-Aminoisoxazole, a Prebiotic Precursor of Ribonucleotides. Molecules, 27(19), 6543. [Link]

  • Bakale, R. P., et al. (2011). Methods for the preparation of indazole-3-carboxylic acid and n-(s)-1-azabicyclo[2.2.2]oct-3-yl-1h-indazole-3-carboxamide. U.S.
  • Teixeira, F. C., Ramos, H., Antunes, I. F., Curto, M. J. M., Duarte, M. T., & Bento, I. (2006). Synthesis and Structural Characterization of 1- And 2-substituted Indazoles: Ester and Carboxylic Acid Derivatives. Molecules, 11(11), 867-89. [Link]

  • Li, Y. (2024). Crystal structure of 3-amino-N′-hydroxy-1H-pyrazole-4-carboximidamide, C4H7N5O. Zeitschrift für Kristallographie - New Crystal Structures, 239(1), 121-123.
  • S. Fun, S. M. S. V. D. Kumar, S. R. B. M. Yusof, M. M. M. S. K. A. Shah, S. M. A. H. Shah, R. M. K. R. Kassim. (2021). tert-Butyl 3-amino-5-bromo-1H-indazole-1-carboxylate. IUCrData, 6(8), x210926. [Link]

  • Zhang, Y., et al. (2023). Design, Synthesis and Antitumor Activity of 1H-indazole-3-amine Derivatives. Molecules, 28(10), 4099. [Link]

  • T. S. Anderson, K. A. Wheeler. (2025). Intramolecular Hydrogen Bonding and Intermolecular Dimerization in the Crystal Structures of Imidazole-4,5-dicarboxylic Acid Derivatives. Crystal Growth & Design, 25(8), 3456-3467.
  • C. C. B. de Oliveira, L. M. de Oliveira, H. E. Toma. (n.d.). In-Situ Formation of H-Bonding Imidazole Chains in Break-Junction Experiments. ChemRxiv.
  • C. Herrero, D. El-Ahdab, O. Reinaud, A. Urvoas, J.-P. Mahy. (2017). Intramolecular hydrogen bonding as a determinant of the inhibitory potency of N-unsubstituted imidazole derivatives towards mammalian hemoproteins. Metallomics, 9(12), 1736-1747. [Link]

Sources

comparing the physicochemical properties of carboxylic acid isosteres in indazole scaffolds

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Indazole Challenge

The indazole scaffold is a privileged structure in medicinal chemistry, serving as the core for numerous kinase inhibitors (e.g., Axitinib), GPCR ligands, and ion channel modulators. However, the introduction of a carboxylic acid moiety—often necessary for electrostatic engagement with positively charged residues (e.g., Arginine, Lysine)—frequently introduces liabilities.[1]

While the carboxylate anion (


) provides critical binding energy, it often suffers from:
  • Poor Membrane Permeability: High desolvation penalty prevents passive diffusion.

  • Metabolic Instability: Susceptibility to Phase II conjugation (acyl glucuronidation), leading to rapid clearance or reactive metabolite formation.

  • Non-Specific Binding: High plasma protein binding (PPB) driven by the anion.

This guide objectively compares three primary carboxylic acid isosteres—Tetrazoles , Acyl Sulfonamides , and Oxadiazolones —specifically within the context of indazole-based drug design. We analyze their physicochemical impact to aid in rational scaffold optimization.

Physicochemical Landscape: A Data-Driven Comparison

The choice of isostere dictates the physicochemical profile of the final molecule. The following data synthesizes trends observed in heteroaromatic systems, specifically applicable to indazole-3-carboxylic acid derivatives and related analogs.

Table 1: Comparative Physicochemical Profile[2][3][4][5]
PropertyCarboxylic Acid (-COOH)Tetrazole (1H-tetrazol-5-yl)Acyl Sulfonamide (-CONHSO₂R)Oxadiazolone (1,2,4-oxadiazol-5(4H)-one)
Acidity (pKa) 4.0 – 5.04.5 – 5.14.0 – 5.5 (Tunable)6.0 – 7.0
Ionization @ pH 7.4 >99% Anionic>99% Anionic>99% Anionic~80-90% Anionic
Lipophilicity (

LogD)
Reference (0)+0.5 to +1.0 (More Lipophilic)Variable (R-group dependent)+0.2 to +0.8
H-Bond Donors 1111 (Weak)
Permeability (PAMPA) LowModerate to High*HighModerate
Metabolic Liability Glucuronidation (High Risk)N-Glucuronidation (Med Risk)Oxidative metabolism (R-group)Hydrolysis (Low Risk)
Geometry PlanarPlanar (Larger Volume)Non-Planar (Twisted)Planar

*> Note: While tetrazoles are more lipophilic, their permeability can be unexpectedly low due to high desolvation energy or efflux transporter recognition.

Deep Dive: Mechanism of Action
1. Tetrazoles: The Classic Mimic

The 5-substituted tetrazole is the most common isostere due to its similar acidity (pKa ~4.9) and planar geometry.[2] In indazole scaffolds, replacing a C3-COOH with a tetrazole maintains the electrostatic clamp with the target.

  • Pro: Significant increase in lipophilicity (LogD) improves passive diffusion.

  • Con: The delocalized negative charge can still lead to high albumin binding.

2. Acyl Sulfonamides: The Tunable Linker

Unlike the rigid tetrazole, the acyl sulfonamide (


) introduces a vector for optimization (

).
  • Pro: The pKa is highly sensitive to the

    
     group. An electron-withdrawing 
    
    
    
    (e.g.,
    
    
    , cyclopropyl) can lock the pKa to match the parent acid perfectly.
  • Con: The group is non-planar. If the binding pocket requires a flat interactions (common in kinase hinge regions), this steric bulk can abolish potency.

3. Oxadiazolones: The Weak Acid Alternative

When the acidity of the carboxylate drives toxicity or rapid clearance, the oxadiazolone (pKa ~6-7) is the superior choice.

  • Pro: At physiological pH (7.4), a significant fraction remains neutral, drastically improving membrane permeation (Papp).

  • Con: The reduced negative charge density may weaken the salt bridge interaction with the target protein.

Decision Logic: Selecting the Right Isostere

Do not randomly screen isosteres. Use this logic flow to select the modification that addresses your specific liability.

IsostereSelection Start Start: Indazole-COOH Lead Identify Liability Permeability Liability: Poor Permeability? Start->Permeability Metabolism Liability: Rapid Glucuronidation? Start->Metabolism CheckEfflux Is Efflux a Concern? Permeability->CheckEfflux CheckPlanarity Is Binding Pocket Planar? Metabolism->CheckPlanarity Potency Liability: Weak Target Binding? Tetrazole Select: Tetrazole (Maintains pKa, Increases LogD) Potency->Tetrazole Max Charge Density AcylSulf Select: Acyl Sulfonamide (Tunable R-group, Non-planar) Oxadiazolone Select: Oxadiazolone (Higher pKa, Neutral fraction) CheckPlanarity->Tetrazole Yes (Flat) CheckPlanarity->AcylSulf No (Space Available) CheckEfflux->Tetrazole No CheckEfflux->Oxadiazolone Yes (Reduce Charge)

Figure 1: Strategic workflow for replacing carboxylic acids in indazole scaffolds based on specific ADME liabilities.

Experimental Protocols

To validate the isostere replacement, you must generate self-consistent data. Do not rely on calculated values (cLogP) alone, as tautomeric equilibria in indazoles can skew predictions.

Protocol A: pKa Determination (Potentiometric Titration)

Validates the ionization state of the isostere.

  • Preparation: Dissolve 5 mg of the indazole derivative in 10 mL of assay buffer (0.15 M KCl / H₂O). If solubility is poor, use a co-solvent method (MeOH/H₂O) and extrapolate to 0% MeOH (Yasuda-Shedlovsky extrapolation).

  • Titration: Using a standardized pH electrode (e.g., Sirius T3), titrate with 0.5 M KOH from pH 2.0 to 12.0.

  • Analysis: Plot pH vs. Volume of Titrant. The inflection point represents the pKa.

    • Critical Check: Ensure the indazole NH (pKa ~14) does not interfere. Focus on the acidic region (pH 3-8).

Protocol B: Lipophilicity (Shake-Flask LogD₇.₄)

Measures the distribution coefficient at physiological pH.

  • Phases: Pre-saturate 1-octanol with phosphate-buffered saline (PBS, pH 7.4) and vice versa for 24 hours.

  • Equilibration: Dissolve compound (100 µM) in the aqueous phase. Add equal volume of octanol.

  • Agitation: Shake at 25°C for 4 hours. Centrifuge at 3000g for 10 mins to separate phases.

  • Quantification: Analyze both phases via LC-MS/MS.

    • Calculation:

      
      
      
Protocol C: PAMPA (Parallel Artificial Membrane Permeability Assay)

Predicts passive diffusion.

  • Donor Plate: Prepare 10 mM stock in DMSO. Dilute to 50 µM in PBS (pH 7.4). Add 150 µL to donor wells.

  • Membrane: Coat the PVDF filter of the acceptor plate with 5 µL of 1% lecithin in dodecane.

  • Acceptor Plate: Add 300 µL of PBS (pH 7.4) to acceptor wells.

  • Incubation: Sandwich plates and incubate for 18 hours at room temperature in a humidity chamber.

  • Readout: Measure UV absorbance or LC-MS peak area in both donor and acceptor wells.

    • Success Metric: An effective isostere should show

      
      .
      

Case Study: Indazole MAO-B Inhibitors

A relevant example of this strategy is found in the optimization of Indazole-based Monoamine Oxidase B (MAO-B) inhibitors.[3]

  • The Problem: The starting hit, an indazole-3-carboxylic acid, showed high potency (

    
    ) but negligible brain penetration due to the ionized carboxylate (BBB impermeable).
    
  • The Strategy: Replacement of -COOH with 1,2,4-oxadiazole .

  • The Result:

    • pKa Shift: The oxadiazole shifted the pKa from 4.2 to ~7.5.

    • Permeability: The neutral fraction at pH 7.4 increased from <0.1% to ~50%.

    • Outcome: The analog maintained potency (

      
      ) while demonstrating significant neuroprotective effects in cell-based models, confirming BBB penetration.
      

References

  • Ballatore, C., Huryn, D. M., & Smith, A. B. (2013). Carboxylic Acid (Bio)Isosteres in Drug Design. ChemMedChem, 8(3), 385–395.[4] Link

  • Horgan, C., et al. (2023). Recent developments in the practical application of novel carboxylic acid bioisosteres. Drug Discovery Today. Link

  • Lassalle-Claux, G., et al. (2023). Bioisosteric replacement based on 1,2,4-oxadiazoles in the discovery of 1H-indazole-bearing neuroprotective MAO B inhibitors.[3] European Journal of Medicinal Chemistry. Link

  • Meanwell, N. A. (2011).[5] Synopsis of some recent tactical application of bioisosteres in drug design. Journal of Medicinal Chemistry, 54(8), 2529–2591. Link

Sources

Safety Operating Guide

3-amino-1H-indazole-4-carboxylic acid proper disposal procedures

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Guide to the Proper Disposal of 3-amino-1H-indazole-4-carboxylic acid

Authored by a Senior Application Scientist

For researchers, scientists, and drug development professionals, the integrity of our work extends beyond the bench; it encompasses the entire lifecycle of the chemical compounds we handle, including their safe and compliant disposal. This guide provides a comprehensive, step-by-step protocol for the proper disposal of 3-amino-1H-indazole-4-carboxylic acid, grounding procedural guidance in the principles of chemical safety and regulatory compliance. Our objective is to empower you with the knowledge to manage this chemical waste stream confidently, ensuring the protection of both laboratory personnel and the environment.

Understanding the Compound: Hazard Profile and Regulatory Context

3-amino-1H-indazole-4-carboxylic acid and its structural analogs are classified as hazardous materials. Understanding the specific risks is the foundational step for proper handling and disposal. The causality behind the stringent disposal protocols lies in its inherent toxicological properties.

Hazard Classification Summary
Hazard ClassCategoryGHS StatementSource
Acute Toxicity, OralCategory 4H302: Harmful if swallowed[2][3][5]
Skin Corrosion/IrritationCategory 2H315: Causes skin irritation[1][2][3][5]
Serious Eye Damage/IrritationCategory 2 / 2AH319: Causes serious eye irritation[1][2][3][4][5]
Specific target organ toxicityCategory 3H335: May cause respiratory irritation[2][3][4]

This hazard profile mandates that 3-amino-1H-indazole-4-carboxylic acid be disposed of as regulated hazardous chemical waste. Under regulations set by the Environmental Protection Agency (EPA), sewering (disposal down the drain) of such hazardous waste is strictly prohibited.[7]

Pre-Disposal Operations: Safe Handling and PPE

Proper disposal begins with proper handling during use. The procedural choices made at the bench directly impact the safety and efficiency of waste management.

Engineering Controls and Personal Protective Equipment (PPE)

The primary line of defense is to minimize exposure. All work with 3-amino-1H-indazole-4-carboxylic acid in its solid (powder) form should be conducted within a certified chemical fume hood to control airborne dust.[5]

Mandatory PPE includes:

  • Eye Protection: Chemical safety goggles or a face shield.[1][8]

  • Hand Protection: Chemically resistant gloves (e.g., nitrile). Disposable gloves should be discarded after each use or immediately after contact with the chemical.[8]

  • Body Protection: A fully fastened laboratory coat.[8][9]

These measures are not merely procedural; they are a self-validating system to prevent accidental exposure via the primary routes: inhalation, ingestion, and skin or eye contact.[1]

Step-by-Step Disposal Protocol

Follow this validated protocol for the collection and disposal of 3-amino-1H-indazole-4-carboxylic acid waste. This workflow is designed to ensure regulatory compliance and personnel safety.

Step 1: Waste Segregation and Collection

Proper segregation is critical to prevent dangerous chemical reactions and to ensure compliant disposal.[10][11][12]

  • Designate a Waste Stream: Establish a dedicated hazardous waste container for solid 3-amino-1H-indazole-4-carboxylic acid and materials contaminated with it.

  • Container Selection: Use a wide-mouth, sealable container made of a compatible material (e.g., high-density polyethylene, HDPE). The container must be in good condition, with no leaks or damage.[13][14]

  • Collect Waste:

    • Solid Waste: Place excess or expired 3-amino-1H-indazole-4-carboxylic acid directly into the designated solid waste container.

    • Contaminated Materials: This includes items like weighing papers, contaminated paper towels, and used gloves. These items must also be placed in the designated solid chemical waste container.[15] Do not mix this waste with non-hazardous lab trash.

Step 2: Hazardous Waste Labeling

Accurate labeling is a cornerstone of safe waste management and is required by OSHA and the EPA.[6][16]

  • Attach a Hazardous Waste Tag: As soon as you begin collecting waste in the container, affix your institution's official hazardous waste tag.[17]

  • Complete the Label: Clearly write the full chemical name: "3-amino-1H-indazole-4-carboxylic acid ". Do not use abbreviations. List all components and their approximate percentages.[17]

  • Indicate Hazards: Check the appropriate hazard boxes on the tag (e.g., Toxic, Irritant).[17]

Step 3: Waste Storage in the Laboratory

Waste must be stored safely pending pickup by your institution's Environmental Health & Safety (EHS) department.

  • Keep Containers Closed: The waste container must be securely sealed at all times, except when adding waste.[13][14]

  • Storage Location: Store the sealed container in a designated satellite accumulation area, such as a secondary containment bin within a fume hood or a designated cabinet.[10] This area must be clearly marked.

  • Segregate Incompatibles: Ensure the container is stored away from incompatible materials, particularly strong oxidizing agents.[10][15]

Step 4: Arranging for Disposal
  • Request Pickup: Once the container is full or you have completed the project, follow your institution's procedures to request a hazardous waste pickup from the EHS office.

  • Final Disposal: The EHS department will transport the waste to a licensed Treatment, Storage, and Disposal Facility (TSDF), where it will be managed and disposed of in accordance with all federal and state regulations, typically via incineration at a permitted facility.[1][5]

Disposal Workflow Diagram

The following diagram illustrates the decision-making and operational flow for the proper disposal of 3-amino-1H-indazole-4-carboxylic acid.

G cluster_prep Preparation & Handling cluster_waste_gen Waste Generation & Collection cluster_storage_disposal Storage & Final Disposal start Start: Need to use 3-amino-1H-indazole-4-carboxylic acid ppe Don Appropriate PPE (Goggles, Gloves, Lab Coat) start->ppe fume_hood Work in Chemical Fume Hood ppe->fume_hood generate_waste Generate Waste (Excess solid, contaminated items) fume_hood->generate_waste select_container Select Compatible, Sealable Waste Container generate_waste->select_container label_container Affix & Complete Hazardous Waste Label select_container->label_container collect_waste Place Waste in Container label_container->collect_waste seal Securely Seal Container collect_waste->seal store Store in Designated Satellite Accumulation Area seal->store request_pickup Request EHS Pickup store->request_pickup end End: Compliant Disposal via Approved Facility request_pickup->end

Sources

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3-amino-1H-indazole-4-carboxylic acid
Reactant of Route 2
3-amino-1H-indazole-4-carboxylic acid

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.